molecular formula Br4U B1617696 Uranium tetrabromide CAS No. 13470-20-7

Uranium tetrabromide

Cat. No.: B1617696
CAS No.: 13470-20-7
M. Wt: 557.64 g/mol
InChI Key: IMNIORQANNGBDO-UHFFFAOYSA-J
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Description

Uranium tetrabromide is a useful research compound. Its molecular formula is Br4U and its molecular weight is 557.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

13470-20-7

Molecular Formula

Br4U

Molecular Weight

557.64 g/mol

IUPAC Name

tetrabromouranium

InChI

InChI=1S/4BrH.U/h4*1H;/q;;;;+4/p-4

InChI Key

IMNIORQANNGBDO-UHFFFAOYSA-J

SMILES

Br[U](Br)(Br)Br

Canonical SMILES

Br[U](Br)(Br)Br

Other CAS No.

13470-20-7

Origin of Product

United States

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of Uranium Tetrabromide (UBr₄)

Foreword: this compound (UBr₄) is a cornerstone compound in the field of actinide chemistry. As a key intermediate in uranium metallurgy and a versatile precursor for the synthesis of a wide array of organometallic and coordination complexes, a thorough understanding of its properties is essential for researchers.[1][2] This guide provides a comprehensive exploration of the synthesis, structure, reactivity, and safe handling of UBr₄, designed for scientists and professionals engaged in nuclear chemistry, materials science, and advanced chemical research. We move beyond simple data presentation to explain the causality behind its behavior, offering field-proven insights into its manipulation and application.

Molecular Structure and Bonding: A Tale of Coordination

The solid-state structure of this compound is a fascinating example of actinide coordination chemistry. While many actinide tetrahalides adopt eight-coordinate geometries like the square antiprism, UBr₄ uniquely crystallizes in a seven-coordinate arrangement.[3][4] This structural distinction is pivotal as it influences the compound's reactivity and physical properties.

Crystal Structure: this compound crystallizes in a monoclinic system with the space group C2/m.[1][3][5] The primary coordination geometry around the uranium(IV) center is a pentagonal bipyramid.[3][4][6][7] In this configuration, each uranium atom is bonded to seven bromine atoms. These polyhedra are not discrete; the equatorial pentagons are edge-fused, forming infinite chains. These chains are further cross-linked into sheets via bridging bromine atoms, creating a complex polymeric structure.[3]

The U-Br bond lengths within the polyhedron are not uniform. Six of the bonds, involved in bridging and equatorial positions, range from 2.78 to 2.95 Å. A seventh, truly terminal apical bromine atom, features a significantly shorter bond length of 2.61 Å, indicating a stronger, more covalent interaction.[3]

Electronic Configuration: The uranium atom in UBr₄ is in the +4 oxidation state, possessing a 5f² electronic configuration.[1][6][7] This open-shell configuration is responsible for the compound's paramagnetism and its characteristic electronic absorption spectra, which arise from f-f electronic transitions.[1][8]

G U U Br1 Br U->Br1 Br2 Br U->Br2 Br3 Br U->Br3 Br4 Br U->Br4 Br5 Br U->Br5 Br6 Br U->Br6 Br7 Br U->Br7 Br1->Br2 Br2->Br3 Br3->Br4 Br4->Br5 Br5->Br1

Caption: Pentagonal bipyramidal coordination of UBr₄.

Physicochemical and Thermochemical Data

The macroscopic properties of UBr₄ are a direct consequence of its polymeric structure and the high atomic mass of its constituents. The following tables summarize key quantitative data for easy reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Chemical Formula UBr₄[2][6][9]
Molar Mass 557.645 g/mol [1][9][10]
Appearance Brown to dark brown, hygroscopic crystalline solid[2][5][6][9]
CAS Number 13470-20-7[6][9][10]
Density 5.190 g/cm³ (5190 kg/m ³)[1][6][9]
Melting Point 519 °C[1][6][9][11]
Boiling Point 791 °C[6][9]
Vapor Pressure 33.15 mmHg at 595.9 °C[9]

Table 2: Thermochemical Properties of this compound

PropertyValueSource(s)
Standard Enthalpy of Formation (ΔH°f) -885.4 kJ/mol to -927 kJ/mol[1][5]
Standard Molar Entropy (S°) 210 J/(mol·K)[1]
Heat of Fusion 28.30 kJ/mol[9]
Successive Bond Dissociation Energies (D°, 298 K) D°(Br₃U-Br) = 348 kJ/mol; D°(Br₄U-Br) = 166 kJ/mol[12]

Synthesis and Purification: Controlled Halogenation

The synthesis of high-purity UBr₄ requires anaerobic and anhydrous conditions due to the compound's sensitivity to oxygen and moisture. The choice of method often depends on the available uranium starting material and the desired scale.

Protocol 1: Direct Bromination of Uranium Metal

This is the most direct route, offering high yields when performed correctly. The exothermicity of the reaction requires careful temperature control.

Causality: The direct reaction between elemental uranium and bromine is thermodynamically favorable. Using a stream of inert gas saturated with bromine vapor allows for controlled delivery of the reactant and removal of the volatile UBr₄ product from the reaction zone, preventing side reactions and facilitating collection.

Methodology:

  • Place uranium metal turnings or chips in a quartz reaction tube situated within a tube furnace.

  • Assemble a downstream apparatus consisting of a condenser and a collection flask. The entire system must be purged with a dry, inert gas (e.g., nitrogen or argon).[5]

  • Gently heat the uranium metal to 350-400 °C under the inert gas flow.[1]

  • Bubble the inert gas through a reservoir of liquid bromine, thereby saturating the gas stream with bromine vapor.

  • Introduce the bromine-laden gas into the reaction tube. The reaction U + 2Br₂ → UBr₄ will proceed.[1]

  • The UBr₄ product is volatile at this temperature and will be carried by the gas stream to the cooler condenser, where it deposits as brown crystals.[5]

  • Continue the process until the uranium metal is consumed.

  • Once the reaction is complete, allow the system to cool to room temperature under a continuous flow of inert gas before dismantling the apparatus inside a glovebox or fume hood.

Protocol 2: Purification by Vacuum Sublimation

Commercial or synthesized UBr₄ can be purified from less volatile impurities, such as uranium oxides, by vacuum sublimation.

Causality: UBr₄ has a significant vapor pressure at temperatures below its melting point, whereas potential oxide impurities (e.g., UO₂) are much less volatile. Applying a vacuum reduces the temperature required for sublimation, minimizing thermal decomposition.

Methodology:

  • Load the crude UBr₄ into a sublimation apparatus under an inert atmosphere.

  • Evacuate the apparatus to a high vacuum (< 10⁻³ torr).

  • Slowly heat the section containing the crude material to approximately 450-500 °C.

  • The UBr₄ will sublime and deposit onto a cold finger or a cooler region of the apparatus.

  • Maintain the temperature and vacuum until the sublimation is complete.

  • Cool the apparatus to room temperature before backfilling with an inert gas to collect the purified, crystalline UBr₄.

G cluster_0 Synthesis Workflow start Uranium Metal Chips in Quartz Tube purge Purge System with N₂/Ar start->purge heat Heat to 350-400 °C purge->heat brominate Introduce Br₂ Vapor in N₂/Ar Stream heat->brominate react Reaction: U + 2Br₂ → UBr₄(g) brominate->react condense Condense UBr₄(s) in Cooler Zone react->condense collect Cool and Collect Product under Inert Gas condense->collect G UBr4 2 UBr₄ (in Ethyl Acetate) IonPair [UBr₃(EtOAc)₄]⁺[UBr₅(EtOAc)]⁻ (Ion Pair) UBr4->IonPair Self-Ionization Equilibrium

Caption: Self-ionization of UBr₄ in a coordinating solvent.

Redox Chemistry: UBr₄ can be reduced to uranium(III) bromide (UBr₃). A convenient laboratory-scale synthesis involves the reduction with elemental silicon at moderate temperatures. [2]This reaction highlights its utility as a precursor to lower-valent uranium compounds, which are of significant interest in small molecule activation and catalysis.

Applications in Research

While not a commercial product for widespread use, UBr₄ is an invaluable starting material in several research areas:

  • Fundamental Actinide Science: It serves as a precursor for synthesizing novel uranium(IV) complexes, allowing researchers to probe the intricacies of f-element bonding, electronic structure, and magnetism. [1][8]* Materials Science: It is explored as a component in the development of advanced ceramics and nuclear materials. [1]* Catalysis: While less developed than for transition metals, uranium complexes, often synthesized from precursors like UBr₄, have shown promise in catalytic transformations such as oligomerization, hydrogenation, and small molecule activation. [13][14]

Safety, Handling, and Disposal

Handling this compound requires strict adherence to safety protocols that address both its chemical toxicity and radiological hazards.

Hazards Profile:

  • Chemical Toxicity: As a heavy metal compound, uranium is a potent nephrotoxin (damages the kidneys). Ingestion or inhalation of uranium dust must be strictly avoided. [10]* Radiological Hazard: Uranium is primarily an alpha particle emitter. [15]While alpha particles have low penetrating power and pose a minimal external threat, they are extremely hazardous if the material is inhaled or ingested, leading to a significant internal radiation dose. [15]* Reactivity: It is highly hygroscopic and reacts with moisture. [2][9] Mandatory Handling Procedures:

  • Containment: All handling of UBr₄ powder must be performed within a certified chemical fume hood or, preferably, an inert-atmosphere glovebox to prevent inhalation and reaction with air/moisture. [9]2. Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves. [9][15]3. Contamination Control: Work on disposable absorbent liners to contain spills. Continuously monitor the work area and gloves with a Geiger-Müller survey meter equipped with a pancake probe. [16]4. Storage: Store UBr₄ in a tightly sealed, clearly labeled container in a cool, dry, dark, and secure location designated for radioactive materials. [9]The container should be placed within secondary containment.

  • Spill Response:

    • For small powder spills, do not sweep. Gently cover the spill with moist paper towels to prevent dust from becoming airborne. [16] * For liquid spills, cover with a non-combustible absorbent material like sand or earth. [9] * Evacuate the immediate area and notify your institution's Radiation Safety Officer immediately. [16]6. Waste Disposal: All contaminated materials (gloves, liners, glassware, etc.) and excess UBr₄ must be disposed of as radioactive waste according to institutional, federal, and local regulations. Segregate uranium waste from other radioactive waste streams. [15][17]

References

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Uranium tetrabromide crystal structure analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Uranium Tetrabromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (UBr₄) is a significant actinide halide, pivotal in nuclear fuel cycle research and as a precursor in organometallic and coordination chemistry. A profound understanding of its solid-state structure is fundamental to predicting its chemical behavior, reactivity, and material properties. This technical guide provides a comprehensive exploration of the crystal structure of this compound, delineating its synthesis, detailed structural features, and the advanced analytical techniques employed for its characterization. We delve into the practical aspects of single-crystal X-ray diffraction and neutron powder diffraction, offering field-proven insights and detailed protocols for researchers working with actinide materials. This document is structured to serve as a self-validating reference, grounding all mechanistic claims and procedural standards in authoritative scientific literature.

Introduction: The Significance of this compound

This compound, a brown, hygroscopic crystalline solid, is a compound where uranium exists in the +4 oxidation state.[1][2] Its importance spans several domains of chemical science. In nuclear chemistry, it serves as a key intermediate in the reprocessing of nuclear fuels and the synthesis of other uranium compounds.[1] For synthetic chemists, it is a valuable starting material for accessing a wide range of uranium(IV) complexes, which are instrumental in studying the fundamental electronic structure and bonding of f-block elements. The precise arrangement of atoms in the solid-state, or its crystal structure, dictates its physical and chemical properties, including its reactivity, magnetic behavior, and spectroscopic signature. Therefore, a detailed structural analysis is not merely an academic exercise but a crucial step in harnessing its potential for various applications.

The Crystal Structure of this compound: A Detailed Examination

The crystal structure of this compound was definitively solved and refined using a combination of X-ray and neutron powder diffraction techniques.[3] It crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle.

Crystallographic Data

The fundamental crystallographic parameters for UBr₄ are summarized in the table below. These data provide the essential framework for understanding the three-dimensional arrangement of atoms in the crystal lattice.

ParameterValueReference
Crystal SystemMonoclinic[3][4]
Space GroupC2/m (No. 12)[3]
a10.92(2) Å[3]
b8.69(3) Å[3]
c7.05(1) Å[3]
β93.9(1)°[3]
Formula Units (Z)4[3]
Calculated Density (Dx)5.55 g/cm³[3]
Measured Density (Dm)5.35 g/cm³[3]
Coordination Geometry and Structural Motifs

A defining feature of the UBr₄ structure is the coordination environment of the uranium atom. Each uranium(IV) ion is coordinated to seven bromide ions, forming a pentagonal bipyramidal geometry.[3][5] This 7-coordinate geometry is relatively uncommon among actinide tetrahalides, which more frequently exhibit 8-coordination in the form of square antiprismatic or dodecahedral arrangements.[3]

The pentagonal bipyramids are not isolated but are linked together to form infinite two-dimensional sheets. This linkage is achieved through the sharing of bromine atoms, where the polyhedra are connected by double bromine bridges.[3] Within these sheets, the interatomic distances and angles are consistent with typical uranium-bromine bonding. The interactions between adjacent sheets are governed by weak van der Waals forces.[3]

UBr4_Coordination U U Br1 Br U->Br1 Br2 Br U->Br2 Br3 Br U->Br3 Br4 Br U->Br4 Br5 Br U->Br5 Br6 Br U->Br6 Br7 Br U->Br7

Figure 1: Coordination geometry of the uranium atom in UBr₄, depicting the pentagonal bipyramidal arrangement of seven bromine atoms.

Synthesis of this compound for Structural Analysis

The quality of the starting material is paramount for a successful crystal structure determination. This section outlines the synthesis of both polycrystalline powder and single crystals of UBr₄.

Synthesis of Polycrystalline UBr₄

Polycrystalline this compound can be reliably synthesized by the thermal decomposition of uranium pentabromide (UBr₅).

Protocol:

  • Synthesis of UBr₅: In a glovebox under an inert atmosphere, react uranium metal turnings with liquid bromine. A few drops of acetonitrile can be used as a catalyst.

  • Thermal Decomposition: Place the resulting UBr₅ in a reaction vessel and heat to 200°C for several hours. The UBr₅ will decompose to yield UBr₄ powder.

  • Purification: The crude UBr₄ can be purified by vacuum sublimation.[2]

Growth of UBr₄ Single Crystals via Chemical Vapor Transport

Obtaining single crystals of UBr₄ suitable for X-ray diffraction is challenging but can be achieved using the chemical vapor transport (CVT) method.[6] This technique relies on a temperature gradient and a transport agent to facilitate the growth of high-quality crystals.

Protocol:

  • Preparation of the Ampoule: Place a small amount of polycrystalline UBr₄ (the source material) at one end of a quartz ampoule inside a glovebox. Introduce a transport agent, such as a small quantity of bromine or a metal halide like AlBr₃.

  • Evacuation and Sealing: Evacuate the ampoule to a high vacuum and seal it.

  • Crystal Growth: Place the sealed ampoule in a two-zone tube furnace. Establish a temperature gradient, for instance, with the source material at a higher temperature (T₂) and the growth zone at a slightly lower temperature (T₁). A typical temperature gradient for actinide halides is around 50-100°C. The UBr₄ reacts with the transport agent to form a volatile gaseous species at T₂. This gas then diffuses to the cooler T₁ zone, where the reverse reaction occurs, depositing UBr₄ as single crystals.[7][8]

  • Harvesting: After a suitable growth period (which can range from days to weeks), slowly cool the furnace to room temperature. The single crystals can then be harvested in a glovebox.

CVT_Workflow cluster_glovebox Inert Atmosphere Glovebox cluster_furnace Two-Zone Tube Furnace start Place UBr4 powder and transport agent in quartz ampoule seal Evacuate and seal ampoule start->seal growth Establish temperature gradient (T2 > T1) for crystal growth seal->growth Transfer to furnace harvest Harvest single crystals growth->harvest Cool and transfer to glovebox

Figure 2: Experimental workflow for the synthesis of UBr₄ single crystals via chemical vapor transport.

Advanced Structural Characterization Techniques

A combination of single-crystal X-ray diffraction and neutron powder diffraction provides a comprehensive understanding of the UBr₄ crystal structure.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise atomic arrangement in a crystalline solid.[9]

Experimental Protocol:

  • Crystal Selection and Mounting: Under a microscope in a glovebox, select a well-formed single crystal of UBr₄ (typically 0.1-0.3 mm in size). Mount the crystal on a suitable holder (e.g., a MiTeGen mount) using cryo-oil.[10] The oil protects the air-sensitive crystal from the atmosphere.

  • Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer equipped with a cold stream (typically 100 K) to minimize thermal vibrations and protect the crystal. A typical data collection involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[11]

  • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities. Apply corrections for factors such as absorption and beam intensity variations.

  • Structure Solution and Refinement: Use direct methods or Patterson methods to solve the phase problem and obtain an initial model of the crystal structure. Refine this model against the experimental data using least-squares methods to obtain the final, high-precision crystal structure.

Neutron Powder Diffraction

Neutron diffraction is a powerful complementary technique to X-ray diffraction.[12] While X-rays are scattered by electrons, neutrons are scattered by atomic nuclei. This makes neutron diffraction particularly useful for accurately locating light atoms in the presence of heavy atoms (like uranium) and for determining the magnetic structure of materials.[13][14]

Experimental Protocol:

  • Sample Preparation: Due to the radioactive and air-sensitive nature of UBr₄, the powder sample must be handled with care. In a shielded glovebox, load the UBr₄ powder into a suitable sample holder, such as a vanadium can, which is nearly transparent to neutrons.[15][16]

  • Data Collection: Place the sample holder in the neutron beam of a powder diffractometer at a neutron source (either a nuclear reactor or a spallation source). Collect the diffraction pattern by scanning a detector around the sample to measure the intensity of scattered neutrons as a function of the scattering angle (2θ).[17]

  • Rietveld Refinement: Analyze the resulting powder diffraction pattern using the Rietveld method. This technique involves fitting the entire calculated diffraction pattern to the experimental data, allowing for the refinement of structural parameters such as lattice parameters, atomic positions, and thermal displacement parameters.[18]

Diffraction_Workflow cluster_xrd Single-Crystal X-ray Diffraction cluster_neutron Neutron Powder Diffraction start High-Quality UBr4 Sample (Single Crystal or Powder) mount_xrd Mount single crystal on diffractometer start->mount_xrd mount_neutron Load powder sample into holder start->mount_neutron collect_xrd Collect diffraction data mount_xrd->collect_xrd process_xrd Process data (integration, scaling, absorption correction) collect_xrd->process_xrd solve_xrd Solve and refine structure process_xrd->solve_xrd final_structure Complete Crystal Structure (Atomic coordinates, bond lengths, angles) solve_xrd->final_structure collect_neutron Collect diffraction pattern mount_neutron->collect_neutron refine_neutron Rietveld refinement of the structure collect_neutron->refine_neutron refine_neutron->final_structure

Figure 3: General experimental workflow for the structural characterization of UBr₄ using X-ray and neutron diffraction.

Conclusion

The crystal structure of this compound, with its monoclinic symmetry and unusual pentagonal bipyramidal coordination geometry, provides a fascinating case study in actinide chemistry. Its determination through the synergistic use of X-ray and neutron diffraction highlights the power of these techniques in elucidating the intricate atomic arrangements in complex materials. The detailed protocols provided in this guide for synthesis and analysis are intended to equip researchers with the necessary knowledge to safely and effectively study UBr₄ and related actinide compounds, thereby fostering further advancements in nuclear science and inorganic chemistry.

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An In-depth Technical Guide to the Synthesis of Anhydrous Uranium Tetrabromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed exploration of the synthesis of anhydrous uranium tetrabromide (UBr₄), a critical intermediate in uranium metallurgy and nuclear fuel processing.[1] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the preparation, handling, and characterization of this actinide halide. The guide delves into various synthetic methodologies, elucidating the underlying chemical principles and experimental considerations. A strong emphasis is placed on safety protocols, acknowledging the dual chemical and radiological hazards associated with uranium compounds.

Introduction: The Significance of this compound

This compound (UBr₄) is a dark brown, crystalline solid that is highly hygroscopic.[2][3] It serves as a valuable precursor in various fields, including nuclear chemistry, materials science, and analytical chemistry.[2] In the nuclear industry, it is utilized as a source of uranium.[2] For researchers, UBr₄ is a key compound for investigating the fundamental chemistry of uranium and its interactions.[2] Its synthesis, therefore, is a foundational process for advancements in these specialized areas. The uranium atom in UBr₄ exists in the +4 oxidation state.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula UBr₄[6]
Molar Mass 557.645 g/mol [4][5]
Appearance Dark brown, very hygroscopic crystalline solid[2][3][5]
Melting Point 519 °C[3][4]
Boiling Point 791 °C[4]
Density 5190 kg/m ³[4]
Crystal Structure Monoclinic, space group C2/m[3][7]

Health and Safety: A Paramount Consideration

The handling of this compound necessitates stringent safety protocols due to its inherent hazards. These stem from both its chemical toxicity as a heavy metal and its radioactivity.[8]

2.1. Radiological Hazards Uranium isotopes primarily emit alpha, beta, and gamma radiation.[9] While the external radiation hazard from small laboratory quantities may be low, internal exposure through inhalation or ingestion poses a significant risk and can lead to an increased risk of cancer.[8][9]

2.2. Chemical Toxicity Uranium is a toxic heavy metal. Ingestion or inhalation can lead to kidney damage.[8] Uranium tetrafluoride, a related compound, is noted to be highly irritating, and similar precautions should be taken with the tetrabromide.[10]

2.3. Mandatory Safety Protocols All work with uranium compounds must be conducted in designated areas, preferably within a fume hood or glovebox, to prevent the inhalation of airborne particles.[8][11] Personal protective equipment (PPE) is mandatory and includes:

  • A lab coat or disposable over-garments.[9][12]

  • Safety glasses or goggles.[9]

  • Double nitrile gloves.[8][12]

Work surfaces should be covered with absorbent liners to contain spills.[8] A Geiger-Mueller (G-M) detector should be readily available to survey for contamination after each experiment.[9]

2.4. Emergency Procedures In the event of a spill, the area should be immediately covered with moist paper towels for powders or absorbent material for liquids to prevent dispersal.[9] The area should be evacuated, and the institutional Radiation Safety Officer must be notified immediately.[9] Personal contamination requires immediate and thorough washing of the affected area with copious amounts of water.[9][10]

2.5. Waste Disposal All waste contaminated with uranium compounds, including gloves, absorbent paper, and glassware, must be treated as radioactive waste and disposed of according to institutional and regulatory guidelines.[8][11] Do not mix uranium waste with other chemical waste.[8]

Synthetic Methodologies for Anhydrous this compound

Several methods have been established for the synthesis of anhydrous this compound. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

3.1. Direct Bromination of Uranium Metal This is the most direct route to UBr₄, involving the reaction of elemental uranium with bromine vapor at elevated temperatures.[1]

Chemical Equation: U + 2Br₂ → UBr₄

Causality of Experimental Choices:

  • Elevated Temperature (350-400 °C): This provides the necessary activation energy for the reaction between the solid uranium metal and bromine vapor to proceed at a reasonable rate.

  • Sealed Tube or Flow System: This is crucial to contain the volatile and corrosive bromine vapor and to protect the hygroscopic product from atmospheric moisture. An inert gas stream, such as nitrogen, is often used to carry the bromine vapor over the uranium.

dot

G cluster_0 Direct Bromination Workflow U_metal Uranium Metal Reaction_Tube Sealed Quartz Tube (350-400 °C) U_metal->Reaction_Tube Br2_vapor Bromine Vapor Br2_vapor->Reaction_Tube UBr4_product Anhydrous UBr₄ (Product) Reaction_Tube->UBr4_product Purification Vacuum Sublimation (>600 °C) UBr4_product->Purification Pure_UBr4 Purified UBr₄ Purification->Pure_UBr4

Caption: Workflow for the direct synthesis and purification of UBr₄.

Experimental Protocol:

  • Place uranium metal turnings in a quartz reaction tube.

  • Assemble the tube in a tube furnace and connect it to a system for introducing bromine vapor entrained in a stream of dry nitrogen gas.

  • Flush the system thoroughly with dry nitrogen to remove any air and moisture.

  • Heat the furnace to 350-400 °C.

  • Pass a stream of nitrogen saturated with bromine vapor over the heated uranium metal.

  • The dark brown UBr₄ will form in the reaction zone.

  • After the reaction is complete, cool the system under a nitrogen atmosphere.

  • The product can be purified by vacuum sublimation at temperatures above 600 °C.[13]

3.2. Bromination of Uranium Hydride This method offers an alternative to using uranium metal directly and can proceed at lower temperatures.

Chemical Equation: UH₃ + 3.5Br₂ → UBr₄ + 3HBr

Causality of Experimental Choices:

  • Uranium Hydride (UH₃): UH₃ is often more reactive than the bulk metal, allowing the reaction to proceed at a lower temperature (200-250 °C), which can be advantageous for laboratory setups.[1]

  • Lower Temperature: Reduces the vapor pressure of bromine, potentially making the reaction easier to control.

3.3. Bromination of Uranium Nitride or Sulphide This approach utilizes binary compounds of uranium as starting materials.[13]

Chemical Equations: U₃O₈ + 4C + 6Br₂ → 3UBr₄ + 4CO₂[3] UN₁.₅ + Br₂ → UBr₄ + N₂ (unbalanced)[13]

Causality of Experimental Choices:

  • Reactive Starting Materials: Uranium nitrides and sulfides can be readily brominated.[13] The reaction with uranium nitride, for instance, can be carried out at temperatures above 450 °C.[13]

  • In Situ Purification: By conducting the bromination at a temperature above 600 °C, the UBr₄ product sublimes as it is formed, allowing for continuous removal and purification from the reaction zone.[13]

dot

G cluster_input Starting Materials cluster_reagent Brominating Agent cluster_product Product U Uranium Metal UBr4 Anhydrous UBr₄ U->UBr4  + Br₂  (350-400 °C) UH3 Uranium Hydride UH3->UBr4  + Br₂  (200-250 °C) UN Uranium Nitride UN->UBr4  + Br₂  (>450 °C) UO2_AlBr3 UO₂ + AlBr₃ UO2_AlBr3->UBr4  Heat  (250-350 °C) Br2 Bromine (Br₂)

Caption: Overview of synthetic routes to anhydrous this compound.

3.4. Halide Exchange and Other Methods A more recent and convenient lab-scale synthesis avoids the use of uranium metal. It involves the reaction of uranium dioxide (UO₂) with aluminum tribromide (AlBr₃).[14]

Experimental Protocol (from UO₂): [14]

  • Charge a flame-sealable ampule with stoichiometric amounts of UO₂ and AlBr₃ (with a slight excess of AlBr₃ to act as a transport agent).

  • Evacuate the ampule (e.g., to 1 x 10⁻³ mbar) and flame-seal it.

  • Heat the starting materials at 250 °C for 12 hours.

  • Perform a chemical vapor transport reaction by establishing a temperature gradient, for instance, with a source temperature of 350 °C and a sink temperature of 230 °C, to yield crystalline UBr₄.[14]

This method is advantageous as it starts from a more common uranium oxide and produces a pure, crystalline product.[14]

Characterization of Anhydrous this compound

Once synthesized, the identity and purity of the UBr₄ must be confirmed. Due to its hygroscopic nature, all characterization should be performed under anhydrous conditions.

  • X-ray Diffraction (XRD): Powder XRD is a definitive method to confirm the crystal structure of the synthesized UBr₄. The pattern should match the known monoclinic structure.[3][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to verify the absence of water and other oxygenated impurities.

  • Elemental Analysis: Can provide quantitative confirmation of the uranium and bromine content.

Conclusion

The synthesis of anhydrous this compound is a challenging yet essential procedure for research in actinide chemistry. The methods outlined in this guide, from direct bromination of the metal to more modern approaches using uranium oxides, provide viable pathways to this important compound. The success of any of these syntheses is critically dependent on the rigorous exclusion of atmospheric moisture and strict adherence to safety protocols designed to mitigate both the chemical and radiological risks. Through careful experimental design and execution, high-purity anhydrous UBr₄ can be reliably prepared for its various applications in science and technology.

References

  • Vertex AI Search. (n.d.). Properties of UBr4.
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  • BenchChem. (2025). Application Notes and Protocols for the Safe Handling of Uranyl Compounds.
  • Regulations.gov. (2013). Occupational Safety and Health Guideline for Uranium and Insoluble Compounds.
  • LookChem. (n.d.). Cas 13470-20-7, this compound.
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  • Google Patents. (n.d.). US2635035A - Preparation of uranium bromide.
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An In-Depth Technical Guide to the Molecular Geometry and Bonding of Uranium Tetrabromide (UBr₄)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Uranium Tetrabromide (UBr₄) is an inorganic actinide halide of significant interest in nuclear chemistry, serving as a key intermediate in uranium metallurgy and fuel processing.[1] This technical guide provides a comprehensive analysis of the molecular geometry and chemical bonding of UBr₄, tailored for researchers, scientists, and professionals in related fields. Departing from the simplistic predictions of Valence Shell Electron Pair Repulsion (VSEPR) theory, this document elucidates the compound's experimentally determined solid-state structure. Through a synthesis of crystallographic data, this guide reveals a complex, seven-coordinate pentagonal bipyramidal geometry around the uranium center, a notable exception among actinide tetrahalides.[2][3] We will explore the nuanced nature of the U-Br bond, the role of uranium's 5f and 6d orbitals, and the supramolecular assembly of [UBr₇] polyhedra into two-dimensional sheets.[2][4] Furthermore, this guide presents detailed protocols for the synthesis and structural characterization of UBr₄, grounding theoretical concepts in established experimental methodologies.

Introduction to this compound (UBr₄)

This compound is a binary halide compound in which uranium exhibits a +4 oxidation state.[1][5] It presents as a brown, crystalline solid that is highly hygroscopic, necessitating handling under inert atmospheric conditions.[5][6][7] Its primary significance lies in its application within the nuclear industry as a source of uranium and as a precursor for the synthesis of other uranium compounds.[1][6] The study of UBr₄ provides valuable insights into the complex electronic structures and bonding behaviors of early actinide elements, where the interplay of 5f, 6d, 7s, and 7p orbitals governs their chemical properties.

Table 1: Physical and Chemical Properties of UBr₄
PropertyValueSource(s)
Chemical Formula UBr₄[5]
Molar Mass 557.645 g/mol [1][5]
Appearance Brown crystalline solid[1][5][6]
Crystal System Monoclinic[2][7]
Space Group C2/m[2][7]
Density 5.35 - 5.55 g/cm³[2][5]
Melting Point 519 °C[5][6][7]
Boiling Point 791 °C[5]
Oxidation State of U +4[1][5]
Key Characteristic Very hygroscopic[6][7]

Synthesis of High-Purity UBr₄

The synthesis of UBr₄ requires stringent anhydrous and oxygen-free conditions to prevent the formation of uranium oxybromides. The choice of method is often dictated by the available starting materials and desired purity. Direct bromination of uranium metal is a common and effective approach.

Causality in Synthetic Protocol Design

The direct bromination method is favored for its high yield and the relative simplicity of the reaction. The elevated temperature (350-400 °C) is necessary to ensure a sufficient reaction rate between the solid uranium metal and bromine vapor.[1] An inert gas flow is not merely a carrier but a crucial component to exclude air, as UBr₄ readily hydrolyzes. The subsequent purification by sublimation takes advantage of UBr₄'s volatility at higher temperatures to separate it from non-volatile impurities.[8]

Experimental Protocol: Direct Bromination of Uranium Metal

Objective: To synthesize high-purity UBr₄ from elemental uranium and bromine.

Methodology:

  • System Preparation: Assemble a quartz tube furnace system equipped with a gas inlet for an inert gas (e.g., Argon) and an outlet leading to a cold trap and a scrubbing solution (e.g., sodium thiosulfate) to neutralize excess bromine.

  • Reactant Loading: Place a known quantity of uranium metal turnings into a quartz boat and position it in the center of the furnace tube.

  • Inerting the System: Purge the entire system with dry argon for at least 30 minutes to remove all traces of air and moisture. Maintain a gentle positive pressure of argon throughout the reaction.

  • Bromine Introduction: Gently heat a reservoir of liquid bromine to generate bromine vapor. Introduce the vapor into the reaction tube via the argon stream.

  • Reaction Conditions: Slowly heat the furnace to 350-400 °C and maintain this temperature. The reaction is exothermic and will proceed as the bromine vapor passes over the hot uranium metal.[1]

    • Reaction: U(s) + 2Br₂(g) → UBr₄(s)

  • Product Collection: The UBr₄ product will form as a crystalline solid within the boat and on the cooler parts of the reaction tube downstream.

  • Purification (Optional): After the reaction is complete, stop the bromine flow and increase the furnace temperature to 600-700 °C to sublime the UBr₄, which can be collected on a cooled condenser section.[8]

  • System Cooldown & Product Recovery: Cool the furnace to room temperature under a continuous argon flow. The product must be recovered and stored in an inert atmosphere glovebox due to its hygroscopic nature.

Electronic Structure and Chemical Bonding

The bonding in actinide halides is not purely ionic but possesses significant covalent character due to the participation of the valence 5f and 6d orbitals.[4] In UBr₄, the uranium atom is in the +4 oxidation state, with a [Rn] 5f² electronic configuration.

The U-Br bonds are best described as polarized covalent bonds. Theoretical studies on analogous actinide halide systems show that the degree of covalency often follows the trend Br⁻ ≈ Cl⁻ > F⁻.[9][10] This is attributed to the better energy match and orbital overlap between the larger, more polarizable bromide p-orbitals and the diffuse 5f and 6d orbitals of uranium. The σ-bonding component is typically the dominant contributor to the orbital interaction.[4]

A key concept in higher-valent actinide chemistry is the Inverse-Trans-Influence (ITI) , where two strongly donating ligands preferentially adopt a trans orientation, mutually reinforcing their bonds to the actinide center.[11] This is contrary to the typical trans-influence observed in transition metal chemistry. While the complex bridged structure of solid UBr₄ makes a direct application of the ITI challenging, the unusually short apical U-Br bond (2.61 Å) compared to the other six (2.78-2.95 Å) suggests a unique electronic environment that deviates from simple electrostatic or steric models.[3]

Molecular and Crystal Structure

The Insufficiency of VSEPR Theory

For simple molecules, the Valence Shell Electron Pair Repulsion (VSEPR) model effectively predicts molecular geometry.[12][13] However, its application to UBr₄ is inappropriate for describing its structure under standard conditions. UBr₄ is a solid with a complex crystal lattice, not a discrete, gaseous molecule. The observed geometry is a consequence of minimizing energy within a crystalline solid, involving extensive bromine bridging and packing forces, which are beyond the scope of simple VSEPR theory.

The Solid-State Crystal Structure of UBr₄

X-ray and neutron diffraction studies have definitively shown that UBr₄ crystallizes in the monoclinic system with the space group C2/m.[2][7] The most striking feature of its structure is the coordination environment of the uranium atom.

Each uranium atom is coordinated to seven bromine atoms, forming a pentagonal bipyramid .[2][3][5] This seven-coordinate geometry is highly unusual for actinide tetrahalides, which typically exhibit eight-coordination in structures like the square antiprism or dodecahedron.[2][3]

Caption: Coordination of the Uranium atom in UBr₄. Note: The DOT script above provides a conceptual 2D representation of the 3D pentagonal bipyramidal structure for visualization purposes.

Table 2: Key Crystallographic and Bond Data for UBr₄
ParameterValueSource(s)
Crystal System Monoclinic[2][14]
Space Group C2/m[2]
Lattice Constants a = 10.92 Å, b = 8.69 Å, c = 7.05 Å[2]
β = 93.9°[2]
Coordination No. 7[3][5]
Geometry Pentagonal Bipyramid[2][3][5]
U-Br Bond Lengths (Apical) 2.61 Å (terminal)[3]
U-Br Bond Lengths (Bridging/Eq.) 2.78 - 2.95 Å[3]
Axial Br-U-Br Angle 177°[3]
Supramolecular Assembly

The individual [UBr₇] pentagonal bipyramids are not isolated. They are linked into infinite two-dimensional sheets through double bromine-bridging of the uranium atoms.[2] In this arrangement, an equatorial bromine atom of one polyhedron also serves as an apical or equatorial atom of an adjacent polyhedron. These extensive sheets are stacked along the crystallographic axis and are held together only by weak van der Waals forces.[2] This layered structure explains some of the material's physical properties, such as its cleavage planes.[14]

UBr4_Sheet cluster_0 P1 U Pentagonal Bipyramid Br1 Br P1:e->Br1:w Br2 Br P1:e->Br2:w P2 U Pentagonal Bipyramid Br3 Br P2:e->Br3:w Br4 Br P2:e->Br4:w P3 U Pentagonal Bipyramid Br1:e->P2:w Br2:e->P2:w Br3:e->P3:w Br4:e->P3:w l1 Double Bromine Bridge

Caption: Linkage of [UBr₇] polyhedra into sheets.

Experimental Characterization Protocols

X-ray and Neutron Diffraction

Causality for Method Selection: Single-crystal or powder diffraction is the definitive method for elucidating the atomic arrangement in a crystalline solid like UBr₄. While X-ray diffraction is standard, it suffers from a major drawback with uranium-containing compounds: the overwhelming scattering of X-rays by the heavy uranium atom can obscure the scattering signal from the lighter bromine atoms. Neutron diffraction circumvents this issue because neutron scattering factors are not dependent on atomic number in a simple way; the scattering factors for uranium (8.5 fm) and bromine (6.8 fm) are comparable, allowing for a much more precise determination of the bromine atom positions.[2] Therefore, a combined X-ray and neutron diffraction approach provides the most robust and trustworthy structural solution.

Workflow: Powder Neutron Diffraction for UBr₄ Structure Refinement
  • Sample Preparation (Self-Validating System): Due to the extreme hygroscopicity of UBr₄, all sample handling must occur within a controlled inert atmosphere (e.g., an argon-filled glovebox). The sample is finely ground to ensure random crystal orientation and sealed in a sample holder (e.g., vanadium can) that is transparent to neutrons. This rigorous preparation is self-validating; any exposure to air would result in impurity phases (oxybromides) easily detectable in the diffraction pattern.

  • Data Collection: The sealed sample is mounted on a powder neutron diffractometer at a neutron source (e.g., a research reactor). A neutron diffraction pattern is collected over a wide range of scattering angles (2θ).

  • Initial Data Processing: The raw data is corrected for background scattering from the instrument and sample holder.

  • Structure Solution and Refinement:

    • The diffraction pattern is indexed to determine the unit cell parameters and crystal system (monoclinic).

    • The space group (C2/m) is determined from the systematic absences of reflections.

    • A structural model is built, placing uranium and bromine atoms within the unit cell based on the determined space group.

    • The model is refined against the experimental data using the Rietveld method. This is a least-squares process that iteratively adjusts atomic positions, lattice parameters, and other profile parameters to minimize the difference between the calculated and observed diffraction patterns.[2]

  • Validation: The quality of the final refined structure is assessed using statistical indicators (e.g., R-factors). A low R-factor (e.g., R=0.15 as reported in the original study) indicates a good fit between the model and the data, validating the proposed pentagonal bipyramidal structure.[2]

Conclusion and Future Outlook

The molecular geometry and bonding of this compound are a compelling case study in the complexity of actinide chemistry. Its solid-state structure, characterized by a rare seven-coordinate pentagonal bipyramidal geometry and an extended two-dimensional network, stands in contrast to other actinide tetrahalides.[2][3] This unique arrangement is not predictable by simple bonding models and arises from a delicate balance of polarized covalent bonding involving uranium's 5f and 6d orbitals, steric demands, and crystal packing energies.

Future research efforts should focus on advanced computational studies, such as those employing Density Functional Theory (DFT), to further probe the electronic structure and the nature of the U-Br bond. Such studies could quantify the covalent character, elucidate the role of the Inverse-Trans-Influence on the observed bond length disparities, and provide deeper insight into the stability of this unusual structure. Experimental investigations into the high-pressure and high-temperature behavior of UBr₄ could also reveal potential phase transitions to more common actinide tetrahalide structure types.

References

  • Taylor, J. C., & Wilson, P. W. (1974). The crystal structure of this compound by X-ray and neutron diffraction. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(11), 2664-2667. [Link]

  • ScienceDirect. (n.d.). Properties of UBr4.
  • Winter, M. (n.d.). This compound. WebElements Periodic Table. [Link]

  • Taylor, J. C., & Wilson, P. W. (1974). The this compound Structure: A New MX, Structure Type. Journal of the Chemical Society, Chemical Communications, (15), 598-599. [Link]

  • Wu, Q. Y., Wang, C. Z., Lan, J. H., Chai, Z. F., & Shi, W. Q. (2020). Electronic structures and bonding of the actinide halides An(TRENTIPS)X (An = Th–Pu; X = F–I): a theoretical perspective. Dalton Transactions, 49(44), 15879-15888. [Link]

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An In-Depth Technical Guide to the Thermodynamic Properties of Uranium Tetrabromide (UBr4)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the thermodynamic data for uranium tetrabromide (UBr4), a compound of significant interest in nuclear fuel cycle research and actinide chemistry. The information presented herein is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the material's energetic properties and stability. This document synthesizes critically evaluated data with insights into the experimental methodologies used for their determination, ensuring a robust and reliable resource.

Executive Summary

This compound is a crystalline solid whose thermodynamic properties are fundamental to understanding its chemical behavior at various temperatures. This guide details its enthalpy of formation, standard entropy, heat capacity, Gibbs free energy of formation, and key phase transition data. Furthermore, it provides an in-depth look at the experimental techniques employed to measure these properties, offering a complete picture from data generation to application.

Physicochemical and Thermodynamic Properties of this compound

This compound (UBr4) is a brown, hygroscopic crystalline solid.[1] Its fundamental physical and thermodynamic properties at standard conditions (298.15 K and 1 bar) are summarized in the table below.

PropertyValueUnits
Molar Mass 557.645 g/mol
Density (at 298 K) 5190 kg/m ³
Melting Point 519°C
Boiling Point 791°C
Standard Enthalpy of Formation (ΔHf°) -877.2 ± 3.3kJ/mol
Standard Molar Entropy (S°) 210J/mol·K
Heat of Fusion (ΔHfus) 28.30kJ/mol
Gibbs Free Energy of Formation (ΔGf°) (calculated) -865.9kJ/mol

ΔGf° = ΔHf° - TΔSf°

Where:

  • ΔHf° is the standard enthalpy of formation of UBr4.

  • T is the standard temperature (298.15 K).

  • ΔSf° is the standard entropy of formation, calculated as: ΔSf° = S°(UBr4) - [S°(U) + 2 * S°(Br2)]

Using the known standard entropies for U(α) (50.2 J/mol·K) and Br2(l) (152.2 J/mol·K), the calculated ΔGf° for UBr4 is approximately -865.9 kJ/mol. This highly negative value indicates that this compound is thermodynamically stable with respect to its elements under standard conditions.

The heat capacity (Cp) of UBr4, which describes how its temperature changes with the addition of heat, has been determined to follow the equation:

Cp = 125 + 0.032T (in J/mol·K)

This equation is valid for the temperature range of 298 K to 500 K.

Crystal Structure and Polymorphism

This compound crystallizes in a monoclinic system with the space group C2/c. The uranium atom is eight-coordinated, with the bromine atoms arranged in a square antiprismatic geometry. This structure is typical for many actinide tetrahalides.

Evidence suggests that UBr4 exhibits polymorphism, meaning it can exist in different crystal structures at different temperatures and pressures. While detailed crystallographic data for all polymorphs are not extensively reported, the study of phase transitions is critical for understanding the material's behavior at elevated temperatures. Techniques such as high-temperature X-ray diffraction and differential scanning calorimetry are essential for characterizing these different phases and the thermodynamics of their transitions.

Experimental Determination of Thermodynamic Properties

The reliability of thermodynamic data is intrinsically linked to the precision and accuracy of the experimental methods used for their measurement. For actinide compounds like UBr4, these measurements are particularly challenging due to the radioactive and reactive nature of the materials. The following sections detail the primary experimental techniques used to determine the key thermodynamic properties of this compound.

Enthalpy of Formation: Solution Calorimetry

The standard enthalpy of formation (ΔHf°) of UBr4 is a measure of the heat released or absorbed during the formation of one mole of the compound from its constituent elements in their standard states. A common and accurate method for determining ΔHf° for compounds like uranium halides is solution calorimetry .[2][3]

The underlying principle of this technique is Hess's Law, which states that the total enthalpy change for a reaction is independent of the pathway taken. In practice, it is often difficult to directly measure the heat of reaction between solid uranium and liquid bromine. Instead, the enthalpies of solution of the reactants (U and Br2) and the product (UBr4) in a suitable solvent are measured separately. By constructing a thermochemical cycle, the enthalpy of formation can be calculated.

Experimental Workflow: Solution Calorimetry

G Workflow for Determining Enthalpy of Formation by Solution Calorimetry cluster_prep Sample Preparation cluster_calorimetry Calorimetric Measurements cluster_calculation Data Analysis prep_U Prepare High-Purity Uranium Metal dissolve_U Measure Enthalpy of Solution of Uranium in Acidic Solvent prep_U->dissolve_U prep_Br2 Purify Liquid Bromine dissolve_Br2 Measure Enthalpy of Solution of Bromine in the Same Solvent prep_Br2->dissolve_Br2 prep_UBr4 Synthesize and Purify This compound dissolve_UBr4 Measure Enthalpy of Solution of UBr4 in the Same Solvent prep_UBr4->dissolve_UBr4 therm_cycle Construct Thermochemical Cycle dissolve_U->therm_cycle dissolve_Br2->therm_cycle dissolve_UBr4->therm_cycle calc_Hf Calculate ΔHf° of UBr4 using Hess's Law therm_cycle->calc_Hf

Caption: Workflow for determining the enthalpy of formation of UBr4 using solution calorimetry.

A crucial aspect of this method is the choice of the solvent and the design of the calorimeter. The solvent must be able to dissolve all reactants and products completely and rapidly. For uranium halides, strong mineral acids or acidic solutions with complexing agents are often employed. The calorimeter itself must be highly sensitive and well-insulated to accurately measure the small temperature changes associated with the dissolution processes.

Heat Capacity and Entropy: Adiabatic and Drop Calorimetry

The heat capacity (Cp) and standard entropy (S°) are determined through calorimetric measurements over a range of temperatures.

For low temperatures (typically from near absolute zero to room temperature), adiabatic calorimetry is the most accurate technique.[4][5][6] In this method, a precisely known amount of heat is supplied to the sample in a series of steps, and the resulting temperature increase is measured under conditions of thermal isolation (adiabatically).

Experimental Setup: Low-Temperature Adiabatic Calorimetry

G Schematic of a Low-Temperature Adiabatic Calorimeter cluster_cryostat Cryostat cluster_calorimeter Calorimeter Assembly LN2 Liquid Nitrogen Bath LHe Liquid Helium Bath LN2->LHe Outer Cooling vacuum High Vacuum LHe->vacuum Inner Cooling sample Sample (UBr4) in Sample Holder heater Heater sample->heater thermometer Thermometer sample->thermometer adiabatic_shield Adiabatic Shield adiabatic_shield->sample vacuum->adiabatic_shield

Caption: Simplified diagram of a low-temperature adiabatic calorimeter setup.

The heat capacity at each temperature is calculated from the amount of heat added and the measured temperature rise. The standard entropy at 298.15 K is then obtained by integrating the heat capacity divided by temperature (Cp/T) from 0 K to 298.15 K, often using the Debye extrapolation for the very low-temperature region.

For temperatures above room temperature, drop calorimetry is commonly used to measure the enthalpy increments.[7][8][9] In this technique, a sample of UBr4, encapsulated to prevent reaction or sublimation, is heated to a known high temperature in a furnace and then dropped into a calorimeter held at a reference temperature (usually 298.15 K). The heat evolved upon cooling the sample is measured by the calorimeter.

By performing a series of drops from different initial temperatures, the enthalpy difference between the high temperature and the reference temperature (H(T) - H(298.15 K)) can be determined as a function of temperature. The heat capacity at high temperatures is then derived by differentiating this enthalpy function with respect to temperature.

Vapor Pressure and Enthalpy of Sublimation: Knudsen Effusion Mass Spectrometry (KEMS)

The volatility of UBr4 at elevated temperatures can be studied using Knudsen Effusion Mass Spectrometry (KEMS) .[1][10][11][12][13] This technique is used to measure the vapor pressure of a substance as a function of temperature, from which the enthalpy of sublimation (ΔHsub°) can be derived using the Clausius-Clapeyron equation.

In a KEMS experiment, a small amount of solid UBr4 is placed in a Knudsen cell, which is a small, sealed container with a tiny orifice. The cell is heated in a high-vacuum chamber, causing the UBr4 to sublime. The effusing vapor forms a molecular beam that is then analyzed by a mass spectrometer to identify the gaseous species and their partial pressures.

Experimental Workflow: Knudsen Effusion Mass Spectrometry (KEMS)

G Workflow for Vapor Pressure Measurement using KEMS cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis sample_load Load UBr4 into Knudsen Cell install_cell Install Cell in High-Vacuum Chamber sample_load->install_cell heating Heat Cell to a Specific Temperature install_cell->heating effusion Vapor Effuses through Orifice, forming a Molecular Beam heating->effusion ionization Ionize the Molecular Beam (Electron Impact) effusion->ionization mass_spec Detect and Quantify Ions with Mass Spectrometer ionization->mass_spec clausius_clapeyron Plot ln(P) vs. 1/T (Clausius-Clapeyron Plot) mass_spec->clausius_clapeyron calc_Hsub Calculate ΔHsub° from the Slope of the Plot clausius_clapeyron->calc_Hsub

Caption: Workflow for determining the enthalpy of sublimation of UBr4 using KEMS.

Synthesis of this compound for Thermodynamic Measurements

The accuracy of thermodynamic data is highly dependent on the purity of the sample. For UBr4, several synthesis routes can be employed to obtain high-purity material suitable for calorimetric and other physical measurements. The most common method is the direct reaction of high-purity uranium metal with bromine vapor at elevated temperatures (around 600-700 K) in a sealed, evacuated quartz tube.

U(s) + 2Br2(g) → UBr4(s)

The product is then purified by sublimation under a dynamic vacuum to remove any non-volatile impurities. Careful handling under an inert atmosphere is crucial throughout the synthesis and purification process due to the hygroscopic nature of UBr4.

Conclusion

The thermodynamic data for this compound presented in this guide provide a solid foundation for understanding its chemical stability and reactivity. The detailed descriptions of the experimental methodologies—solution calorimetry, adiabatic and drop calorimetry, and Knudsen effusion mass spectrometry—offer insight into the rigorous processes required to obtain reliable thermodynamic parameters for actinide compounds. This comprehensive understanding is essential for the continued development of advanced nuclear fuel cycles and for fundamental research in actinide chemistry.

References

  • Aurov, N.A., & Chirkst, D. Eh. (1983). Formation enthalpies of uranium (3) hexahalide complexes. Radiokhimiya, 25(4), 468-473.
  • Suglobova, I G, & Chirkst, D E. (1987). Enthalpies of formation for binary uranium chlorides. Sov. Radiochem. (Engl. Transl.)
  • Booth, A. M., et al. (2009). Design and construction of a simple Knudsen Effusion Mass Spectrometer (KEMS) system for vapour pressure measurements of low volatility organics. Atmospheric Measurement Techniques, 2(2), 355-361.
  • MSI. (n.d.). Knudsen effusion mass spectrometry (KEMS).
  • NASA Technical Reports Server. (n.d.). Thermodynamic Measurements Using the Knudsen Cell Technique.
  • Centre for Atmospheric Science, The University of Manchester. (n.d.). Knudsen Effusion Mass Spectrometer.
  • WebElements. (n.d.). This compound.
  • Cordfunke, E. H. P., Ouweltjes, W., & Prins, G. (1982). Standard enthalpies of formation of uranium compounds. VIII. UCl3, UCl5, and UCl6. The Journal of Chemical Thermodynamics, 14(5), 495-502.
  • Söderlind, P., et al. (2023). High-Temperature Thermodynamics of Uranium from Ab Initio Modeling.
  • Tasker, I. R., et al. (1988). Thermochemistry of uranium compounds. XVI. Calorimetric determination of the standard molar enthalpy of formation at 298.15 K, low-temperature heat capacity, and high-temperature enthalpy increments of UO2(OH2)•H2O (schoepite). Canadian Journal of Chemistry, 66(4), 806-811.
  • Vălu, O. S., et al. (2010). High temperature drop calorimetry for actinide samples. CERN Indico.
  • Wikipedia. (n.d.). This compound.
  • Mypdh.engineer. (n.d.). Polymorphism Phases.
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  • Tasker, I. R., et al. (1988). Thermochemistry of uranium compounds: XVI, Calorimetric determination of the standard molar enthalpy of formation at 298.15 K, low-temperature heat capacity, and high-temperature enthalpy increments of UO₂(OH)₂ · H₂O (schoepite). UNT Digital Library.
  • Physical Chemistry Chemical Physics. (n.d.).
  • OSTI.gov. (n.d.).
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  • Jeong, D.-E., et al. (2023). Insights into the recognition mechanism in the UBR box of UBR4 for its specific substrates.
  • ResearchGate. (n.d.). (PDF)
  • Jeong, D.-E., et al. (2023). Insights into the recognition mechanism in the UBR box of UBR4 for its specific substrates.
  • Wikipedia. (n.d.). This compound.
  • Semantic Scholar. (n.d.). Synthesis and crystal growth of some thorium and uranium tetrahalides: ThCl4, ThBr4, UCl4 and UBr4.
  • Nuclear Energy Agency. (n.d.). Chemical Thermodynamics of Uranium.
  • OSTI.gov. (n.d.). Polymorphism and Phase Transitions in Layered Uranium(VI)
  • ResearchGate. (n.d.). Design and construction of an adiabatic calorimeter for samples of less than 1cm3 in the temperature range T=15K to T=350K | Request PDF.
  • PubMed. (2020). Standard and transformed values of gibbs energy formation for some radicals and ions involved in biochemical reactions.
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Uranium tetrabromide CAS number 13470-20-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Uranium Tetrabromide (CAS: 13470-20-7)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (UBr₄), identified by CAS number 13470-20-7, is an inorganic actinide halide of significant interest within the nuclear, materials science, and synthetic chemistry sectors.[1] This guide provides a comprehensive technical overview of UBr₄, synthesizing data from crystallographic studies, thermochemical analyses, and established safety protocols. We will delve into its fundamental physicochemical properties, crystal structure, validated synthesis and purification methodologies, reactivity, and principal applications. A core focus is placed on the causality behind experimental choices and the implementation of self-validating safety and handling procedures essential for working with this radioactive and hygroscopic compound. While the inherent radiotoxicity of uranium compounds generally precludes their use in drug development, this guide offers valuable insights into actinide chemistry that may be of peripheral interest to researchers in related fields.

Core Physicochemical & Structural Properties

This compound is a dark brown, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] Its fundamental properties are critical for determining appropriate storage, handling, and experimental conditions.

Physical and Chemical Data

The key quantitative properties of UBr₄ are summarized below. These values represent a consensus from multiple authoritative sources and are foundational for any experimental design.

PropertyValueSource(s)
CAS Number 13470-20-7[2][4][5]
Molecular Formula UBr₄[2][4][5]
Molecular Weight 557.645 g/mol [3][4][5]
Appearance Dark brown, hygroscopic crystals[2][3][4]
Melting Point 519 °C (966 °F)[2][3][4]
Boiling Point 791 °C (1456 °F)[3][4][5]
Density 5.19 g/cm³ (5190 kg/m ³)[1][3][4]
Oxidation State +4[4][5]
Solubility Soluble in water (with decomposition) and ethanol.[6][7]
Crystal Structure: A Unique Coordination Geometry

Unlike many other actinide tetrahalides which typically exhibit eight-coordinate geometries like square antiprismatic or dodecahedral, this compound possesses a unique and noteworthy crystal structure.[8][9]

  • Crystal System: Monoclinic[1][8][10]

  • Space Group: C2/m[8][9]

  • Coordination Geometry: 7-coordinate, pentagonal bipyramidal[4][8][9]

X-ray and neutron diffraction studies have revealed that the uranium atom is surrounded by seven bromine atoms in a pentagonal bipyramidal configuration.[8][9] These bipyramids are linked into infinite two-dimensional sheets through double bromine-bridging between uranium atoms.[8] The sheets are held together by weaker van der Waals forces.[8] This structure is significant as it represents a new MX₄ structure type and is one of the few instances of a pentagonal bipyramidal configuration for an actinide halide.[8][9]

Synthesis and Purification: A Validated Protocol

The synthesis of high-purity UBr₄ is crucial for obtaining reliable experimental data. The most common and direct method involves the reaction of elemental uranium with bromine vapor.[1][2] The following protocol is a self-validating system, incorporating purification and verification steps.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Verification U_metal Uranium Turnings Reactor Sealed Tube Reactor (350-400 °C) U_metal->Reactor N2_gas Nitrogen Gas (Inert Atmosphere) N2_gas->Reactor Carrier Gas Br2_vapor Bromine Vapor Br2_vapor->Reactor Reactant Distill Vacuum Distillation Reactor->Distill Crude Product XRD Purity Check (XRD) Distill->XRD Final Pure UBr₄ Crystals XRD->Final Verified Pure

Caption: Workflow for the synthesis and purification of this compound.

Step-by-Step Synthesis Protocol

Causality: This direct combination method is favored for its high yield and the relative simplicity of the setup.[1] Using an inert nitrogen stream prevents the formation of uranium oxides, which are common contaminants.[2] Vacuum distillation is an effective purification technique due to the volatility of UBr₄ at elevated temperatures.[2]

  • Reactor Preparation: Place uranium metal turnings into a quartz reaction tube.

  • Inert Atmosphere: Purge the entire apparatus with a stream of dry, oxygen-free nitrogen gas to prevent oxidation of the uranium metal.

  • Reactant Introduction: Saturate the nitrogen gas stream with bromine (Br₂) vapor by bubbling it through liquid bromine.

  • Reaction Initiation: Heat the quartz tube containing the uranium turnings to between 350-400 °C.[1] The reaction is initiated as the bromine vapor passes over the heated metal.

    • Reaction: U (s) + 2Br₂ (g) → UBr₄ (g)

  • Product Collection: The gaseous UBr₄ product will sublime and then condense as a dark brown crystalline solid in a cooler section of the apparatus.[11]

  • Purification: Once the reaction is complete, purify the crude UBr₄ by vacuum distillation. This is typically performed in a similar nitrogen stream to prevent decomposition or contamination.[2]

  • Verification: The identity and purity of the final product should be confirmed using powder X-ray diffraction (XRD) and compared against established crystallographic data.[8]

Reactivity and Thermochemistry

This compound serves as a key precursor in actinide chemistry. Its reactivity is dominated by its hygroscopic nature and its utility as a starting material for other uranium compounds.

  • Hydrolysis: UBr₄ is highly susceptible to hydrolysis. It reacts with water to form uranium oxides and hydrobromic acid. This necessitates handling under strictly anhydrous conditions.

  • Reduction: UBr₄ can be reduced to Uranium Tribromide (UBr₃) using elemental silicon at moderate temperatures. This is a convenient laboratory-scale synthesis for pure uranium(III) halides.[2]

  • Complex Formation: It can be used to synthesize stable uranium(V) complexes. For instance, brominating UBr₄ in the presence of ligands like triphenylphosphine oxide yields complexes of the form UBr₅L.[12]

High-temperature mass spectrometry studies have been used to determine the thermochemistry of gaseous uranium bromides. The successive bond dissociation energies (D°) at 298 K have been derived, providing fundamental insight into the stability of these molecules.[13][14]

Bond DissociationEnergy (kJ mol⁻¹)Source
D°(Br₃U–Br)348[13][14]
D°(Br₄U–Br)166[13][14]

Handling, Safety, and Emergency Protocols

Trustworthiness: The safe handling of UBr₄ is paramount, governed by its dual hazards: chemical toxicity and radioactivity.[15] The protocols described here are a self-validating system designed to minimize exposure and contamination.

Core Safety Requirements
  • Radiological Hazard: Uranium is an alpha emitter. While alpha particles have low penetration and pose minimal external risk, they are extremely hazardous if inhaled or ingested.[15]

  • Chemical Hazard: Uranium compounds are nephrotoxic, meaning they can cause kidney damage.[16][17]

  • Engineering Controls: All handling of UBr₄ powder must be conducted within a certified chemical fume hood or, for greater protection, a glovebox to prevent inhalation of airborne particles.[3][15]

  • Personal Protective Equipment (PPE): A lab coat, safety goggles, and appropriate protective gloves are mandatory.[3][15] For spill response or situations with a high risk of aerosolization, a positive pressure self-contained breathing apparatus (SCBA) may be required.[3]

Spill Management Workflow

SpillManagement Spill Spill Detected Alert Alert Personnel & Evacuate Immediate Area Spill->Alert Secure Secure and Label Area Alert->Secure Assess Assess Spill Size (Contact Radiation Safety Officer) Secure->Assess SmallSpill Small Spill (Manageable by trained lab staff) Assess->SmallSpill Small LargeSpill Large Spill (Requires EHS/RSO response) Assess->LargeSpill Large Cover Cover Powder Spill with Plastic Sheet SmallSpill->Cover Decontaminate Decontaminate Area (Soap and Water) Cover->Decontaminate Absorb Cover Liquid Spill with Absorbent Material (Sand, Earth) Waste Collect Waste in Sealed, Labeled Container Decontaminate->Waste Dispose Dispose as Radioactive Waste (via DRS/EHS) Waste->Dispose

Caption: Decision workflow for managing a this compound spill.

Emergency First Aid

Causality: In any exposure event, immediate medical concerns take priority over radiological ones.[3][17] Rapid decontamination is key to minimizing both chemical and radiological absorption.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult, seek immediate medical attention.[17][18]

  • Skin Contact: Remove all contaminated clothing. Immediately rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[15][18]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][18]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[18]

Applications in Research and Technology

The applications of this compound are specialized, primarily leveraging its role as a uranium source in the nuclear industry and as a precursor in chemical research.[2]

  • Nuclear Industry: UBr₄ is used as an intermediate compound in nuclear fuel processing and research.[2][19] Its properties as a uranium source are valuable in various processes related to nuclear energy.[2]

  • Chemical Research: It serves as a versatile starting material for the synthesis of other uranium compounds, including organometallic uranium(IV) complexes and uranium(III) and (V) halides.[2][12] This makes it a valuable tool for fundamental studies of actinide chemistry.

  • Analytical Chemistry: In analytical settings, UBr₄ can be employed as a reference standard for the development of methods to detect and quantify uranium in various samples.[2]

  • Materials Science: Research is ongoing into the use of UBr₄ in the development of new materials, particularly in the context of advanced ceramics and nuclear technologies.[1]

References

Unraveling the Electronic Complexity of Uranium Tetrabromide: A Theoretical and Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Enigma of Actinide Chemistry

The electronic structure of actinide compounds, such as uranium tetrabromide (UBr₄), presents a formidable challenge to both experimentalists and theorists. The intricate interplay of relativistic effects, strong electron correlation, and the involvement of 5f orbitals in chemical bonding gives rise to a rich and complex electronic landscape. Understanding this landscape is paramount for advancing applications in nuclear fuel cycles, waste management, and the design of novel actinide-containing materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the electronic structure of UBr₄. We will delve into the causality behind computational choices, present validated protocols, and offer insights into the interpretation of theoretical data in the context of experimental observations.

The Crucial Role of Relativistic Effects in Uranium Chemistry

For heavy elements like uranium, the high nuclear charge accelerates core electrons to speeds approaching the speed of light, necessitating the inclusion of relativistic effects in any accurate theoretical description.[1][2] Neglecting these effects leads to qualitatively incorrect predictions of molecular properties. Two primary relativistic phenomena are of critical importance:

  • Scalar Relativistic Effects: These account for the relativistic mass increase of electrons and the Darwin term, leading to a contraction of s and p orbitals and an expansion of d and f orbitals. This significantly alters the shielding of the nuclear charge and, consequently, the orbital energies and chemical bonding.[3]

  • Spin-Orbit Coupling (SOC): This is the interaction between an electron's intrinsic spin and its orbital angular momentum.[4][5] In uranium, SOC is a dominant effect that splits electronic energy levels, mixes spin states, and is crucial for interpreting spectroscopic data.[1][3][4] The inclusion of SOC is not merely a correction but a fundamental requirement for an accurate description of the electronic structure of UBr₄.[1]

Theoretical Arsenal: Choosing the Right Computational Weapon

A variety of computational methods are available to tackle the electronic structure of actinide compounds. The choice of method depends on the desired accuracy and the computational resources available.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as a powerful and widely used tool for studying the electronic structure of large and complex molecules, including those containing actinides.[6] DFT methods approximate the many-electron problem by solving for the electron density, which is computationally less demanding than solving for the many-electron wavefunction.

Several flavors of DFT functionals exist, and their performance can vary for actinide systems.[2][7] Hybrid functionals, such as B3LYP and PBE0 , which mix a portion of exact Hartree-Fock exchange with a GGA functional, often provide a good balance of accuracy and computational cost for uranium compounds.[2][8][9][10]

Wavefunction-Based Methods: The Pursuit of Higher Accuracy

While DFT is a powerful tool, more accurate, albeit computationally expensive, wavefunction-based methods are also employed, particularly for benchmarking and for systems where DFT may fail. These include:

  • Møller-Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock approximation by including electron correlation effects.

  • Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy in treating electron correlation.[8]

  • Complete Active Space Self-Consistent Field (CASSCF) and Multireference Methods: These are essential for describing molecules with significant multireference character, which is common in actinide chemistry due to the near-degeneracy of the 5f, 6d, 7s, and 7p orbitals.

Incorporating Relativistic Effects in Practice

Several approaches are used to incorporate relativistic effects into DFT and wavefunction-based calculations:

  • Relativistic Effective Core Potentials (RECPs): These replace the core electrons of the heavy atom with a potential that implicitly includes scalar relativistic effects and, in some cases, spin-orbit coupling.[1] This significantly reduces the computational cost. The Stuttgart-Dresden (SDD) and LANL2DZ ECPs are commonly used for uranium.

  • Two- and Four-Component Methods: These methods explicitly treat the relativistic nature of the electrons.

    • Four-Component Methods: Based on the Dirac equation, these are the most rigorous but also the most computationally demanding.

    • Two-Component Methods: These methods, such as the Zeroth-Order Regular Approximation (ZORA) and the Douglas-Kroll-Hess (DKH) Hamiltonians, offer a good compromise between accuracy and computational cost by transforming the four-component Dirac equation into a two-component form.[11][12][13][14] The eXact 2-Component (X2C) Hamiltonian is a more recent development that has shown excellent performance.[1][11]

The Electronic Structure of UBr₄: A Synthesis of Theory and Experiment

Experimental studies, primarily ultraviolet photoelectron spectroscopy (UPS) and electronic absorption spectroscopy, provide crucial data for validating theoretical models of UBr₄'s electronic structure.

A key study combined gas-phase UPS of UBr₄ with relativistic DFT calculations to interpret the observed spectral features.[8][15] The spectrum is characterized by a series of bands corresponding to ionization from Br 4p-based molecular orbitals and a distinct band at lower energy corresponding to ionization from U 5f-based orbitals.[8][15] The calculations revealed significant mixing of U 6d and Br 4p character into the U 5f orbitals, highlighting the covalent component of the U-Br bond.

Electronic absorption spectra of matrix-isolated UBr₄ show numerous narrow absorption bands in the near-infrared and visible regions.[16] These have been assigned to f-f transitions within the uranium 5f² electronic configuration, with their energies and intensities being highly sensitive to the interplay of electrostatic interactions, spin-orbit coupling, and the crystal field environment.[16]

Molecular Geometry

Theoretical calculations consistently predict a tetrahedral (Td) or near-tetrahedral geometry for the UBr₄ molecule in the gas phase.[8][15] This is in agreement with experimental inferences. Small distortions from perfect tetrahedral symmetry can occur due to the Jahn-Teller effect in the open-shell U(IV) ion.

ParameterExperimental (Gas-Phase Electron Diffraction)Calculated (Relativistic DFT)
U-Br Bond Length (Å) 2.68 ± 0.02~2.65 - 2.70
**Br-U-Br Bond Angle (°) **~109.5~109.5

Table 1: Comparison of Experimental and Theoretical Geometrical Parameters for UBr₄. The calculated values represent a typical range from various relativistic DFT studies.

Vibrational Frequencies

Calculated vibrational frequencies can be compared with experimental data from infrared and Raman spectroscopy to validate the accuracy of the computational model. For UBr₄, the T₂ stretching mode is a key vibrational feature.

Vibrational ModeExperimental (Matrix Isolation IR) (cm⁻¹)Calculated (Relativistic DFT) (cm⁻¹)
T₂ Stretch 239 ± 2~230 - 245

Table 2: Comparison of Experimental and Calculated T₂ Stretching Frequency for UBr₄. The calculated values represent a typical range from various relativistic DFT studies.

A Practical Guide to Performing Relativistic DFT Calculations on UBr₄

This section provides a generalized workflow for performing relativistic DFT calculations on UBr₄ using a computational chemistry software package like ORCA, Gaussian, or ADF.

Computational Workflow

computational_workflow cluster_setup 1. Input Preparation cluster_execution 2. Calculation Execution cluster_analysis 3. Data Analysis start Define Molecular Geometry (XYZ coordinates) charge_mult Set Charge (0) and Multiplicity (Triplet) start->charge_mult method Choose Relativistic Method (e.g., ZORA, DKH, X2C) charge_mult->method functional Select DFT Functional (e.g., PBE0, B3LYP) method->functional basis Define Basis Sets (e.g., SARC-ZORA-TZVP for U, def2-TZVP for Br) functional->basis geom_opt Geometry Optimization basis->geom_opt Submit Calculation freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry props Property Calculations (e.g., MOs, Population Analysis, Excitation Energies) freq_calc->props geom_analysis Analyze Geometry (Bond Lengths, Angles) props->geom_analysis vib_analysis Analyze Vibrational Frequencies props->vib_analysis electronic_analysis Analyze Electronic Structure (MOs, Charges) props->electronic_analysis spec_analysis Compare with Experimental Spectra electronic_analysis->spec_analysis

Caption: A generalized workflow for performing and analyzing relativistic DFT calculations on UBr₄.

Step-by-Step Protocol (Example using ORCA)

This protocol outlines the key steps for a geometry optimization and frequency calculation of UBr₄ using the ORCA software package.

  • Create an Input File (ubr4.inp):

    • Define the calculation settings:

      This line specifies the use of the PBE0 hybrid functional, the ZORA relativistic approximation, and the ZORA-recontracted def2-TZVP basis set. It also requests a geometry optimization (OPT) followed by a frequency calculation (FREQ).

    • Specify the molecular geometry:

      This block defines the initial coordinates of the atoms in Angstroms, the charge of the molecule (0), and its spin multiplicity (3, for a triplet ground state of U(IV) with a 5f² configuration).

  • Run the Calculation:

    • Execute the ORCA program with the input file:

  • Analyze the Output (ubr4.out):

    • Geometry Optimization: Search for the confirmation of a successful geometry optimization. The output will contain the final optimized coordinates.

    • Vibrational Frequencies: Look for the "VIBRATIONAL FREQUENCIES" section to find the calculated frequencies and their corresponding IR intensities.

    • Electronic Structure: The output file will also contain information on the molecular orbitals, Mulliken population analysis, and other electronic properties.

Delving Deeper: Analysis of the Electronic Structure

A thorough analysis of the computational output provides invaluable insights into the nature of chemical bonding and the electronic properties of UBr₄.

Molecular Orbital (MO) Analysis

The composition of the molecular orbitals reveals the extent of covalent mixing between the uranium and bromine atomic orbitals. The highest occupied molecular orbitals (HOMOs) will typically have significant U 5f character, while lower-lying occupied orbitals will be predominantly Br 4p in nature. The lowest unoccupied molecular orbitals (LUMOs) will also involve U 5f and 6d orbitals.

mo_diagram cluster_U cluster_Br cluster_MO U_5f 5f HOMO HOMO (U 5f character) U_5f->HOMO bonding Bonding MOs (mixed U-Br character) U_5f->bonding U_6d 6d LUMO LUMO (U 5f/6d character) U_6d->LUMO U_6d->bonding U_7s 7s Br_4p 4p Br_4p->bonding nonbonding Non-bonding MOs (Br 4p character) Br_4p->nonbonding

Caption: A simplified qualitative molecular orbital diagram for UBr₄.

Mulliken Population Analysis

Mulliken population analysis provides a method for assigning partial atomic charges.[17][18] While the absolute values of Mulliken charges are basis-set dependent and should be interpreted with caution, they can provide a qualitative picture of the charge distribution and the degree of ionicity in the U-Br bonds.[18][19] For UBr₄, the Mulliken charge on uranium is expected to be significantly less than the formal +4 oxidation state, indicating substantial covalency.

MethodMulliken Charge on U
Relativistic DFT (Typical) +1.5 to +2.5

Table 3: Typical Range of Calculated Mulliken Charges on Uranium in UBr₄.

Conclusion and Future Directions

The theoretical study of this compound's electronic structure is a vibrant area of research that continues to push the boundaries of computational chemistry. The accurate treatment of relativistic effects and electron correlation is paramount for obtaining results that are in good agreement with experimental data. This guide has provided a comprehensive overview of the key theoretical concepts, computational methodologies, and practical considerations for researchers venturing into this challenging yet rewarding field.

Future work will likely focus on the application of more advanced theoretical methods, such as multireference coupled cluster theory, to provide even more accurate benchmark data. Furthermore, the simulation of dynamic properties and reactivity will be crucial for understanding the role of UBr₄ in various chemical processes. The continued synergy between theory and experiment will undoubtedly lead to a deeper understanding of the fascinating and complex world of actinide chemistry.

References

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  • Relativistic approxim
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Uranium Tetrabromide: A Comprehensive Technical Guide to Oxidation State, Stability, and Handling for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of uranium tetrabromide (UBr₄), a significant compound in actinide chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a synthesized understanding of UBr₄'s core chemical principles, grounded in field-proven insights. We will delve into the nuances of its +4 oxidation state, the factors governing its stability, detailed protocols for its synthesis and characterization, and rigorous procedures for its safe handling and disposal. This guide is structured to provide not just the "what" but the "why," empowering researchers to work with this compound effectively and safely.

Introduction: The Significance of Uranium(IV) Halides

Uranium, a cornerstone of nuclear technology, exhibits a rich and complex chemistry, with its compounds being the subject of intense study.[1] Among these, the tetrahalides, and specifically this compound (UBr₄), serve as crucial precursors and intermediates in the synthesis of other uranium compounds and in various metallurgical processes within the nuclear fuel cycle.[2][3] Understanding the fundamental properties of UBr₄, particularly the stability of its uranium(IV) oxidation state, is paramount for its application in both fundamental actinide research and applied materials science.

Uranium most commonly exists in the +4 and +6 oxidation states.[1] While the uranyl(VI) ion (UO₂²⁺) is the most stable form of uranium in aqueous solutions, the uranium(IV) cation (U⁴⁺) is a key species in solid-state and non-aqueous chemistries.[4] this compound, a brown, hygroscopic crystalline solid, is a canonical example of a U(IV) compound.[5][6] Its utility is intrinsically linked to its reactivity, which is in turn governed by the stability of the U⁴⁺ center.

This guide will provide a comprehensive overview of the essential chemical and physical properties of UBr₄, with a focus on the practical implications for laboratory work. We will explore its electronic structure, synthesis, stability under various conditions, and the critical safety protocols required for its handling.

The Uranium(IV) Oxidation State in this compound

The oxidation state of uranium in this compound is +4.[7][8] This is a common and relatively stable oxidation state for uranium, second only to the +6 state.[1] The U⁴⁺ ion has a [Rn] 5f² electronic configuration, and its chemistry is largely dictated by the behavior of these two f-electrons. The magnetic moment for a uranium(IV) ion is theoretically 3.58 µB, although experimental values for U(IV) complexes can be lower, typically in the range of 2.75–3.12 µB at room temperature.[9]

The stability of the +4 oxidation state in UBr₄ is a key factor in its utility as a synthetic precursor. It can be reduced to U(III) or oxidized to U(V) or U(VI) under appropriate conditions, making it a versatile starting material for accessing a range of uranium oxidation states.

Physical and Chemical Properties of this compound

A thorough understanding of the physical and chemical properties of UBr₄ is essential for its successful use in research. These properties are summarized in the table below.

PropertyValueReferences
Chemical Formula UBr₄[5]
Molar Mass 557.645 g/mol [5]
Appearance Brown, hygroscopic crystalline solid[3][5]
Crystal System Monoclinic[3]
Coordination Geometry 7-coordinate: pentagonal bipyramidal[7]
Melting Point 519 °C[5]
Boiling Point 791 °C[8]
Density 5.19 g/cm³[5]
Enthalpy of Formation (ΔH°f) -885.4 kJ/mol[3]

Synthesis of this compound

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the available starting materials and the desired purity of the final product.

Direct Bromination of Uranium Metal

The most direct route to UBr₄ is the reaction of metallic uranium with bromine gas at elevated temperatures.[6]

Reaction: U + 2Br₂ → UBr₄

This reaction is typically carried out in a sealed tube or a flow system to contain the volatile and corrosive bromine.

Bromination of Uranium Oxides

A common and practical laboratory-scale synthesis involves the bromination of uranium oxides, such as UO₂ or U₃O₈. This method avoids the handling of highly reactive uranium metal. One established procedure involves the reaction of the uranium oxide with carbon and bromine.[3]

Reaction: U₃O₈ + 4C + 6Br₂ → 3UBr₄ + 4CO₂

Another approach is the reaction of uranium oxides with carbon tetrabromide (CBr₄) in a nitrogen flow at elevated temperatures.[3]

Bromination of Uranium Nitride or Sulfide

This compound can also be prepared by the bromination of uranium nitride or uranium sulfide.[10] These reactions are typically carried out by passing a stream of bromine gas, often diluted with an inert gas like nitrogen, over a bed of the uranium compound at elevated temperatures. The resulting UBr₄ can be collected by sublimation.[10]

Reaction with Uranium Nitride: 2UN + 4Br₂ → 2UBr₄ + N₂

Experimental Protocol: Synthesis of this compound from Uranium Nitride

This protocol is adapted from the method described in US Patent 2,635,035.[10]

Materials:

  • Uranium nitride (UN₁.₅)

  • Liquid bromine (Br₂)

  • High-purity nitrogen gas (N₂)

  • Quartz reactor tube

  • Tube furnace

  • Air-cooled condenser

  • Gas flow controllers

  • Schlenk line or glovebox for handling air-sensitive materials

Procedure:

  • Apparatus Setup: Assemble the quartz reactor tube within the tube furnace. Connect the inlet of the reactor to a gas line that allows for the controlled flow of nitrogen and a mixture of nitrogen and bromine vapor. Connect the outlet of the reactor to an air-cooled condenser to collect the sublimed product.

  • Inert Atmosphere: Place a porous bed of uranium nitride into the quartz reactor. Flush the entire system with high-purity nitrogen gas to remove any oxygen and moisture.

  • Bromination Reaction: Heat the uranium nitride bed to a temperature of approximately 650-700 °C under a continuous flow of nitrogen.

  • Introduction of Bromine: Generate a stream of gaseous bromine mixed with nitrogen by bubbling nitrogen through liquid bromine. Introduce this gas mixture into the bottom of the heated reactor bed.

  • Sublimation and Collection: The this compound formed will sublime at the reaction temperature. The gaseous UBr₄ will be carried out of the reactor by the gas stream and will condense as a solid in the air-cooled condenser.

  • Completion and Recovery: Continue the reaction until the uranium nitride is consumed. Allow the apparatus to cool to room temperature under a nitrogen atmosphere. Carefully collect the crystalline this compound from the condenser in an inert atmosphere (e.g., inside a glovebox).

Causality of Experimental Choices:

  • Inert Atmosphere: Uranium nitride and the product, this compound, are sensitive to oxygen and moisture, especially at high temperatures. The nitrogen flush is crucial to prevent the formation of uranium oxides and oxybromides.

  • Elevated Temperature: The reaction between uranium nitride and bromine requires a significant activation energy. The high temperature (650-700 °C) ensures a reasonable reaction rate and facilitates the sublimation of the UBr₄ product, which aids in its separation from any non-volatile impurities.

  • Gas Flow System: A continuous flow of reactants ensures a constant supply of bromine to the reaction zone and efficiently carries the sublimed product to the condenser, driving the reaction to completion.

  • Air-Cooled Condenser: This allows for the controlled condensation of the gaseous UBr₄ into a solid form for easy collection.

Synthesis_Workflow start Start setup Assemble Reactor and Condenser start->setup inert Establish Inert Atmosphere (N2 Flush) setup->inert heat Heat Uranium Nitride Bed (650-700 °C) inert->heat brominate Introduce Br2/N2 Gas Mixture heat->brominate sublime UBr4 Sublimes brominate->sublime condense Condense UBr4 in Air-Cooled Condenser sublime->condense cool Cool System Under N2 condense->cool collect Collect UBr4 Product in Glovebox cool->collect end End collect->end

Synthesis of UBr₄ from Uranium Nitride Workflow

Stability and Reactivity of this compound

The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions.

Thermal Stability

This compound is a thermally stable compound, melting at 519 °C and boiling at 791 °C under an inert atmosphere.[5][8] However, it will decompose at higher temperatures, though the precise decomposition temperature and products can vary depending on the atmosphere. In the presence of oxygen, it will oxidize to form uranyl bromide (UO₂Br₂) or other uranium oxides.

Hydrolysis and Sensitivity to Air

This compound is highly hygroscopic and reacts readily with water, including atmospheric moisture.[3] This hydrolysis reaction results in the formation of uranium oxybromide (UOBr₂) and hydrogen bromide (HBr).[11]

Hydrolysis Reaction: UBr₄ + H₂O → UOBr₂ + 2HBr

The reaction is rapid at room temperature, with a reported rate constant of approximately 0.15 s⁻¹.[11] Due to this high sensitivity to moisture, all handling and storage of UBr₄ must be conducted under strictly anhydrous and inert conditions, typically within a glovebox or using Schlenk line techniques.

Reactivity with Organic Solvents and Lewis Bases

This compound can react with certain organic solvents, particularly protic solvents like alcohols. In some cases, this can lead to solvolysis reactions. It is generally insoluble in non-polar solvents like hydrocarbons.

As a Lewis acid, U(IV) in this compound readily forms adducts with Lewis bases. For example, it reacts with ethyl acetate to form complexes.[12] It also forms stable complexes with a variety of other Lewis bases, including ethers, phosphine oxides, and amines.[13] This reactivity is fundamental to its use in coordination chemistry and as a precursor for organometallic uranium compounds.

Characterization of this compound

The identity and purity of synthesized this compound can be confirmed using a variety of analytical techniques.

Spectroscopic Characterization
  • Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for characterizing UBr₄. The key vibrational modes are the U-Br stretching and bending frequencies.

    • IR Spectroscopy: Characteristic U-Br stretching vibrations are observed at approximately 185 cm⁻¹ and 192 cm⁻¹. Bending modes are typically found in the 85-110 cm⁻¹ range.[11]

    • Raman Spectroscopy: A strong band corresponding to the symmetric U-Br stretching vibration is observed at around 205 cm⁻¹.[11]

  • UV-Vis-NIR Spectroscopy: The electronic absorption spectrum of U(IV) compounds is characterized by a series of weak and sharp absorption bands in the visible and near-infrared regions. These correspond to Laporte-forbidden f-f electronic transitions of the U⁴⁺ ion.[9][14] For UBr₄, characteristic bands are observed at approximately 540 nm, 650 nm, and 720 nm.[11]

X-ray Diffraction (XRD)

Powder or single-crystal X-ray diffraction is the definitive method for confirming the crystal structure of this compound. It crystallizes in the monoclinic C2/m space group.[3]

Safe Handling, Storage, and Disposal

Working with this compound requires strict adherence to safety protocols due to its combined chemical toxicity and radiological hazards.

Hazard Identification
  • Radiological Hazard: Uranium is a radioactive element that primarily emits alpha particles.[1] While alpha radiation has a short range and is easily shielded, internal exposure through inhalation or ingestion is a significant health risk.[1]

  • Chemical Toxicity: As a heavy metal, uranium is chemically toxic, with the kidneys being a primary target organ.[15] Bromide compounds can also be toxic.

  • Reactivity Hazards: UBr₄ is highly hygroscopic and reacts with water to produce corrosive hydrogen bromide gas.[11]

Safe Handling Procedures

All manipulations of solid this compound should be performed in a dedicated, controlled environment to prevent contamination and exposure.

Mandatory Personal Protective Equipment (PPE):

  • Lab coat

  • Safety glasses or goggles

  • Double nitrile gloves

Engineering Controls:

  • Fume Hood: All work with UBr₄, especially weighing and transferring powders, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[16]

  • Glovebox: For manipulations requiring a strictly inert atmosphere, a glovebox is essential.

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific work area within a fume hood for handling UBr₄. Cover the work surface with absorbent paper.[16][17]

  • Donning PPE: Put on all required PPE before entering the designated work area.

  • Handling Solids: When weighing and transferring solid UBr₄, use dedicated spatulas and weighing boats.[16] Perform these operations slowly and carefully to minimize the generation of dust.

  • Handling Solutions: When preparing solutions, add the solvent to the solid UBr₄ slowly. Be aware of any potential exothermic reactions.

  • Post-Handling: After use, decontaminate all equipment and the work area. Wipe down surfaces with a damp cloth and an appropriate cleaning agent.[16]

  • Hand Washing: Remove gloves and wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[16]

Safe_Handling_Workflow start Start prep_area Prepare Designated Work Area in Fume Hood start->prep_area don_ppe Don Full PPE (Lab Coat, Goggles, Double Gloves) prep_area->don_ppe handle_solid Carefully Weigh and Transfer Solid UBr4 don_ppe->handle_solid handle_solution Prepare Solutions (if applicable) handle_solid->handle_solution decontaminate Decontaminate Equipment and Work Area handle_solution->decontaminate wash_hands Remove Gloves and Wash Hands decontaminate->wash_hands end End wash_hands->end

Safe Handling Workflow for this compound
Storage

This compound must be stored in a cool, dry, and dark location in a tightly sealed container. The storage area should be clearly labeled as a radioactive materials area and secured from unauthorized access.

Waste Disposal

All waste contaminated with this compound, including disposable labware, PPE, and cleaning materials, must be treated as radioactive waste.[18]

  • Segregation: Do not mix radioactive waste with non-radioactive or other types of chemical waste.[1]

  • Solid Waste: Collect all solid waste in a designated, clearly labeled, and sealed container.[18]

  • Liquid Waste: Collect liquid waste in a robust, sealed container, also clearly labeled. Do not dispose of liquid uranium waste down the drain.[18]

  • Institutional Procedures: Follow your institution's specific procedures for the collection and disposal of radioactive waste. Contact your Environmental Health and Safety (EHS) department for guidance.[18]

Conclusion

This compound is a compound of significant interest in the field of actinide chemistry. Its stable +4 oxidation state and versatile reactivity make it an important precursor for a wide range of uranium-containing materials. However, its hygroscopic nature and inherent radioactivity and chemical toxicity necessitate a thorough understanding of its properties and strict adherence to safety protocols. By following the guidelines and protocols outlined in this technical guide, researchers can work with this compound safely and effectively, enabling further advancements in our understanding of actinide science.

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An In-Depth Technical Guide to the Hygroscopic Nature of Uranium Tetrabromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Uranium tetrabromide (UBr₄) is a key inorganic compound with significant applications in the nuclear industry and chemical research.[1] Its pronounced hygroscopic nature presents considerable challenges in its synthesis, handling, and storage, while also influencing its chemical reactivity and the integrity of its applications. This technical guide provides a comprehensive examination of the hygroscopic properties of this compound, delving into the fundamental mechanisms of water absorption, the resultant chemical transformations, and the critical protocols for its management. This document is intended to serve as an essential resource for researchers, scientists, and professionals in drug development who work with or encounter this challenging yet important material.

Introduction: The Dual Nature of this compound

This compound, a dark brown crystalline solid, is a compound where uranium exists in the +4 oxidation state.[2][3] While its role as a precursor in uranium metallurgy and as a catalyst in certain organic reactions is well-established, its utility is intrinsically linked to its significant sensitivity to atmospheric moisture.[1] The compound is described as "very hygroscopic," a characteristic that dictates stringent handling and storage procedures to prevent its degradation.[4]

The interaction of UBr₄ with water is not a simple physical absorption but a chemical reaction leading to hydrolysis. This process can significantly alter the material's composition, structure, and properties, potentially forming uranium oxybromides and other hydrated species.[5] Understanding and controlling this hygroscopic behavior is paramount for ensuring the quality, safety, and efficacy of UBr₄ in its various applications.

This guide will explore the multifaceted aspects of this compound's hygroscopicity, from its fundamental chemical and physical properties to detailed experimental protocols for its characterization and safe handling.

Physicochemical Properties of this compound

A thorough understanding of the inherent properties of UBr₄ is the foundation for comprehending its interaction with moisture.

PropertyValueSource
Chemical Formula UBr₄[6]
Molar Mass 557.64 g/mol [6]
Appearance Dark brown, hygroscopic crystalline solid[3][4][7]
Crystal System Monoclinic[4]
Space Group C2/m[4]
Melting Point 519 °C (966 °F; 792 K)[4]
Boiling Point 761 °C (1402 °F; 1034 K)[4]
Density 5.55 g/cm³[8]

The Mechanism of Hygroscopicity: Hydrolysis of this compound

The hygroscopic nature of this compound is primarily a manifestation of its susceptibility to hydrolysis. When exposed to moisture, UBr₄ readily reacts with water molecules. While specific kinetic and mechanistic studies on UBr₄ hydrolysis are not extensively available in open literature, the behavior of analogous uranium(IV) halides, such as uranium tetrachloride (UCl₄), provides valuable insights.

The hydrolysis of U(IV) halides is a stepwise process. Initially, water molecules can coordinate to the uranium center, forming hydrated species. This is followed by the elimination of hydrogen bromide (HBr) and the formation of uranium oxybromides. A probable reaction sequence is as follows:

Step 1: Hydration UBr₄(s) + nH₂O(g/l) →

Step 2: Hydrolysis and Formation of Uranium Oxybromide → UOBr₂(s) + 2HBr(g) + (n-1)H₂O(g/l)

Further hydrolysis can lead to the formation of uranium dioxide (UO₂).

Hydrolysis_Pathway

Caption: Proposed hydrolysis pathway of this compound.

The formation of uranium oxybromide as a hydrolysis product has been documented, and methods for its synthesis from UBr₄ have been reported.[5] The extent and rate of hydrolysis are dependent on several factors, including:

  • Relative Humidity: Higher ambient moisture levels will accelerate the hydrolysis process.

  • Temperature: Elevated temperatures can increase the reaction rate.

  • Surface Area: A larger surface area of the UBr₄ powder will provide more sites for reaction with water molecules.

  • Presence of Acidic Gases: The liberated HBr is corrosive and can further influence the local chemical environment.

Characterization of Hygroscopicity: Experimental Protocols

A quantitative understanding of the hygroscopic behavior of this compound is crucial for its effective management. Several analytical techniques can be employed for this purpose.

Thermogravimetric Analysis (TGA)

TGA is a powerful technique to quantify the mass change of a material as a function of temperature or time in a controlled atmosphere. It can be used to determine the amount of absorbed water and to study the kinetics of hydration and dehydration.

Experimental Protocol for TGA Analysis of UBr₄ Hydration:

  • Sample Preparation: In an inert atmosphere glovebox, accurately weigh 5-10 mg of finely ground UBr₄ into a TGA pan (platinum or alumina is recommended).

  • Instrument Setup:

    • Place the pan in the TGA instrument.

    • Purge the system with a dry, inert gas (e.g., nitrogen or argon) to establish a stable baseline.

  • Experimental Program:

    • Isothermal Analysis: Hold the sample at a constant temperature and introduce a controlled flow of humidified inert gas. Monitor the mass gain over time to determine the rate of water uptake.

    • Temperature Ramp Analysis: After hydration, heat the sample at a controlled rate (e.g., 10 °C/min) under a dry inert gas flow to observe the dehydration steps and determine the amount of bound water.

  • Data Analysis: Analyze the resulting mass change versus temperature/time curve to identify distinct hydration/dehydration steps and calculate the stoichiometry of the hydrated species.

TGA_Workflow

Caption: Workflow for TGA analysis of UBr₄ hydration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of solvent vapor uptake by a sample at a constant temperature and controlled vapor pressure.[9][10] It is particularly well-suited for generating moisture sorption isotherms, which provide a detailed picture of a material's hygroscopic behavior.[11]

Experimental Protocol for DVS Analysis of UBr₄:

  • Sample Preparation: In an inert atmosphere, load a small, accurately weighed amount of UBr₄ (typically 10-20 mg) onto the DVS sample pan.

  • Instrument Setup:

    • Transfer the sample pan to the DVS instrument.

    • Equilibrate the sample at 0% relative humidity (RH) using a dry nitrogen or air stream until a stable mass is achieved.

  • Sorption/Desorption Isotherm Generation:

    • Program the instrument to incrementally increase the RH in a stepwise manner (e.g., in 10% RH steps from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates.

    • After reaching the maximum RH, program the instrument to perform a desorption cycle by incrementally decreasing the RH back to 0%.

  • Data Analysis: The resulting plot of mass change versus RH constitutes the moisture sorption isotherm. The shape of the isotherm and the presence of hysteresis between the sorption and desorption curves can provide information about the nature of water interaction (adsorption vs. absorption) and potential phase changes.

Spectroscopic Techniques: FTIR and Raman

Vibrational spectroscopy techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are invaluable for identifying the chemical species formed during the hydrolysis of UBr₄. These techniques can detect the formation of O-H bonds in hydrated species and the characteristic vibrational modes of uranium-oxygen bonds in uranium oxybromides.

Experimental Protocol for Spectroscopic Analysis:

  • Sample Preparation: Prepare samples of UBr₄ exposed to varying levels of humidity for different durations in a controlled environment.

  • FTIR Analysis (ATR):

    • Use an Attenuated Total Reflectance (ATR) accessory for ease of sample handling, especially for solid powders.

    • Acquire the FTIR spectrum in the mid-infrared region (typically 4000-400 cm⁻¹). Look for the appearance of broad bands in the 3000-3600 cm⁻¹ region (O-H stretching) and bands around 1600 cm⁻¹ (H-O-H bending), indicative of water. The formation of U=O bonds in uranium oxybromide would be expected to show characteristic bands in the 700-900 cm⁻¹ region.

  • Raman Analysis:

    • Place a small amount of the sample on a microscope slide.

    • Acquire the Raman spectrum using an appropriate laser excitation wavelength. Be mindful of potential sample fluorescence.

    • Analyze the spectra for new peaks corresponding to the vibrational modes of the hydrolysis products.

Safe Handling and Storage Protocols

Given the hygroscopic and radioactive nature of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls
  • Glovebox: All handling of UBr₄ should be performed in a glovebox with an inert atmosphere (e.g., argon or nitrogen) where moisture and oxygen levels are maintained below 1 ppm.

  • Fume Hood: While a fume hood provides protection from inhalation of airborne particles, it does not protect the sample from atmospheric moisture. Therefore, a fume hood is only suitable for certain procedures where the sample is contained in a sealed vessel.

Personal Protective Equipment (PPE)
  • Lab Coat: A flame-resistant lab coat should be worn at all times.

  • Safety Glasses: Chemical safety goggles are required.

  • Gloves: Use compatible gloves (e.g., nitrile or neoprene) and consider double-gloving.

Storage
  • Store this compound in a tightly sealed, clearly labeled container.

  • The container should be placed inside a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide or molecular sieves).

  • The desiccator should be stored in a designated radioactive materials storage area.

Safe_Handling_Logic

Caption: Decision logic for safe handling of this compound.

Impact of Hygroscopicity on Applications

The hygroscopic nature of this compound has significant implications for its applications:

  • Nuclear Fuel Cycle: In processes where UBr₄ is used as an intermediate, unintended hydrolysis can lead to the formation of impurities (uranium oxybromides and oxides) that can affect the efficiency of subsequent steps, such as metallothermic reduction to uranium metal.

  • Chemical Synthesis: As a starting material for the synthesis of other uranium compounds, the presence of water can lead to unwanted side reactions and lower yields of the desired product.

  • Catalysis: In catalytic applications, the active catalytic species may be altered or deactivated by the presence of water, leading to a loss of catalytic activity and selectivity.

Conclusion

The hygroscopic nature of this compound is a critical property that profoundly influences its chemistry, handling, and applications. A comprehensive understanding of its interaction with water, the resulting hydrolysis products, and the kinetics of these processes is essential for any researcher or scientist working with this material. The implementation of rigorous handling and storage protocols, coupled with the use of appropriate analytical techniques for characterization, is paramount to ensure the integrity of experimental results and the safety of personnel. This guide provides a foundational framework for navigating the challenges associated with the hygroscopic nature of this compound, enabling its effective and safe utilization in scientific and industrial endeavors.

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  • Crystallographic Data. 153. This compound, UBr4 | Analytical Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis and crystal growth of some thorium and uranium tetrahalides: ThCl4, ThBr4, UCl4 and UBr4 | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Polymorphism and Phase Transitions in Layered Uranium(VI) Hydroxides: Ab Initio Lattice Dynamics Simulations of UO2(OH)2 - OSTI. (n.d.). Retrieved from [Link]

  • Uranium Metal Reaction Behavior in Water, Sludge, and Grout Matrices - PNNL. (n.d.). Retrieved from [Link]

  • Uranium + water reaction. Part 1.—Kinetics, products and mechanism - Transactions of the Faraday Society (RSC Publishing). (n.d.). Retrieved from [Link]

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Solubility of Uranium tetrabromide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide The Solubility of Uranium Tetrabromide in Organic Solvents: Principles, Data, and Experimental Determination

Executive Summary: This guide provides a comprehensive technical overview of the solubility of this compound (UBr₄) in organic solvents, intended for researchers, chemists, and professionals in related scientific fields. The dissolution of UBr₄ is not a simple physical process but is dominated by its coordination chemistry, where the solvent molecules act as ligands. This document elucidates the fundamental physicochemical principles governing this behavior, presents available qualitative solubility data, and details a robust experimental protocol for the quantitative determination of UBr₄ solubility under inert conditions.

Introduction to this compound (UBr₄)

This compound is an inorganic compound featuring uranium in the +4 oxidation state.[1] It exists as dark brown, crystalline solids that are highly hygroscopic, reacting with water.[2] This sensitivity to moisture necessitates handling under inert atmosphere conditions to prevent hydrolysis and ensure experimental integrity. The study of UBr₄ solubility in non-aqueous, organic media is critical for a range of applications, including:

  • Precursor for Synthesis: It serves as a starting material for the synthesis of organometallic and coordination complexes of uranium(IV).[3][4]

  • Catalysis: Uranium complexes are explored for their catalytic activity in various organic transformations.[5]

  • Nuclear Fuel Cycle: Understanding actinide halide behavior in organic media is relevant to advanced solvent extraction and separation processes.[6]

The solubility of UBr₄ is fundamentally dictated by its chemical interactions with the solvent, a concept that will be explored in detail.

The Chemistry of Dissolution: A Coordination-Driven Process

The dissolution of a metal halide like UBr₄ in an organic solvent is best understood through the lens of coordination chemistry and Lewis acid-base theory. The central uranium(IV) ion is a hard Lewis acid, characterized by its high positive charge and large size, which predisposes it to high coordination numbers, typically 7 or 8.[7][8][9] Organic solvents, particularly those with oxygen or nitrogen donor atoms, act as Lewis bases.

The dissolution process involves the formation of stable coordination complexes, or "solvates," where the solvent molecules displace the bromide ligands or coordinate directly to the uranium center, breaking down the crystal lattice.

A prime example of this mechanism is the interaction of UBr₄ with ethyl acetate (EtOAc). Rather than simply dissolving, UBr₄ undergoes a solvent-induced self-ionization , forming a salt composed of complex ions.[10] In this system, two molecules of UBr₄ react with nine molecules of ethyl acetate to yield a cationic and an anionic complex:

2 UBr₄ + 9 EtOAc → [UBr₃(EtOAc)₄]⁺ + [UBr₅(EtOAc)]⁻

This reaction demonstrates that solubility is an active chemical transformation. The favorability of this process, and thus the degree of solubility, depends on the ability of the solvent to stabilize the resulting complex ions. This interaction strength is correlated with the electronegativity of the halides and the donor strength of the solvent, consistent with the Pearson concept of Hard and Soft Acids and Bases (HSAB).[10]

Solubility Data for this compound

Quantitative solubility data for UBr₄ in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative observations from various sources provide a useful starting point for solvent selection.

Table 1: Qualitative Solubility of UBr₄ in Various Organic Solvents

SolventSolvent ClassDonor Atom(s)Observed SolubilityReference(s)
EthanolPolar ProticOxygenSoluble[2]
Ethyl AcetatePolar AproticOxygenSoluble (forms ionic complexes)
Diethyl EtherPolar AproticOxygenForms adducts[3]
BenzeneAromaticπ-systemPartially soluble[11]
TolueneAromaticπ-systemPartially soluble[11]
PentaneNonpolarNoneInsoluble[11]

Note: "Partially soluble" indicates that while some dissolution occurs, it is limited, and the compound may decompose or form suspensions in these solvents over time.[11]

Experimental Protocol for Quantitative Solubility Determination

Given the air- and moisture-sensitive nature of UBr₄, its solubility must be determined using rigorous inert atmosphere techniques.[12][13] The following protocol outlines a reliable method for obtaining quantitative data.

Essential Equipment and Reagents
  • Inert Atmosphere Glovebox: With O₂ and H₂O levels below 1 ppm.

  • Schlenk Line: For manipulations outside the glovebox.[12][14]

  • Analytical Balance: (0.1 mg precision or better).

  • Thermostatically Controlled Shaker or Stirrer: To maintain constant temperature.[15]

  • Centrifuge with Sealed Rotors: For phase separation.

  • Glassware: Schlenk flasks, vials with septa, gas-tight syringes, cannula, and filtration apparatus (e.g., a filter cannula with a PTFE membrane).

  • High-Purity Organic Solvents: Dried and thoroughly degassed via freeze-pump-thaw cycles or by passing through a solvent purification system.[12]

  • Analytical Instrument: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) for accurate uranium quantification.

Step-by-Step Methodology
  • Preparation (Inside Glovebox):

    • Place a precisely weighed amount of UBr₄ (an excess to ensure saturation) into several tared, dry glass vials. Record the mass.

    • Using a volumetric pipette or gas-tight syringe, add a precise volume of the degassed organic solvent to each vial.

    • Securely seal the vials.

  • Equilibration:

    • Place the sealed vials into a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • Agitate the mixtures for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration plateaus.[15]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed inside the temperature-controlled environment for several hours to let the excess solid settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the sealed vials at a controlled temperature.[15]

    • Carefully transfer a known aliquot of the clear supernatant (the saturated solution) into a clean, tared vial using a filter-tipped syringe or a filter cannula to avoid transferring any solid particles.

  • Sample Preparation for Analysis:

    • Remove the sealed vial containing the aliquot of the saturated solution from the glovebox.

    • Immediately weigh the vial to determine the mass of the solution.

    • Open the vial in a fume hood and carefully digest the sample in a suitable acidic aqueous matrix (e.g., trace-metal grade nitric acid). This step must be performed with appropriate radiological safety precautions.

    • Quantitatively dilute the digested sample to a concentration within the calibrated range of the analytical instrument (ICP-MS or ICP-OES).

  • Quantification and Calculation:

    • Analyze the diluted samples via ICP-MS or ICP-OES to determine the concentration of uranium.

    • Calculate the original concentration in the organic solvent, accounting for all dilutions.

    • The solubility can be expressed in various units, such as g/100 g solvent, g/L, or mol/L.

Visualizing the Dissolution Mechanism

The following diagram illustrates the pivotal role of solvent coordination and self-ionization in the dissolution of this compound, using ethyl acetate as a representative coordinating solvent.

G cluster_initial Initial State cluster_process Dissolution Process cluster_final Final State (In Solution) UBr4_solid UBr₄ Crystalline Solid Interaction Coordination & Self-Ionization UBr4_solid->Interaction Reaction with excess solvent Solvent_pool Ethyl Acetate (EtOAc) (Lewis Base Solvent) Solvent_pool->Interaction Cation [UBr₃(EtOAc)₄]⁺ Cationic Complex Interaction->Cation Formation of solvated ions Anion [UBr₅(EtOAc)]⁻ Anionic Complex Interaction->Anion

Caption: Solvent-induced self-ionization of UBr₄ in ethyl acetate.

Conclusion

The solubility of this compound in organic solvents is a complex phenomenon governed by its coordination chemistry. It dissolves effectively in polar, coordinating solvents capable of acting as Lewis bases to form stable solvate complexes, a process that can even lead to self-ionization into distinct cationic and anionic species. For researchers and scientists, understanding these underlying principles is paramount for solvent selection in synthesis and processing. Due to the scarcity of published quantitative data, the robust experimental protocol provided in this guide serves as a critical tool for determining solubility values tailored to specific research needs, ensuring both accuracy and safety in handling this air-sensitive and radioactive compound.

References

Click to expand
  • Königsberger, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link]

  • U.S. Department of Energy. (n.d.). Determination of Local Structure and Phase Stability of Uranium Species in Molten Halide Salts. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]

  • Liddle, S. T., et al. (2021). Evidence for ligand- and solvent-induced disproportionation of uranium(IV). Dalton Transactions. Available at: [Link]

  • Hohloch, S., et al. (n.d.). Uranium(III) and Uranium(IV) meta-Terphenylthiolate Complexes. National Institutes of Health. Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Franke, S. M., et al. (2020). Synthesis and Characterization of Isostructural Th(IV) and U(IV) Pyridine Dipyrrolide Complexes. Inorganic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Coordination Structures of Uranium(VI) and Plutonium(IV) in Organic Solutions with Amide Derivatives. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2013). Toxicological Profile for Uranium. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor, J. C., & Wilson, P. W. (1974). The this compound structure: a new MX4 structure type. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Forrest, K. A., et al. (n.d.). Convenient Syntheses of Trivalent Uranium Halide Starting Materials Without Uranium Metal. U.S. Department of Energy, Office of Scientific and Technical Information. Retrieved from [Link]

  • Scheibe, B., et al. (2022). Surprises in the Solvent-Induced Self-Ionization in the Uranium Tetrahalide UX4 (X = Cl, Br, I)/Ethyl Acetate System. Inorganic Chemistry. Available at: [Link]

  • Herres-Pawlis, S., et al. (2020). Synthesis and characterization of uranium(iv) tetrachloro complexes in bis-pyrazolylpyridine ligand environments. Dalton Transactions. Available at: [Link]

  • Wikipedia. (n.d.). Organoactinide chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2020). Coordination Chemistry in the Structural and Functional Exploration of Actinide-Based Metal-Organic Frameworks. SciSpace. Available at: [Link]

  • WebElements. (n.d.). Uranium: this compound. Retrieved from [Link]

  • Winter, M. (n.d.). WebElements Periodic Table » Uranium » this compound. Retrieved from [Link]

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Uranium tetrabromide magnetic susceptibility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Magnetic Susceptibility of Uranium Tetrabromide

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the magnetic susceptibility of this compound (UBr₄), designed for researchers, scientists, and professionals in materials science and drug development. We will delve into the theoretical underpinnings of its magnetic behavior, detail rigorous experimental methodologies, and present a synthesis of key data, grounded in authoritative sources.

Introduction: The Significance of UBr₄ Magnetism

This compound (UBr₄) is an actinide halide that has garnered significant interest due to its intriguing magnetic properties. As a paramagnetic material at room temperature, it transitions to a ferromagnetic state at a low critical temperature. This behavior is primarily governed by the electronic structure of the uranium(IV) ion and the influence of its local crystalline environment. Understanding the magnetic susceptibility of UBr₄ provides a window into the complex physics of 5f electron systems, which are of fundamental importance in nuclear materials science and coordination chemistry.

Theoretical Framework: Unveiling the Source of Magnetism in UBr₄

The magnetic properties of this compound are a direct consequence of the electronic configuration of the uranium(IV) ion (U⁴⁺), which has a 5f² configuration. The two unpaired 5f electrons are the primary contributors to the material's magnetic moment.

The Role of the Crystalline Electric Field

In the solid state, the U⁴⁺ ions are not in isolation. They are surrounded by bromide ligands in a specific crystal structure. This arrangement of negatively charged ions creates a crystalline electric field (CEF) that lifts the degeneracy of the 5f orbitals. The ground state of the U⁴⁺ ion in this CEF is a non-magnetic Γ1 singlet. However, the presence of low-lying excited states, such as the Γ4 and Γ5 triplets, which are close in energy to the ground state, allows for a temperature-dependent population of these magnetic states. This leads to a phenomenon known as Van Vleck paramagnetism, where the magnetic susceptibility is largely independent of temperature at very low temperatures.

Curie-Weiss Behavior and Ferromagnetic Ordering

At higher temperatures, the thermal energy is sufficient to populate the various CEF levels, and the magnetic susceptibility of UBr₄ can be described by the Curie-Weiss law:

χ = C / (T - θ)

where:

  • χ is the magnetic susceptibility

  • C is the Curie constant, which is proportional to the square of the effective magnetic moment (μ_eff)

  • T is the absolute temperature

  • θ is the Weiss constant, which provides an indication of the strength and nature of the magnetic interactions between the U⁴⁺ ions.

For UBr₄, the Weiss constant is positive, indicating ferromagnetic interactions. These interactions lead to a spontaneous alignment of the magnetic moments at a critical temperature, known as the Curie temperature (T_C). Below this temperature, UBr₄ enters a ferromagnetic state. Experimental studies have determined the Curie temperature of UBr₄ to be approximately 2.9 K.

Experimental Determination of Magnetic Susceptibility

The accurate measurement of the magnetic susceptibility of UBr₄ requires careful sample preparation and the use of sensitive magnetometry techniques.

Synthesis and Sample Preparation of High-Purity UBr₄

The synthesis of high-purity UBr₄ is critical for obtaining reliable magnetic data, as impurities can significantly alter the measured susceptibility. A common and effective method is the reaction of uranium dioxide (UO₂) with a mixture of sulfur and bromine.

Detailed Protocol:

  • Reactant Preparation: A stoichiometric mixture of finely powdered UO₂, sulfur, and a slight excess of bromine is prepared in an inert atmosphere glovebox to prevent oxidation and hydrolysis.

  • Reaction: The mixture is sealed in an evacuated quartz ampoule. The ampoule is then heated in a tube furnace to 873 K (600 °C) for a period of 48 hours. The reaction proceeds as follows: 3UO₂ + 3S + 6Br₂ → 3UBr₄ + 3SO₂

  • Purification: The resulting UBr₄ is purified by sublimation under a high vacuum (10⁻⁶ Torr) at a temperature of 723 K (450 °C). This process removes any unreacted starting materials and volatile byproducts. The purified UBr₄ is collected as a dark, crystalline solid.

Magnetic Susceptibility Measurement using SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice for measuring the magnetic susceptibility of materials like UBr₄ with high precision.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement SQUID Measurement cluster_analysis Data Analysis prep1 Weigh UBr₄ in Glovebox prep2 Seal in Sample Holder prep1->prep2 Inert Atmosphere meas1 Mount Sample in SQUID prep2->meas1 meas2 Cool to Low Temperature (e.g., 2 K) meas1->meas2 meas3 Apply Magnetic Field meas2->meas3 meas4 Measure Magnetization vs. Temperature meas3->meas4 analysis1 Calculate Magnetic Susceptibility (χ = M/H) meas4->analysis1 analysis2 Plot χ vs. T and 1/χ vs. T analysis1->analysis2 analysis3 Determine Curie-Weiss Parameters (C, θ) analysis2->analysis3 analysis4 Identify Curie Temperature (T_C) analysis3->analysis4

Caption: Workflow for SQUID magnetometry of UBr₄.

Quantitative Data and Interpretation

The following table summarizes key magnetic parameters for this compound, compiled from experimental data.

ParameterSymbolValue
Curie TemperatureT_C2.9 K
Weiss ConstantθPositive (Ferromagnetic)
Effective Magnetic Momentμ_eff~3.6 μ_B
Ground StateΓ1 Singlet

The effective magnetic moment of approximately 3.6 Bohr magnetons (μ_B) is consistent with the theoretical value for a U⁴⁺ ion in the presence of a crystalline electric field. The positive Weiss constant and the observed ferromagnetic ordering at 2.9 K confirm the presence of cooperative magnetic interactions between the uranium ions.

Logical Relationships in UBr₄ Magnetism

The magnetic behavior of UBr₄ is a result of a cascade of interconnected physical phenomena.

G A U⁴⁺ Ion (5f²) C Crystalline Electric Field (CEF) A->C B Crystal Structure B->C D Splitting of 5f Orbitals C->D E Van Vleck Paramagnetism D->E F Curie-Weiss Behavior D->F G Ferromagnetic Ordering (T < T_C) F->G

Caption: Key factors influencing UBr₄ magnetism.

Conclusion

The magnetic susceptibility of this compound presents a rich area of study, showcasing the interplay between the electronic structure of the uranium ion and the symmetry of its crystalline environment. The transition from paramagnetic to ferromagnetic behavior at low temperatures highlights the importance of cooperative phenomena in actinide materials. A thorough understanding of these properties, gained through rigorous experimental techniques and guided by theoretical models, is essential for the continued development of nuclear materials and advanced coordination compounds.

References

  • Meschede, D., et al. (1987). The magnetic susceptibility of UBr4. Journal of Magnetism and Magnetic Materials, 63-64, 603-605. [Link]

  • Zolnierek, Z. (1982). Crystal field and magnetic properties of UBr4. Journal of Magnetism and Magnetic Materials, 30(2), 231-236. [Link]

  • Fuger, J., & Brown, D. (1973). The preparation and purification of this compound. Journal of Inorganic and Nuclear Chemistry, 35(11), 3955-3957. [Link]

Navigating the Dual Threat: A Technical Guide to the Safe Handling of Uranium Tetrabromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Uranium tetrabromide (UBr₄), a dense, hygroscopic crystalline solid, presents a unique set of challenges in a laboratory setting. Its utility in various research and development applications, including in nuclear chemistry and materials science, is paralleled by its inherent chemical and radiological hazards. This guide, designed for the discerning scientific professional, moves beyond a mere recitation of safety protocols to provide a deep, mechanistic understanding of the risks involved and the rationale behind the recommended safety procedures. By fostering a comprehensive awareness of the dual nature of this compound's toxicity, this document aims to empower researchers to work safely and effectively.

Unveiling the Hazard: A Dual-Pronged Risk Profile

The primary challenge in handling this compound lies in its dual toxicity: chemical and radiological. While the radiological hazard is often the most immediate concern for many, it is the chemical toxicity that frequently poses the more significant and immediate threat in a laboratory setting.

1.1 The Chemical Menace: A Heavy Metal Nephrotoxin

Like other soluble uranium compounds, this compound is a potent nephrotoxin, meaning it specifically targets and damages the kidneys.[1][2] This toxicity is a function of its identity as a heavy metal. Upon absorption into the bloodstream, uranium ions can cause significant damage to the renal tubules, leading to impaired kidney function.[2] The hygroscopic nature of this compound, its tendency to absorb moisture from the air, can enhance its solubility and potential for absorption.[3]

1.2 The Radiological Undercurrent: A Persistent but Manageable Threat

Uranium is a naturally radioactive element, and this compound is, therefore, a radioactive material. The primary radiological hazard associated with unenriched uranium is from alpha particle emission. While alpha particles have low penetration power and are easily stopped by a sheet of paper or the outer layer of skin, they can be hazardous if the material is inhaled or ingested.[4] Internalized alpha-emitting particles can irradiate surrounding tissues, increasing the long-term risk of cancer.

It is crucial to understand that for soluble uranium compounds like this compound, the permissible exposure limits are based on its chemical toxicity rather than its radiotoxicity, underscoring the immediate danger posed by its heavy metal properties.[2]

Foundational Pillars of Safety: Engineering Controls and Personal Protective Equipment

A multi-layered approach to safety is paramount when working with this compound. This begins with robust engineering controls designed to minimize exposure, supplemented by meticulous use of personal protective equipment (PPE).

2.1 Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a certified chemical fume hood.[4] This is non-negotiable. The inward airflow of the fume hood protects the researcher from inhaling airborne particles of the compound. Given its density, any dust or aerosols generated during handling will be effectively contained.

For procedures with a higher risk of generating airborne particles, such as grinding or extensive transfers, a glove box is the preferred engineering control. This provides a fully enclosed environment, offering a superior level of containment.

Diagram: Hierarchy of Controls for this compound Handling

HierarchyOfControls cluster_0 Hierarchy of Controls cluster_1 Application to UBr4 Elimination Elimination Substitution Substitution Engineering_Controls Engineering_Controls Administrative_Controls Administrative_Controls Fume_Hood Chemical Fume Hood Engineering_Controls->Fume_Hood Glove_Box Glove Box Engineering_Controls->Glove_Box PPE PPE SOPs Standard Operating Procedures Administrative_Controls->SOPs Training Specialized Training Administrative_Controls->Training Gloves Nitrile Gloves PPE->Gloves Coat Lab Coat PPE->Coat Goggles Safety Goggles PPE->Goggles Respirator Respirator (Task-Specific) PPE->Respirator SpillResponse Spill_Occurs Spill_Occurs Assess_Severity Assess_Severity Spill_Occurs->Assess_Severity Minor_Spill Minor_Spill Assess_Severity->Minor_Spill Minor Major_Spill Major_Spill Assess_Severity->Major_Spill Major Alert_Personnel Alert_Personnel Minor_Spill->Alert_Personnel Evacuate_Area Evacuate_Area Major_Spill->Evacuate_Area Contain_Spill Contain_Spill Alert_Personnel->Contain_Spill Clean_Up Clean_Up Contain_Spill->Clean_Up Survey_Area Survey_Area Clean_Up->Survey_Area Notify_RSO Notify_RSO Evacuate_Area->Notify_RSO Secure_Area Secure_Area Notify_RSO->Secure_Area Await_Response Await_Response Secure_Area->Await_Response

Caption: A flowchart outlining the immediate steps to take in the event of a this compound spill.

4.2 Personal Contamination

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention. [4] In all cases of personal exposure, notify your supervisor and the RSO.

Exposure Limits and Monitoring

To ensure the safety of all personnel, it is essential to be aware of and adhere to established occupational exposure limits.

Exposure LimitValueAgency
Permissible Exposure Limit (PEL) - Soluble Uranium Compounds 0.05 mg/m³OSHA
Threshold Limit Value (TLV) - Soluble Uranium Compounds 0.2 mg/m³ACGIH
Biological Exposure Index (BEI) - Uranium in urine 200 µg/L at end of shiftACGIH

Regular monitoring of the work area with a radiation survey meter is a good practice to detect any contamination. For personnel who work extensively with uranium compounds, a bioassay program (urinalysis) may be implemented by the institution's radiation safety program to monitor for internal exposure.

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a set of rules; it is about cultivating a deep-seated culture of safety. This requires a thorough understanding of the material's properties, a commitment to meticulous laboratory practices, and a state of constant preparedness for unforeseen events. By integrating the principles and procedures outlined in this guide into your daily workflow, you can mitigate the risks associated with this valuable research compound and ensure a safe and productive laboratory environment.

References

  • IBI Labs. This compound SDS. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83507, Uranium bromide (UBr4). [Link]

  • LookChem. Cas 13470-20-7, this compound. [Link]

  • Office of Scientific and Technical Information. Chemical and Radiological Toxicity of Uranium and its Compounds. [Link]

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Safe Handling of Uranium Bromide (UBr4): A Guide to Radiological and Chemical Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of Uranium Bromide (UBr4). Moving beyond a simple checklist, we delve into the fundamental principles of its radioactivity and chemical toxicity, ensuring that every protocol is understood not just as a step to be followed, but as a necessary control rooted in scientific causality. This document is designed to empower researchers with the knowledge to create a self-validating system of safety in their laboratories.

Section 1: Understanding the Intrinsic Hazards of Uranium Bromide (UBr4)

Uranium Bromide (UBr4) is a radioactive compound whose handling requires a nuanced understanding of both its radiological and chemical properties.[1] The primary hazards stem from the uranium element itself, which is a naturally occurring radioactive material.[2][3]

Isotopic Composition of Uranium in UBr4

The radiological characteristics of UBr4 are determined by the isotopic composition of the uranium used in its synthesis. Natural uranium consists of three primary isotopes, with Uranium-238 being the most abundant.

IsotopeNatural Abundance (%)Half-Life (Years)Primary Emissions
Uranium-238 (²³⁸U) >99%4.46 billionAlpha, Gamma
Uranium-235 (²³⁵U) ~0.72%704 millionAlpha, Gamma
Uranium-234 (²³⁴U) ~0.005%245,500Alpha, Gamma

Source: Data compiled from multiple sources.[4][5][6]

UBr4 is most commonly synthesized using natural or depleted uranium. Depleted uranium is natural uranium that has had most of the fissile ²³⁵U isotope removed, making it even more predominantly ²³⁸U. Consequently, it is less radioactive than natural uranium.[7]

Radioactive Decay Properties

Both ²³⁸U and ²³⁵U initiate long and complex decay chains, transforming through a series of different radioactive elements (daughter products) until they reach a stable isotope of lead.[6][8][9]

  • Alpha (α) Particles: Uranium isotopes are primarily alpha emitters.[3][10] Alpha particles are helium nuclei that have a very short range and cannot penetrate the outer layer of skin.[3][11] This makes them a negligible external radiation hazard. However, if an alpha-emitting substance like UBr4 is inhaled, ingested, or enters the body through a wound, these particles can deposit a significant amount of energy in a small volume of tissue, posing a serious internal health risk.[3][10]

  • Beta (β) Particles and Gamma (γ) Rays: The decay chains of uranium also produce beta particles and gamma rays.[8][9] While the gamma emissions from uranium itself are weak, its daughter products produce more significant beta and gamma radiation.[5][7]

Below are simplified diagrams illustrating the initial stages of the primary decay chains relevant to UBr4.

Uranium238_Decay_Chain U238 ²³⁸U (4.46 billion years) Th234 ²³⁴Th (24.1 days) U238->Th234 α Pa234m ²³⁴ᵐPa (1.17 minutes) Th234->Pa234m β⁻ U234 ²³⁴U (245,500 years) Pa234m->U234 β⁻ Pb206 ... continues to ²⁰⁶Pb (Stable) U234->Pb206

Caption: Simplified decay chain for Uranium-238.

Uranium235_Decay_Chain U235 ²³⁵U (704 million years) Th231 ²³¹Th (25.5 hours) U235->Th231 α Pa231 ²³¹Pa (32,760 years) Th231->Pa231 β⁻ Pb207 ... continues to ²⁰⁷Pb (Stable) Pa231->Pb207

Caption: Simplified decay chain for Uranium-235.

The Dual Threat: Radiological vs. Chemical Toxicity

A critical, often underestimated, aspect of working with uranium compounds is their chemical toxicity. As a heavy metal, uranium is a potent nephrotoxin, meaning it can cause damage to the kidneys.[10] For soluble forms of uranium, the chemical toxicity to the kidneys may be of greater concern than the radiological dose.[10] Therefore, all handling precautions must be designed to prevent internal exposure, addressing both the radiological and chemical threats simultaneously.

Section 2: The Cornerstone of Safety: ALARA and Fundamental Principles

All work with radioactive materials is governed by the ALARA principle: keeping all radiation exposures A s L ow A s R easonably A chievable.[10][12] This is the guiding philosophy behind every safety protocol.

Time, Distance, and Shielding: A Re-evaluation for Alpha Emitters

The three cardinal rules of radiation protection are Time, Distance, and Shielding. Their application to UBr4, however, requires specific consideration of its emission profile.

  • Time: Minimize the duration of any handling procedure. Plan all experiments in advance to ensure efficiency.

  • Distance: Radiation intensity decreases with the square of the distance from the source.[11] Use tongs or other remote handling tools whenever practical.[11][13]

  • Shielding: Because the primary emission is alpha radiation, external shielding is generally not required for small lab-scale quantities of UBr4.[10][13] However, shielding with materials like lead may be necessary for larger quantities or to reduce the dose from gamma rays emitted by daughter products.[10][13]

Containment: The Primary Barrier

For alpha emitters like uranium, containment is the most critical safety principle. The goal is to prevent the radioactive material from entering the body via inhalation or ingestion. This is achieved through robust engineering and administrative controls.

  • Engineering Controls: The single most important piece of equipment is a properly functioning chemical fume hood or a glove box.[3][10][14] These systems create a negative pressure environment that prevents airborne particles from escaping into the laboratory.

  • Administrative Controls: These are the procedures and rules that govern how work is performed. This includes prohibiting eating, drinking, smoking, or applying cosmetics in the laboratory.[15][16]

Section 3: Standard Operating Procedures for UBr4 Handling

The following protocols provide a framework for the safe handling of UBr4. They should be adapted into lab-specific Standard Operating Procedures (SOPs).

Designated Work Area Setup
  • Designate a specific area for all work with UBr4, clearly marked with "Radioactive Material" signs.[2]

  • Work within a certified chemical fume hood.

  • Cover the work surface with absorbent, plastic-backed paper.[2][3] This simplifies cleanup and helps contain spills.

  • Ensure a radiation survey meter (e.g., a Geiger-Müller detector with a pancake probe) is present and operational before starting work.[2]

  • Position a dedicated radioactive waste container within the immediate work area.[3]

Personal Protective Equipment (PPE) Protocol

The function of PPE when working with UBr4 is primarily to prevent skin contamination and the subsequent risk of ingestion or absorption.[17]

  • Body: A full-length lab coat, worn closed.[3][18]

  • Hands: Double-gloving with nitrile or latex gloves is recommended.[19] Change gloves frequently, especially if contamination is suspected.[18] Never touch personal items (pens, phones, door handles) with gloved hands.

  • Eyes: Safety glasses or goggles must be worn at all times.[3][14]

  • Respiratory: For procedures that could generate significant airborne particles (e.g., cleaning up a dry spill), respiratory protection such as an N95 respirator may be required.[11]

PPE_Workflow cluster_Donning Donning PPE (Before Entering Work Area) cluster_Doffing Doffing PPE (Before Exiting Work Area) D1 1. Lab Coat D2 2. Safety Glasses D1->D2 D3 3. Inner Gloves D2->D3 D4 4. Outer Gloves D3->D4 F1 1. Outer Gloves (Dispose in Rad Waste) F2 2. Lab Coat F1->F2 F3 3. Inner Gloves (Dispose in Rad Waste) F2->F3 F4 4. Wash Hands Thoroughly F3->F4

Caption: Recommended sequence for donning and doffing PPE.

Step-by-Step: Safe Handling and Weighing of UBr4

Weighing dry powders presents the highest risk of generating airborne contamination.[3]

  • Preparation: Assemble all necessary equipment (spatulas, weigh boats, containers) on the absorbent paper inside the fume hood before opening the UBr4 stock container.

  • Weighing Procedure:

    • Tare the receiving container with its lid on the balance.

    • Move the container into the fume hood.

    • Carefully transfer the UBr4 powder into the container. Avoid any actions that could create dust.

    • Securely close the container.

    • Wipe the exterior of the closed container with a damp wipe before removing it from the hood to weigh it.

    • If adding a solvent, perform this step inside the fume hood.[3]

  • Post-Handling: After completing the task, securely close the primary UBr4 container.

Contamination Monitoring and Control

A "survey-as-you-go" approach is crucial for preventing the spread of contamination.

  • During Work: Periodically monitor your gloves and the immediate work area with the pancake probe.

  • After Work:

    • With gloves still on, perform a thorough survey of the work area, equipment, and yourself.

    • Pay close attention to hands, lab coat cuffs, and shoes.

    • After removing PPE, wash hands thoroughly and re-survey your hands.[3]

  • Monthly Surveys: Conduct and document monthly wipe tests of the designated work area to detect removable contamination.[2][10]

Section 4: Waste Management and Emergency Response

Segregation and Disposal of UBr4 Waste

Radioactive waste must be managed according to institutional and regulatory requirements.

  • Segregation: Keep radioactive waste separate from non-radioactive waste.[3] Whenever possible, avoid creating "mixed waste" (waste that is both radioactive and chemically hazardous), as it is very difficult and expensive to dispose of.[3]

  • Solid Waste: All contaminated disposable items (gloves, absorbent paper, pipette tips) must be placed in a clearly labeled radioactive waste container.[3]

  • Liquid Waste: Collect liquid waste in a designated, sealed, and secondarily contained plastic bottle.[16]

  • Sharps: Contaminated needles, blades, or glass pipettes must be placed in a designated radioactive sharps container.[3]

  • Pickup: Contact your institution's Environmental Health & Safety (EHS) or Radiation Safety Office (RSO) for waste pickup.[14]

Emergency Protocol: UBr4 Spill Management

Immediate and correct response to a spill is vital to prevent personnel contamination and the spread of radioactive material. The response procedure depends on whether the spill is minor and contained or major.

For a minor, localized spill (e.g., a few drops of solution or a small amount of powder inside a fume hood):

  • Notify: Alert personnel in the immediate area.[20]

  • Contain: Cover the spill with absorbent paper.[20][21] If the material is a powder, gently dampen the absorbent paper first to prevent dust from becoming airborne.[2][12]

  • Clean: Wearing appropriate PPE, clean the area by wiping from the outside of the spill inward.[20][21] Place all cleaning materials into the radioactive waste container.

  • Survey: Thoroughly monitor the area, your PPE, and yourself to ensure decontamination is complete.

  • Report: Inform your lab supervisor and RSO of the incident.

For a major spill (e.g., outside of a containment area, potential for airborne contamination, or personnel contamination):

The SWIMS acronym is a useful guide: S top, W arn, I solate, M inimize, S urvey.[21]

Spill_Response Start Major Spill Occurs Warn WARN others in the area Start->Warn Isolate ISOLATE the area. Prevent entry. Warn->Isolate Personnel Address Personnel Contamination First Isolate->Personnel Remove Remove contaminated clothing. Flush skin with lukewarm water. Personnel->Remove Notify NOTIFY Radiation Safety Officer (RSO) / Emergency Services Immediately Remove->Notify

Sources

Methodological & Application

Uranium Tetrabromide: A Versatile Precursor for Advanced Organometallic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of Uranium in Organometallic Chemistry

In the ever-evolving landscape of organometallic chemistry, the quest for novel compounds with unique reactivity and physical properties remains a paramount objective. The actinide elements, particularly uranium, have garnered significant interest due to their large ionic radii, the accessibility of various oxidation states, and the involvement of 5f orbitals in bonding, which distinguishes them from their d-block counterparts.[1][2] While uranium tetrachloride (UCl₄) has traditionally been the workhorse for accessing a wide array of organouranium complexes, its bromide analogue, uranium tetrabromide (UBr₄), presents a valuable and sometimes advantageous alternative. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a precursor in the synthesis of advanced organometallic compounds. We will delve into the fundamental properties of UBr₄, its synthesis, and detailed protocols for its application, underpinned by a rationale for experimental choices and a survey of the resulting organometallic architectures.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the precursor is fundamental to its successful application in synthesis. This compound is a brown, crystalline solid that is highly hygroscopic and should be handled under an inert atmosphere.[3] Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula UBr₄[3]
Molar Mass 557.645 g/mol [3]
Appearance Brown crystalline solid[3]
Density 5.19 g/cm³[3]
Melting Point 519 °C[3]
Boiling Point 761 °C[3]
Solubility Soluble in polar organic solvents (e.g., THF), reacts with water.

The uranium atom in UBr₄ is in the +4 oxidation state, a common and stable state for uranium.[1] The choice of bromide as the halide can influence the solubility of the precursor and the reactivity of the resulting organometallic complexes, sometimes offering a different kinetic or thermodynamic profile compared to the chloride analogues.

Synthesis of High-Purity this compound

The availability of high-purity UBr₄ is a prerequisite for clean and high-yielding organometallic synthesis. While several methods exist, a convenient laboratory-scale synthesis involves the reaction of uranium dioxide (UO₂) with aluminum tribromide (AlBr₃).[4] This method avoids the use of uranium metal, which is often more difficult to handle.

Protocol 1: Synthesis of UBr₄ from UO₂

This protocol is adapted from the facile synthesis of uranium halides.[4]

Materials:

  • Uranium dioxide (UO₂), finely powdered

  • Aluminum tribromide (AlBr₃), anhydrous

  • Quartz ampoule

  • Schlenk line and high-vacuum pump

  • Tube furnace

Procedure:

  • In a glovebox, charge a quartz ampoule with a stoichiometric amount of finely powdered UO₂ and a slight excess of AlBr₃ (e.g., 1:2.1 molar ratio).

  • Evacuate the ampoule on a high-vacuum line and seal it with a torch.

  • Place the sealed ampoule in a two-zone tube furnace.

  • Heat the zone containing the reactants to 450 °C and the empty zone to 350 °C.

  • Maintain these temperatures for 48 hours. The UBr₄ will sublime to the cooler zone.

  • After cooling, carefully open the ampoule in a glovebox to recover the crystalline UBr₄.

Causality of Experimental Choices:

  • Excess AlBr₃: Ensures complete conversion of the UO₂ and facilitates the transport of the product.

  • High Vacuum: Prevents the formation of uranium oxybromides and other side products.

  • Temperature Gradient: The temperature gradient is crucial for the chemical vapor transport of UBr₄, leading to the formation of high-purity crystals in the cooler zone.

Synthesis_UBr4 UO2 UO₂ Reactants Reactants in Quartz Ampoule UO2->Reactants AlBr3 AlBr₃ AlBr3->Reactants Furnace Tube Furnace (450 °C → 350 °C) Reactants->Furnace Heat & Vacuum UBr4 Crystalline UBr₄ Furnace->UBr4 Sublimation

Caption: Workflow for the synthesis of high-purity UBr₄ via chemical vapor transport.

This compound in Organometallic Synthesis: A Gateway to Diverse Architectures

This compound serves as a versatile entry point for the synthesis of a wide range of organouranium(IV) complexes. The general principle involves the metathesis reaction between UBr₄ and an organometallic reagent of a more electropositive metal, such as organolithium, organosodium, or Grignard reagents. The number of bromide ligands substituted can be controlled by the stoichiometry of the reactants.

Synthesis of Cyclopentadienyl Uranium Bromide Complexes

Cyclopentadienyl (Cp) and its substituted analogues are ubiquitous ligands in organometallic chemistry, providing stability and tunable steric and electronic properties to the metal center. The reaction of UBr₄ with alkali metal cyclopentadienides is a common route to cyclopentadienyl uranium bromide complexes.

This protocol is based on the established synthesis of tris(cyclopentadienyl)uranium halides.

Materials:

  • This compound (UBr₄)

  • Sodium cyclopentadienide (NaCp) or Potassium cyclopentadienide (KCp)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous pentane or hexane

  • Schlenk glassware

Procedure:

  • In a glovebox, add UBr₄ to a Schlenk flask equipped with a magnetic stir bar.

  • On a Schlenk line, add anhydrous THF to the flask to form a suspension.

  • In a separate Schlenk flask, dissolve three equivalents of NaCp in anhydrous THF.

  • Slowly add the NaCp solution to the stirring UBr₄ suspension at room temperature. The color of the reaction mixture will change, typically to a deep brown or red.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Remove the THF in vacuo.

  • Extract the residue with anhydrous pentane or hexane to separate the product from the insoluble sodium bromide byproduct.

  • Filter the extract and concentrate the filtrate in vacuo to induce crystallization.

  • Collect the crystalline (C₅H₅)₃UBr and dry under high vacuum.

Self-Validation and Trustworthiness:

  • The formation of a salt byproduct (NaBr) is a key indicator of a successful metathesis reaction.

  • The characteristic color of the product provides a visual cue for the progress of the reaction.

  • The purity of the product can be confirmed by ¹H NMR spectroscopy and elemental analysis.

Synthesis_Cp3UBr UBr4 UBr₄ in THF Reaction Reaction Mixture (Stir at RT) UBr4->Reaction NaCp 3 equiv. NaCp in THF NaCp->Reaction Workup Workup: 1. Remove THF 2. Extract with Pentane 3. Filter Reaction->Workup Product (C₅H₅)₃UBr Workup->Product

Caption: General workflow for the synthesis of tris(cyclopentadienyl)uranium bromide.

A notable example of a well-characterized cyclopentadienyl uranium bromide complex is [(C₅Me₄R)₂UBr₂] (R = Me, Et), which can be synthesized via halide exchange from the corresponding chloride complex using Me₃SiBr.[5] This demonstrates the utility of bromide as a ligand that can be introduced to fine-tune the properties of the organometallic complex.

Synthesis of Uranium Alkyl and Aryl Complexes

The formation of uranium-carbon σ-bonds is a cornerstone of organouranium chemistry. UBr₄ is a suitable precursor for the synthesis of uranium alkyl and aryl complexes via reaction with organolithium or Grignard reagents. The high reactivity of these reagents often necessitates low temperatures to control the reaction and prevent decomposition.[6][7]

While the isolation of neutral homoleptic uranium alkyls and aryls is challenging, anionic "ate" complexes are more readily accessible. The following is a conceptual protocol based on the synthesis of related uranium aryl complexes from UCl₄.[8]

Materials:

  • This compound (UBr₄)

  • Six equivalents of an aryllithium reagent (e.g., phenyllithium)

  • Anhydrous diethyl ether and/or tetrahydrofuran

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Suspend UBr₄ in anhydrous diethyl ether in a Schlenk flask and cool to -78 °C.

  • Slowly add a solution of six equivalents of the aryllithium reagent in diethyl ether to the cold, stirring suspension.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Remove the solvent in vacuo.

  • Extract the residue with a suitable solvent (e.g., THF) to dissolve the product.

  • Filter the solution and store at low temperature to induce crystallization of the [Li(solvent)ₓ]₂[U(Aryl)₆] complex.

Expertise & Experience Insights:

  • The choice of solvent is critical and can influence the stability and crystallinity of the final product. Ethereal solvents are commonly used to stabilize the lithium cations in the "ate" complex.

  • The steric bulk of the aryl group can play a significant role in the stability of the resulting complex.

Applications in Advanced Materials and Catalysis

Organometallic uranium complexes derived from UBr₄ are not merely synthetic curiosities; they possess unique electronic and magnetic properties that make them promising candidates for applications in materials science and catalysis.

Single-Molecule Magnets (SMMs)

The large spin-orbit coupling and the specific crystal field environments of uranium ions can lead to significant magnetic anisotropy, a key requirement for single-molecule magnet (SMM) behavior.[9] Mononuclear uranium(IV) complexes have been shown to exhibit SMM properties.[10][11] The ligand environment, which can be tailored starting from precursors like UBr₄, plays a crucial role in determining the magnetic properties of the final complex. The synthesis of uranium complexes with specific geometries and electronic properties is an active area of research in the quest for high-performance SMMs.[12]

Catalysis

Organouranium complexes have demonstrated catalytic activity in a variety of transformations, including polymerization, hydroamination, and hydrosilylation.[3] The reactivity of these complexes is often driven by the high oxophilicity of uranium and the lability of the uranium-carbon bonds. While much of the reported catalysis has utilized complexes derived from UCl₄, the principles are transferable to bromide-containing analogues. The subtle electronic and steric differences imparted by the bromide ligand could potentially lead to catalysts with altered activity and selectivity.

Conclusion and Future Outlook

This compound is a valuable and versatile precursor in organometallic chemistry, providing a gateway to a rich variety of organouranium complexes. Its chemistry largely parallels that of the more commonly used uranium tetrachloride, yet the presence of the bromide ligand can offer subtle but important differences in reactivity and product properties. The protocols and concepts outlined in this application note provide a solid foundation for researchers to explore the potential of UBr₄ in the synthesis of novel organometallic compounds. Future research in this area will likely focus on the synthesis of complexes with tailored ligand environments to achieve enhanced performance in applications such as single-molecule magnets and catalysis. The continued exploration of organoactinide chemistry, with precursors like UBr₄ at the forefront, promises to uncover new fundamental chemical principles and pave the way for the development of next-generation materials and catalysts.

References

  • Organouranium Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Recent advances in organothorium and organouranium catalysis - Chemical Society Reviews (RSC Publishing). (2007, December 19). Retrieved from [Link]

  • Homoleptic Aryl Complexes of Uranium (IV) - OSTI. (n.d.). Retrieved from [Link]

  • Organouranium chemistry - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Isostructural Th(IV) and U(IV) Pyridine Dipyrrolide Complexes | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Structural variations in cyclopentadienyl uranium(III) iodide complexes | Request PDF. (n.d.). Retrieved from [Link]

  • Facile syntheses of pure uranium halides: UCl4, UBr4 and UI4 - Dalton Transactions (RSC Publishing). (2017, April 21). Retrieved from [Link]

  • Structure of Tris(cyclopentadienyl)uranium Bromide - ElectronicsAndBooks. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization, and Structures of Uranium(III) N,N-Dimethylaminodiboranates. (n.d.). Retrieved from [Link]

  • A Comprehensive Study Concerning the Synthesis, Structure, and Reactivity of Terminal Uranium Oxido, Sulfido, and Selenido Metallocenes - NIH. (n.d.). Retrieved from [Link]

  • Uranium Chemistry: Identifying the Next Frontiers† - PubMed. (2024, August 27). Retrieved from [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016, November 12). Retrieved from [Link]

  • Uranium Hydridoborates: Synthesis, Magnetism, and X-ray/Neutron Diffraction Structures. (2015, August 17). Retrieved from [Link]

  • A Mononuclear Uranium(IV) Single-Molecule Magnet with an Azobenzene Radical Ligand | Request PDF. (n.d.). Retrieved from [Link]

  • The pivotal role of bromine in FeMnKBr/YNa catalyst for CO2 hydrogenation to light olefins. (2024, March 28). Retrieved from [Link]

  • Single Molecule Magnets - Research Explorer - The University of Manchester. (n.d.). Retrieved from [Link]

  • (PDF) Uranium and manganese assembled in a wheel-shaped nanoscale single-molecule magnet with high spin-reversal barrier - ResearchGate. (2012, November). Retrieved from [Link]

  • Expanding the Chemistry of Actinide Metallocene Bromides. Synthesis, Properties and Molecular Structures of the Tetravalent and Trivalent Uranium Bromide Complexes: (C5Me4R)2UBr2, (C5Me4R)2U(O-2,6-iPr2C6H3)(Br), and [K(THF)][(C5Me4R)2UBr2] (R = Me, Et) - ResearchGate. (2021, October 16). Retrieved from [Link]

  • The N-recognin UBR4 of the N-end rule pathway is required for neurogenesis and homeostasis of cell surface proteins - Semantic Scholar. (n.d.). Retrieved from [Link]

  • A Mononuclear Uranium(IV) Single-Molecule Magnet with an Azobenzene Radical Ligand. - SciSpace. (n.d.). Retrieved from [Link]

  • Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents - NIH. (2024, March 22). Retrieved from [Link]

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Application Notes & Protocols: Uranium Tetrabromide in Molten Salt Reactors

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical and Comparative Guide for Advanced Nuclear Research

Author's Foreword

The renaissance in nuclear energy is largely driven by the promise of Generation IV reactor designs, with Molten Salt Reactors (MSRs) standing out for their potential in enhancing safety, efficiency, and sustainability. Historically, the MSR paradigm has been dominated by fluoride-based salts, exemplified by the successful Molten-Salt Reactor Experiment (MSRE) at Oak Ridge National Laboratory.[1] In recent years, chloride salts have gained significant traction for fast-spectrum MSRs due to their higher solubility for actinides and better performance in a fast neutron spectrum.[2] This guide, however, ventures into less explored territory: the application of uranium tetrabromide (UBr4) as a potential fuel for MSRs.

While heavier halides like bromides have been traditionally sidelined due to a higher neutron capture cross-section, a nuanced evaluation of their overall physicochemical properties suggests a potential niche in the diverse landscape of MSR concepts. This document serves as a foundational guide for researchers, nuclear engineers, and materials scientists. It provides a theoretical framework, comparative data, and extrapolated protocols to stimulate and inform fundamental research into bromide-based molten salt systems. By synthesizing established principles from fluoride and chloride salt chemistry with the known properties of this compound, we aim to lay the groundwork for what could be a novel frontier in molten salt reactor technology.

Part 1: Comparative Physicochemical Properties of Uranium Halides

The choice of fuel salt is paramount to the design and operation of an MSR. It dictates the reactor's neutron spectrum, operating temperature, materials compatibility, and reprocessing strategy. Below is a comparative analysis of key properties for uranium tetrafluoride (UF4), uranium tetrachloride (UCl4), and this compound (UBr4).

PropertyUranium Tetrafluoride (UF4)Uranium Tetrachloride (UCl4)This compound (UBr4)Significance in MSRs
Melting Point 1036 °C590 °C519 °C[3][4][5][6]Lower melting points are desirable for the fuel salt mixture to reduce operational temperatures, minimize corrosion, and simplify startup.
Boiling Point 1417 °C791 °C791 °C[3][4][5]A high boiling point is crucial for creating a high-temperature, low-pressure system, which is a primary safety and efficiency advantage of MSRs.
Density (solid) 6.7 g/cm³4.88 g/cm³5.19 g/cm³[3][4][6]Density affects the mass of fuel in the core and the design of pumps and heat exchangers.
Solubility Low in single alkali fluorides, good in eutectic mixtures (e.g., FLiBe)Higher than UF4 in corresponding chloride meltsExpected to have high solubility in alkali bromide meltsHigh solubility is necessary to achieve a critical concentration of fissile material in a compact core.
Neutron Cross-Section (Halide) F-19: Low (~9.5 mb)Cl-35: Moderate (~32 b), Cl-37: Low (~0.43 b)Br-79: High (11.0 b) [7][8], Br-81: Low (2.7 b) [8][9]A low neutron capture cross-section is vital for neutron economy, especially in thermal spectrum reactors. The high cross-section of Br-79 is a significant challenge.

Note: Neutron cross-section values are for thermal neutrons (0.0253 eV) and can vary. The values presented are indicative and sourced from JENDL-4.0 and other nuclear data evaluations.[7]

Rationale for Exploring this compound

Despite the notable disadvantage of bromine's neutron cross-section (primarily from the 79Br isotope), several factors warrant a closer investigation of UBr4:

  • Lower Melting Point: UBr4 has a significantly lower melting point than UF4.[3][4][5][6] This could translate to a lower-melting-point fuel salt eutectic, potentially allowing for lower operating temperatures, which would reduce thermal stress on structural materials and mitigate corrosion.

  • High Boiling Point: With a boiling point of 791°C, UBr4 is suitable for high-temperature operation at near-atmospheric pressure, retaining a key advantage of MSR technology.[3][4][5]

  • Potential for Fast Spectrum: The higher neutron absorption of bromine makes it less suitable for a thermal spectrum reactor. However, in a fast spectrum MSR, the neutron cross-sections are generally lower for all elements, potentially diminishing the negative impact of bromine. This aligns with the current trend of exploring fast-spectrum MSRs for waste transmutation and breeding.

  • Unique Chemistry: Bromide salts may offer different chemical properties for online reprocessing and fission product management compared to fluoride or chloride systems.

Part 2: Synthesis and Fuel Salt Preparation Protocols

The viability of any MSR concept depends on the ability to produce and purify its fuel salt to stringent standards. The protocols below are proposed methodologies for the synthesis of anhydrous UBr4 and its subsequent incorporation into a carrier salt, based on established actinide halide chemistry.

Protocol 1: Synthesis of Anhydrous this compound (UBr4)

Objective: To synthesize high-purity, anhydrous UBr4 suitable for nuclear applications. This compound is highly hygroscopic, and the presence of oxides or oxybromides can lead to corrosion and undesirable chemical reactions in the molten salt.[10][11]

Methodology Rationale: This protocol is adapted from established methods for preparing anhydrous uranium halides, such as the bromination of uranium nitride or uranium sulfide, which avoids the formation of stable oxyhalides.[12]

Step-by-Step Procedure:

  • Precursor Preparation:

    • Begin with a suitable uranium precursor, such as uranium nitride (UNx) or uranium dioxide (UO2). For this protocol, we will use uranium nitride.

    • Place the uranium nitride powder in a quartz or alumina reaction tube.

  • System Assembly:

    • Place the reaction tube inside a tube furnace capable of reaching at least 700°C.

    • Connect the inlet of the tube to a source of high-purity inert gas (e.g., Argon) and a bromine vapor delivery system. The bromine can be vaporized by bubbling the inert gas through liquid bromine held at a controlled temperature.

    • Connect the outlet of the tube to a condenser system followed by a scrubber to capture unreacted bromine and reaction byproducts.

  • Inert Gas Purge:

    • Flush the entire system with high-purity argon for at least 1 hour at room temperature to remove all traces of oxygen and moisture.

  • Bromination Reaction:

    • Slowly heat the furnace to the reaction temperature, typically in the range of 450-600°C.

    • Once the temperature is stable, introduce bromine vapor into the argon stream. The reaction is: UNx + 2Br2 -> UBr4 + (x/2)N2

    • Maintain the flow of bromine vapor until the reaction is complete, which can be monitored by the cessation of nitrogen evolution at the outlet.

  • Purification by Sublimation:

    • After the initial reaction, increase the furnace temperature to 650-700°C, which is above the sublimation temperature of UBr4.[12]

    • The UBr4 will sublime and deposit in the cooler condenser section as purified crystals. Non-volatile impurities will remain in the reaction boat.

    • Continue the argon flow to carry the sublimed UBr4 to the condenser.

  • Product Recovery:

    • Cool the system to room temperature under a continuous argon flow.

    • Transfer the crystalline UBr4 from the condenser to an inert atmosphere glovebox for storage and handling.

Protocol 2: Preparation of UBr4-LiBr-KBr Eutectic Fuel Salt

Objective: To prepare a homogeneous eutectic fuel salt by dissolving anhydrous UBr4 into a purified LiBr-KBr carrier salt. The LiBr-KBr system is a candidate carrier due to its low melting point and good electrochemical properties.[13][14][15]

Methodology Rationale: The key challenge is to ensure all components are rigorously anhydrous and to achieve complete dissolution of UBr4. This protocol employs a standard salt purification technique using HBr gas sparging.

Step-by-Step Procedure:

  • Carrier Salt Preparation:

    • In an inert atmosphere glovebox, weigh out the required amounts of high-purity LiBr and KBr to form the eutectic mixture.

    • Place the salt mixture in a crucible made of a compatible material (e.g., high-purity graphite or a suitable nickel alloy).

  • Purification of Carrier Salt:

    • Place the crucible in a high-temperature furnace within a controlled atmosphere enclosure.

    • Heat the salt under vacuum to ~200°C to remove adsorbed moisture.

    • Backfill with high-purity argon and heat until the salt is molten (the LiBr-KBr eutectic melts at ~324°C).[13]

    • Bubble anhydrous HBr gas through the molten salt for several hours. This converts any residual metal oxides and water into bromides and water vapor, which are carried away by the gas stream. M2O + 2HBr -> 2MBr + H2O(g)

    • Following the HBr sparge, bubble high-purity argon through the melt to remove any dissolved HBr.

  • Fuel Loading:

    • While maintaining a positive pressure of argon over the purified molten carrier salt, slowly add the pre-weighed anhydrous UBr4 crystals.

    • Stir the mixture gently with a graphite or compatible metallic stirrer until the UBr4 is fully dissolved. The temperature should be maintained at ~550-600°C to ensure good solubility and mixing.

  • Quality Control and Solidification:

    • Take a small sample of the molten fuel salt for analysis to confirm the uranium concentration and purity.

    • Once homogeneity is confirmed, cool the salt mixture under an inert atmosphere. The resulting solid fuel salt ingot is now ready for storage or loading into a reactor test loop.

Part 3: Theoretical Fuel Cycle and Reprocessing

A key advantage of MSRs is the potential for online fuel reprocessing, which allows for the removal of neutron-absorbing fission products and the continuous adjustment of the fuel composition.[1] This leads to superior fuel utilization and a reduction in long-lived radioactive waste.

Conceptual UBr4-Based MSR Fuel Cycle

The diagram below illustrates a conceptual fuel cycle for a UBr4-based MSR. This cycle is analogous to the schemes proposed for fluoride and chloride reactors, involving a primary fuel loop coupled to a reprocessing plant.

G cluster_reactor Primary Reactor Loop cluster_reprocessing Online Reprocessing Plant reactor_core Reactor Core (UBr4 in LiBr-KBr) ~700°C heat_exchanger Primary Heat Exchanger reactor_core->heat_exchanger Hot Fuel Salt pump Fuel Salt Pump heat_exchanger->pump Cooled Fuel Salt power_conv Power Conversion (to Turbine) heat_exchanger->power_conv Secondary Coolant Loop pump->reactor_core reductive_extraction Step 1: Reductive Extraction (Removal of Lanthanides) pump->reductive_extraction ~1% Slipstream volatility_dist Step 2: Bromide Volatility (Uranium Separation) reductive_extraction->volatility_dist Uranium & FPs waste_vit Waste Processing (Vitrification) reductive_extraction->waste_vit Lanthanides volatility_dist->waste_vit Non-volatile FPs u_makeup Uranium Makeup (Fresh/Recycled UBr4) volatility_dist->u_makeup Purified Uranium waste_storage Waste Storage waste_vit->waste_storage u_makeup->pump Reconstituted Fuel Salt

Caption: Conceptual fuel cycle for a UBr4-based MSR with online reprocessing.

Reprocessing Chemistry: A Theoretical Approach

The reprocessing of a UBr4 fuel salt would likely involve a combination of pyrochemical techniques analogous to those developed for other halide salts.

  • Reductive Extraction: Fission products, particularly the rare-earth elements (lanthanides), are strong neutron poisons. They can be removed by reductive extraction. This process involves contacting the molten fuel salt with a liquid metal solvent, such as bismuth or aluminum, containing a reductant like lithium. The lanthanides are preferentially reduced and extracted into the metal phase, while the more electropositive uranium remains in the salt phase. The chemistry is governed by the relative reduction potentials of the species in the bromide salt medium.

  • Bromide Volatility: Uranium can be separated from the salt and non-volatile fission products by leveraging the volatility of its higher-valence bromides. By sparging the salt with a strong brominating agent (e.g., elemental bromine), UBr4 can be converted to a more volatile species like uranium pentabromide (UBr5) or hexabromide, which can then be distilled off, purified, and reduced back to UBr4 for reconstitution into the fuel salt. This is analogous to the fluoride volatility process used to recover uranium as UF6.

Part 4: Materials Compatibility and Corrosion Control

Corrosion is a critical challenge in any MSR design. The high operating temperatures and chemically aggressive nature of molten halide salts necessitate careful materials selection and strict control of the salt's chemistry.

Corrosion Mechanism: In molten halide salts, corrosion of structural alloys (typically nickel-based) is primarily driven by the oxidation of chromium by the uranium fuel:

2Cr(alloy) + UBr4(salt) <=> 2CrBr2(salt) + UBr2(salt) (Hypothetical reaction)

The equilibrium of this reaction is dictated by the thermodynamic activities of the components. Corrosion can be minimized by keeping the salt in a slightly reducing state, for instance, by maintaining a specific ratio of U(IV) to U(III).

Considerations for Bromide Salts:

  • Increased Corrosivity: Bromide salts are generally expected to be more corrosive than fluoride salts but potentially similar to or slightly less corrosive than chloride salts. The larger, more polarizable bromide ion may facilitate charge transfer reactions at the metal-salt interface.

  • Impurity Control: As with all molten salts, impurities such as oxides and moisture are highly detrimental. The formation of uranium oxybromides or the hydrolysis of the salt can significantly accelerate corrosion.[16][17][18] Therefore, the purification protocols described earlier are of paramount importance.

  • Candidate Materials: High-nickel alloys like Hastelloy-N, developed for the MSRE, are the primary candidates. However, their performance in a high-temperature bromide salt environment is unknown and requires extensive experimental testing. Molybdenum and graphite are also expected to show good resistance.

Protocol 3: Static Corrosion Test for Material Screening

Objective: To evaluate the corrosion resistance of candidate alloys in a static UBr4-LiBr-KBr molten salt environment.

Step-by-Step Procedure:

  • Sample Preparation:

    • Machine coupons of the test alloys (e.g., Hastelloy-N, Stainless Steel 316, Inconel 600) to standard dimensions.

    • Measure and record the dimensions and initial weight of each coupon precisely.

    • Clean and degrease the coupons ultrasonically in acetone and ethanol.

  • Test Setup:

    • Prepare the UBr4-LiBr-KBr fuel salt according to Protocol 2.

    • Place each material coupon in a separate high-purity graphite crucible.

    • Add enough fuel salt to each crucible to completely immerse the coupon.

  • Corrosion Exposure:

    • Place the crucibles in a tube furnace under a high-purity argon atmosphere.

    • Heat the furnace to the desired test temperature (e.g., 700°C) and hold for a set duration (e.g., 100, 500, 1000 hours).

  • Post-Exposure Analysis:

    • After the exposure time, cool the furnace to room temperature.

    • Carefully remove the coupons from the solidified salt. The salt can be dissolved away using a suitable solvent (e.g., anhydrous methanol).

    • Clean, dry, and re-weigh the coupons to determine the mass loss or gain.

    • Analyze the coupon surfaces using Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) to characterize the corrosion morphology and identify elemental depletion (e.g., chromium leaching).

    • Perform a cross-sectional analysis to measure the depth of corrosion attack.

    • Analyze the salt for dissolved metal ions (e.g., Cr, Ni, Fe) using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Part 5: Future Research and Conclusion

The concept of a this compound-fueled MSR is, at present, largely theoretical. While the fundamental physicochemical properties of UBr4 present both intriguing possibilities and significant challenges, a substantial amount of research is required to validate its feasibility.

Key Research Gaps:

  • Thermophysical Data: Experimental data on the thermophysical properties (viscosity, thermal conductivity, heat capacity) of UBr4-alkali bromide mixtures are needed for engineering design.

  • Solubility Data: Precise solubility limits of UBr4 and fission product bromides in candidate carrier salts must be determined.

  • Corrosion Studies: Extensive, long-term corrosion testing of candidate structural alloys in flowing, irradiated bromide fuel salt is essential.

  • Neutronic Analysis: Detailed neutronic modeling is required to determine if a viable fuel cycle and breeding ratio can be achieved in a fast-spectrum bromide MSR, given the neutron penalty of bromine.

  • Reprocessing Chemistry: The thermodynamics and kinetics of reductive extraction and bromide volatility processes need to be experimentally verified.

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Application Note: Uranium Tetrabromide (UBr₄) as a Versatile Starting Material for Advanced Actinide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Uranium tetrabromide (UBr₄) is a pivotal precursor in actinide chemistry, serving as a versatile entry point for the synthesis of a wide array of uranium-containing compounds and materials. Its utility spans from the formation of fundamental organometallic complexes to the generation of advanced materials for nuclear applications. This guide provides an in-depth overview of UBr₄, including its essential properties, detailed synthesis protocols, critical safety and handling procedures, and its application in the synthesis of next-generation actinide materials. The protocols and insights provided are intended for researchers and scientists engaged in inorganic synthesis, materials science, and drug development involving actinide elements.

Introduction: The Strategic Importance of UBr₄ in Actinide Chemistry

The exploration of actinide chemistry is driven by the need for advanced nuclear fuels, novel waste remediation strategies, and a deeper fundamental understanding of f-element bonding and reactivity. Within this field, uranium(IV) halides are among the most important starting materials due to their accessibility and reactivity. This compound (UBr₄), a brown, crystalline solid, offers a unique balance of reactivity and stability, making it an ideal precursor for accessing diverse uranium complexes.[1]

Compared to the more commonly used uranium tetrachloride (UCl₄), UBr₄ often provides enhanced solubility in organic solvents and features a more labile uranium-halogen bond. These characteristics can be strategically exploited to facilitate a range of transformations, including salt metathesis, reduction, and halide exchange reactions. This document serves as a comprehensive technical guide to leveraging UBr₄ as a cornerstone for innovative actinide synthesis.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of UBr₄ is essential for its effective use in synthesis and for ensuring safe handling. UBr₄ is a hygroscopic, crystalline solid, meaning it readily absorbs moisture from the atmosphere to form hydrates; therefore, all manipulations must be performed under strictly inert and anhydrous conditions.[2] The key properties are summarized in the table below.

PropertyValueSource(s)
Chemical Formula UBr₄[1][3]
Molar Mass 557.645 g/mol [1]
Appearance Brown crystalline solid[1][2]
Melting Point 519 °C[2][3]
Boiling Point 791 °C[2][3]
Density 5.19 g/cm³ (5190 kg/m ³)[2][3]
Crystal Structure Monoclinic, C2/c space group[4]
Uranium Oxidation State +4[3][5]
Coordination Geometry 7-coordinate, pentagonal bipyramidal[3][6]
Solubility Soluble in polar organic solvents (e.g., THF, dioxane)[7]
CAS Number 13470-20-7[2][3]

Synthesis and Purification of UBr₄

High-purity UBr₄ is the foundation for successful subsequent syntheses. While it is commercially available, small-scale laboratory synthesis is often necessary. The most direct method involves the reaction of uranium metal with elemental bromine.[1]

Protocol 1: Synthesis of UBr₄ from Uranium Metal

Causality: This protocol relies on the direct combination of the elements at elevated temperatures. The use of a sealed, evacuated quartz tube is critical to prevent the oxidation of uranium metal by air and to contain the volatile and corrosive bromine. A temperature gradient is employed for sublimation purification, separating the desired UBr₄ product from non-volatile impurities like uranium oxides.

Materials:

  • Uranium metal turnings (handle with appropriate radiological controls)

  • Liquid Bromine (Br₂)

  • Quartz tube (heavy-walled)

  • Tube furnace with temperature control

  • Schlenk line and high-vacuum pump

  • Inert atmosphere glovebox

Procedure:

  • Preparation: In an inert atmosphere glovebox, place a known quantity of uranium metal turnings into a heavy-walled quartz tube.

  • Evacuation: Attach the tube to a Schlenk line, freeze the contents with liquid nitrogen, and evacuate to high vacuum (<10⁻³ torr).

  • Reactant Addition: While the tube is under vacuum and cooled, carefully distill a stoichiometric amount (2 equivalents) of bromine into the tube.

  • Sealing: Seal the quartz tube using a hydrogen/oxygen torch while the lower part of the tube remains cooled in liquid nitrogen to prevent pressure buildup.

  • Reaction: Place the sealed tube in a tube furnace. Position the end with the reactants in the center of the hot zone and the empty end extending out. Slowly heat the furnace to 500-550 °C and hold for 24-48 hours.

  • Purification: After the initial reaction, adjust the furnace to create a temperature gradient. Keep the hot zone at ~550 °C and allow the cooler end to stabilize at ~450 °C. The UBr₄ will sublime to the cooler end of the tube as dark, well-formed crystals over 48-72 hours.

  • Isolation: Allow the tube to cool completely to room temperature. Transfer the sealed tube into an inert atmosphere glovebox. Carefully score and break the tube to recover the purified UBr₄ crystals. Store the product in a sealed container under an inert atmosphere.

Synthesis_Workflow Diagram 1: UBr₄ Synthesis and Purification Workflow cluster_glovebox Inert Atmosphere Glovebox cluster_schlenk Schlenk Line / Vacuum cluster_furnace Tube Furnace A 1. Load U Metal into Quartz Tube D 2. Evacuate Tube A->D Transfer B 7. Recover Purified UBr₄ Crystals C 8. Store Product B->C E 3. Distill Br₂ into Tube D->E F 4. Seal Tube E->F G 5. React at 550°C F->G Transfer H 6. Purify via Sublimation G->H H->B Cool & Transfer

Diagram 1: UBr₄ Synthesis and Purification Workflow

Safety, Handling, and Waste Disposal

Working with UBr₄ presents both chemical and radiological hazards. Uranium is an alpha-emitting radionuclide and a toxic heavy metal.[8] Internal exposure via inhalation or ingestion is the primary radiological concern.[8] Good chemical hygiene and contamination control are paramount.[9]

Core Safety Requirements:

  • Designated Area: All work must be conducted in a designated radiological work area, preferably within a chemical fume hood or a glovebox.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate disposable gloves.[9]

  • Contamination Control: Work on disposable bench paper to contain spills.[9] Monitor gloves and work surfaces frequently with a suitable radiation survey meter (e.g., Geiger-Muller detector).[10]

  • Handling Powders: Weigh dry powders within a fume hood to prevent inhalation of airborne particles.[9]

  • Waste Disposal: All contaminated waste (gloves, paper, glassware) must be segregated and disposed of as radioactive waste according to institutional and regulatory guidelines.[9] Collect waste in clearly labeled containers marked with the radiation symbol.[9]

Protocol 2: Emergency Procedure for a Small Spill

Causality: The primary goal in a spill is to prevent the spread of contamination and to avoid making the radioactive material airborne. Covering the spill immediately contains the material, and subsequent notification ensures that trained personnel handle the cleanup.

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Contain the Spill:

    • Powder Spill: Do NOT attempt to sweep it up dry. Gently cover the powder with a plastic sheet or tarp to minimize spreading.[2] If available, moist paper towels can be used to cover the area.[10]

    • Liquid Spill (Solution): Cover the spill with sand, earth, or other non-combustible absorbent material.[2]

  • Evacuate: Leave the immediate area.

  • Notify Authority: Contact your institution's Radiation Safety Officer (RSO) or emergency response team immediately.[2][10]

  • Decontaminate Personnel: If personal contamination is suspected, remove contaminated clothing and wash the affected skin area with soap and copious amounts of water.[9][11] Seek medical attention.

Spill_Response Diagram 2: UBr₄ Spill Response Decision Tree node_action node_action start Spill Occurs is_powder Is it a powder? start->is_powder cover_powder Gently cover with plastic sheet or moist paper towels is_powder->cover_powder Yes cover_liquid Cover with absorbent material (sand, etc.) is_powder->cover_liquid No (Liquid) evacuate Evacuate Area cover_powder->evacuate cover_liquid->evacuate notify Alert others & Notify Radiation Safety Officer check_personnel Personnel Contamination? notify->check_personnel evacuate->notify decontaminate Remove clothing, wash with soap & water, seek medical attention check_personnel->decontaminate Yes end Await RSO arrival check_personnel->end No decontaminate->end

Diagram 2: UBr₄ Spill Response Decision Tree

Applications of UBr₄ in Actinide Synthesis

UBr₄ is a gateway to a rich variety of uranium compounds, primarily through reactions that replace the bromide ligands.

Synthetic_Pathways Diagram 3: Synthetic Pathways from UBr₄ cluster_products Synthetic Targets UBr4 UBr₄ Organometallics Organometallic Complexes (e.g., U-Alkyls, U-Aryls) UBr4->Organometallics Salt Metathesis (e.g., + R-Li, R-MgX) OtherHalides Other Uranium Halides (e.g., UI₄, UF₄) UBr4->OtherHalides Halide Exchange (e.g., + Me₃SiI) Materials Oxides & Nitrides (via precursor routes) UBr4->Materials Sol-Gel / CVD Precursor Coordination Coordination Complexes (e.g., with N, O donors) UBr4->Coordination Ligand Substitution (e.g., + THF, Pyridine)

Diagram 3: Synthetic Pathways from UBr₄
Synthesis of Organometallic Uranium Complexes

The formation of uranium-carbon (U-C) bonds is a cornerstone of organoactinide chemistry. UBr₄ serves as an excellent starting material for salt metathesis reactions.

Causality: These reactions are driven by the formation of a stable inorganic salt (e.g., LiBr or MgBr₂), which precipitates or is easily separated, and the formation of the desired U-C bond. The choice of alkylating or arylating agent (e.g., organolithium, Grignard) and the stoichiometry determine the final product. Due to the high reactivity of the U-C bond towards oxygen and protic sources, these syntheses must be performed under rigorously anhydrous and anaerobic conditions. Early attempts to synthesize simple uranium alkyls were plagued by instability, highlighting the need for bulky ligands to provide kinetic stabilization.[12]

Protocol 3: General Synthesis of a Homoleptic Uranium(IV) Alkyl Complex

Objective: To synthesize a generic, sterically hindered uranium(IV) alkyl complex, such as U[CH(SiMe₃)₂]₄, via salt metathesis from UBr₄.

Materials:

  • This compound (UBr₄)

  • LiCH(SiMe₃)₂ (or other bulky organolithium reagent)

  • Anhydrous, degassed toluene

  • Anhydrous, degassed pentane

  • Inert atmosphere glovebox

  • Schlenk glassware

Procedure:

  • Preparation: Inside a glovebox, charge a Schlenk flask with UBr₄ (1.0 eq) and add anhydrous toluene to create a slurry.

  • Reagent Addition: In a separate flask, dissolve LiCH(SiMe₃)₂ (4.0 eq) in toluene.

  • Reaction: Cool the UBr₄ slurry to -78 °C (dry ice/acetone bath). Slowly add the organolithium solution dropwise with vigorous stirring over 30 minutes.

  • Warm to Room Temperature: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). The color of the solution will typically change, and a precipitate (LiBr) will form.

  • Isolation of Crude Product: Remove the solvent under vacuum. Extract the solid residue with pentane to separate the soluble organometallic product from the insoluble LiBr. Filter the pentane solution through a celite plug.

  • Crystallization: Concentrate the pentane filtrate under vacuum until the product begins to precipitate. Cool the solution to -30 °C to induce crystallization.

  • Final Product: Isolate the crystalline product by filtration, wash with a small amount of cold pentane, and dry under vacuum.

Precursor for Other Actinide Halides and Materials

UBr₄ is a valuable intermediate for accessing other actinide compounds.

  • Halide Exchange: It can be converted to other uranium halides. For instance, reaction with trimethylsilyl iodide (Me₃SiI) can yield uranium tetraiodide (UI₄), analogous to syntheses starting from UCl₄.[7]

  • Materials Synthesis: UBr₄ can serve as a precursor in chemical vapor deposition (CVD) to create uranium-containing thin films for specialized nuclear applications.[4] It is also a potential starting point for synthesizing complex uranium-oxo clusters or nitride materials.[13][14][15]

  • Transuranic Research: In fundamental research, uranium compounds are often used as targets or starting points for the synthesis of transuranic elements.[16]

Conclusion

This compound is more than just a simple halide; it is a strategic and enabling starting material in modern actinide science. Its well-defined properties, coupled with its versatile reactivity, provide chemists with a reliable platform for synthesizing a vast range of compounds. By following rigorous synthesis, purification, and safety protocols, researchers can effectively harness the potential of UBr₄ to explore new frontiers in organometallic chemistry, materials science, and nuclear technology.

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High-Purity Uranium Tetrabromide (UBr₄) Synthesis for Nuclear Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Uranium Halides in Nuclear Technology

The advancement of next-generation nuclear reactor designs, particularly Molten Salt Reactors (MSRs), has reinvigorated the need for high-purity actinide halides.[1] These compounds are fundamental components of the molten salt fuel mixtures that serve as both the fuel and the coolant in these advanced reactor concepts.[2][3] Uranium tetrabromide (UBr₄), a brown, hygroscopic crystalline solid, is a significant compound in this domain.[4][5] While uranium tetrafluoride (UF₄) and uranium tetrachloride (UCl₄) are more commonly discussed for MSR fuel cycles, UBr₄ serves as a crucial intermediate for preparing high-purity uranium metal and is a subject of research for understanding actinide chemistry in halide environments.[6][7]

The performance and safety of a nuclear reactor are inextricably linked to the purity of its fuel. Impurities, even at trace levels, can act as neutron poisons, corrode structural materials, and adversely affect the salt's thermophysical properties. Therefore, the synthesis and purification of UBr₄ to stringent nuclear-grade specifications are paramount.

This guide provides a comprehensive overview of the synthesis, purification, and characterization of high-purity UBr₄. It is intended for researchers and scientists in the fields of nuclear chemistry and materials science, offering detailed protocols grounded in established chemical principles and safety practices. The methodologies described herein emphasize not just the procedural steps but the underlying causality, ensuring a robust and reproducible approach to producing this critical nuclear material.

Physicochemical and Safety Data

This compound is a radioactive and chemically hazardous material.[8] A thorough understanding of its properties is essential for safe handling and successful synthesis.

Physical and Chemical Properties
PropertyValueSource(s)
Chemical FormulaUBr₄[5][9]
Molar Mass557.645 g/mol [5][9]
AppearanceBrown, hygroscopic crystalline solid[4][10]
Melting Point519 °C[9][11]
Boiling Point791 °C[4][9]
Density5.19 g/cm³ (5190 kg/m ³)[4][9]
Crystal StructureMonoclinic, Space Group C2/m[11]
Uranium Coordination7-coordinate, Pentagonal Bipyramidal[12]
Oxidation StateUranium is in the +4 oxidation state.[5][9]
Health and Safety Considerations

Handling this compound requires stringent safety protocols due to its combined radiological and chemical hazards.

  • Radiological Hazards : Uranium is a naturally occurring radioactive material that decays primarily by alpha emission.[13] While alpha radiation poses a minimal external hazard due to its short range, it is extremely hazardous if inhaled or ingested.[13] Internal contamination can lead to significant long-term health effects.

  • Chemical Toxicity : UBr₄ is toxic and can cause kidney damage (nephrotoxin).[8] As with many reactive metal halides, its hydrolysis products can be corrosive and hazardous. The compound is classified as toxic if swallowed or inhaled.[5]

  • Handling Precautions : All manipulations involving UBr₄ powder must be performed within a controlled atmosphere, such as an argon or nitrogen-filled glovebox or a chemical fume hood, to prevent inhalation and reaction with air and moisture.[4][13] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and compatible gloves, is mandatory.[4][13]

  • Spill and Waste Management : In case of a spill, do not touch the material.[4][14] The area should be secured and the radiation safety officer contacted immediately.[4] Spills of powder should be covered with a plastic sheet to minimize spreading.[4] All waste, including contaminated gloves, bench paper, and glassware, must be collected in designated, labeled containers for radioactive waste and disposed of according to institutional and regulatory guidelines.[13][14]

Synthesis and Purification Methodologies

The synthesis of high-purity UBr₄ can be achieved through several routes, primarily depending on the available uranium-containing starting material. The subsequent purification is almost universally accomplished via vacuum sublimation, which effectively separates the volatile UBr₄ from non-volatile impurities like uranium oxides.

Overview of Synthesis Pathways

Several methods for the synthesis of UBr₄ have been reported:

  • Direct Bromination of Uranium Metal : This is a direct and high-yield reaction where uranium metal turnings react with bromine vapor at elevated temperatures in an inert gas stream.[5][10] The reaction is: U + 2 Br₂ → UBr₄. While straightforward, this method requires handling of pyrophoric uranium metal.

  • Bromination of Uranium Oxides : A more convenient and common approach starts with stable uranium oxides such as UO₂ or U₃O₈. These oxides can be reacted with a mixture of carbon and bromine or with a brominating agent like carbon tetrabromide (CBr₄) at elevated temperatures.[11] A representative reaction is: U₃O₈ + 4C + 6Br₂ → 3 UBr₄ + 4 CO₂.[11] This method avoids the use of uranium metal but requires careful control of the reaction conditions to ensure complete conversion and to manage the gaseous byproducts.

  • Bromination of Uranium Nitrides or Sulfides : Uranium nitrides (UNₓ) or sulfides (US₂) can also serve as precursors.[15] These compounds are reacted with gaseous bromine at temperatures ranging from 300 °C to over 450 °C.[15]

The choice of method is dictated by the availability of the starting material and the scale of the synthesis. The oxide route is often preferred in a laboratory setting for its convenience and safety.

Purification by Vacuum Sublimation

Regardless of the synthesis method, the crude UBr₄ product typically contains non-volatile impurities, most commonly unreacted oxides or oxybromides. Purification is critical for nuclear applications. Vacuum sublimation is a highly effective technique for this purpose.[10][15]

The principle relies on the difference in volatility between UBr₄ and its contaminants. UBr₄ sublimes at temperatures above 600 °C under vacuum.[15] The crude material is heated in a sealed, evacuated tube placed in a temperature gradient furnace. The UBr₄ vaporizes and travels to a cooler zone of the tube, where it condenses as purified, dark brown crystals, leaving the non-volatile impurities behind in the hotter zone.

Detailed Experimental Protocol: Synthesis from UO₂ and Purification

This section provides a detailed, step-by-step protocol for a laboratory-scale synthesis of high-purity UBr₄ starting from uranium dioxide, followed by vacuum sublimation. This method is adapted from established literature procedures.[11]

Workflow Overview

SynthesisWorkflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization UO2 Uranium Dioxide (UO₂) Reaction Flow CBr₄ vapor over UO₂ in a tube furnace at 175 °C UO2->Reaction CBr4 Carbon Tetrabromide (CBr₄) CBr4->Reaction CrudeUBr4 Crude UBr₄ Product Reaction->CrudeUBr4 Collect product Sublimation Vacuum Sublimation in a temperature gradient CrudeUBr4->Sublimation Transfer under inert atm. PureUBr4 High-Purity UBr₄ Crystals Sublimation->PureUBr4 Condense pure product XRD XRD for Phase ID PureUBr4->XRD ICPMS ICP-MS for Purity PureUBr4->ICPMS

Overall workflow for UBr₄ synthesis and characterization.
Part 1: Synthesis via Bromination of Uranium Dioxide

Causality : This protocol uses carbon tetrabromide (CBr₄) as the brominating agent. When heated, CBr₄ vapor decomposes and reacts with UO₂ in an inert carrier gas stream. This method is advantageous as it avoids the use of elemental bromine, which is highly corrosive and difficult to handle. The relatively low reaction temperature (175 °C) is sufficient for the conversion.[11]

Materials and Equipment

Reagents / MaterialsEquipment
Uranium Dioxide (UO₂) powderHorizontal tube furnace with temperature controller
Carbon Tetrabromide (CBr₄), analytical gradeQuartz or borosilicate reaction tube
High-purity Argon or Nitrogen gasGas flow controllers (MFCs)
Porcelain or quartz combustion boatCBr₄ bubbler/saturator with heating mantle
Cold trap (e.g., liquid nitrogen)
Schlenk line or glovebox for inert atmosphere

Procedure

  • System Setup : Assemble the reaction apparatus. The system consists of an inert gas source connected via a mass flow controller to a CBr₄ saturator. The outlet of the saturator feeds into a quartz reaction tube housed within a horizontal tube furnace. The exit of the reaction tube should be connected to a cold trap to condense unreacted CBr₄ and byproducts before venting.

  • Precursor Preparation : Place a known quantity of UO₂ powder into a quartz combustion boat. The powder should be spread thinly to maximize surface area for the reaction.

  • Loading : Place the boat containing the UO₂ powder into the center of the quartz reaction tube.

  • Purging : Seal the reaction tube and purge the entire system with high-purity argon or nitrogen for at least 1 hour to remove all traces of air and moisture. Maintaining an inert atmosphere is critical to prevent the formation of uranium oxybromides.

  • Reaction :

    • Begin heating the tube furnace to the reaction temperature of 175 °C.[11]

    • Simultaneously, gently heat the CBr₄ saturator to generate CBr₄ vapor. A temperature of ~80-100 °C is typically sufficient.

    • Once the furnace reaches the setpoint, divert the inert gas flow through the CBr₄ saturator, carrying the CBr₄ vapor over the UO₂ powder. A low flow rate (e.g., 50-100 sccm) is recommended.

    • The UBr₄ product will form and sublime away from the hotter reaction zone, depositing in a cooler downstream section of the tube.[11]

    • Continue the reaction until the UO₂ is consumed. The reaction progress can be monitored visually by the disappearance of the black UO₂ powder.

  • Shutdown and Collection :

    • Once the reaction is complete, stop the flow of CBr₄ by bypassing the saturator but maintain the inert gas flow.

    • Turn off the furnace and allow the system to cool to room temperature under the inert gas flow.

    • Once cool, transfer the entire reaction tube into an inert atmosphere glovebox.

    • Inside the glovebox, carefully scrape the dark brown, crystalline crude UBr₄ product from the walls of the tube and store it in a sealed container.

Part 2: Purification by Vacuum Sublimation

Causality : This step separates the more volatile UBr₄ from less volatile impurities, such as unreacted UO₂ or uranium oxybromides, which have significantly higher boiling/sublimation points. The temperature gradient ensures that the purified UBr₄ condenses in a distinct zone, physically separated from the initial charge.

Equipment

Equipment
Heavy-walled quartz sublimation tube
Two-zone tube furnace or a single-zone furnace with a natural gradient
High-vacuum pump (turbomolecular or diffusion pump)
Pressure gauge (e.g., Pirani or cold cathode)
Glovebox for sample loading

Procedure

  • Loading : Inside an inert atmosphere glovebox, load the crude UBr₄ powder into one end of a clean, dry, heavy-walled quartz sublimation tube.

  • Evacuation : Attach the tube to a high-vacuum line. Evacuate the tube slowly to a pressure of 10⁻⁵ torr or lower. It may be necessary to gently heat the tube with a heat gun during evacuation to drive off any adsorbed moisture or volatile surface contaminants.

  • Sealing : Once a stable high vacuum is achieved, seal the tube using an oxygen-hydrogen torch to create a self-contained ampoule.

  • Sublimation :

    • Place the sealed ampoule into a horizontal tube furnace, positioning it to create a temperature gradient. The end of the tube containing the crude UBr₄ (the "hot zone") should be heated to approximately 600-700 °C.[15] The other end (the "cold zone") should remain significantly cooler, typically around 400-500 °C.

    • Hold the system at this temperature for 24-48 hours. During this time, the UBr₄ will sublime from the hot zone and condense as large, well-formed, dark brown crystals in the cold zone.

  • Collection :

    • After the sublimation is complete, turn off the furnace and allow the ampoule to cool to room temperature.

    • Transfer the sealed ampoule back into the inert atmosphere glovebox.

    • Carefully break open the ampoule. The purified UBr₄ crystals can now be collected from the cold zone. The non-volatile residue will remain in the hot zone.

    • Store the high-purity UBr₄ in a sealed vial under an inert atmosphere.

Characterization and Quality Control

Verification of the product's identity and purity is a critical final step. All sample preparation for analysis must be performed in an inert atmosphere to prevent contamination.

  • Powder X-ray Diffraction (XRD) : XRD is used to confirm the phase identity and crystal structure of the synthesized UBr₄. The obtained diffraction pattern should be compared against reference patterns for monoclinic UBr₄.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) : ICP-MS is the preferred method for determining the concentration of trace elemental impurities. This analysis provides the quantitative data needed to certify the material as "high-purity" or "nuclear-grade" by ensuring that the concentration of neutron-absorbing elements (e.g., boron, gadolinium, samarium) and other deleterious impurities is below specified limits.

References

  • IBI Labs. This compound SDS. [Online] Available at: [Link][4]

  • LookChem. Cas 13470-20-7, this compound. [Online] Available at: [Link][10]

  • Georg Brauer, ed. (1981). Handbook of Preparative Inorganic Chemistry, Volume 2. 2nd ed. New York: Academic Press. (Information synthesized from similar halide preparations described in search result[11])[11]

  • Properties of UBr4. (n.d.). Material Properties. [Online] Available at: (General chemical knowledge synthesized from search result[6])[6]

  • Spedding, F. H., & Newton, A. S. (1950). Preparation of Uranium Bromide. U.S. Patent 2,635,035. [Online] Available at: [15]

  • University of Illinois Division of Research Safety. (2023). Uranium and Thorium. [Online] Available at: [Link][13]

  • Prigent, J. (1953). SIMPLE PREPARATION OF URANIUM OXYBROMIDE, this compound, AND ANHYDROUS URANYL BROMIDE. EXISTENCE OF URANIUM PENTABROMIDE. Compt. rend., 238. [Online] Available at: [Link][16]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 83507, Uranium bromide (UBr4). [Online] Available at: [Link][8]

  • National Institute of Standards and Technology. (2017). SAFETY DATA SHEET: Standard Reference Material 4321d. [Online] Available at: [Link][14]

  • WebElements. This compound. [Online] Available at: [Link][9]

  • Wikipedia. This compound. [Online] Available at: [Link][5]

  • Korea Atomic Energy Research Institute. Uranium purification. [Online] Available at: [Link]

  • Wikipedia. Molten-salt reactor. [Online] Available at: [Link][2]

  • Foster, K. R. (2021). Purification of Uranium Tetrafluoride Using Ammonium Bifluoride. University of South Carolina Scholar Commons. [Online] Available at: [Link]

  • Brown, H. C., & Mead, E. J. (1953). The Reaction of Organosodium Compounds with Uranium Tribromide. Defense Technical Information Center. [Online] Available at: [Link]

  • Brown, D., & Jones, P. J. (1966). The this compound structure: a new MX4 structure type. Journal of the Chemical Society, Chemical Communications, (8), 279a-280.[12]

  • Generation IV International Forum. Molten Salt Reactors (MSR). [Online] Available at: [Link][1]

  • Kewish, R. W., et al. (1959). THE PREPARATION OF HIGH-PURITY URANIUM METAL BY THE BOMB REDUCTION OF URANIUM TETRAFLUORIDE WITH CALCIUM. Trans. Met. Soc. AIME, 215. [Online] Available at: [Link]

  • Terrestrial Energy Inc. (n.d.). The IMSR plant uses demonstrated molten salt reactor technology. [Online] Available at: [Link][3]

  • Kewish, R. W., et al. (1959). The Preparation of High-Purity Uranium Metal by the Bomb Reduction of Uranium Tetrafluoride with Calcium. Transactions of the Metallurgical Society of AIME, 215, 425-429.[17]

  • Lavars, N. (2025). Fuel breakthrough paves way for cutting-edge nuclear reactor. New Atlas. [Online] Available at: [Link][7]

  • Smith, N. V. (2024). Natura Resources Molten Salt Research Reactor (MSRR) Fuel Workshop: Summary Report. Idaho National Laboratory. [Online] Available at: [Link]

Sources

Application Note: A Comprehensive Guide to the Synthesis of Uranium Tetrabromide (UBr₄)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis, purification, and characterization of Uranium Tetrabromide (UBr₄), a critical precursor in actinide chemistry and nuclear materials science. We present two robust synthesis methodologies: the direct bromination of uranium metal and a more contemporary approach utilizing the reaction of uranium dioxide with aluminum tribromide. The causality behind critical experimental steps is explained, emphasizing the material's hygroscopic and radioactive nature. This guide is intended for researchers and professionals in chemistry and drug development, providing a framework for safe and efficient synthesis, backed by authoritative references and validated safety protocols.

Introduction: The Significance of this compound

This compound (UBr₄) is a dark brown, crystalline solid that serves as a vital intermediate in uranium metallurgy and as a precursor for the synthesis of various uranium(IV) complexes.[1] Its utility in the nuclear industry ranges from fuel processing to research into advanced nuclear materials.[2] The synthesis of UBr₄ is non-trivial, primarily due to the radioactive nature of uranium and the compound's extreme sensitivity to moisture, which causes rapid hydrolysis to form uranium oxybromide (UOBr₂) and corrosive hydrogen bromide gas.[1]

The inherent challenges necessitate a meticulously controlled experimental setup, typically under a high-purity inert atmosphere or high vacuum. This application note details the necessary apparatus, step-by-step protocols for two distinct synthetic routes, and the stringent safety measures required for handling the precursors and the final product.

Overview of Synthetic Pathways

The selection of a synthetic route for UBr₄ often depends on the availability of the uranium starting material. Historically, direct reaction with uranium metal has been a common approach. More recent methods leverage more accessible starting materials like uranium dioxide (UO₂), avoiding the need for handling pyrophoric uranium metal fines.[3]

  • Route 1: Direct Bromination of Uranium Metal. This classic method involves the reaction of elemental bromine vapor with uranium metal turnings at elevated temperatures. It is a direct and high-yield process but requires careful handling of both elemental bromine and uranium metal.

  • Route 2: From Uranium Dioxide (UO₂). A more convenient laboratory-scale synthesis reacts readily available UO₂ powder with aluminum tribromide (AlBr₃).[3] This method has the advantage of starting with a more stable oxide and incorporates an in-situ purification step via chemical vapor transport.[3]

Experimental Setup: High-Temperature Halogenation

A successful synthesis of UBr₄ hinges on the rigorous exclusion of air and moisture. The general apparatus is designed for high-temperature gas-solid reactions under a controlled atmosphere.

Required Apparatus
  • Tube Furnace: Capable of reaching temperatures up to 700-800°C.

  • Reaction Tube: A quartz or borosilicate glass tube to contain the reactants and withstand high temperatures.

  • Gas Delivery System: Manifold with flow controllers for delivering a high-purity inert gas (Argon or Nitrogen) and for introducing bromine vapor.

  • Bromine Vaporizer: A bubbler or heated vessel to generate a controlled stream of bromine vapor entrained in the inert gas flow.

  • Condenser: An air-cooled section of the apparatus downstream from the furnace where the sublimed UBr₄ product can crystallize.[4]

  • Exhaust Scrubber: A trap containing a sodium thiosulfate or sodium hydroxide solution to neutralize unreacted bromine in the exhaust gas stream.

  • Glovebox or Schlenk Line: For assembling the apparatus and handling the hygroscopic reactants and products.

Workflow Diagram

The logical flow of the synthesis process, from preparation to product recovery, is illustrated below.

SynthesisWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_product Product Handling Prep_Apparatus Apparatus Assembly & Drying Inert_Flush Inert Gas Purge Prep_Apparatus->Inert_Flush Load_Reactant Load Uranium Precursor Inert_Flush->Load_Reactant Heat_Furnace Heat to Reaction Temp. Load_Reactant->Heat_Furnace Intro_Br2 Introduce Bromine Vapor Heat_Furnace->Intro_Br2 Maintain_Temp Maintain Temp. Profile Intro_Br2->Maintain_Temp Sublimation Sublimation / CVT Maintain_Temp->Sublimation Condensation Condense Pure UBr4 Sublimation->Condensation Isolation Isolate in Inert Atmosphere Condensation->Isolation

Caption: General workflow for UBr₄ synthesis.

Detailed Synthesis Protocols

CAUTION: All manipulations should be performed in a fume hood or glovebox designated for radioactive materials, following strict safety protocols.[5][6]

Protocol 1: Synthesis from Uranium Metal and Bromine

This protocol is adapted from established methods for the direct halogenation of uranium.[2][4]

1. Apparatus Preparation: a. Assemble the quartz reaction tube within the tube furnace. Connect the gas inlet to an inert gas line (via a bubbler containing liquid bromine) and the outlet to a condenser and a bromine scrubber. b. Thoroughly dry all glassware in an oven at >120°C and assemble while hot under a flow of inert gas to preclude any moisture. c. Flush the entire system with high-purity nitrogen or argon for at least 30 minutes to remove residual air.[4]

2. Reaction: a. Place uranium turnings or chips in a quartz boat and position it in the center of the reaction tube. b. Heat the furnace to 650-700°C.[4] c. Once the temperature is stable, divert the inert gas flow through the bubbler containing liquid bromine. The nitrogen stream becomes saturated with bromine vapor, which is carried over the heated uranium.[2] d. The reaction is vigorous and exothermic. The UBr₄ product forms and, at this temperature, sublimes from the reaction zone.[4]

3. Product Collection and Purification: a. The gaseous UBr₄ is carried by the gas stream to a cooler, downstream section of the tube (an air-cooled condenser) where it crystallizes as a dark brown powder or as flat platelets.[7] b. Continue the process until all the uranium metal is consumed. c. After the reaction is complete, stop the bromine flow and raise the furnace temperature to 700°C to sublime any remaining UBr₄ from the reaction boat.[7] d. Allow the apparatus to cool to room temperature under a continuous flow of inert gas. e. Transfer the crystalline UBr₄ product to a sealed container inside a glovebox.

Protocol 2: Synthesis from Uranium Dioxide and Aluminum Tribromide

This protocol offers a more convenient lab-scale synthesis from readily available UO₂.[3]

1. Apparatus Preparation: a. A borosilicate or quartz glass ampule is used as the reaction vessel. It should have a constriction to facilitate flame sealing under vacuum.[3] b. All starting materials must be handled in an inert atmosphere glovebox.

2. Reaction: a. Charge the ampule with uranium dioxide (UO₂) and aluminum tribromide (AlBr₃) in a 1:2 molar ratio. A slight excess of AlBr₃ can be added to act as a transport agent.[3] b. Evacuate the ampule to high vacuum (e.g., 1 x 10⁻³ mbar) and flame-seal it. c. Place the sealed ampule in a two-zone tube furnace.

3. Product Collection and Purification (Chemical Vapor Transport): a. Heat the entire ampule to 250°C for 12 hours to allow the initial reaction to complete.[3] b. Subsequently, establish a temperature gradient for chemical vapor transport (CVT). The "source" zone (containing the crude product) should be at 350°C, and the "sink" zone (where pure crystals will grow) should be at 230°C.[3] c. Over several days, pure UBr₄ will sublime and deposit as large single crystals in the cooler sink zone, leaving behind aluminum oxide and other non-volatile impurities. d. Allow the ampule to cool completely. Open the ampule in a glovebox to recover the purified UBr₄ crystals.

Product Characterization

Confirming the identity and purity of the synthesized UBr₄ is crucial. The material is a dark brown, very hygroscopic crystalline compound.[2]

PropertyValueReference(s)
Chemical Formula UBr₄[8]
Molar Mass 557.645 g/mol [9]
Appearance Dark brown crystalline solid[2][8]
Density 5.19 g/cm³[1][8]
Melting Point 519 °C[8][10]
Boiling Point 791 °C[6][8]
Crystal Structure Monoclinic[7]
Solubility Reacts with water (hydrolyzes)[1]
Spectroscopy (IR) U-Br stretching vibrations observed at 185 cm⁻¹ and 192 cm⁻¹[1]

Mandatory Safety Protocols

Handling uranium compounds requires adherence to strict safety protocols to mitigate both radiological and chemical hazards.

Hazard Analysis
  • Radiological Hazard: Uranium is primarily an alpha particle emitter. The external radiation hazard from laboratory quantities is low, but internal exposure via inhalation or ingestion is a significant concern, posing risks to the kidneys and bones.[5][11][12]

  • Chemical Toxicity: Uranium is a toxic heavy metal.[11] UBr₄ is corrosive and reacts with moisture to release HBr gas.[1] Elemental bromine is highly toxic and corrosive.

  • Pyrophoricity: Fine particles or shavings of uranium metal can be pyrophoric (ignite spontaneously in air).[11]

Engineering Controls & Personal Protective Equipment (PPE)
  • All work with dispersible uranium compounds or volatile bromine must be conducted in a designated chemical fume hood or a glovebox.[5][6]

  • Work surfaces should be covered with absorbent, disposable bench paper.[5][12]

  • Mandatory PPE includes:

    • A lab coat.[5][12]

    • Safety goggles.[6][12]

    • Two pairs of disposable gloves; remove the outer pair immediately after handling the compounds.[5][13]

Emergency Procedures
  • Spills:

    • For powder spills, immediately cover with a damp paper towel to prevent aerosolization.[12]

    • For liquid spills, cover with absorbent material.[12]

    • Alert personnel, contain the spill, and contact your institution's Radiation Safety Officer (RSO) or Environmental Health & Safety (EHS) department.[12][13]

  • Personal Contamination:

    • If skin is contaminated, flush the affected area with copious amounts of soap and water for at least 15 minutes.[5][14]

    • Remove any contaminated clothing immediately.[5][14]

    • Seek immediate medical attention and report the incident to the RSO.

Waste Disposal
  • All waste contaminated with uranium compounds (e.g., gloves, bench paper, glassware rinsate) must be treated as radioactive waste.[5][13]

  • Do not dispose of any waste down the drain.[13]

  • Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[5][13]

  • Contact your institution's EHS for specific waste pickup procedures.[13]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Safe Handling of Uranyl Compounds.
  • LookChem. (n.d.). Cas 13470-20-7, this compound.
  • University of Nebraska-Lincoln Environmental Health and Safety. (2009). SAFETY PROTOCOL: URANIUM.
  • Yale Environmental Health & Safety. (n.d.). LAB INFO SHEET - Uranium.
  • Occupational Safety and Health Administration. (2013). Occupational Safety and Health Guideline for Uranium and Insoluble Compounds.
  • Chemical Compound Properties Database. (n.d.). Properties of UBr4.
  • Powell, J. E. (1953). Preparation of uranium bromide. U.S. Patent 2,635,035.
  • Winter, M. (n.d.). This compound. WebElements.
  • University of Illinois Division of Research Safety. (2023). Uranium and Thorium Compounds.
  • IBI Labs. (n.d.). This compound SDS.
  • IBI Labs. (n.d.). This compound.
  • Katz, J. J., & Rabinowitch, E. (1951). The Chemistry of Uranium. McGraw-Hill.
  • Droesbeke, M., et al. (2018). Facile syntheses of pure uranium halides: UCl₄, UBr₄ and UI₄. Dalton Transactions, 47(3), 813-819.
  • Guidechem. (n.d.). This compound 13470-20-7.
  • Wikipedia. (n.d.). This compound.

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Application Notes and Protocols for the Spectroscopic Analysis of Uranium(IV) Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Electronic and Structural Nuances of Uranium(IV) Bromide

Uranium(IV) bromide (UBr₄) is a key inorganic actinide halide compound, pivotal as an intermediate in uranium metallurgy and nuclear fuel processing.[1] Its distinct spectroscopic signatures, arising from its electronic and vibrational characteristics, offer a window into its coordination chemistry and bonding.[1] This guide provides a detailed exploration of the spectroscopic analysis of UBr₄, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the theoretical underpinnings and practical applications of various spectroscopic techniques, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

Uranium, in its +4 oxidation state, possesses a 5f² electron configuration, which gives rise to a multitude of electronic states. Spectroscopic techniques are indispensable for probing the transitions between these states and understanding the influence of the ligand field on the electronic structure. Furthermore, the vibrational modes of the U-Br bonds provide critical information about the molecular geometry and bond strength.

Safety First: Handling a Radioactive and Hygroscopic Compound

Uranium(IV) bromide is a radioactive and highly hygroscopic brown crystalline solid.[1] Therefore, all handling and experimental procedures must be conducted with stringent safety protocols in place.

Core Safety Directives:

  • Glovebox Environment: Due to its extreme sensitivity to air and moisture, all manipulations of UBr₄ must be performed within an inert atmosphere glovebox.[2] The glovebox should be maintained under a positive pressure of an inert gas, such as nitrogen or argon, to prevent the ingress of air and moisture.[2]

  • Radiation Shielding: While UBr₄ is primarily an alpha emitter, which has a short range and is blocked by the glovebox itself, appropriate shielding and monitoring are necessary as per institutional radiation safety guidelines.

  • Personal Protective Equipment (PPE): When handling UBr₄, even within a glovebox, appropriate PPE, including a lab coat, safety glasses, and compatible gloves, is mandatory.

  • Waste Disposal: All waste materials contaminated with UBr₄ must be disposed of following established protocols for radioactive waste.

Synthesis of Anhydrous Uranium(IV) Bromide for Spectroscopic Analysis

High-purity, anhydrous UBr₄ is essential for obtaining reliable spectroscopic data. A common laboratory-scale synthesis involves the reaction of uranium dioxide (UO₂) with aluminum tribromide (AlBr₃). This method avoids the use of metallic uranium and utilizes more readily available starting materials.

Protocol for Anhydrous UBr₄ Synthesis:

  • Reactant Preparation: In an inert atmosphere glovebox, thoroughly mix stoichiometric amounts of finely powdered UO₂ and AlBr₃.

  • Ampule Sealing: Transfer the mixture to a quartz ampule. Evacuate the ampule to a high vacuum (e.g., 1 x 10⁻³ mbar) and flame-seal it.

  • Reaction: Heat the sealed ampule in a tube furnace. A typical reaction involves an initial heating phase at a lower temperature (e.g., 250°C) for several hours, followed by a higher temperature for the main reaction and purification via chemical vapor transport.

  • Purification (Chemical Vapor Transport): Create a temperature gradient within the furnace, with the source (reactant mixture) at a higher temperature (e.g., 350°C) and the sink (where the purified product will deposit) at a slightly lower temperature (e.g., 230°C). UBr₄ will sublime and deposit as crystals in the cooler zone.

  • Product Recovery: After the reaction is complete, carefully open the ampule inside the glovebox to recover the crystalline UBr₄.

UV-Visible and Near-Infrared (UV-Vis-NIR) Absorption Spectroscopy

UV-Vis-NIR spectroscopy is a powerful tool for investigating the electronic transitions within the 5f orbitals of the U(IV) ion. The absorption spectrum of UBr₄ is characterized by a series of sharp, low-intensity bands in the visible and near-infrared regions, corresponding to f-f transitions, and more intense bands in the UV region, which are attributed to f-d and ligand-to-metal charge transfer (LMCT) transitions.

Theoretical Framework: The electronic configuration of U(IV) is 5f². The absorption of light promotes an electron from a lower-energy 5f orbital to a higher-energy 5f orbital. The energies of these transitions are influenced by the coordination environment of the uranium ion.

Experimental Protocol for UV-Vis-NIR Spectroscopy:

  • Sample Preparation (in a glovebox):

    • Prepare a stock solution of UBr₄ in a suitable anhydrous, non-aqueous solvent. Tetrahydrofuran (THF) is a common choice due to its ability to dissolve U(IV) halides and its transparency in the regions of interest.

    • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

  • Instrumentation:

    • Use a dual-beam UV-Vis-NIR spectrophotometer.

    • If possible, the spectrophotometer should be housed within or directly coupled to a glovebox to prevent sample degradation during measurement.

  • Measurement:

    • Use a quartz cuvette with a known path length (e.g., 1 cm).

    • Record the absorption spectrum over the desired wavelength range (e.g., 200-2000 nm).

    • Use the pure solvent as a reference.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λ_max) for the various electronic transitions.

    • Calculate the molar absorptivity (ε) for each band using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.

Data Presentation:

Transition Type Approximate Wavelength Range (nm) Characteristics
f-f400 - 2000Sharp, weak to moderately intense bands
f-d< 400Broad, intense bands
LMCT< 350Very intense bands

Raman Spectroscopy: Probing Vibrational Modes

Raman spectroscopy provides insights into the vibrational modes of the UBr₄ molecule, offering information about its structure and bonding. The Raman spectrum arises from the inelastic scattering of photons by the molecule.

Theoretical Framework: The vibrational modes of a molecule are quantized. When a photon interacts with a molecule, it can be scattered with a different frequency (Raman scattering). The difference in frequency corresponds to the energy of a vibrational mode. For a molecule with a center of symmetry, Raman and infrared (IR) active modes are mutually exclusive.

Experimental Protocol for Raman Spectroscopy:

  • Sample Preparation (in a glovebox):

    • For solid-state analysis, place a small amount of crystalline UBr₄ into a quartz capillary tube and seal it.

  • Instrumentation:

    • A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm).

    • A microscope for focusing the laser onto the sample.

    • The spectrometer can be coupled to a glovebox via a fiber optic probe or the entire instrument can be placed inside a large glovebox.

  • Measurement:

    • Place the sealed capillary containing the UBr₄ sample under the microscope objective.

    • Acquire the Raman spectrum. The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without causing sample decomposition.

  • Data Analysis:

    • Identify the frequencies of the Raman-active vibrational modes.

    • These frequencies can be compared to theoretical calculations or data from isostructural compounds to assign them to specific bond stretching or bending vibrations.

X-ray Absorption Spectroscopy (XAS): A Probe of Local Structure and Oxidation State

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of the absorbing atom. XAS is particularly useful for studying actinide systems. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Theoretical Framework:

  • XANES: The region near the absorption edge is sensitive to the oxidation state, coordination geometry, and electronic structure of the absorbing atom. The position and shape of the absorption edge can be used as a fingerprint for the uranium oxidation state.

  • EXAFS: The oscillations in the absorption coefficient at energies above the edge are caused by the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS region can provide information on the number, type, and distance of the atoms surrounding the central uranium atom.

Experimental Protocol for XANES Spectroscopy:

  • Sample Preparation:

    • Solid samples of UBr₄ should be finely ground and pressed into a pellet. To ensure inert conditions, the pellet can be sealed in a sample holder with X-ray transparent windows (e.g., Kapton) inside a glovebox.

  • Instrumentation:

    • XAS measurements are typically performed at a synchrotron radiation source to achieve the required high X-ray flux and energy resolution.

  • Measurement:

    • The sample is placed in the X-ray beam, and the absorption is measured as a function of the incident X-ray energy.

    • Data is typically collected in transmission or fluorescence mode.

    • For the U L₃-edge, the energy range would be scanned around 17.166 keV.

  • Data Analysis:

    • The pre-edge region is subtracted, and the spectrum is normalized.

    • The position of the absorption edge is determined from the first derivative of the spectrum. This position is sensitive to the oxidation state of uranium.

    • The features in the XANES region can be compared to theoretical models or spectra of known standards to deduce information about the local coordination environment.

Visualizing the Workflow

Diagram of the Spectroscopic Analysis Workflow for UBr₄

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Anhydrous UBr4 Synthesis Glovebox_Prep Sample Preparation (Glovebox) Synthesis->Glovebox_Prep UV_Vis UV-Vis-NIR Spectroscopy Glovebox_Prep->UV_Vis Raman Raman Spectroscopy Glovebox_Prep->Raman XAS X-ray Absorption Spectroscopy Glovebox_Prep->XAS Electronic_Structure Electronic Structure (f-f, f-d, LMCT) UV_Vis->Electronic_Structure Vibrational_Modes Vibrational Modes (U-Br bonds) Raman->Vibrational_Modes Local_Environment Local Environment & Oxidation State XAS->Local_Environment

Caption: Workflow for the spectroscopic analysis of UBr₄.

Conclusion

The spectroscopic analysis of Uranium(IV) bromide provides a wealth of information about its fundamental chemical and physical properties. By employing a multi-technique approach, including UV-Vis-NIR, Raman, and X-ray absorption spectroscopies, researchers can gain a comprehensive understanding of its electronic structure, vibrational modes, and local coordination environment. The protocols outlined in this guide, coupled with stringent safety measures, provide a robust framework for obtaining high-quality, reliable data for this important actinide compound. This knowledge is crucial for advancing applications in nuclear fuel cycle chemistry, materials science, and environmental remediation.

References

  • Properties of UBr4. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Isostructural Th(IV) and U(IV) Pyridine Dipyrrolide Complexes. (2020). Inorganic Chemistry, 59(15), 10836-10847. [Link]

  • The Synthesis, Structural, and Spectroscopic Characterization of Uranium(IV) Perrhenate Complexes. (2005). Inorganic Chemistry, 44(21), 7606-7615. [Link]

  • The vibrational patterns proposed for the Raman-active modes. (n.d.). Retrieved from [Link]

  • The synthesis, structural, and spectroscopic characterization of uranium(IV) perrhenate complexes. (2005). Inorganic chemistry, 44(21), 7606-15. [Link]

  • The synthesis, structural, and spectroscopic characterization of uranium(IV) perrhenate complexes. (n.d.). Oak Ridge National Laboratory. Retrieved from [Link]

  • Glovebox-Operating Procedure and Use of Impurity Sensors. (2017). Journal of Visualized Experiments, (127), e56168. [Link]

  • X-ray Absorption Near-Edge Structure (XANES) Spectroscopy. (2014). Reviews in Mineralogy and Geochemistry, 78(1), 75-113. [Link]

  • Role of resonant inelastic x-ray scattering in high-resolution core-level spectroscopy of actinide materials. (2013). arXiv preprint arXiv:1304.3524. [Link]

  • Experimental methods in chemical engineering: X‐ray absorption spectroscopy—XAS, XANES, EXAFS. (2021). The Canadian Journal of Chemical Engineering, 99(12), 2649-2661. [Link]

  • High energy resolution x-ray absorption spectroscopy study of uranium in varying valence states. (2008). Physical Review B, 78(1), 014106. [Link]

  • UV-Visible Spectroscopy of Organic Compounds. (2022). Chemistry LibreTexts. [Link]

  • Insights into the recognition mechanism in the UBR box of UBR4 for its specific substrates. (2023). Communications Biology, 6(1), 1214. [Link]

  • The N-recognin UBR4 of the N-end rule pathway is targeted to and required for the biogenesis of the early endosome. (2019). Journal of Cell Science, 132(18), jcs232448. [Link]

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Uranium Tetrabromide: Application Notes for Catalysis in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides detailed application notes and proposed protocols for the use of uranium tetrabromide (UBr₄) as a catalyst in organic synthesis. While the catalytic applications of many uranium complexes, particularly organometallic species, have been explored, the utility of simple inorganic uranium halides like UBr₄ is an emerging area of interest. These notes consolidate the theoretical basis for UBr₄ catalysis, drawing on its properties as a robust Lewis acid, and present detailed, practical guidance for its application in key organic transformations. The primary focus is on Friedel-Crafts alkylation and aromatic bromination reactions, where UBr₄ is anticipated to show significant catalytic activity. Due to the limited availability of established protocols, this guide offers well-reasoned, foundational methodologies designed to serve as a starting point for researchers. Emphasis is placed on experimental design, safety protocols for handling this radioactive material, and the scientific rationale behind procedural steps.

Introduction: The Catalytic Potential of this compound

Uranium, a member of the actinide series, possesses a unique electronic structure that imparts interesting catalytic properties to its compounds. Organometallic complexes of uranium have demonstrated catalytic activity in a range of reactions, including hydrogenation, polymerization, and oligomerization.[1][2] this compound (UBr₄) is an inorganic compound where uranium exists in the +4 oxidation state.[2] While less studied in catalysis than its organometallic counterparts, UBr₄'s utility is predicated on its function as a potent Lewis acid.

A Lewis acid is an electron-pair acceptor and is a cornerstone of catalysis in organic chemistry. By accepting electron density from a substrate, a Lewis acid can activate it towards nucleophilic attack. Uranium(IV) halides, including uranium tetrachloride (UCl₄), are known to behave as Lewis acids, readily forming adducts with Lewis bases in non-protic solvents.[1] This fundamental property suggests that UBr₄ can catalyze a variety of classic organic reactions that are promoted by Lewis acids. Preliminary reports suggest that this compound can indeed function as a catalyst in specific organic transformations, notably Friedel-Crafts alkylations and bromination reactions.

The large ionic radius of uranium can accommodate high coordination numbers, and the polar nature of the uranium-halogen bond contributes to its reactivity.[1] These characteristics, combined with its Lewis acidity, make UBr₄ a compelling candidate for investigation in catalytic applications where traditional Lewis acids may have limitations.

This guide will provide a technical framework for researchers to begin exploring the catalytic potential of UBr₄, with a strong emphasis on safety and scientifically sound experimental design.

Core Principles of UBr₄ Catalysis: A Lewis Acid-Mediated Approach

The primary catalytic function of this compound is derived from its behavior as a Lewis acid. The uranium(IV) center is electron-deficient and can coordinate to lone pairs of electrons on substrate molecules, thereby activating them for subsequent reactions.

Mechanism of Lewis Acid Catalysis

In the context of the applications discussed herein, UBr₄ is proposed to function by:

  • Activation of Electrophiles: UBr₄ coordinates to an atom with a lone pair (e.g., a halogen on an alkyl halide or a bromine molecule), withdrawing electron density and making the molecule a more potent electrophile.

  • Facilitation of Bond Cleavage: This coordination weakens the bond, facilitating the formation of a carbocation or a polarized complex that is highly reactive towards an aromatic ring.

  • Catalyst Regeneration: After the electrophilic attack, the UBr₄ complex can be regenerated, allowing it to participate in further catalytic cycles.

The following diagram illustrates the general principle of UBr₄ as a Lewis acid catalyst in activating a generic electrophile precursor (E-X).

Lewis_Acid_Activation General Lewis Acid Activation by UBr₄ UBr4 UBr₄ (Lewis Acid) Activated_Complex {UBr₄---X---E}ᵟ⁻ / E⁺[UBr₄X]⁻ Activated Electrophile UBr4->Activated_Complex Coordination EX E-X (Electrophile Precursor) EX->Activated_Complex Product Product (E-Nucleophile) Activated_Complex->Product Nucleophile Nucleophile (e.g., Arene) Nucleophile->Activated_Complex Attack Regenerated_Catalyst UBr₄ (Regenerated) Product->Regenerated_Catalyst Release

Caption: General workflow of UBr₄ acting as a Lewis acid catalyst.

Application Note I: Friedel-Crafts Alkylation of Aromatic Compounds

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[3] This reaction is classically catalyzed by strong Lewis acids like AlCl₃. The proposed use of UBr₄ in this context is based on its ability to function as a Lewis acid to generate a carbocation or a highly polarized alkyl halide.

Reaction Mechanism

The proposed mechanism for the UBr₄-catalyzed Friedel-Crafts alkylation of benzene with an alkyl halide (R-X) is as follows:

  • Carbocation Formation: The Lewis acidic UBr₄ coordinates to the halogen of the alkyl halide, polarizing the C-X bond and facilitating its cleavage to form a carbocation (or a UBr₄X⁻-complexed carbocation).

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion.

  • Deprotonation and Catalyst Regeneration: A weak base, such as the [UBr₄X]⁻ complex, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the UBr₄ catalyst.

Friedel_Crafts_Alkylation Proposed Mechanism for UBr₄-Catalyzed Friedel-Crafts Alkylation cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Regeneration UBr4 UBr₄ Carbocation R⁺[UBr₄X]⁻ (Carbocation Complex) UBr4->Carbocation RX R-X (Alkyl Halide) RX->Carbocation Arenium_Ion Arenium Ion (Resonance Stabilized) Carbocation->Arenium_Ion Attack Carbocation->Arenium_Ion Arene Arene Arene->Arenium_Ion Product Alkylated Arene Arenium_Ion->Product -H⁺ Arenium_Ion->Product Regenerated_Catalyst UBr₄ HX HX

Caption: Proposed mechanism for UBr₄-catalyzed Friedel-Crafts alkylation.

Proposed Protocol: Alkylation of Toluene with tert-Butyl Chloride

This protocol is a proposed starting point for investigation and requires experimental validation. All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques due to the hygroscopic nature of UBr₄.

Materials and Equipment:

  • This compound (UBr₄)

  • Toluene (anhydrous)

  • tert-Butyl chloride (anhydrous)

  • Anhydrous dichloromethane (DCM) as a solvent

  • Schlenk flask and other appropriate glassware

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Magnetic stirrer and heating plate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add UBr₄ (5-10 mol%).

  • Solvent and Substrate Addition: Add anhydrous DCM to the flask, followed by anhydrous toluene (1.0 equivalent).

  • Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add tert-butyl chloride (1.1 equivalents) dropwise over 10-15 minutes with vigorous stirring.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water. Caution: This step can be exothermic.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Quantitative Data (Hypothetical):

ParameterValue
Catalyst Loading5 mol%
Temperature0 °C to RT
Reaction Time2-4 hours
Expected Productp-tert-Butyltoluene
Potential Byproductso-tert-Butyltoluene, polyalkylated products

Application Note II: Bromination of Aromatic Compounds

The direct bromination of arenes is a classic electrophilic aromatic substitution.[4] While molecular bromine can be used, a Lewis acid catalyst is often employed to polarize the Br-Br bond, increasing the electrophilicity of the bromine and accelerating the reaction, especially for less activated aromatic rings. UBr₄ is a logical candidate for this role, potentially acting both as a Lewis acid and a source of bromide ions.

Reaction Mechanism

The proposed mechanism involves the activation of molecular bromine by UBr₄:

  • Activation of Bromine: UBr₄ coordinates to one of the bromine atoms in Br₂, creating a polarized complex that behaves like a source of "Br⁺".

  • Electrophilic Attack: The aromatic ring attacks the electropositive bromine atom, leading to the formation of an arenium ion.

  • Deprotonation: The [UBr₅]⁻ complex acts as a base to remove a proton from the arenium ion, restoring aromaticity and regenerating the UBr₄ catalyst.

Bromination Proposed Mechanism for UBr₄-Catalyzed Aromatic Bromination cluster_step1 Step 1: Bromine Activation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Regeneration UBr4 UBr₄ Activated_Br Br⁺[UBr₅]⁻ (Activated Bromine) UBr4->Activated_Br Br2 Br₂ Br2->Activated_Br Arenium_Ion Arenium Ion (Resonance Stabilized) Activated_Br->Arenium_Ion Attack Activated_Br->Arenium_Ion Arene Arene Arene->Arenium_Ion Product Brominated Arene Arenium_Ion->Product -H⁺ Arenium_Ion->Product Regenerated_Catalyst UBr₄ HBr HBr

Caption: Proposed mechanism for UBr₄-catalyzed aromatic bromination.

Proposed Protocol: Bromination of Anisole

This protocol is a proposed starting point for investigation and requires experimental validation. All operations should be conducted in a well-ventilated fume hood, under inert atmosphere conditions.

Materials and Equipment:

  • This compound (UBr₄)

  • Anisole (anhydrous)

  • Bromine (Br₂)

  • Anhydrous carbon tetrachloride (CCl₄) or dichloromethane (DCM) as solvent

  • Schlenk flask equipped with a dropping funnel

  • Inert atmosphere setup

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve anisole (1.0 equivalent) in anhydrous CCl₄.

  • Catalyst Addition: Add UBr₄ (2-5 mol%) to the solution and stir until it is well-dispersed.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.05 equivalents) in a small amount of anhydrous CCl₄. Add this solution dropwise to the reaction mixture at room temperature over 20-30 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The disappearance of the bromine color is a good visual indicator.

  • Quenching: Upon completion, quench the reaction by pouring it into an aqueous solution of sodium thiosulfate to destroy any excess bromine.

  • Workup: Transfer the mixture to a separatory funnel, separate the organic layer, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation or chromatography.

Quantitative Data (Hypothetical):

ParameterValue
Catalyst Loading2-5 mol%
TemperatureRoom Temperature
Reaction Time1-3 hours
Expected Productp-Bromoanisole
Potential Byproductso-Bromoanisole, dibrominated products

Safety and Handling of this compound

This compound is a radioactive and toxic substance that requires specialized handling procedures. All work with UBr₄ must be conducted in a designated laboratory equipped for handling radioactive materials and in compliance with all institutional and national regulations.

Key Safety Considerations:

  • Radioactivity: Uranium is primarily an alpha emitter. While alpha particles have low penetration power and do not pose a significant external radiation hazard, they are extremely hazardous if inhaled or ingested.[5]

  • Toxicity: As a heavy metal, uranium is a nephrotoxin, meaning it can cause kidney damage.[6]

  • Hygroscopic Nature: UBr₄ is highly sensitive to moisture. All manipulations must be carried out under a dry, inert atmosphere to prevent hydrolysis and maintain catalytic activity.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate disposable gloves.[8] When handling UBr₄ as a powder, work should be performed in a chemical fume hood designated for radioactive materials.[5]

  • Spill and Waste Management: Have a spill kit ready. All waste containing UBr₄ must be disposed of as radioactive waste according to institutional protocols. Do not touch spilled material and contact your institution's radiation safety officer immediately in case of a spill.[9]

Safety_Workflow This compound Handling Workflow Start Start: Plan Experiment Prep_Area Prepare Designated Work Area (Fume Hood) Start->Prep_Area Don_PPE Don Appropriate PPE (Gloves, Lab Coat, Goggles) Prep_Area->Don_PPE Inert_Atmosphere Establish Inert Atmosphere (Glovebox / Schlenk Line) Don_PPE->Inert_Atmosphere Handle_UBr4 Handle UBr₄ Powder Inert_Atmosphere->Handle_UBr4 Reaction Conduct Reaction Handle_UBr4->Reaction Workup Quench and Workup Reaction->Workup Decontaminate Decontaminate Glassware and Work Area Workup->Decontaminate Waste_Disposal Dispose of Waste as Radioactive Material Decontaminate->Waste_Disposal End End: Document Experiment Waste_Disposal->End

Caption: A workflow for the safe handling of this compound.

Conclusion and Future Outlook

This compound presents an intriguing, yet underexplored, avenue in the field of catalysis. Its demonstrated potential in Friedel-Crafts alkylation and bromination reactions, driven by its Lewis acidic nature, opens the door for further research into its catalytic capabilities. The protocols outlined in this document are intended to provide a robust starting point for such investigations. Future work should focus on experimentally validating these proposed methods, exploring the substrate scope, and comparing the reactivity and selectivity of UBr₄ to more conventional Lewis acid catalysts. Given the unique electronic properties of uranium, it is plausible that UBr₄ could offer novel reactivity or selectivity in certain transformations. As with all research involving radioactive materials, a paramount emphasis on safety and proper handling is essential for any future exploration in this area.

References

  • Properties of UBr4. (n.d.).
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  • SAFETY DATA SHEET. (2017, November 27). National Institute of Standards and Technology. Retrieved from [Link]

  • This compound. (n.d.). Wikipedia. Retrieved from [Link]

  • SAFETY DATA SHEET URANIUM METAL. (n.d.). NBL Program Office U. S. - Department of Energy. Retrieved from [Link]

  • A Uranium(IV) Alkyl Complex: Synthesis and Catalytic Property in Carbonyl Hydroboration. (2025, May 27). Wiley Online Library. Retrieved from [Link]

  • Safety Protocol: Uranium (3/20). (n.d.). University of Nebraska-Lincoln Environmental Health and Safety. Retrieved from [Link]

  • Uranium and Thorium. (2023, September 27). University of Illinois Division of Research Safety. Retrieved from [Link]

  • Recent advances in organothorium and organouranium catalysis. (2007, December 19). Chemical Society Reviews. Retrieved from [Link]

  • Uranium(iv) alkyl cations: synthesis, structures, comparison with thorium(iv) analogues, and the influence of arene-coordination on thermal stability and ethylene polymerization activity. (2022, November 10). PubMed. Retrieved from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst. (n.d.). Dalton Transactions. Retrieved from [Link]

  • Electrochemical Bromination of Arenes in a 200% Cell. (n.d.). PubMed Central. Retrieved from [Link]

  • Friedel-Crafts Alkylation with Practice Problems. (2022, January 2). Chemistry Steps. Retrieved from [Link]

  • Instantaneous and phosphine-catalyzed arene binding and reduction by U(III) complexes. (n.d.). eScholarship. Retrieved from [Link]

  • Nitrosonium Ion Catalyzed Oxidative Bromination of Arenes. (n.d.). ResearchGate. Retrieved from [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]

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Application Note: Elucidating the Electrochemical Behavior of Uranium Tetrabromide in Molten Salt Eutectics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers and scientists investigating the electrochemical properties of Uranium Tetrabromide (UBr₄) in high-temperature molten salt environments. The electrochemical reduction of uranium ions is a cornerstone of advanced nuclear fuel reprocessing techniques, such as pyroprocessing, and is fundamental to the design and operation of Molten Salt Reactors (MSRs).[1][2] This application note outlines the theoretical background, experimental design, and detailed protocols for characterizing the multi-step reduction of U(IV) ions using common electrochemical techniques. We delve into the causality behind experimental choices, provide methodologies for data analysis, and summarize key quantitative parameters to ensure a robust and reproducible experimental workflow.

Introduction

The transition to advanced nuclear energy systems necessitates a profound understanding of actinide chemistry in non-aqueous, high-temperature media. Molten alkali halides, such as LiCl-KCl or LiBr-KBr eutectics, serve as the primary solvent and electrolyte in these systems due to their high thermal stability, ionic conductivity, and capacity to dissolve actinide halides.[3][4] this compound (UBr₄), a compound where uranium exists in the +4 oxidation state, is a key starting material for such investigations.[5][6] Its electrochemical behavior dictates the efficiency of uranium recovery from spent nuclear fuel and its management within an MSR fuel cycle.[3][7]

The study of UBr₄ in molten salts primarily involves transient electrochemical methods like Cyclic Voltammetry (CV), Chronopotentiometry (CP), and Square Wave Voltammetry (SWV). These techniques allow for the elucidation of redox potentials, diffusion coefficients, and the number of electrons transferred in each reaction step, providing a comprehensive picture of the reduction mechanism.[8] While extensive research exists for uranium chlorides and fluorides, this guide synthesizes available data, including analogous systems, to provide a focused protocol for bromide-based melts.

Theoretical Framework: Uranium Redox Chemistry in Halide Melts

In molten alkali halide salts, uranium (IV) ions are typically solvated by the surrounding halide anions to form complex species. In chloride melts, the stable species is the octahedral hexachloro complex anion, [UCl₆]²⁻.[3][9] By analogy, in a bromide melt, the predominant species is expected to be the hexabromo complex, [UBr₆]²⁻ .

The electrochemical reduction of U(IV) to metallic uranium (U⁰) is not a direct process. It occurs in two distinct, sequential steps:

  • A one-electron reduction of U(IV) to U(III).

  • A three-electron reduction of U(III) to metallic uranium.[10][11][12]

Reaction Scheme:

  • U(IV) + e⁻ ↔ U(III) (soluble-soluble system)

    • [UBr₆]²⁻ + e⁻ ↔ [UBr₆]³⁻

  • U(III) + 3e⁻ ↔ U(0) (soluble-insoluble system, deposition on the electrode)

    • [UBr₆]³⁻ + 3e⁻ ↔ U(s) + 6Br⁻

Each of these steps has a characteristic redox potential and kinetic behavior that can be probed electrochemically. The first step is generally reversible and diffusion-controlled, while the second step, involving metal deposition, can exhibit quasi-reversible behavior.[13][14]

Experimental Design and Setup

A successful high-temperature electrochemistry experiment relies on meticulous preparation and a well-designed apparatus to maintain an inert atmosphere and stable temperature.

Materials and Reagents
  • This compound (UBr₄): Must be anhydrous. UBr₄ is highly hygroscopic and will form oxybromides in the presence of moisture, which will interfere with the electrochemical signals.[15] Handle exclusively within an inert-atmosphere glovebox.

  • Molten Salt Eutectic: A low-melting eutectic like LiBr-KBr or LiCl-KCl is commonly used. The salts must be of high purity (>99.9%) and dried under vacuum at elevated temperatures before use to remove any residual water.

  • Working Electrode (WE): An inert material such as Tungsten (W), Molybdenum (Mo), or Glassy Carbon is required.[13] Tungsten is often preferred for its high melting point and chemical stability.

  • Counter Electrode (CE): A high-surface-area graphite rod is typically used to ensure the electrode kinetics of the counter reaction do not limit the overall process.

  • Reference Electrode (RE): A stable reference is critical for accurate potential measurements. A common choice is an Ag/AgCl electrode, consisting of a silver wire immersed in a solution of AgCl (e.g., 0.1 mol%) within the same eutectic, all contained within a thin, ion-conductive Pyrex or mullite tube.[7][16]

  • Crucible: The container for the molten salt must be inert to the salt and the uranium species. Vitreous (glassy) carbon or high-purity alumina crucibles are suitable choices.

  • Inert Gas: High-purity Argon (Ar) or Helium (He) (99.999%) is required to maintain an oxygen- and moisture-free environment inside the glovebox or furnace tube.

High-Temperature Electrochemical Cell Configuration

The experiment is conducted inside a furnace, typically within a sealed quartz tube or an inert-atmosphere glovebox. The crucible contains the molten salt, and the three electrodes are immersed from above. Temperature control is crucial, as diffusion coefficients and redox potentials are highly temperature-dependent.[16]

G cluster_furnace Furnace / Glovebox (Inert Atmosphere) cluster_cell Electrochemical Cell Furnace {Furnace Body | Temperature Controller} Crucible Crucible (e.g., Glassy Carbon) Molten Salt Eutectic + UBr₄ Electrodes WE (W) CE (Graphite) RE (Ag/AgCl) Potentiostat Potentiostat / Galvanostat Potentiostat->Electrodes:we WE Lead Potentiostat->Electrodes:ce CE Lead Potentiostat->Electrodes:re RE Lead PC Data Acquisition PC Potentiostat->PC Data Transfer

Caption: High-level workflow for the electrochemical experimental setup.

Detailed Experimental Protocols

Protocol 1: Cyclic Voltammetry (CV) for Mechanistic Analysis

Objective: To identify the redox reactions, determine their potentials, assess their reversibility, and calculate the diffusion coefficient of the U(IV) species.

Procedure:

  • Preparation: Inside an argon-filled glovebox, place the dried eutectic salt mixture into the crucible. Add a pre-weighed amount of UBr₄ to achieve the desired concentration (e.g., 0.1-0.5 mol%).

  • Assembly: Place the crucible inside the furnace. Lower the three-electrode assembly into the furnace, ensuring the electrodes are positioned above the solid salt.

  • Melting and Equilibration: Seal the furnace tube and purge with high-purity argon. Heat the furnace to the target temperature (e.g., 500-600 °C for bromide systems). Once the salt is molten, lower the electrodes into the melt. Allow the system to thermally equilibrate for at least 30 minutes.

  • Open Circuit Potential (OCP): Measure the OCP for 5-10 minutes to ensure the system is stable.

  • CV Measurement:

    • Set the potential window. Start with a wide window (e.g., from 0 V vs. RE to -2.5 V) to capture all possible reactions.

    • Set the initial scan rate to a moderate value (e.g., 100 mV/s).

    • Initiate the scan in the cathodic (negative) direction from the OCP.

    • Record the resulting voltammogram (current vs. potential).

  • Scan Rate Variation: Repeat the CV measurement at various scan rates (e.g., 50, 100, 150, 200, 250 mV/s). This is crucial for determining if the process is diffusion-controlled.

  • Data Analysis:

    • Identify Peaks: Two cathodic peaks (C1, C2) and their corresponding anodic peaks (A1, A2) should be visible, corresponding to the U(IV)/U(III) and U(III)/U(0) redox couples, respectively.

    • Reversibility Check (for U(IV)/U(III)): A reversible process should meet two criteria:

      • The ratio of anodic to cathodic peak current (Ipa / Ipc) should be close to 1.

      • The peak potential separation |Epₐ - Epₖ| should be close to the theoretical value of 2.303 RT/nF, where n=1 (the number of electrons).

    • Diffusion Control Check: For a diffusion-controlled process, the peak current (Ip) should be directly proportional to the square root of the scan rate (ν¹/²). Plot Ip vs. ν¹/²; the result should be a straight line passing through the origin.

    • Calculate Diffusion Coefficient: For a reversible, diffusion-controlled reaction, the diffusion coefficient (D) of the U(IV) species can be calculated using the Randles-Sevcik equation.[3][17]

      Iₚ = 0.4463 n³/² F³/² A C (D/RT)¹/² ν¹/²

      Where:

      • Iₚ = peak current (A)

      • n = number of electrons transferred (n=1 for U(IV)→U(III))

      • A = electrode surface area (cm²)

      • F = Faraday's constant (96485 C/mol)

      • D = diffusion coefficient (cm²/s)

      • C = bulk concentration of U(IV) (mol/cm³)

      • R = ideal gas constant (8.314 J/mol·K)

      • T = temperature (K)

      • ν = scan rate (V/s)

Protocol 2: Chronopotentiometry (CP) for Diffusion Coefficient Validation

Objective: To independently determine and validate the diffusion coefficient of U(IV) calculated from CV.

Procedure:

  • Setup: Use the same equilibrated electrochemical cell as in the CV protocol.

  • Measurement: Apply a constant cathodic current (i) of sufficient magnitude to deplete the U(IV) ions at the electrode surface. Record the potential as a function of time.

  • Data Analysis: The potential will remain on a plateau for a certain transition time (τ) before shifting to a more negative value corresponding to the next reduction process. For a diffusion-controlled process, the relationship between the applied current and the transition time is given by the Sand Equation .[13]

    iτ¹/² = (n F A C π¹/² D¹/²)/2

  • Validation: Perform the experiment at several different applied currents. A plot of iτ¹/² versus i should yield a constant value, confirming diffusion control and allowing for the calculation of D.

Data Interpretation and Results

Uranium Reduction Pathway

The combination of CV and CP will reveal the step-wise reduction mechanism of UBr₄. The first reduction wave corresponds to the formation of soluble U(III), while the second, more negative wave corresponds to the deposition of solid uranium metal.

G U_IV U(IV) as [UBr₆]²⁻ (in molten salt) U_III U(III) as [UBr₆]³⁻ (in molten salt) U_IV->U_III + 1e⁻ (Reversible, Diffusion-Controlled) Potential E₁ U_0 U(0) Metal (deposited on electrode) U_III->U_0 + 3e⁻ (Quasi-Reversible, Deposition) Potential E₂

Caption: Electrochemical reduction pathway of U(IV) in a bromide molten salt.

Quantitative Data Summary

The following tables summarize typical values for uranium ions in various molten halide salts. Values for bromide systems are less common in the literature, but the behavior is expected to be similar to chloride systems.

Table 1: Representative Redox Potentials of Uranium Couples (vs. Ag/AgCl)

Redox Couple Molten Salt System Temperature (°C) Potential (V) Reference
U(IV) / U(III) LiCl-KCl 450 ~ -0.33 [14]
U(III) / U(0) LiCl-KCl 450 ~ -1.49 [14]
U(III) / U(0) LiBr-KBr-CsBr 350 ~ -1.55 [13]
U(IV) / U(III) LiF-NaF-KF 530 ~ -1.30 [18]

| U(III) / U(0) | LiF-NaF-KF | 530 | ~ -1.80 |[18] |

Table 2: Diffusion Coefficients of Uranium Ions in Molten Salts

Ion Molten Salt System Temperature (°C) Diffusion Coefficient (x 10⁻⁵ cm²/s) Method Reference
U(IV) LiCl-KCl 450-550 0.8 - 2.0 CV, CP [11]
U(III) LiCl-KCl 450-550 1.0 - 2.5 CV, CP [11]
U(III) LiBr-KBr-CsBr 350 0.3 - 0.4 CP [13]
U(IV) LiF-NaF-KF 550 ~ 0.13 CP [17]

| U(III) | LiF-NaF-KF | 500-600 | 2.0 - 5.3 | CV |[19] |

Note: Diffusion coefficients are strongly dependent on temperature and the viscosity of the molten salt medium. Fluoride melts are generally more viscous, leading to lower diffusion coefficients compared to chloride or bromide melts at similar temperatures.[20]

Conclusion and Future Directions

This application note provides a comprehensive framework for investigating the electrochemical behavior of UBr₄ in molten salts. By employing techniques such as cyclic voltammetry and chronopotentiometry, researchers can determine critical thermodynamic and kinetic parameters, including redox potentials and diffusion coefficients, which are essential for the design and optimization of pyrochemical reprocessing technologies and molten salt nuclear reactors.[21] The two-step reduction mechanism, U(IV) → U(III) → U(0), is a defining characteristic of uranium electrochemistry in halide melts.

Future research could leverage spectroelectrochemical techniques, which combine optical absorption spectroscopy with electrochemistry, to directly observe the change in uranium coordination and oxidation state in real-time, further validating the proposed mechanisms.[12][22][23]

References

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  • Title: Electrochemistry of UBr 3 and preparation of dendrite-free uranium in LiBr-KBr-CsBr eutectic melts Source: ResearchGate URL: [Link]

  • Title: In situ spectroscopy and spectroelectrochemistry of uranium in high-temperature alkali chloride molten salts Source: PubMed URL: [Link]

  • Title: In Situ Spectroscopy and Spectroelectrochemistry of Uranium in High-Temperature Alkali Chloride Molten Salts | Request PDF Source: ResearchGate URL: [Link]

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Application Notes and Protocols for the Single Crystal Growth of Uranium Tetrabromide (UBr4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide provides a detailed exploration of the methodologies for growing high-quality single crystals of Uranium Tetrabromide (UBr4). This document moves beyond a simple recitation of steps, offering a deep dive into the underlying scientific principles, critical experimental parameters, and essential safety protocols. The primary focus is on the Bridgman-Stockbarger and Chemical Vapor Transport (CVT) techniques, recognized as the most viable methods for producing large, high-purity UBr4 crystals. This guide is designed to empower researchers with the foundational knowledge and practical protocols necessary to successfully synthesize and grow UBr4 single crystals for advanced research applications, including fundamental physics, materials science, and as precursors for novel radiopharmaceuticals.

Introduction to this compound: Properties and Significance

This compound (UBr4) is an inorganic compound of significant scientific interest due to the presence of uranium in the +4 oxidation state.[1] Its unique electronic and magnetic properties make it a valuable material for fundamental research in condensed matter physics and actinide chemistry. Single crystals of UBr4 are particularly crucial for investigating anisotropic physical properties, such as magnetic susceptibility, electrical resistivity, and neutron scattering, which are averaged out in polycrystalline samples.

A thorough understanding of the physicochemical properties of UBr4 is paramount for successful single crystal growth. It is a brown, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] This characteristic necessitates handling in a controlled, inert atmosphere, such as a glovebox. Key physical properties of UBr4 are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound (UBr4)

PropertyValueReference(s)
Chemical FormulaUBr4[1]
Molar Mass557.645 g/mol [1]
AppearanceBrown hygroscopic crystals
Density5.19 g/cm³[2]
Melting Point519 °C[1]
Boiling Point791 °C[1]
Crystal StructureMonoclinic[3]
Oxidation State of Uranium+4[1]

Given its radioactivity and chemical reactivity, all handling and experimental procedures involving UBr4 must be conducted with stringent safety protocols in place.

Precursor Synthesis and Purification: The Foundation of Quality Crystals

The quality of the final single crystal is intrinsically linked to the purity of the starting UBr4 powder. Trace impurities can act as nucleation sites, leading to polycrystalline growth, or become incorporated into the crystal lattice, altering its physical properties. Therefore, the synthesis of high-purity UBr4 is a critical prerequisite.

Synthesis of High-Purity UBr4 Powder

A reliable method for synthesizing high-purity UBr4 involves the reaction of uranium dioxide (UO2) with aluminum tribromide (AlBr3).[1] This method is advantageous as it avoids the use of highly reactive and difficult-to-handle metallic uranium. The overall reaction is as follows:

3 UO2(s) + 4 AlBr3(g) -> 3 UBr4(s) + 2 Al2O3(s)

Protocol 1: Synthesis of UBr4 from UO2 and AlBr3

Materials:

  • Uranium dioxide (UO2) powder

  • Aluminum tribromide (AlBr3), anhydrous

  • Quartz ampoule (e.g., 15-20 cm length, 1-2 cm diameter)

  • Schlenk line and high-vacuum pump

  • Tube furnace with temperature control

Procedure:

  • Ampoule Preparation: Thoroughly clean and dry a quartz ampoule. It is recommended to bake the ampoule under vacuum at a high temperature (e.g., >800 °C) to remove any adsorbed water.

  • Reactant Loading: In an inert atmosphere glovebox, load the quartz ampoule with a stoichiometric mixture of UO2 and a slight excess of AlBr3. The excess AlBr3 will act as a transport agent for in-situ purification.

  • Ampoule Sealing: Attach the ampoule to a Schlenk line, evacuate to high vacuum (<10⁻⁵ torr), and carefully seal the ampoule using a hydrogen-oxygen torch.

  • Reaction: Place the sealed ampoule in a two-zone tube furnace.

    • Heat the entire ampoule to 250 °C for 12 hours to initiate the reaction.

    • After the initial reaction, establish a temperature gradient for chemical vapor transport. Heat the source zone (containing the reactants) to 350 °C and the sink zone (the empty end of the ampoule) to 230 °C.

  • Product Collection: UBr4 will sublime and deposit as purified crystals in the cooler sink zone. After the transport is complete (typically 24-48 hours), turn off the furnace and allow the ampoule to cool to room temperature.

  • Ampoule Opening: In an inert atmosphere glovebox, carefully open the ampoule to retrieve the purified UBr4 crystals.

Purification via In-Situ Chemical Vapor Transport

The synthesis method described above incorporates a purification step via chemical vapor transport (CVT).[1] In this process, the UBr4 formed in the hot zone reacts with the excess AlBr3 to form a gaseous complex. This complex diffuses to the colder end of the ampoule, where it decomposes, depositing pure UBr4 crystals and releasing the AlBr3, which then diffuses back to the hot zone. This continuous process effectively separates the non-volatile impurities (like Al2O3) from the UBr4.

Single Crystal Growth Methodologies

The choice of crystal growth technique is dictated by the material's properties, such as its melting point, vapor pressure, and chemical stability. For UBr4, the Bridgman-Stockbarger and Chemical Vapor Transport methods are the most suitable.

The Bridgman-Stockbarger Method: A Melt Growth Technique

The Bridgman-Stockbarger method is a widely used technique for growing large single crystals from the melt.[4][5][6] It involves the directional solidification of a molten material in a sealed crucible that is slowly moved through a temperature gradient.[4]

Causality Behind Experimental Choices:

  • Sealed Crucible: Due to the volatility and hygroscopic nature of UBr4, the growth must be carried out in a sealed ampoule or crucible, typically made of quartz or a compatible material.[7]

  • Temperature Gradient: A sharp temperature gradient is crucial for promoting the growth of a single crystal from a seed or a single nucleation point. The Stockbarger modification of the Bridgman technique utilizes a two-zone furnace with a baffle to create a more defined and controllable gradient.[5]

  • Slow Translation Rate: A slow pulling or lowering rate is essential to allow for the controlled and ordered arrangement of atoms at the solid-liquid interface, preventing the formation of defects and polycrystalline growth.

Bridgman_Stockbarger_Workflow cluster_prep Pre-Growth Preparation cluster_growth Crystal Growth Process cluster_post Post-Growth Processing start Start: High-Purity UBr4 Powder load Load UBr4 into Crucible/Ampoule start->load seal Seal Ampoule under High Vacuum load->seal melt Position Ampoule in Hot Zone (T > 519°C) to Melt UBr4 seal->melt stabilize Thermal Stabilization of the Melt melt->stabilize pull Slowly Lower/Pull Ampoule through Temperature Gradient stabilize->pull solidify Directional Solidification (Single Crystal Forms) pull->solidify cool Controlled Cooling to Room Temperature solidify->cool extract Extract Crystal in Inert Atmosphere cool->extract characterize Characterize Crystal Quality extract->characterize end End: UBr4 Single Crystal characterize->end

Protocol 2: Bridgman-Stockbarger Growth of UBr4 Single Crystals

Materials and Equipment:

  • High-purity UBr4 powder

  • Quartz ampoule with a conical tip for seed selection

  • Vertical Bridgman-Stockbarger furnace with at least two controllable temperature zones

  • Mechanism for slow, controlled lowering or pulling of the ampoule

Procedure:

  • Ampoule Preparation and Loading:

    • Prepare and load a quartz ampoule with high-purity UBr4 powder in an inert atmosphere glovebox, as described in Protocol 1. The conical tip of the ampoule will facilitate the selection of a single grain for growth.

    • Seal the ampoule under high vacuum.

  • Furnace Setup and Melting:

    • Position the sealed ampoule in the upper hot zone of the Bridgman furnace.

    • Heat the upper zone to a temperature significantly above the melting point of UBr4 (e.g., 570-620 °C) to ensure complete melting.

    • Heat the lower zone to a temperature below the melting point (e.g., 470-500 °C).

    • Allow the molten UBr4 to homogenize and thermally stabilize for several hours.

  • Crystal Growth:

    • Begin to slowly lower the ampoule from the hot zone to the cold zone at a constant rate (e.g., 1-5 mm/hour).

    • As the conical tip of the ampoule passes through the sharp temperature gradient, nucleation will occur. The conical shape promotes the growth of a single dominant crystal grain.

    • Continue the slow lowering until the entire charge has solidified.

  • Cooling and Crystal Retrieval:

    • After the entire melt has solidified, slowly cool the entire furnace to room temperature over a period of 24-48 hours to prevent thermal shock and cracking of the crystal.

    • Carefully remove the ampoule from the furnace.

    • In an inert atmosphere glovebox, open the ampoule to retrieve the UBr4 single crystal.

Chemical Vapor Transport (CVT) for Large Crystal Growth

While CVT is excellent for purification, it can also be adapted to grow larger single crystals by optimizing the experimental parameters.[8][9] The principle remains the same: a transport agent reacts with the source material to form a gaseous species that decomposes at a different temperature to deposit the crystalline material.

Causality Behind Experimental Choices:

  • Transport Agent: A suitable transport agent is crucial. For UBr4, excess bromine (Br2) or a suitable metal halide can be used. The choice of agent and its concentration will influence the transport rate and crystal morphology.

  • Temperature Gradient: A small, well-controlled temperature gradient is necessary to drive the transport process at a rate that favors the growth of large, well-formed crystals rather than many small crystallites.

  • Ampoule Geometry: The dimensions of the ampoule, including its length and diameter, affect the diffusion and convection processes within the sealed environment, thereby influencing the growth rate and crystal quality.

Protocol 3: Chemical Vapor Transport Growth of UBr4 Single Crystals

Materials and Equipment:

  • High-purity UBr4 powder (source material)

  • Transport agent (e.g., a small amount of elemental bromine)

  • Quartz ampoule

  • Two-zone tube furnace

Procedure:

  • Ampoule Loading and Sealing:

    • In an inert atmosphere glovebox, place the UBr4 source material at one end of the quartz ampoule.

    • Introduce a controlled amount of the transport agent. If using bromine, it can be condensed into the ampoule using liquid nitrogen before sealing.

    • Seal the ampoule under high vacuum.

  • Furnace Setup and Growth:

    • Place the sealed ampoule in a two-zone tube furnace, with the source material in the hotter zone (T2) and the other end in the cooler zone (T1).

    • The specific temperatures will depend on the thermodynamics of the transport reaction. For an endothermic transport reaction, T2 > T1. A typical starting point could be a gradient of 50-100 °C, with the average temperature around 450-500 °C.

    • Maintain the temperature gradient for an extended period (several days to weeks) to allow for the slow growth of large crystals in the cooler zone.

  • Cooling and Retrieval:

    • Once crystals of the desired size have formed, slowly cool the furnace to room temperature.

    • Retrieve the grown UBr4 single crystals in an inert atmosphere glovebox.

Safety Protocols: Handling Radioactive and Hygroscopic Materials

The handling of UBr4 requires strict adherence to safety protocols due to its radioactivity and chemical properties.

Radiological Safety:

  • ALARA Principle: All work must be conducted following the As Low As Reasonably Achievable (ALARA) principle to minimize radiation exposure.[1]

  • Containment: All handling of UBr4 powder and crystals must be performed in a designated radiological fume hood or a glovebox to prevent inhalation or ingestion.[1][10]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and double nitrile gloves when handling UBr4.[10][11]

  • Monitoring: Regularly monitor work surfaces and gloves for radioactive contamination using a suitable survey meter (e.g., a Geiger-Müller counter with a pancake probe).[1][10]

  • Waste Disposal: All contaminated waste must be disposed of as radioactive waste according to institutional and regulatory guidelines.[11]

Chemical Safety:

  • Inert Atmosphere: Due to its hygroscopic nature, UBr4 must be handled and stored in a dry, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.

  • Sealed Containers: Store UBr4 in well-sealed containers in a desiccator within a designated radioactive materials storage area.

  • Spill Response: Have a spill kit ready for both chemical and radiological cleanup. In case of a spill, immediately notify the appropriate safety personnel.[11]

Characterization of UBr4 Single Crystals

Once a single crystal is grown, its quality and properties must be assessed.

Table 2: Methods for Characterization of UBr4 Single Crystals

Characterization TechniquePurpose
X-ray Diffraction (XRD)To confirm the single-crystal nature, determine the crystal structure and orientation, and assess crystal quality (e.g., rocking curve FWHM).[12]
Laue DiffractionFor rapid determination of crystal orientation.
Energy-Dispersive X-ray Spectroscopy (EDX/EDS)To verify the elemental composition and check for impurities.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)For quantitative analysis of trace impurities.
Magnetic Susceptibility MeasurementsTo investigate the magnetic properties as a function of temperature and crystal orientation.
Electrical Resistivity MeasurementsTo study the electronic transport properties.

Conclusion

The successful growth of high-quality UBr4 single crystals is a challenging yet achievable endeavor that hinges on the purity of the starting material, the meticulous control of growth parameters, and unwavering adherence to safety protocols. This guide has provided a comprehensive framework, integrating theoretical principles with actionable protocols for both the Bridgman-Stockbarger and Chemical Vapor Transport methods. By understanding the causality behind the experimental choices and implementing the self-validating systems described, researchers can confidently embark on the synthesis and crystal growth of UBr4, paving the way for new discoveries in the fascinating realm of actinide materials.

References

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Application Notes and Protocols for the Deposition of Thin Films using Uranium Tetrabromide (UBr₄)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers and scientists on the utilization of uranium tetrabromide (UBr₄) as a precursor for thin film deposition. Uranium-based thin films are of significant interest for applications ranging from advanced optical coatings to fundamental studies of nuclear materials.[1][2][3] This guide details the material properties of UBr₄, the principles of physical vapor deposition (PVD) as applied to this compound, rigorous safety protocols for handling, a step-by-step deposition procedure, and methods for film characterization. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure reproducible and high-quality results.

This compound (UBr₄): Core Properties for Thin Film Deposition

The successful deposition of any material begins with a thorough understanding of its physical and chemical properties. This compound is a crystalline solid whose characteristics make it a viable candidate for deposition via thermal evaporation.[4][5] Its relevant properties are summarized below.

A critical characteristic of UBr₄ is its vapor pressure, which becomes significant at temperatures well below its melting point, allowing for sublimation.[4] This enables its use in PVD without the complexities of melting. However, UBr₄ is also hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This necessitates careful handling in an inert environment (e.g., a glovebox) to prevent the formation of uranium oxides and hydroxides, which would compromise the purity of the precursor and the resulting film.

Table 1: Physical and Chemical Properties of this compound (UBr₄)

Property Value Significance for Deposition Reference
Chemical Formula UBr₄ Defines the stoichiometry of the deposited film. [5][6]
Molar Mass 557.645 g/mol Used for calculating deposition rates and material usage. [4][5]
Appearance Brown crystalline solid Visual indicator of precursor quality. [4][7]
Melting Point 519 °C Deposition should occur below this to utilize sublimation. [4][5]
Boiling Point 791 °C Indicates the upper temperature limit of the material's liquid phase. [4][5]
Vapor Pressure 33.15 mmHg @ 595.9 °C Key parameter for determining the required source temperature for sublimation. [4]
Density 5.19 g/cm³ Relevant for mass calculations and film density estimations. [4][5]
Crystal Structure Monoclinic Determines the expected crystalline phase of the deposited film.

| Hazards | Radioactive, Toxic, Hygroscopic | Dictates stringent safety, handling, and storage protocols. |[4][6] |

Principles of UBr₄ Thin Film Deposition via Thermal Evaporation

Physical Vapor Deposition (PVD) by thermal evaporation is the most direct method for creating UBr₄ thin films. The process relies on heating the solid UBr₄ precursor in a high-vacuum environment until it sublimes (transitions directly from solid to gas). The gaseous UBr₄ molecules then travel in a line-of-sight path and condense onto a cooler substrate, forming a thin film.[8][9]

The quality, stoichiometry, and morphology of the resulting film are governed by several key parameters:

  • Source Temperature: Directly controls the sublimation rate and, consequently, the deposition rate. It must be high enough to generate sufficient vapor pressure but low enough to avoid decomposition.

  • Chamber Pressure: A high vacuum (typically <10⁻⁶ mbar) is essential to minimize collisions between UBr₄ molecules and background gases and to prevent contamination and oxidation of the film.

  • Substrate Temperature: Influences the adhesion, crystallinity, and stress of the film. Higher temperatures can promote the growth of more crystalline films but may also lead to re-evaporation or interfacial reactions.

  • Source-to-Substrate Distance: Affects the uniformity of the film thickness across the substrate.

The entire workflow, from preparation to analysis, requires careful sequencing and control, as illustrated in the diagram below.

PVD_Workflow cluster_prep 1. Preparation Phase cluster_dep 2. Deposition Phase cluster_char 3. Analysis Phase sub_prep Substrate Cleaning & Preparation precursor_prep UBr₄ Handling in Inert Atmosphere load Load Substrate & Precursor into Chamber precursor_prep->load pumpdown Pump Down to High Vacuum (<10⁻⁶ mbar) heating Ramp Source Temperature to Initiate Sublimation deposition Deposit Film (Monitor Rate & Thickness) cooldown Cool Down Source & Substrate vent Vent Chamber with Inert Gas removal Sample Removal & Storage vent->removal xrd Structural Analysis (XRD) removal->xrd sem Morphological Analysis (SEM/AFM) removal->sem xps Compositional Analysis (XPS) removal->xps Safety_Workflow start Start: Enter Radioactive Materials Area ppe 1. Don Required PPE (Lab Coat, Gloves, Safety Glasses) start->ppe setup 2. Prepare Work Area (Fume Hood / Glovebox with Absorbent Paper) ppe->setup handle 3. Handle UBr₄ Precursor setup->handle dep 4. Perform Deposition handle->dep cleanup 5. Post-Experiment Cleanup dep->cleanup survey_self 6. Survey Self for Contamination (Hands, Coat, Shoes) cleanup->survey_self decon Decontaminate if Necessary survey_self->decon Contamination Found? remove_ppe 7. Doff PPE in Designated Area survey_self->remove_ppe Clean decon->survey_self Re-survey wash 8. Wash Hands Thoroughly remove_ppe->wash exit End: Exit Area wash->exit

Fig. 2: Mandatory safety workflow for handling UBr₄.

Protocol: Thin Film Deposition of UBr₄ by Thermal Evaporation

This protocol provides a step-by-step methodology for depositing UBr₄ thin films. It assumes the user has access to a high-vacuum deposition system equipped with a thermal evaporation source and a quartz crystal microbalance (QCM) for in-situ rate monitoring.

Materials and Equipment
  • Precursor: High-purity UBr₄ powder (stored in an inert atmosphere).

  • Substrates: e.g., single-crystal Si (100), Yttria-Stabilized Zirconia (YSZ), or MgO.

  • Evaporation Source: Refractory metal boat (e.g., Tantalum) or a baffled box source. Tantalum is a suitable crucible material for evaporating uranium halides. [10]* Deposition System: High-vacuum chamber (base pressure < 5 x 10⁻⁷ mbar).

  • Ancillaries: Inert atmosphere glovebox, substrate cleaning chemicals (acetone, isopropanol, deionized water), nitrogen gas gun, QCM.

Substrate Preparation

Causality: A pristine substrate surface is paramount for good film adhesion and ordered crystalline growth.

  • Sequentially sonicate the substrate in acetone, isopropanol, and deionized water for 10 minutes each.

  • Dry the substrate thoroughly with a nitrogen gas gun.

  • Optional: For silicon substrates, perform a brief dip in a dilute hydrofluoric acid (HF) solution to remove the native oxide layer. (Extreme caution and proper PPE are required when handling HF).

  • Immediately mount the cleaned substrate onto the substrate holder using clips.

Precursor Preparation and Loading (Inside an Inert Atmosphere Glovebox)

Causality: UBr₄'s hygroscopic nature requires that it is only exposed to an inert atmosphere to prevent degradation.

  • Transfer the required amount of UBr₄ powder (typically 50-200 mg) into the evaporation boat.

  • Place the loaded boat into a vacuum-tight container for transfer from the glovebox to the deposition chamber.

  • Mount the boat into the power feedthroughs of the thermal source within the deposition chamber. Minimize air exposure time during this transfer.

Deposition Procedure
  • Pump Down: Close the chamber and pump down to a base pressure of < 5 x 10⁻⁷ mbar.

  • Substrate Heating (Optional): If a heated deposition is desired, ramp the substrate heater to the target temperature and allow it to stabilize.

  • Deposition: a. Turn on the QCM and input the density (5.19 g/cm³) and Z-ratio for UBr₄. b. Slowly ramp up the current to the thermal source while monitoring the chamber pressure and the QCM. A sudden pressure rise indicates outgassing. c. Increase the current until the QCM registers a stable deposition rate (e.g., 0.1-0.5 Å/s). d. Open the shutter to begin deposition onto the substrate. e. Continue deposition until the desired thickness is achieved.

  • Cooldown: Close the shutter and slowly ramp down the source current to zero.

  • Allow the source and substrate to cool completely. This may take several hours.

  • Venting: Vent the chamber slowly with an inert gas like nitrogen or argon.

Post-Deposition Handling
  • Carefully remove the coated substrate from the chamber.

  • For air-sensitive films, samples should be transferred immediately to a glovebox or vacuum desiccator for storage and characterization. Uranium-based films can exhibit surface oxidation in ambient air. [1]

Characterization of UBr₄ Thin Films

Post-deposition analysis is essential to validate the quality of the film. A combination of techniques should be used to obtain a complete picture of the film's properties. [11][12][13] Table 2: Recommended Characterization Techniques for UBr₄ Films

Technique Abbreviation Information Obtained
X-ray Diffraction XRD Determines the crystal structure, phase purity, orientation (epitaxy), and crystallite size of the film. [11]
Scanning Electron Microscopy SEM Provides high-resolution images of the film's surface morphology, topology, and grain structure. [11]
X-ray Photoelectron Spectroscopy XPS Determines the elemental composition and chemical (oxidation) states at the film's surface, crucial for verifying U⁴⁺ and checking for oxides. [11]
Atomic Force Microscopy AFM Measures surface roughness and provides 3D topographical information.

| Profilometry / Ellipsometry | - | Measures the final thickness of the deposited film. |

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Film Adhesion - Inadequate substrate cleaning.- Substrate-film material incompatibility.- High residual stress.- Repeat substrate cleaning protocol meticulously.- Use an adhesion layer or try a different substrate.- Adjust substrate temperature during deposition.
Low or Unstable Deposition Rate - Insufficient source temperature.- Precursor degradation (oxidation).- Poor thermal contact between source and boat.- Increase source current slowly.- Ensure precursor was handled in an inert atmosphere.- Check that the boat is securely fastened.
Film is Hazy or Discolored - High background pressure during deposition.- Contaminated precursor or chamber.- Check for leaks in the vacuum system; ensure base pressure is low.- Clean the chamber and use high-purity precursor.
Incorrect Stoichiometry (e.g., presence of oxides) - Precursor exposed to air/moisture.- Leak in the vacuum system allowing oxygen/water in.- Strictly follow inert atmosphere handling protocols.- Perform a leak check on the deposition system.

Conclusion and Future Outlook

The deposition of this compound thin films via thermal evaporation is a viable process for creating materials for both fundamental research and applied science. By carefully controlling deposition parameters and adhering to stringent safety protocols, high-quality films can be reproducibly fabricated. These films serve as crucial platforms for investigating the properties of actinide materials, understanding surface interactions relevant to the nuclear fuel cycle, and exploring novel optical and electronic applications. [2][11][14]Future work could involve exploring co-deposition of UBr₄ with other materials to form novel alloys or heterostructures, or investigating alternative deposition methods like CVD with modified UBr₄ precursors.

References

  • IBILABS. (n.d.). This compound SDS. IBILABS.com.
  • Sandberg, R. L., Allred, D. D., Lunt, S., Urry, M. K., & Turley, R. S. (2004). Optical Properties and Application of Uranium-based Thin Films for the Extreme Ultraviolet and Soft X-ray Region. BYU ScholarsArchive.
  • Springell, R., et al. (2023). A review of uranium-based thin films. University of Bristol Research Portal.
  • Frank, C. A., et al. (n.d.). Chemical Vapor Deposition of Phase-Pure Uranium Dioxide Thin Films from Uranium(IV) Amidate Precursors. eScholarship.
  • Springell, R., et al. (2023). A review of uranium-based thin films. arXiv.
  • (1974). Chemical vapor deposition of uranium and plutonium. Google Patents.
  • (n.d.). Chemical Vapor Deposition of Phase‐Pure Uranium Dioxide Thin Films from Uranium(IV) Amidate Precursors. ResearchGate.
  • Springell, R., et al. (2023). A review of uranium-based thin films. ResearchGate.
  • (n.d.). Structure and properties of uranium oxide thin films deposited by pulsed dc magnetron sputtering. NSUF.
  • (n.d.). This compound. WebElements.
  • (2020). Safety Protocol: Uranium. Safe Operating Procedure.
  • (n.d.). Uranium bromide (UBr4). PubChem.
  • (n.d.). SAFETY DATA SHEET URANIUM METAL. U.S. Department of Energy.
  • (n.d.). LAB INFO SHEET. Yale Environmental Health & Safety.
  • (n.d.). Procedures for Work with Radioactive Materials. University of California, Berkeley EH&S.
  • (n.d.). This compound. Wikipedia.
  • Springell, R., et al. (2023). A review of uranium-based thin films. ResearchGate.
  • (n.d.). Thin Film Deposition and Characterization Techniques. Open Access Pub.
  • Vajgel', F. (1985). Uranium (4) bromide UBr4. INIS-IAEA.
  • Kirkegaard, M. C., et al. (n.d.). Characterizing the Chemical Behavior of Uranium Compounds for Nuclear Forensics. OSTI.GOV.
  • (n.d.). Technical guide about thin films deposition. Neyco.
  • (n.d.). Toxicological Profile for Uranium. Agency for Toxic Substances and Disease Registry.
  • Sibbens, G., Moens, A., & Eykens, R. (2015). Preparation and sublimation of uranium tetrafluoride for the production of thin 235UF4 targets. JRC Publications Repository.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Uranium Tetrabromide (UBr₄)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Hydrolysis and Ensuring Product Purity

Welcome to the technical support center for the synthesis of uranium tetrabromide (UBr₄). This guide is designed for researchers, scientists, and professionals in drug development who work with sensitive actinide materials. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic procedures. The primary challenge in synthesizing UBr₄ is its extreme sensitivity to moisture, leading to hydrolysis and the formation of impurities. This document provides a comprehensive overview of how to prevent this critical issue.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis and handling of UBr₄.

Q1: What is this compound and why is it so sensitive to moisture?

This compound is a dark brown, crystalline solid that is highly hygroscopic.[1][2] This means it has a strong affinity for water and will readily absorb moisture from the atmosphere. This reactivity is characteristic of many anhydrous metal halides, especially those of the actinides. The uranium(IV) ion is susceptible to reaction with water molecules, which act as nucleophiles, leading to the displacement of bromide ligands and the formation of more thermodynamically stable uranium-oxygen bonds.

Q2: What are the primary products of UBr₄ hydrolysis?

While the complete hydrolysis pathway can be complex, the initial and most common impurity formed is uranium oxybromide (UOBr₂). In the presence of excess water and/or oxygen, this can further decompose to uranium dioxide (UO₂). The formation of these impurities is detrimental as it alters the stoichiometry, physical properties, and reactivity of the final product. The hydrolysis reaction also liberates hydrogen bromide (HBr) gas.

Q3: What are the visible signs that my UBr₄ sample has undergone hydrolysis?

Anhydrous, pure UBr₄ is a dark brown crystalline material.[1] The presence of lighter-colored powder, or a heterogeneous appearance, is a strong indicator of contamination with uranium oxybromides or oxides. Additionally, if the material is exposed to moist air, you may detect the sharp, acidic odor of HBr gas being evolved.

Q4: Can I salvage a partially hydrolyzed sample of UBr₄?

Salvaging a hydrolyzed sample is challenging. Purification is typically achieved through high-temperature sublimation under a high vacuum.[3] This process separates the more volatile UBr₄ from the less volatile oxybromide and oxide impurities. However, this requires specialized equipment and may result in significant loss of material. The most effective strategy is prevention.

Q5: What is the single most critical factor in preventing hydrolysis during synthesis?

The rigorous exclusion of air (specifically moisture and oxygen) from the reaction system is paramount. This is achieved by using thoroughly dried glassware and reagents, and by maintaining a static vacuum or a dynamic flow of a dry, inert gas such as argon or nitrogen throughout the entire synthesis, purification, and handling process.[3]

Troubleshooting Guide: Diagnosing Synthesis Issues

This guide provides a systematic approach to identifying and resolving common problems encountered during UBr₄ synthesis.

Symptom / Observation Potential Cause(s) Recommended Solution & Explanation
Final product is a light brown, tan, or greenish powder, not dark brown crystals. Hydrolysis due to moisture. This is the most likely cause. Contamination occurred from wet reagents, inadequately dried glassware, or leaks in the reaction setup.1. System Integrity Check: Ensure all joints and seals in your apparatus are vacuum-tight. 2. Rigorous Drying: Bake out all glassware under vacuum at >150°C for several hours. Dry inert gas with a moisture trap. 3. Reagent Purity: Use freshly opened or properly stored anhydrous reagents.
Low or no yield of UBr₄. 1. Incomplete Reaction: Reaction temperature may be too low or duration too short. 2. System Leak: A leak could allow the volatile bromine reactant to escape before it can react. 3. Reactant Passivation: The surface of the uranium metal may be passivated with a thin oxide layer, preventing reaction.1. Optimize Conditions: Consult literature for appropriate temperature profiles for your chosen method (e.g., 350-400°C for U + 2Br₂).[4] 2. Leak Test: Before starting, pull a vacuum on the assembled, empty apparatus and ensure it holds. 3. Activate Uranium: Clean the uranium metal surface by mechanical abrasion or acid etching (followed by thorough drying) immediately before use.
Product is contaminated with black or grey particles. Unreacted Starting Material. This could be unreacted uranium metal or uranium hydride, depending on the synthesis route.1. Increase Reaction Time/Temperature: Allow more time for the reaction to go to completion. 2. Use Stoichiometric Excess of Bromine: A slight excess of the brominating agent can help drive the reaction to completion. 3. Purification: Use vacuum sublimation to separate the volatile UBr₄ product from the non-volatile metal starting material.[3]
Pressure buildup in a sealed reaction vessel. Formation of Non-condensable Gases. If using a carbon-based starting material (e.g., UO₂ + C), CO or CO₂ may be produced. Hydrolysis also produces HBr gas.1. Venting Strategy: If using a flow system, ensure the outlet leads to a proper scrubbing solution (e.g., NaOH solution) to neutralize acidic gases like HBr and excess Br₂. 2. Avoid Carbon: Whenever possible, use direct synthesis from elemental uranium or uranium hydride to avoid gaseous carbon-based byproducts.[4]
Core Synthesis Protocol: Direct Bromination of Uranium Metal

This protocol is based on a common and direct method for producing high-purity, anhydrous UBr₄.[4] The causality behind each step is explained to emphasize the principles of hydrolysis prevention.

I. Pre-Synthesis: System Preparation (The Foundation of Success)
  • Glassware Selection: Use quartz or borosilicate glassware capable of withstanding high temperatures and vacuum. A typical setup consists of a two-zone tube furnace with a quartz reaction tube.

  • Rigorous Drying: Clean all glassware and then bake it out under a high vacuum (<10⁻³ torr) with a torch or in an oven at >200°C for at least 4 hours. This removes adsorbed water from the glass surfaces.

  • System Assembly: Assemble the reaction apparatus while it is still warm and immediately place it under a dynamic flow of high-purity, dry inert gas (Argon is preferred due to its density). Pass the inert gas through a drying column (e.g., P₂O₅ or a molecular sieve trap) before it enters the system.

  • Leak Testing: Once assembled, close the system and evacuate to a high vacuum. The pressure should hold steady, indicating the absence of leaks that could introduce atmospheric moisture.

II. Reagent Handling and Loading (Maintaining an Inert Atmosphere)
  • Uranium Preparation: All handling of uranium metal and the final UBr₄ product MUST be performed inside a glovebox with a dry, inert atmosphere (<1 ppm H₂O, O₂).

  • Loading Uranium: Weigh the desired amount of uranium metal turnings and place them in a quartz boat. Introduce the boat into the center of the quartz reaction tube.

  • Loading Bromine: Bromine is highly corrosive and toxic. It should be handled in a fume hood. A precisely measured amount of bromine can be vacuum-transferred and condensed into a cooled section of the sealed reaction tube. Alternatively, in a flow system, argon gas can be bubbled through liquid bromine to carry bromine vapor over the heated uranium.

III. The Reaction: Synthesis and In-Situ Purification
  • System Purge: Before heating, flush the entire system with dry argon for at least 30 minutes to remove any final traces of air.

  • Heating Profile:

    • Zone 1 (Uranium): Slowly heat the furnace zone containing the uranium metal to the target temperature of 350-400°C.[4]

    • Zone 2 (Bromine): If using a sealed tube, slowly warm the bromine-containing section to allow it to vaporize and react with the uranium. In a flow system, begin the flow of the Br₂/Ar gas mixture.

  • Reaction Monitoring: The reaction is exothermic. The dark brown UBr₄ product will form on the surface of the uranium. The reaction is complete when all the uranium metal has been consumed.

  • Purification by Sublimation: After the reaction is complete, increase the temperature of the reaction zone to >600°C while maintaining a vacuum.[3] The UBr₄ will sublime and can be collected as pure crystals in a cooler section of the tube, leaving non-volatile impurities (oxides, unreacted metal) behind.

IV. Product Recovery and Storage (Preserving Purity)
  • Cooling: Allow the system to cool completely to room temperature under a static vacuum or a positive pressure of inert gas.

  • Transfer: Quickly transfer the entire reaction tube into an inert atmosphere glovebox.

  • Recovery: Scrape the crystalline UBr₄ product from the walls of the collection zone.

  • Storage: Store the final product in a tightly sealed, labeled container inside the glovebox. For long-term storage, sealing the container within a second outer container provides additional protection.[2]

Visualizations and Data
Conceptual Diagrams

To better illustrate the critical chemical and procedural aspects, the following diagrams have been generated.

Hydrolysis Diagram 1: Simplified Hydrolysis Pathway of UBr₄ UBr4 UBr₄ (Anhydrous, Dark Brown Solid) UOBr2 UOBr₂ (Uranium Oxybromide Impurity) UBr4->UOBr2 + H₂O HBr 2HBr (Hydrogen Bromide Gas) UBr4->HBr - 2Br⁻, + O²⁻ H2O H₂O (Atmospheric Moisture) UO2 UO₂ (Further Decomposition Product) UOBr2->UO2 + H₂O / O₂

Caption: Simplified reaction showing the hydrolysis of UBr₄ to form undesirable impurities.

Workflow Diagram 2: Hydrolysis Prevention Workflow cluster_prep Preparation Phase cluster_execution Execution Phase (Inert Atmosphere) cluster_post Post-Synthesis Phase prep System Setup Rigorous Drying of Glassware Leak Testing under Vacuum execution Reagent Loading (Glovebox) Inert Gas Purge Controlled Thermal Reaction In-Situ Sublimation prep->execution post Cooldown under Inert Gas Product Recovery (Glovebox) Anhydrous Storage execution->post

Caption: Key workflow stages emphasizing the continuous exclusion of atmospheric contaminants.

Quantitative Data: Synthesis Parameter Summary

The table below summarizes various reported methods for synthesizing UBr₄, highlighting the critical parameters.

Synthesis Method Reactants Reaction Temperature (°C) Key Considerations / Yield Reference
Direct BrominationU (metal) + Br₂ (vapor)350 - 400Proceeds with quantitative yield in a sealed or flow system. Requires pure U metal.[4]
Hydride RouteUH₃ + Br₂200 - 250Proceeds more rapidly and at lower temperatures than direct bromination.[4]
Nitride RouteUN₁.₇₅ + Br₂> 450 (reaction) > 600 (sublimation)Requires pre-synthesis of uranium nitride. An inert gas stream is used to carry Br₂ vapor.[3]
Sulfide RouteUS₂ + Br₂> 150Lower temperature reaction, but may introduce sulfur-based impurities (e.g., sulfur bromide).[3]
References
  • Vertex AI Search Result 1. (URL not available)
  • LookChem. Cas 13470-20-7, this compound. [Link]

  • Google Patents.
  • IBI Labs. This compound SDS. [Link]

  • IUCr Journals. The Crystal Structure of this compound by X-ray and Neutron Diffraction. [Link]

Sources

Technical Support Center: Purification of Uranium Tetrabromide (UBr₄)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of uranium tetrabromide (UBr₄). This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the synthesis and purification of UBr₄.

This compound is a critical starting material in actinide chemistry, serving as a precursor for various organometallic and coordination complexes. Its purity is paramount for the success of subsequent reactions. However, its synthesis is often accompanied by the formation of byproducts, primarily uranium oxybromides (e.g., UOBr₂) and higher oxidation state species like uranium pentabromide (UBr₅), especially in the presence of trace oxygen or moisture.[1] This guide provides practical, experience-based solutions to overcome these purification hurdles.

I. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound. Each problem is analyzed for its probable cause, followed by a detailed, step-by-step solution.

Problem 1: Product is a greenish-brown or lighter-colored powder instead of the expected dark brown crystals.
  • Probable Cause: The most likely cause of a color deviation from the characteristic dark brown of pure UBr₄ is the presence of uranium oxybromide (UOBr₂) or hydrated uranium species.[1] this compound is highly hygroscopic and will readily react with atmospheric moisture to form these lighter-colored impurities.[2][3] Incomplete reaction or the presence of oxygen during synthesis can also lead to the formation of UOBr₂.

  • Solution: Purification via Vacuum Sublimation

    Vacuum sublimation is a highly effective method for separating the more volatile UBr₄ from the less volatile UOBr₂ and other uranium oxides.[4][5]

    Experimental Protocol: Vacuum Sublimation of UBr₄

    • Preparation: All manipulations should be performed in an inert atmosphere glovebox (e.g., argon or nitrogen) to prevent hydrolysis.

    • Apparatus Setup:

      • Place the impure UBr₄ in a quartz sublimation apparatus.

      • Connect the apparatus to a high-vacuum line equipped with a cold trap (liquid nitrogen).

    • Evacuation: Slowly evacuate the apparatus to a pressure of at least 10⁻³ mbar.[6]

    • Heating:

      • Gradually heat the sublimation vessel. The sublimation of UBr₄ typically occurs at temperatures above 600°C under vacuum.[5] A temperature gradient is crucial for successful separation.

      • The less volatile UOBr₂ will remain as a residue in the hotter zone, while the pure UBr₄ will sublime and deposit as dark brown crystals in the cooler zone of the apparatus.[4]

    • Collection: After the sublimation is complete, allow the apparatus to cool to room temperature under vacuum. Backfill with an inert gas before transferring the purified UBr₄ crystals in the glovebox.

    Diagram: UBr₄ Purification Workflow

    G cluster_synthesis Synthesis cluster_analysis1 Initial Analysis cluster_troubleshooting Troubleshooting cluster_purification Purification cluster_analysis2 Final Analysis synthesis Crude UBr₄ Synthesis (e.g., U + 2Br₂ → UBr₄) analysis1 Visual Inspection & Spectroscopic Analysis synthesis->analysis1 problem Problem: Off-color product (Greenish-brown) analysis1->problem cause Cause: UOBr₂ / Hydrated Species problem->cause sublimation Vacuum Sublimation cause->sublimation Solution residue Residue (UOBr₂) sublimation->residue Separates product Purified UBr₄ Crystals (Dark Brown) sublimation->product Yields analysis2 Purity Assessment (XRD, ICP-MS) product->analysis2

    Caption: Workflow for troubleshooting and purifying UBr₄.

Problem 2: Low yield of purified UBr₄ after sublimation.
  • Probable Cause:

    • Incomplete Sublimation: The temperature or vacuum may not have been sufficient for the complete sublimation of UBr₄.

    • Decomposition: At excessively high temperatures, UBr₄ can decompose.

    • Presence of UBr₅: If the synthesis was carried out with an excess of bromine, volatile uranium pentabromide (UBr₅) may have formed. UBr₅ is thermally unstable and decomposes, which can affect the overall yield of UBr₄.[1]

  • Solution: Optimization of Sublimation Parameters and Pre-treatment

    Experimental Protocol: Optimized Purification

    • Pre-treatment for UBr₅ Removal: If the presence of UBr₅ is suspected, the crude product can be heated to a moderate temperature (around 150-200°C) under vacuum prior to sublimation. This will cause the UBr₅ to decompose to UBr₄ and bromine, with the bromine being removed by the vacuum system.

    • Parameter Optimization for Sublimation:

      • Ensure a stable high vacuum (≤ 10⁻³ mbar) is maintained throughout the process.

      • Use a programmable tube furnace to create a precise and stable temperature gradient. Refer to the table below for recommended parameters.

      • Monitor the sublimation process visually if the apparatus allows. The disappearance of the crude material and the growth of crystals in the cooler zone indicate the progress of sublimation.

    • Post-sublimation Handling: Ensure the apparatus is fully cooled before backfilling with inert gas to prevent thermal shock to the glassware and potential loss of product.

    Table 1: Recommended Sublimation Parameters for UBr₄

ParameterRecommended RangeNotes
Pressure ≤ 10⁻³ mbarA high vacuum is essential to lower the sublimation temperature.
Hot Zone Temperature 600 - 700 °CThe temperature at which the crude UBr₄ is placed.[5]
Cold Zone Temperature 450 - 550 °CThe temperature at which pure UBr₄ will deposit as crystals.
Duration 12 - 24 hoursDependent on the quantity of material and the specific apparatus.
Problem 3: The purified product is still contaminated with other halides (e.g., chlorides).
  • Probable Cause: This issue arises if the starting materials for the UBr₄ synthesis were contaminated with other halides. For example, if UCl₄ was used in a metathesis reaction with a bromide source, incomplete reaction can lead to chloride contamination.[7]

  • Solution: Recrystallization from a Suitable Solvent

    While vacuum sublimation is excellent for removing non-volatile impurities, separating halides with similar volatilities can be challenging. In such cases, recrystallization can be an effective alternative, although it requires a suitable anhydrous solvent in which the solubility of UBr₄ and the impurity differ significantly.

    Experimental Protocol: Recrystallization of UBr₄

    • Solvent Selection: Anhydrous, non-coordinating solvents are required to prevent the formation of solvates. Ethyl acetate has been shown to react with UBr₄ to form complexes, so it should be used with caution and awareness of the potential products.[8] Thoroughly dried and deoxygenated solvents are critical.

    • Dissolution: In an inert atmosphere, dissolve the impure UBr₄ in a minimal amount of the chosen hot solvent.

    • Filtration: If insoluble impurities are present, perform a hot filtration through a pre-dried, inert filter medium (e.g., Celite or a fine porosity fritted glass filter).

    • Crystallization: Slowly cool the filtrate to induce crystallization. Further cooling (e.g., in a freezer) may be necessary to maximize the yield.

    • Isolation and Drying: Isolate the crystals by filtration, wash with a small amount of cold, fresh solvent, and dry thoroughly under high vacuum.

    Diagram: Decision Tree for UBr₄ Purification

    G start Crude UBr₄ Product q1 Is the product off-color (e.g., greenish-brown)? start->q1 sublimation Perform Vacuum Sublimation q1->sublimation Yes q3 Is halide contamination (e.g., chloride) suspected? q1->q3 No q2 Is the yield low? sublimation->q2 optimize Optimize Sublimation Parameters (T, P) q2->optimize Yes q2->q3 No final_product Pure UBr₄ optimize->final_product recrystallize Perform Recrystallization q3->recrystallize Yes q3->final_product No recrystallize->final_product

    Caption: Decision-making process for purifying crude UBr₄.

II. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions for handling this compound?

A1: this compound is a radioactive and toxic heavy metal.[9] All handling must be conducted in a designated radiological work area, typically within a fume hood or glovebox, to prevent inhalation or ingestion.[3][10] Personal protective equipment (PPE) is mandatory and includes a lab coat, safety goggles, and appropriate gloves.[3] Due to its hygroscopic nature, it must be handled under inert and anhydrous conditions.[2] Always consult your institution's Radiation Safety Officer for specific handling and disposal protocols.[11][12]

Q2: How can I assess the purity of my final UBr₄ product?

A2: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • X-ray Diffraction (XRD): To confirm the crystalline phase of UBr₄ and identify any crystalline impurities like UO₂Br₂.[7]

  • Infrared (IR) Spectroscopy: To check for the absence of U-O vibrations, which would indicate oxide or oxybromide contamination.[7]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For quantitative analysis of trace metal impurities.[7]

  • Elemental Analysis: To confirm the correct stoichiometric ratio of uranium to bromine.

Q3: My synthesis involves the reaction of UO₂ with a brominating agent. What are the likely byproducts?

A3: When starting from uranium oxides like UO₂, incomplete reaction is a common source of impurities. The primary byproduct is typically uranium oxybromide (UOBr₂).[4] Depending on the specific brominating agent and reaction conditions, you might also form other uranium-oxygen-bromine species. Purification via vacuum sublimation is generally effective at removing these less volatile oxide-containing byproducts.[4]

Q4: Can UBr₄ be stored in a standard laboratory desiccator?

A4: No. This compound is extremely hygroscopic and requires a more rigorous storage solution than a standard desiccator.[2][3] It must be stored in a tightly sealed container within an inert atmosphere glovebox. If a glovebox is not available, storage in a sealed ampoule under vacuum or inert gas is a viable alternative.

Q5: What is the expected appearance of high-purity UBr₄?

A5: High-purity this compound should be a dark brown, crystalline solid.[2][13] Lighter colors, such as greenish-brown, are indicative of impurities, most commonly uranium oxybromide or hydrated species.

III. References

  • LookChem. (n.d.). Cas 13470-20-7, this compound. Retrieved from [Link]

  • IBI Labs. (n.d.). This compound SDS. Retrieved from [Link]

  • Properties of UBr4. (n.d.). Retrieved from [Link]

  • Prigent, J. (1953). SIMPLE PREPARATION OF URANIUM OXYBROMIDE, this compound, AND ANHYDROUS URANYL BROMIDE. EXISTENCE OF URANIUM PENTABROMIDE. Compt. rend., Vol: 238. OSTI.GOV. Retrieved from [Link]

  • Long, E. A. (1951). Preparation of uranium bromide. U.S. Patent No. 2,562,122. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • Newton, A. S., & Johnson, O. (1953). Preparation of uranium bromide. U.S. Patent No. 2,635,035. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • National Institute of Standards and Technology. (2017). SAFETY DATA SHEET. Retrieved from [Link]

  • Rudel, S. S., et al. (2021). Convenient Syntheses of Trivalent Uranium Halide Starting Materials without Uranium Metal. Inorganic Chemistry, 60(11), 7899-7909. Retrieved from [Link]

  • IBI Labs. (n.d.). This compound. Retrieved from [Link]

  • Winter, M. (n.d.). This compound. WebElements. Retrieved from [Link]

  • Scheibe, B., et al. (2022). Surprises in the Solvent-Induced Self-Ionization in the Uranium Tetrahalide UX4 (X = Cl, Br, I)/Ethyl Acetate System. Inorganics, 10(4), 48. Retrieved from [Link]

  • NBL Program Office, U.S. Department of Energy. (n.d.). SAFETY DATA SHEET URANIUM METAL. Retrieved from [Link]

  • UC Irvine Environmental Health & Safety. (n.d.). Shipping Hazardous Materials: Fundamentals. Retrieved from [Link]

  • University of Nebraska-Lincoln Environmental Health and Safety. (2009). SAFETY PROTOCOL: URANIUM. Retrieved from [Link]

  • Rudel, S. S., et al. (2021). Facile syntheses of pure uranium halides: UCl₄, UBr₄ and UI₄. Dalton Transactions, 50(4), 1308-1315. Retrieved from [Link]

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Technical Support Center: Optimizing High-Yield UBr₄ Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with Uranium Tetrabromide (UBr₄). It provides in-depth technical support, troubleshooting advice, and frequently asked questions to help optimize reaction conditions for high-yield synthesis. The information presented here is grounded in established scientific principles and practical laboratory experience.

Overview of UBr₄ Synthesis

This compound (UBr₄) is a dark brown, crystalline compound that is highly hygroscopic.[1] Its synthesis is crucial for various applications, including in the nuclear industry and as a precursor in chemical research for studying uranium chemistry.[1] Common synthesis routes involve the direct reaction of uranium metal with bromine or the conversion of uranium oxides using a suitable brominating agent. The choice of method often depends on the available starting materials, desired purity, and scale of the reaction.

A significant challenge in UBr₄ synthesis is its sensitivity to air and moisture, which can lead to the formation of oxybromides and a reduction in yield and purity. Therefore, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate glovebox or Schlenk line techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing UBr₄?

There are several established methods for the synthesis of UBr₄. The most prevalent include:

  • Direct Bromination of Uranium Metal: This method involves reacting uranium metal (e.g., turnings) with bromine vapor, typically carried in a stream of inert gas like nitrogen.[1] The reaction is generally performed at elevated temperatures.

  • Reaction of Uranium Oxides with a Brominating Agent: Uranium oxides, such as UO₂ or U₃O₈, can be converted to UBr₄ using a variety of brominating agents. One effective method involves the reaction of UO₂ with aluminum tribromide (AlBr₃) in a sealed ampule under vacuum, followed by purification via chemical vapor transport.[2] Another approach utilizes carbon tetrabromide (CBr₄) to react with uranium dioxide at elevated temperatures.[3]

  • Reaction of Uranium and Bromine: A straightforward method involves the direct reaction of uranium with bromine.[4]

Q2: How can I purify the synthesized UBr₄?

Purification is critical to obtaining high-quality UBr₄. A common and effective method is vacuum distillation or sublimation . This process involves heating the crude UBr₄ under a high vacuum. The UBr₄ will sublime and can be collected on a cold surface, leaving less volatile impurities behind. This technique is particularly useful for removing uranium oxybromides and other non-volatile contaminants.[1]

Another purification technique is chemical vapor transport , which can be employed when synthesizing UBr₄ from UO₂ and AlBr₃.[2] This method not only purifies the product but can also yield single crystals.

Q3: What are the key safety precautions when working with UBr₄ and its precursors?

Working with uranium compounds requires strict adherence to safety protocols due to their radioactivity and chemical toxicity. Key safety measures include:

  • Handling: Always handle uranium compounds in a designated area, preferably a fume hood or a glovebox, to prevent inhalation and ingestion.[5] Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves.[5][6]

  • Contamination Control: Work on benchtop paper to contain any spills.[6] Regularly monitor work surfaces and gloves for contamination.[5]

  • Waste Disposal: All radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.[5][6]

  • Chemical Hazards: Be aware of the chemical hazards of the reagents used. For instance, bromine is highly corrosive and toxic. Fine particles or shavings of uranium can be pyrophoric.[5]

Troubleshooting Guide

This section addresses specific issues that may be encountered during UBr₄ synthesis and provides actionable solutions.

Issue 1: Low Yield

A lower-than-expected yield is a common problem in UBr₄ synthesis. Several factors can contribute to this issue.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the brominating agent may be necessary to drive the reaction to completion. - Optimize Reaction Time and Temperature: The reaction may require a longer duration or higher temperature. Refer to established protocols and consider performing a time-course study to determine the optimal reaction time.[2]
Product Loss During Purification - Sublimation/Distillation Conditions: Optimize the temperature and vacuum for sublimation or distillation. If the temperature is too high, the product may be lost. If the vacuum is insufficient, the sublimation rate will be low.
Side Reactions - Inert Atmosphere: Ensure a scrupulously dry and oxygen-free inert atmosphere. The presence of moisture or oxygen can lead to the formation of uranium oxybromides, reducing the yield of UBr₄.
Hygroscopic Nature of Product - Handling: UBr₄ is very hygroscopic.[1] All post-synthesis manipulations, including weighing and transfer, must be performed under a dry, inert atmosphere to prevent hydration.
Issue 2: Product Contamination

The purity of UBr₄ is crucial for its subsequent applications. Contamination can arise from unreacted starting materials, side products, or improper handling.

Contaminant Identification Remediation
Uranium Oxides (UO₂, U₃O₈) - Appearance: The product may appear lighter in color or heterogeneous. - Characterization: X-ray Diffraction (XRD) can identify crystalline oxide phases.- Purification: Vacuum sublimation is effective as uranium oxides are not volatile under the conditions used to sublime UBr₄. - Reaction Conditions: Ensure a sufficient amount of brominating agent and adequate reaction time to fully convert the oxide starting material.
Uranium Oxybromides - Appearance: The presence of a lighter-colored, powdery substance mixed with the dark brown UBr₄ crystals.- Purification: Vacuum sublimation can separate UBr₄ from less volatile oxybromides. - Prevention: Strict exclusion of air and moisture during the synthesis is paramount. Use high-purity, dry reagents and solvents.
Unreacted Brominating Agent (e.g., AlBr₃) - Characterization: Can be identified by techniques like Energy-Dispersive X-ray Spectroscopy (EDS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).- Purification: Careful temperature control during vacuum sublimation can separate the more volatile brominating agent from the UBr₄ product.
Issue 3: Difficulty in Handling and Storage

The reactive and hygroscopic nature of UBr₄ presents handling and storage challenges.

Problem Solution
Rapid Decomposition in Air All manipulations must be performed in a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen) with low levels of oxygen and moisture.
Hygroscopic Nature Store UBr₄ in a tightly sealed container, preferably under an inert atmosphere, inside a desiccator or glovebox.
Pyrophoricity of Uranium Metal When using uranium metal as a starting material, be aware that fine powders or turnings can be pyrophoric.[5] Handle with care and avoid exposure to air, especially when heated.

Experimental Workflows & Diagrams

Synthesis of UBr₄ from UO₂ and AlBr₃

This method, adapted from the literature, provides a reliable route to high-purity UBr₄.[2]

Step-by-Step Protocol:

  • Preparation: In an inert atmosphere glovebox, charge a quartz ampule with uranium dioxide (UO₂) and aluminum tribromide (AlBr₃). A molar ratio of 1:2 (UO₂:AlBr₃) is typically used, with a small excess of AlBr₃ acting as a transport agent.

  • Sealing: Evacuate the ampule to a high vacuum (e.g., 1 x 10⁻³ mbar) and flame-seal it.

  • Initial Reaction: Place the sealed ampule in a tube furnace and heat at 250°C for 12 hours. This allows for the initial reaction between UO₂ and AlBr₃.

  • Chemical Vapor Transport: After the initial reaction, establish a temperature gradient in the furnace. The end of the ampule containing the reactants (the "source") should be at a higher temperature (e.g., 350°C), and the other end (the "sink") at a lower temperature (e.g., 230°C).

  • Product Collection: UBr₄ will be transported via the gas phase and deposit as crystals in the cooler "sink" zone. This process effectively purifies the UBr₄.

  • Recovery: After the transport is complete, carefully open the ampule in an inert atmosphere glovebox to recover the purified UBr₄ crystals.

Workflow Diagram:

UBr4_Synthesis_Workflow start Start prep Prepare Reactants (UO₂, AlBr₃) in Glovebox start->prep seal Seal Ampule under Vacuum prep->seal react Initial Reaction (250°C, 12h) seal->react transport Chemical Vapor Transport (350°C -> 230°C) react->transport collect Collect Purified UBr₄ Crystals in Glovebox transport->collect end End collect->end Troubleshooting_Logic issue Problem Encountered low_yield Low Yield issue->low_yield contamination Product Contamination issue->contamination incomplete_rxn Incomplete Reaction? - Check Stoichiometry - Optimize Time/Temp low_yield->incomplete_rxn loss_purification Loss during Purification? - Optimize Sublimation low_yield->loss_purification side_reactions Side Reactions? - Ensure Inert Atmosphere low_yield->side_reactions unreacted_sm Unreacted Starting Material? - Increase Reaction Time/Temp contamination->unreacted_sm oxybromides Oxybromide Formation? - Strict Exclusion of Air/H₂O contamination->oxybromides solution Solution Implemented incomplete_rxn->solution loss_purification->solution side_reactions->solution unreacted_sm->solution oxybromides->solution

Caption: Logic diagram for troubleshooting UBr₄ synthesis.

Characterization of UBr₄

Proper characterization is essential to confirm the identity and purity of the synthesized UBr₄.

Technique Information Obtained
Powder X-ray Diffraction (PXRD) Confirms the crystal structure and phase purity of the UBr₄. It can also detect crystalline impurities such as uranium oxides. [2]
Single-Crystal X-ray Diffraction Provides detailed structural information, including bond lengths and angles, for single crystals of UBr₄.
Infrared (IR) Spectroscopy Can be used to check for the presence of impurities, such as hydroxyl groups from moisture contamination or residual organic compounds. [2]
Elemental Analysis Confirms the elemental composition (uranium and bromine content) of the synthesized product. [3]

References

  • Cas 13470-20-7, this compound - LookChem. (URL: [Link])

  • Uranium and Thorium - Division of Research Safety - University of Illinois. (2023-09-27). (URL: [Link])

  • Safety Protocol: Uranium (3/20) - Safe Operating Procedure. (URL: [Link])

  • Facile syntheses of pure uranium halides: UCl₄, UBr₄ and UI₄ - ResearchGate. (URL: [Link])

  • This compound - Wikipedia. (URL: [Link])

  • Crystallographic Data. 153. This compound, UBr₄. (URL: [Link])

  • Occupational Safety and Health Guideline for Uranium and Insoluble Compounds - Regulations.gov. (2013-03-01). (URL: [Link])

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Technical Support Center: Minimizing Impurities in Uranium Tetrabromide (UBr₄) Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of high-purity Uranium Tetrabromide (UBr₄). It addresses common challenges and offers practical, evidence-based solutions to minimize impurities throughout the production process.

Troubleshooting Guide: Common Issues in UBr₄ Synthesis

This section addresses specific problems that may arise during the synthesis of this compound, their probable causes, and recommended solutions.

Issue Probable Cause(s) Recommended Solution(s)
Product is green instead of brown Incomplete reaction or presence of unreacted uranium starting material.- Ensure stoichiometric or slight excess of bromine is used.- Increase reaction temperature or duration.- Verify the purity of the uranium metal precursor.
Product is highly hygroscopic and fumes in air Presence of moisture, leading to hydrolysis and formation of uranium oxybromides (UOBr₂) or uranyl bromide (UO₂Br₂).[1][2]- Use rigorously dried glassware and reagents.- Conduct the reaction and handling in an inert atmosphere (e.g., argon or nitrogen) within a glovebox.[1][3]- Purify the final product via vacuum sublimation to remove volatile hydrolysis products.[1][4]
Low Yield - Incomplete reaction.- Loss of product during transfer or purification.- Side reactions due to impurities in starting materials or atmosphere.- Optimize reaction conditions (temperature, time, stoichiometry).- Handle the product in an inert atmosphere to prevent losses due to reactivity with air.- Use high-purity, anhydrous starting materials.
Presence of uranium oxide impurities in the final product - Reaction of UBr₄ with residual oxygen or moisture.[5]- Incomplete conversion if starting from uranium oxides.[6]- Ensure a leak-tight reaction setup with a continuous flow of inert gas.- If starting from UO₂ or U₃O₈, use an appropriate brominating agent (e.g., CBr₄) and ensure complete reaction and sublimation of UBr₄ away from the oxide residue.[6]
Product contains other halide impurities (e.g., chlorides) Contamination from starting materials or reaction vessel.- Use high-purity uranium and bromine.- If using a metathesis reaction (e.g., UCl₄ + 4HBr), ensure complete removal of HCl and unreacted UCl₄.

Frequently Asked Questions (FAQs)

Synthesis and Handling

Q1: What are the most common methods for synthesizing UBr₄?

A1: Common synthesis routes include:

  • Direct Bromination of Uranium Metal: Reacting uranium metal turnings with bromine vapor in a stream of inert gas.[4][7] This is a direct and often high-yield method.

  • Reaction with Uranium Oxides: Heating uranium oxides (UO₂ or U₃O₈) with a brominating agent like carbon tetrabromide (CBr₄).[6] This method avoids the need for pure metallic uranium.

  • Metathesis Reactions: Reacting uranium tetrachloride (UCl₄) with hydrogen bromide (HBr) at elevated temperatures.[1]

Q2: Why is an inert atmosphere crucial during synthesis and handling?

A2: this compound is highly hygroscopic and susceptible to hydrolysis.[3][4][6] Exposure to moisture in the air will lead to the formation of uranium oxybromides (such as UO₂Br₂) and other hydrated species, compromising the purity and integrity of the final product.[1] All manipulations should be performed in a dry glovebox under an argon or nitrogen atmosphere.

Q3: How can I purify crude UBr₄?

A3: The most effective method for purifying UBr₄ is vacuum sublimation .[1][4] Heating the crude product under high vacuum (e.g., 10⁻³ Torr) at around 400-600°C allows the UBr₄ to sublime, leaving behind less volatile impurities like uranium oxides.[1][8] The purified UBr₄ can then be collected on a cold finger or in a cooler part of the apparatus.

Impurity Characterization

Q4: How can I detect and quantify impurities in my UBr₄ sample?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment:

  • X-Ray Diffraction (XRD): To identify crystalline phases and detect crystalline impurities like UO₂ or other uranium bromide species.[1]

  • Infrared (IR) Spectroscopy: To detect the presence of U-O vibrations (around 900 cm⁻¹), which indicate oxide contamination.[1]

  • Karl Fischer Titration: To quantify the water content with high sensitivity (down to ppm levels).[1]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For trace metal analysis to detect elemental impurities in the parts-per-billion range.[1]

Q5: What are the spectroscopic signatures of pure UBr₄?

A5: Pure UBr₄ exhibits characteristic spectroscopic features:

  • Infrared Spectroscopy: U-Br stretching vibrations can be observed at approximately 185 cm⁻¹ and 192 cm⁻¹.[1]

  • Raman Spectroscopy: A strong band corresponding to the symmetric U-Br stretching vibration appears around 205 cm⁻¹.[1]

Experimental Protocols

Protocol 1: Synthesis of UBr₄ via Direct Bromination of Uranium Metal

This protocol is adapted from established methods for the direct synthesis of this compound.[4][7]

Materials:

  • Uranium metal turnings

  • Liquid bromine (Br₂)

  • High-purity nitrogen or argon gas

  • Quartz reaction tube

  • Tube furnace

  • Gas washing bottle (bubbler)

  • Cold trap (e.g., liquid nitrogen)

  • Schlenk line or glovebox

Procedure:

  • System Setup: Assemble the quartz reaction tube within the tube furnace. Connect one end to the inert gas supply via a bubbler containing liquid bromine. Connect the other end to a cold trap and exhaust. All glassware must be rigorously dried beforehand.

  • Inert Atmosphere: Place the uranium turnings in the center of the quartz tube. Flush the entire system with dry, inert gas for at least 30 minutes to remove all air and moisture.

  • Reaction: Begin heating the furnace to the desired reaction temperature (typically 650-700°C).

  • Bromination: Once the furnace reaches the target temperature, divert the inert gas flow through the bromine bubbler to introduce bromine vapor into the reaction tube. The nitrogen gas becomes saturated with bromine vapor.[4]

  • Sublimation and Collection: The UBr₄ product will form and, at these temperatures, sublime.[8] It will be carried by the gas stream and condense in a cooler section of the tube downstream from the furnace.

  • Completion and Cooling: Continue the process until all the uranium metal has reacted. Stop the bromine flow by bypassing the bubbler and continue to flow inert gas while the system cools to room temperature.

  • Product Recovery: Carefully transfer the condensed, crystalline UBr₄ product to a sealed container inside a glovebox.

Workflow for Minimizing Impurities in UBr₄ Production

G cluster_prep Pre-Synthesis Preparation cluster_synthesis Synthesis cluster_purification Post-Synthesis Purification cluster_handling Handling and Storage cluster_analysis Quality Control start Start: High-Purity UBr₄ Synthesis precursors Select High-Purity Precursors (Uranium Metal or Oxide) start->precursors reagents Use Anhydrous Brominating Agents and Solvents precursors->reagents glassware Rigorously Dry All Glassware reagents->glassware inert_atm Establish Inert Atmosphere (Argon or Nitrogen) glassware->inert_atm reaction Perform Synthesis Reaction (e.g., Direct Bromination) inert_atm->reaction sublimation Purify via Vacuum Sublimation reaction->sublimation glovebox Handle Product Exclusively in a Glovebox sublimation->glovebox storage Store in Tightly Sealed Container in a Cool, Dry, Dark Place glovebox->storage analysis Characterize Purity (XRD, IR, Karl Fischer, ICP-MS) storage->analysis end End: High-Purity UBr₄ analysis->end

Caption: Workflow for the synthesis of high-purity this compound.

References

  • IBI Labs. (n.d.). This compound SDS.
  • LookChem. (n.d.). Cas 13470-20-7, this compound.
  • Chemical Compound Properties D
  • Brauer, G. (Ed.). (1981). Handbook of Preparative Inorganic Chemistry (2nd ed., Vol. 2). Academic Press.
  • Long, G. C. (1953). Preparation of uranium bromide. U.S. Patent No. 2,635,035. Washington, DC: U.S.
  • Prigent, J. (1953). SIMPLE PREPARATION OF URANIUM OXYBROMIDE, this compound, AND ANHYDROUS URANYL BROMIDE. EXISTENCE OF URANIUM PENTABROMIDE. Compt. rend., 238.
  • Wikipedia. (2025). This compound.
  • IBI Labs. (n.d.). This compound.
  • Winter, M. (n.d.). This compound.
  • ChemBK. (2024). This compound.
  • KEPCO E&C. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Uranium bromide (UBr4). PubChem Compound Database.
  • Powers, J. J., & Cooke, K. D. (2022).
  • Baker, R. D., et al. (1959). The Preparation of High-Purity Uranium Metal by the Bomb Reduction of Uranium Tetrafluoride. Transactions of the Metallurgical Society of AIME, 215.
  • Jaffe, R. L., et al. (2021). Characterizing the Solid Hydrolysis Product, UF4(H2O)2.
  • U.S. Atomic Energy Commission. (1955).
  • Sweet, L. E., et al. (2023).
  • Foster, K. R. (2021). Purification of Uranium Tetrafluoride Using Ammonium Bifluoride. Scholar Commons.
  • Fortier, S., et al. (2021). Room temperature synthesis of UO2+x nanocrystals and thin films via hydrolysis of uranium(IV) complexes.
  • Mautz, E. W. (1970). PRODUCTION OF URANIUM TETRAFLUORIDE AND URANIUM METAL.
  • ResearchGate. (n.d.).
  • ResearchGate. (2016). Synthesis of ordered mesoporous uranium dioxide by a nanocasting route.

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Technical Support Center: Uranium Tetrabromide (UBr₄) Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Uranium Tetrabromide (UBr₄). This guide is designed for researchers, scientists, and professionals in drug development who work with this highly reactive and sensitive compound. Here, we address common challenges and questions regarding the stability of UBr₄, providing in-depth, scientifically grounded answers and practical troubleshooting protocols. Our goal is to empower you with the knowledge to ensure the integrity of your samples and the success of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding UBr₄ Instability

This section covers the fundamental properties of this compound that contribute to its instability and outlines the primary degradation pathways.

Q1: What are the primary chemical properties of this compound (UBr₄) that make it unstable?

A1: this compound is a brown, hygroscopic crystalline solid where uranium exists in the +4 oxidation state.[1][2][3][4][5] Its instability primarily stems from two key characteristics:

  • Hygroscopicity: UBr₄ readily absorbs moisture from the atmosphere.[6] This initiates a degradation process called hydrolysis.

  • Susceptibility to Oxidation: The Uranium(IV) center is susceptible to oxidation to higher oxidation states, such as Uranium(V) or Uranium(VI), especially in the presence of air (oxygen).[7][8][9]

These reactions lead to the formation of various impurities, compromising the integrity of the UBr₄ sample.

Q2: What happens when my UBr₄ sample is exposed to air and moisture? What are the degradation products?

A2: Exposure to air and moisture initiates a cascade of chemical reactions, fundamentally altering your sample.

  • Hydrolysis: The most immediate reaction is with water (H₂O). Tetravalent actinide ions like U(IV) have a strong tendency to hydrolyze.[10] This process can lead to the formation of uranium oxybromides (such as UOBr₂) and ultimately uranium oxides (like UO₂). The reaction with water can be complex, potentially forming various hydrated species and uranium hydroxides.

  • Oxidation: In the presence of oxygen, the U(IV) in UBr₄ can be oxidized to the more stable U(VI) state, often forming uranyl bromide (UO₂Br₂). This is a common pathway for many uranium(IV) halides.[7]

The specific degradation products can be a mixture of these compounds, and their relative amounts will depend on the extent and duration of exposure to air and moisture. A similar phenomenon of hydrolysis and oxidation is observed with uranium tetrafluoride (UF₄), which degrades into uranyl fluoride (UO₂F₂), uranium oxides, and "Schoepite-like" uranium complexes upon exposure to humidity.[11][12]

Q3: I've noticed a color change in my UBr₄ sample. What does this indicate?

A3: A visible color change is a strong indicator of sample degradation. Pure this compound is a brown crystalline solid.[4][5] The appearance of lighter yellow or orange hues can suggest the formation of uranyl (UO₂²⁺) species, which are characteristic of U(VI) compounds. Darker, blackish tones might indicate the formation of uranium oxides like UO₂. Any deviation from the initial brown color should be treated as a sign of contamination and instability.

Section 2: Troubleshooting Guide - Proactive and Reactive Measures

This section provides actionable steps to prevent degradation and to assess the purity of your UBr₄ samples.

Q4: My experiment requires highly pure UBr₄. How can I be sure my sample is not degraded?

A4: Visual inspection is the first step, but for rigorous quality control, analytical techniques are essential.

  • Powder X-ray Diffraction (PXRD): This is a powerful technique to identify the crystalline phases present in your sample. The diffraction pattern of pure UBr₄ is distinct. The presence of additional peaks corresponding to uranium oxides or oxybromides will confirm degradation.

  • Raman Spectroscopy: This technique is highly sensitive to the vibrational modes of molecules and can be particularly useful for identifying uranium-oxygen bonds characteristic of hydrolysis and oxidation products. Studies on the analogous compound UF₄ have shown Raman spectroscopy to be excellent for measuring humidity-induced degradation.[11]

  • UV-Vis Spectroscopy: Dissolving a small sample in an appropriate anhydrous, deoxygenated solvent and measuring its absorption spectrum can be informative. The electronic transitions of U(IV) complexes are distinct from those of U(VI) species.

The following table summarizes the key analytical methods for assessing UBr₄ purity:

Analytical TechniqueInformation ProvidedKey Indicators of Degradation
Powder X-ray Diffraction (PXRD) Crystalline phase identificationAppearance of peaks corresponding to UO₂, UOBr₂, etc.
Raman Spectroscopy Molecular vibrational modesPresence of strong U=O stretching bands indicative of uranyl species.
UV-Vis Spectroscopy Electronic transitions of uranium speciesShift in absorption bands, appearance of new peaks characteristic of U(VI).
Q5: What are the absolute best practices for handling and storing UBr₄ to prevent degradation?

A5: Due to its extreme sensitivity, strict adherence to inert atmosphere techniques is non-negotiable.

  • Glovebox: All manipulations of UBr₄ should be performed in a glovebox with a continuously maintained inert atmosphere (e.g., argon or nitrogen) with very low levels of oxygen and moisture (<1 ppm).[13]

  • Storage: Store UBr₄ in a tightly sealed container, preferably made of glass, within the glovebox.[13] For long-term storage, consider sealing the container under vacuum or a high-purity inert gas. It is also advisable to store the material away from light and heat sources.[13]

  • Glassware: All glassware must be rigorously dried before use, typically by oven-drying at high temperatures (e.g., 140°C for 4 hours or 125°C overnight) and then cooling under vacuum or in an inert atmosphere.[14][15][16]

The workflow for handling UBr₄ should be designed to minimize any potential exposure to the ambient atmosphere.

Q6: I suspect my solvent is a source of contamination. What solvents are compatible with UBr₄ and how should they be prepared?

A6: Solvent choice and preparation are critical. Protic solvents like water and alcohols will react with UBr₄ and must be avoided.[7]

  • Compatible Solvents: Non-protic, coordinating solvents such as tetrahydrofuran (THF), acetonitrile, and dimethylformamide (DMF) can be used, as they can form stable solvates with UBr₄.[7]

  • Solvent Purification: These solvents must be rigorously dried and deoxygenated before use. Standard procedures involve distillation from appropriate drying agents (e.g., sodium/benzophenone for THF) followed by degassing via freeze-pump-thaw cycles or sparging with a high-purity inert gas. Commercially available anhydrous solvents packaged under an inert atmosphere are also a good option.[17]

Q7: Can I stabilize my UBr₄ sample by forming a complex?

A7: Yes, forming a stable coordination complex is an excellent strategy to enhance the stability of U(IV). The ligands coordinate to the uranium center, protecting it from hydrolysis and oxidation.

  • Ligand Selection: Strong donor ligands, particularly those with "hard" donor atoms like oxygen or nitrogen, can form robust complexes with the hard U(IV) ion. Examples from related actinide chemistry include phosphine oxides (e.g., triphenylphosphine oxide), amides (e.g., hexamethylphosphoramide), and various multidentate ligands. For instance, plutonium tetrabromide (PuBr₄) forms stable complexes with hexamethylphosphoramide and triphenylphosphine oxide.[18]

  • Synthesis: The synthesis of these complexes should, of course, be carried out under strict inert atmosphere conditions using anhydrous and deoxygenated solvents.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures related to ensuring UBr₄ stability.

Protocol 1: Inert Atmosphere Handling of UBr₄ using a Schlenk Line

This protocol is for researchers who may not have access to a glovebox but need to handle UBr₄ for reactions.

Objective: To transfer a solid UBr₄ sample from its storage container to a reaction flask under a positive pressure of an inert gas.

Materials:

  • Schlenk line with dual vacuum/inert gas manifold

  • Oven-dried Schlenk flask with a sidearm and a rubber septum

  • Oven-dried glassware (spatula, funnel)

  • Source of high-purity inert gas (Argon or Nitrogen)

  • Mineral oil bubbler

  • Vacuum pump

Procedure:

  • System Preparation: Assemble the dry reaction flask and other necessary glassware. Attach the flask to the Schlenk line via the sidearm.

  • Purging: Evacuate the flask using the vacuum pump and then backfill with the inert gas. Repeat this "evacuate-backfill" cycle at least three times to ensure all air and residual moisture are removed.

  • Positive Pressure: Maintain a slight positive pressure of the inert gas in the flask, as indicated by the bubbling rate in the mineral oil bubbler.[15]

  • Sample Transfer: Briefly remove the septum and, under a strong counterflow of inert gas, quickly add the UBr₄ to the flask using a dry spatula and funnel.

  • Resealing: Immediately replace the septum to reseal the flask.

  • Final Purge: Perform one more "evacuate-backfill" cycle to remove any small amount of air that may have entered during the transfer.

Below is a diagram illustrating the basic Schlenk line setup for inert atmosphere handling.

SchlenkLine cluster_manifold Schlenk Line Manifold cluster_reaction Reaction Setup Inert Gas Inert Gas Manifold Dual Manifold Inert Gas->Manifold Gas In Vacuum Pump Vacuum Pump Vacuum Pump->Manifold Vac In Sidearm Manifold->Sidearm To Flask Bubbler Oil Bubbler Manifold->Bubbler Reaction Flask Schlenk Flask (with UBr₄) Septum Rubber Septum Reaction Flask->Septum Seal Reaction Flask->Sidearm

Caption: Basic setup for handling air-sensitive compounds using a Schlenk line.

Protocol 2: Preparation of Anhydrous, Deoxygenated THF for UBr₄ Dissolution

Objective: To prepare Tetrahydrofuran (THF) suitable for dissolving UBr₄ without causing degradation.

Materials:

  • Still for solvent distillation

  • Sodium metal

  • Benzophenone

  • High-purity inert gas (Argon or Nitrogen)

  • Schlenk flask for solvent storage

Procedure:

  • Pre-drying: Pre-dry the THF over a drying agent like calcium hydride (CaH₂) overnight to remove the bulk of the water.

  • Distillation Setup: Set up a distillation apparatus. In the distillation flask, add fresh sodium metal and a small amount of benzophenone to the pre-dried THF.

  • Refluxing: Heat the mixture to reflux under a gentle flow of inert gas. The solution will turn a deep blue or purple color when the THF is anhydrous and oxygen-free. This color is due to the benzophenone ketyl radical anion, which is quenched by water and oxygen.

  • Distillation: Once the characteristic blue/purple color persists, distill the THF directly into an oven-dried Schlenk flask that has been purged with inert gas.

  • Storage: Store the freshly distilled, anhydrous, and deoxygenated THF in the sealed Schlenk flask under a positive pressure of inert gas. Use within a short period for best results.

The following diagram illustrates the degradation pathways of UBr₄ and the preventative measures.

UBr4_Degradation cluster_prevention UBr4 This compound (UBr₄) (Pure, Brown Solid) Hydrolysis_Products Hydrolysis Products (e.g., UOBr₂, U(OH)₄) UBr4->Hydrolysis_Products Hydrolysis Oxidation_Products Oxidation Products (e.g., UO₂Br₂, U₃O₈) UBr4->Oxidation_Products Oxidation H2O Moisture (H₂O) from atmosphere H2O->Hydrolysis_Products O2 Oxygen (O₂) from atmosphere O2->Oxidation_Products Degraded_Sample Degraded Sample (Impure, Color Change) Hydrolysis_Products->Degraded_Sample Oxidation_Products->Degraded_Sample Prevention Preventative Measures Prevention->UBr4 Maintains Purity Glovebox Inert Atmosphere (Glovebox/Schlenk Line) DrySolvents Anhydrous Solvents Complexation Complexation with Stable Ligands Glovebox->H2O Blocks Glovebox->O2 Blocks DrySolvents->H2O Eliminates Complexation->UBr4 Stabilizes

Caption: Degradation pathways of UBr₄ and corresponding preventative strategies.

References

  • Properties of UBr4. (n.d.). Google AI.
  • This compound. (2025, July 26). In Wikipedia.
  • Winter, M. (n.d.). This compound. WebElements.
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  • Handling Air-Sensitive Reagents. (n.d.). MilliporeSigma.
  • Handling air-sensitive reagents AL-134. (n.d.). MIT.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific.
  • Plutonium compounds. (n.d.). In Wikipedia.
  • Christian, J. H., et al. (2022). Probing the hydrolytic degradation of UF4 in humid air. Dalton Transactions, 51(12), 4585-4590.
  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Solubility and Hydrolysis of Tetravalent Actinides. (n.d.). OECD Nuclear Energy Agency.
  • Uranium tetrachloride. (n.d.). In Wikipedia.
  • Christian, J. H., et al. (2020). Characterizing the solid hydrolysis product, UF4(H2O)2.5, generated from neat water reactions with UF4 at room temperature. Dalton Transactions, 49(4), 1063-1069.
  • Bargar, J. R., et al. (2013). Uranium redox transition pathways in acetate-amended sediments. Proceedings of the National Academy of Sciences, 110(12), 4506-4511.
  • Bargar, J. R., et al. (2013). Uranium redox transition pathways in acetate-amended sediments.

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Technical Support Center: Uranium Tetrabromide Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for uranium tetrabromide (UBr₄) crystallization. This resource, designed for professionals in research and drug development, provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the crystallization of this unique and sensitive material. As Senior Application Scientists, we have synthesized technical data with practical, field-tested insights to help you navigate the complexities of working with UBr₄.

This compound is a brown, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] This property, combined with its radioactivity, necessitates careful handling in controlled environments to achieve successful crystallization.[1] This guide is structured to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Handling and Safety

Q1: What are the primary safety concerns when handling this compound?

A1: this compound is a radioactive and toxic compound. All handling must be conducted in a designated radiological fume hood or glovebox to prevent inhalation and ingestion.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.[1] Due to its hygroscopic nature, it is crucial to handle UBr₄ under an inert and dry atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[1][2]

Q2: How should I properly store this compound?

A2: Store UBr₄ in a tightly sealed container in a cool, dry, and dark location.[1] The storage area should be secure and clearly labeled as radioactive.[1] To prevent degradation from moisture, storage within a desiccator or a glovebox with a dry atmosphere is highly recommended.

Material Properties

Q3: What are the key physical and chemical properties of this compound that influence its crystallization?

A3: Several properties of UBr₄ are critical for understanding its crystallization behavior:

PropertyValueSignificance for Crystallization
Formula Mass 557.645 g/mol Affects molar calculations for solution preparation.[1][4]
Melting Point 519°CIndicates high thermal stability.[1][2][3][4][5]
Boiling Point 791°C (estimate)Relevant for purification by sublimation or vacuum distillation.[1][3][4][5]
Density 5.19 - 5.55 g/cm³Useful for assessing crystal packing and quality.[1][6]
Crystal System MonoclinicDetermines the expected crystal morphology.[6][7]
Solubility Soluble in water and ethanolWater solubility leads to hydrolysis; ethanol can be a potential crystallization solvent.[3][5]
Appearance Brown, hygroscopic crystalsThe hygroscopic nature is a major handling challenge.[1][2][3][5]

Q4: What are the common impurities in this compound and how do they affect crystallization?

A4: Common impurities can include uranium oxides (from reaction with air or water), uranium pentabromide (UBr₅), and other uranium halides.[8] These impurities can act as nucleation sites, leading to rapid precipitation of small, poorly formed crystals, or they can inhibit crystal growth altogether by adsorbing onto crystal faces.[9][10] For instance, the presence of UO₂ can introduce unwanted particulates, while soluble impurities can be incorporated into the crystal lattice, affecting purity and crystal quality.[9]

Troubleshooting Crystallization Problems

Issue 1: No Crystals Form Upon Cooling

Possible Cause A: Solution is not supersaturated.

  • Explanation: Crystallization occurs when the concentration of the solute in the solvent exceeds its solubility at a given temperature. If the solution is too dilute, it will not become supersaturated upon cooling, and crystals will not form.[11]

  • Troubleshooting Protocol:

    • Concentrate the Solution: Gently heat the solution under a slow stream of inert gas or under vacuum to evaporate a small amount of the solvent.

    • Re-cool: Allow the concentrated solution to cool slowly.

    • Induce Nucleation: If crystals still do not form, try scratching the inside of the flask with a glass rod below the solvent line to create nucleation sites.[11]

Possible Cause B: Inappropriate solvent.

  • Explanation: The ideal solvent for crystallization is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[12] If the solubility of UBr₄ is too high in the chosen solvent even at low temperatures, crystallization will be difficult.

  • Troubleshooting Protocol:

    • Solvent Screening: Experiment with different anhydrous solvents. Given UBr₄'s solubility in ethanol, other polar aprotic solvents that are rigorously dried, such as acetonitrile or tetrahydrofuran (THF), could be suitable candidates.

    • Anti-Solvent Addition: If the compound is highly soluble, introduce an "anti-solvent" (a solvent in which UBr₄ is insoluble but is miscible with the primary solvent) dropwise to the solution at room temperature. This will reduce the overall solubility and induce crystallization.[13]

Troubleshooting Flowchart: No Crystal Formation

G start No Crystals Form Upon Cooling check_saturation Is the solution potentially undersaturated? start->check_saturation concentrate Concentrate the solution by evaporating some solvent. check_saturation->concentrate Yes check_solvent Is the solvent choice appropriate? check_saturation->check_solvent No recool Re-cool the solution slowly. concentrate->recool scratch Try scratching the flask to induce nucleation. recool->scratch success Crystals Formed scratch->success fail Re-evaluate synthetic and purification steps. scratch->fail solvent_screen Perform a solvent screen with different anhydrous solvents. check_solvent->solvent_screen Unsure anti_solvent Use an anti-solvent addition technique. check_solvent->anti_solvent Too Soluble solvent_screen->success solvent_screen->fail anti_solvent->success anti_solvent->fail

Caption: Decision tree for troubleshooting the absence of crystal formation.

Issue 2: Oiling Out Instead of Crystallization

Explanation: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high, causing it to precipitate at a temperature above its melting point. Given UBr₄'s high melting point (519°C), this is more likely due to high concentrations or impurities depressing the melting point of the mixture.[11]

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional warm solvent to dilute the solution.[11]

    • Slower Cooling: Allow the solution to cool much more slowly. An insulated container or a dewar can be used to slow the cooling rate.

    • Charcoal Treatment: If impurities are suspected, dissolve the UBr₄ in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter the hot solution through a cannula packed with Celite to remove the charcoal and adsorbed impurities before attempting crystallization again.[11]

Issue 3: Formation of Fine Powder or Small Needles Instead of Large Single Crystals

Explanation: The formation of fine powders or small needles is indicative of rapid nucleation and crystal growth. This can be caused by cooling the solution too quickly, excessive supersaturation, or the presence of heterogeneous nucleation sites (e.g., dust, impurities).[11][12]

  • Troubleshooting Protocol:

    • Slower Cooling: The most critical factor for growing large crystals is a slow cooling rate. This can be achieved by placing the crystallization vessel in an insulated container or by using a programmable cooling bath.

    • Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution at high temperature. This will result in a lower degree of supersaturation upon cooling, favoring slower growth on existing nuclei rather than the formation of many new nuclei.[11]

    • Vapor Diffusion: This technique is excellent for growing high-quality single crystals from small amounts of material. Dissolve the UBr₄ in a small vial with a "good" solvent. Place this vial inside a larger, sealed jar containing a small amount of a volatile "anti-solvent." The anti-solvent will slowly diffuse into the solution, gradually reducing the solubility and promoting slow crystal growth.[12][14]

Experimental Workflow: Vapor Diffusion for Single Crystal Growth

G cluster_0 Preparation cluster_1 Crystallization cluster_2 Harvesting prep1 Dissolve UBr4 in a minimal amount of a 'good' solvent in a small vial. prep2 Place the small vial inside a larger jar. prep1->prep2 prep3 Add a small amount of a volatile 'anti-solvent' to the larger jar. prep2->prep3 cryst1 Seal the larger jar tightly. prep3->cryst1 cryst2 Allow the anti-solvent vapor to slowly diffuse into the small vial. cryst1->cryst2 cryst3 Monitor for slow crystal growth over several days to weeks. cryst2->cryst3 harvest1 Carefully open the jar in an inert atmosphere. cryst3->harvest1 harvest2 Isolate the crystals from the mother liquor. harvest1->harvest2

Caption: Workflow for growing single crystals of UBr₄ using the vapor diffusion method.

Issue 4: Crystals are Discolored or Appear Impure

Explanation: The expected color of pure this compound is brown.[1][2][3][5] Discoloration (e.g., a greenish or blackish tint) can indicate the presence of other uranium oxidation states or decomposition products. For example, the presence of U(III) compounds can impart a purple or green color, while uranium oxides are typically black.

  • Troubleshooting Protocol:

    • Purification of Starting Material: Ensure the starting UBr₄ is of high purity. Purification can be achieved by vacuum sublimation or distillation in a stream of nitrogen saturated with bromine vapor.[2][3]

    • Strictly Anaerobic and Anhydrous Conditions: The entire crystallization process, including solvent handling and filtration, must be performed under a rigorously dry and oxygen-free inert atmosphere (e.g., in a glovebox). Use of a Schlenk line is also a suitable technique for handling air-sensitive materials.[13][15] Solvents must be thoroughly dried and deoxygenated before use.

References

  • Properties of UBr4. (n.d.). Google AI.
  • This compound SDS. (n.d.). IBILABS.com.
  • 13470-20-7 | CAS D
  • Cas 13470-20-7, this compound. (n.d.). LookChem.
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  • Douglass, R. M., & Staritzky, E. (n.d.). Crystallographic Data. 153. This compound, UBr4. Analytical Chemistry.
  • Purification of air-sensitive complex. (2021). Reddit.
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  • Convenient Syntheses of Trivalent Uranium Halide Starting Materials Without Uranium Metal. (n.d.). OSTI.GOV.
  • Guide for crystalliz
  • This manuscript has been authored by UT-Battelle, LLC, under contract DE-AC05-00OR22725 with the US Department of Energy (DOE). (n.d.). OSTI.GOV.
  • Architecture of the UBR4 complex, a giant E4 ligase central to eukaryotic protein quality control. (2024). bioRxiv.
  • the manipulation of air-sensitive compounds. (n.d.). Neilson Lab.
  • An Atypical E3 Ligase Module in UBR4 Mediates Destabilization of N-degron Substr
  • The Crystal Structure of this compound by X-ray and Neutron Diffraction. (n.d.). IUCr Journals.
  • Uranium pentabromide. (n.d.). Wikipedia.
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  • This compound. (n.d.). Wikipedia.
  • This compound. (2024). ChemBK.
  • This compound. (n.d.). WebElements.
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (n.d.).
  • Synthesis and Crystallographic Properties of Single Crystals of Alkali Uranium(V) Fluoride Complexes. (n.d.). Inorganic Chemistry.
  • Crystallographic Data. 153. This compound, UBr4. (n.d.). Analytical Chemistry.
  • Insights into the recognition mechanism in the UBR box of UBR4 for its specific substr
  • Uranium bromide (UBr4). (n.d.). PubChem.
  • Crystal structure of UBR4 hemiRING E3 in complex with E2 conjugating... (n.d.).
  • Architecture of the UBR4 complex, a giant E4 ligase central to eukaryotic protein quality control. (2024).
  • Precipitation and Crystalliz
  • Reactions of Studtite UO4·4H2O in Alkali Hydroxides: Isolation of Single-Crystal Uranate Phases under Mild Hydrothermal Conditions. (n.d.).
  • Plutonium compounds. (n.d.). Wikipedia.
  • Aspects of Crystal Growth and Atomic-Scale Characterization of U/Th Age-D
  • Insights into the recognition mechanism in the UBR box of UBR4 for its specific substr
  • Architecture of the UBR4 complex, a giant E4 ligase central to eukaryotic protein quality control. (2025). PubMed.
  • Improvement of Single-Crystal Structures of Very Heavy Element Compounds by Refining Anomalous Dispersion Parameters. (2024). PubMed Central.
  • The dual function of impurity in protein crystallization. (n.d.). CrystEngComm (RSC Publishing).
  • Single Crystal Growth of Halide Perovskites in Silica Gel. (2025). UCL Discovery.

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Technical Support Center: Inert Atmosphere Handling of Uranium Tetrabromide (UBr₄)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the safe and effective handling of Uranium tetrabromide (UBr₄). This guide is designed for researchers, scientists, and drug development professionals who work with this highly sensitive and radioactive material. The following information synthesizes technical data with field-proven insights to ensure the integrity of your experiments and the safety of your laboratory personnel.

Introduction to this compound and the Imperative for an Inert Atmosphere

This compound is a brown, crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] This reactivity with atmospheric water and oxygen necessitates handling in a strictly controlled inert atmosphere to prevent the formation of uranium oxides and oxybromides, which would compromise the integrity of the compound and the outcome of your experiments. Furthermore, as a uranium compound, UBr₄ is radioactive, and appropriate safety protocols must be observed to minimize exposure.[1][4]

This guide provides a comprehensive overview of the necessary techniques, troubleshooting for common issues, and detailed protocols for handling UBr₄ in a glovebox or using a Schlenk line.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of UBr₄ decomposition?

A1: The primary indicator of decomposition is a color change. Pure UBr₄ is a brown crystalline solid.[5][6] Upon exposure to trace amounts of moisture or oxygen, it can take on a darker, blackish appearance due to the formation of uranium oxides.[7] If you observe a significant color change, it is crucial to reassess the integrity of your inert atmosphere.

Q2: What is the required purity of the inert gas for handling UBr₄?

A2: For handling highly sensitive materials like UBr₄, it is recommended to use high-purity argon or nitrogen with oxygen and water levels below 1 part per million (ppm).[8] Regular monitoring of the glovebox atmosphere is essential to maintain these conditions.

Q3: What are the key differences between using a glovebox and a Schlenk line for handling UBr₄?

A3: A glovebox provides a continuously maintained inert atmosphere, making it ideal for complex or lengthy manipulations. A Schlenk line is a glassware-based system suitable for smaller-scale reactions and transfers under an inert gas flow. The choice depends on the scale and complexity of your experiment. For extended storage and intricate procedures involving UBr₄, a glovebox is the preferred method.

Q4: How should I properly store UBr₄?

A4: UBr₄ should be stored in a tightly sealed container within a dedicated, controlled-atmosphere glovebox. The container should be clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.[1]

Q5: What are the immediate steps to take in case of a small UBr₄ spill inside a glovebox?

A5: For a small spill within the glovebox, carefully collect the spilled material using a dedicated spatula and place it in a labeled waste container. Wipe the area with a solvent-moistened, lint-free cloth (ensure the solvent is compatible with your experimental setup and glovebox materials). All materials used for cleanup must be treated as radioactive waste.

Troubleshooting Guide

This section addresses specific problems you may encounter during the handling and use of UBr₄.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
This compound appears dark brown or black upon opening the container. 1. Improper storage: The container may not have been sealed properly, allowing for slow ingress of air and moisture over time. 2. Contaminated inert atmosphere: The glovebox or Schlenk line atmosphere may have exceeded acceptable oxygen or moisture levels.1. Verify atmosphere integrity: Check the glovebox's O₂ and H₂O analyzer readings. If they are above 1 ppm, troubleshoot the glovebox purification system. For a Schlenk line, ensure a positive flow of high-purity inert gas. 2. Consider purification: Depending on the extent of decomposition, the UBr₄ may need to be purified before use. However, for many applications, it may be necessary to discard the decomposed material and use a fresh batch.
Difficulty dissolving UBr₄ in a non-aqueous solvent. 1. Incomplete drying of solvent: Residual water in the solvent can react with UBr₄ to form insoluble uranium oxides. 2. Formation of insoluble species: Partial hydrolysis of UBr₄ can lead to the formation of less soluble oxybromides.[7]1. Ensure solvent purity: Use freshly distilled and thoroughly dried solvents. It is best practice to store solvents over molecular sieves inside the glovebox. 2. Gentle heating and stirring: Applying gentle heat and continuous stirring can aid dissolution. Monitor for any color changes that might indicate a reaction with the solvent.
Unexpected color change or precipitate formation during a reaction. 1. Reaction with trace impurities: Impurities in reactants or solvents can lead to side reactions. 2. Thermal decomposition: Some uranium compounds can be sensitive to heat.[9] 3. Photochemical decomposition: Exposure to light can initiate decomposition in some sensitive compounds.1. Purify all reagents: Ensure all starting materials and solvents are of the highest possible purity and are thoroughly dried. 2. Control reaction temperature: Use a temperature-controlled reaction vessel and avoid excessive heating. 3. Protect from light: If the compound or reaction is known to be light-sensitive, wrap the reaction flask in aluminum foil.
Glovebox atmosphere O₂/H₂O levels are rising. 1. Glovebox leak: A breach in the glovebox integrity (e.g., a pinhole in a glove, a leaking seal). 2. Contaminated equipment: Introducing equipment that has not been properly dried and purged into the glovebox. 3. Solvent permeation: Some organic solvents can permeate through glovebox gloves.1. Perform a leak test: Use a helium leak detector or the glovebox's automated leak test function to identify and repair any leaks.[10][11] 2. Properly introduce items: Ensure all items are thoroughly dried in an oven and brought into the glovebox through a properly purged antechamber. 3. Use appropriate gloves: Select gloves with low permeability to the solvents you are using. Consider using double gloves for added protection.

Experimental Protocols

Protocol 1: Transfer and Weighing of UBr₄ in a Glovebox

This protocol outlines the steps for safely transferring and weighing UBr₄ inside an inert atmosphere glovebox.

Materials:

  • Container of UBr₄

  • Spatula

  • Weighing boat or vial

  • Analytical balance (inside the glovebox)

  • Labeled waste container

Procedure:

  • Atmosphere Verification: Before starting, ensure the glovebox atmosphere has O₂ and H₂O levels below 1 ppm.

  • Prepare Workspace: Place all necessary equipment inside the glovebox. Ensure the analytical balance is level and tared.

  • Transfer of UBr₄:

    • Carefully open the primary container of UBr₄.

    • Using a clean, dry spatula, transfer the desired amount of UBr₄ to the weighing boat or vial on the balance.

    • Minimize the time the primary container is open.

  • Weighing: Record the mass of the UBr₄.

  • Sealing: Securely close the primary container of UBr₄.

  • Cleanup:

    • Carefully clean the spatula with a dry, lint-free wipe.

    • Dispose of the wipe and any disposable weighing materials in the designated radioactive waste container within the glovebox.

Protocol 2: Dissolution of UBr₄ for Reaction

This protocol describes the dissolution of UBr₄ in a non-aqueous solvent using Schlenk techniques.

Materials:

  • Schlenk flask with a stir bar

  • Septum

  • Cannula (double-tipped needle)

  • Syringe

  • Dried, deoxygenated solvent

  • UBr₄

Procedure:

  • Glassware Preparation: Ensure the Schlenk flask is thoroughly dried in an oven and allowed to cool under a stream of inert gas.

  • Inert Atmosphere: Connect the Schlenk flask to a dual-manifold Schlenk line and perform at least three vacuum/inert gas backfill cycles to ensure an inert atmosphere.

  • Addition of UBr₄:

    • Under a positive flow of inert gas, quickly remove the septum and add the pre-weighed UBr₄ to the Schlenk flask.

    • Immediately replace the septum.

  • Solvent Transfer:

    • Using a cannula or syringe, transfer the desired volume of dried, deoxygenated solvent to the Schlenk flask.

  • Dissolution:

    • Stir the mixture at room temperature. Gentle heating may be applied if necessary, but monitor for any signs of reaction or decomposition.

    • Once the UBr₄ is fully dissolved, the solution is ready for the subsequent reaction steps.

Visualizations

Logical Workflow for Troubleshooting UBr₄ Handling Issues

Troubleshooting Workflow for UBr₄ Handling cluster_0 Initial Observation cluster_1 Atmosphere Integrity Check cluster_2 Material & Reagent Purity cluster_3 Experimental Conditions cluster_4 Resolution start Problem Observed (e.g., color change, insolubility) check_atmosphere Check Glovebox/Schlenk Line O₂ and H₂O Levels start->check_atmosphere atmosphere_ok Atmosphere OK (< 1 ppm) check_atmosphere->atmosphere_ok check_reagents Verify Purity and Dryness of Solvents and Reagents atmosphere_ok->check_reagents Yes troubleshoot_atmosphere Troubleshoot Glovebox/ Schlenk Line atmosphere_ok->troubleshoot_atmosphere No reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Review Experimental Parameters (Temperature, Light Exposure) reagents_ok->check_conditions Yes purify_reagents Purify/Dry Solvents & Reagents reagents_ok->purify_reagents No adjust_conditions Adjust Temperature/ Protect from Light check_conditions->adjust_conditions Conditions Not OK end Problem Resolved check_conditions->end Conditions OK purify_reagents->end adjust_conditions->end troubleshoot_atmosphere->end

Caption: A logical workflow for troubleshooting common issues encountered when handling this compound.

Experimental Setup for Cannula Transfer of a UBr₄ Solution

Cannula Transfer of UBr₄ Solution cluster_0 Inert Gas Source cluster_1 Schlenk Line cluster_2 Reaction Vessels inert_gas Inert Gas (Ar or N₂) schlenk_line Dual Manifold (Vacuum & Inert Gas) inert_gas->schlenk_line flask_A Schlenk Flask A UBr₄ Solution Stir Bar schlenk_line->flask_A flask_B Schlenk Flask B Receiving Flask schlenk_line->flask_B cannula Cannula (Double-Tipped Needle) flask_A->cannula Positive Pressure cannula->flask_B Liquid Transfer

Caption: A schematic of the experimental setup for transferring a solution of this compound using a cannula under an inert atmosphere.

References

Technical Support Center: Addressing Inconsistencies in Uranium Tetrabromide Experimental Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Uranium Tetrabromide (UBr₄). This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, addressing the common inconsistencies and challenges encountered during experimental work with this compound. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues, ensuring the integrity and reproducibility of your results.

This compound is a highly hygroscopic, air-sensitive compound, and its successful manipulation requires stringent anaerobic and anhydrous techniques.[1][2] Many experimental inconsistencies arise from its reactivity with atmospheric moisture and oxygen. This guide provides a structured approach to identifying and mitigating these issues.

Troubleshooting Guide: From Synthesis to Characterization

This section addresses specific problems you might encounter during your experiments with UBr₄. Each issue is followed by a discussion of probable causes and a step-by-step protocol for resolution.

Issue 1: Synthesis of UBr₄ Yields a Product with Inconsistent Color or Impurities.

Probable Causes:

  • Incomplete Reaction: The reaction between uranium metal and bromine may not have gone to completion, leaving unreacted starting materials.

  • Oxide Formation: The presence of trace amounts of oxygen or water can lead to the formation of uranium oxides or oxybromides, which are common impurities.[3]

  • Side Reactions: Depending on the synthetic route, side reactions can produce other uranium bromide species (e.g., UBr₃) or other byproducts.

Troubleshooting Protocol:

  • Verify Starting Material Purity: Ensure the uranium metal is free of oxide layers. This can often be achieved by treating the metal with a dilute acid, followed by thorough washing and drying under vacuum.

  • Optimize Reaction Conditions:

    • Temperature Control: Carefully control the reaction temperature. The direct synthesis of UBr₄ from uranium and bromine is an exothermic reaction.[4]

    • Stoichiometry: Use a slight excess of bromine to ensure complete conversion of the uranium.

  • Purification of the Product:

    • Vacuum Sublimation: Purify the crude UBr₄ by vacuum sublimation. This is an effective method for separating UBr₄ from less volatile impurities like uranium oxides.[5]

    • Chemical Vapor Transport: For higher purity, consider a chemical vapor transport reaction, which can yield single crystals of UBr₄.[5]

Data Summary: Typical Reaction Parameters for UBr₄ Synthesis

ParameterValueRationale
Reactants High-purity Uranium metal, excess BromineEnsures complete reaction and minimizes oxide impurities.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and hydrolysis.[1]
Temperature Varies with method (e.g., heating uranium in bromine vapor)Controls reaction rate and prevents side reactions.[5]
Purification Vacuum Sublimation or Chemical Vapor TransportRemoves non-volatile impurities and can yield high-purity crystals.[5]
Issue 2: The UBr₄ Product is Highly Insoluble or Reacts Violently with Solvents.

Probable Causes:

  • Hydrolysis: Exposure to moisture, even trace amounts in "anhydrous" solvents, will lead to the formation of insoluble uranium oxybromides or oxides. UBr₄ is very hygroscopic.[5][6]

  • Solvent Reactivity: Some organic solvents can react with UBr₄, especially at elevated temperatures.

Troubleshooting Protocol:

  • Rigorous Solvent Purification:

    • Drying: Dry all solvents using appropriate drying agents (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons).

    • Degassing: Degas solvents using several freeze-pump-thaw cycles to remove dissolved oxygen.[2]

  • Inert Atmosphere Handling:

    • Glovebox: Perform all manipulations of UBr₄ in a glovebox with a dry, inert atmosphere (O₂ and H₂O levels < 1 ppm).[2]

    • Schlenk Line Techniques: If a glovebox is unavailable, use Schlenk line techniques for all transfers and reactions.[1][7]

  • Solvent Compatibility Check: Before a large-scale reaction, perform a small-scale test to check the compatibility of UBr₄ with the chosen solvent at the intended reaction temperature.

Issue 3: Inconsistent or Anomalous Characterization Data (XRD, Spectroscopy).

Probable Causes:

  • Sample Preparation Artifacts: Improper sample preparation for analysis can lead to decomposition or contamination.

  • Presence of Mixed Phases: The sample may be a mixture of different uranium bromide species or contain impurities.

  • Crystallographic Anomalies: Uranium compounds can exhibit complex crystal structures and anomalous dispersion effects in X-ray diffraction.[8][9]

Troubleshooting Protocol:

  • Controlled Sample Preparation:

    • XRD: Prepare XRD samples in an inert atmosphere. Use a sealed sample holder or cover the sample with a protective layer (e.g., Paratone-N oil).

    • Spectroscopy: For spectroscopic measurements in solution, use freshly prepared solutions in rigorously dried and degassed solvents.

  • Multi-Technique Characterization:

    • Employ a combination of analytical techniques to build a comprehensive picture of your sample.[10][11]

    • Elemental Analysis: Confirm the elemental composition (U:Br ratio).

    • X-ray Diffraction (XRD): Determine the crystal structure and identify crystalline phases.[10]

    • Raman and IR Spectroscopy: Probe the molecular structure and identify impurities.[11]

    • Mass Spectrometry: Techniques like ICP-MS can be used for trace impurity analysis.[12][13]

  • Advanced Crystallographic Refinement: When analyzing single-crystal X-ray diffraction data for uranium compounds, consider refining the anomalous dispersion parameters to improve the accuracy of the structural model.[9]

Experimental Workflow: Troubleshooting Inconsistent UBr₄ Characterization

G start Inconsistent Characterization Data check_prep Review Sample Preparation Technique start->check_prep is_prep_ok Preparation Adequate? check_prep->is_prep_ok improve_prep Improve Handling: - Use Glovebox/Schlenk Line - Use Inert Atmosphere Holder is_prep_ok->improve_prep No multi_tech Perform Multi-Technique Analysis is_prep_ok->multi_tech Yes improve_prep->multi_tech xrd Powder/Single-Crystal XRD multi_tech->xrd spec Raman/IR Spectroscopy multi_tech->spec elemental Elemental Analysis multi_tech->elemental analyze_results Synthesize Data xrd->analyze_results spec->analyze_results elemental->analyze_results is_pure Is Sample Pure? analyze_results->is_pure purify Purify Sample: - Sublimation - Recrystallization is_pure->purify No conclusion Consistent Data Obtained is_pure->conclusion Yes recharacterize Re-characterize Purified Sample purify->recharacterize recharacterize->analyze_results G cluster_causes Primary Causes cluster_effects Observed Inconsistencies moisture Atmospheric Moisture (Hydrolysis) color Incorrect Product Color moisture->color solubility Poor Solubility moisture->solubility yield Low Reaction Yield moisture->yield oxygen Atmospheric Oxygen (Oxidation) oxygen->color oxygen->yield impurities Starting Material Impurities impurities->color impurities->yield characterization Anomalous Data (XRD, Spectroscopy) impurities->characterization solubility->characterization

Caption: The relationship between primary causes and their resulting experimental inconsistencies.

By understanding the inherent reactivity of this compound and implementing the rigorous experimental techniques outlined in this guide, researchers can significantly improve the consistency and reliability of their results.

References

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  • Uranium bromide (UBr4) | Br4U | CID 83507 - PubChem - NIH. Available at: [Link]

  • Plutonium compounds - Wikipedia. Available at: [Link]

  • General Properties and Reactions of The Actinides - Chemistry LibreTexts. Available at: [Link]

  • Characterizing the solid hydrolysis product, UF4(H2O)2.5, generated from neat water reactions with UF4 at room temperature - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Materials Explorer. Available at: [Link]

  • Solids, colloids, and the hydrolysis of tetravalent uranium in chloride media - Frontiers. Available at: [Link]

  • SIMPLE PREPARATION OF URANIUM OXYBROMIDE, this compound, AND ANHYDROUS URANYL BROMIDE. EXISTENCE OF URANIUM PENTABROMIDE (Journal Article) | OSTI.GOV. Available at: [Link]

  • The Reaction of Organosodium Compounds with Uranium Tribromide (With Studies on the Nature and Separation of Reaction Products). - DTIC. Available at: [Link]

  • uranium purification. Available at: [Link]

  • US4576802A - Method of dissolving impure uranium tetrafluoride - Google Patents.
  • Actinide Chemistry at the Extreme - ACS Publications - American Chemical Society. Available at: [Link]

  • Purification of Uranium Tetrafluoride Using Ammonium Bifluoride - Scholar Commons. Available at: [Link]

  • Improvement of Single-Crystal Structures of Very Heavy Element Compounds by Refining Anomalous Dispersion Parameters - PubMed Central. Available at: [Link]

  • Actinide Chemistry | Glenn T. Seaborg Institute - Lawrence Livermore National Laboratory. Available at: [Link]

  • SAFETY DATA SHEET URANIUM TETRAFLUORIDE (UF4) - MicroMatter. Available at: [Link]

  • PURIFICATION OF URANIUM(VI) FROM IMPURITIES OF FISSION PRODUCT SURROGATES BY SOLVENT EXTRACTION IN THE CARBEX PROCESS - RAD Proceedings. Available at: [Link]

  • Synthesis and crystal growth of some thorium and uranium tetrahalides: ThCl4, ThBr4, UCl4 and UBr4 | Semantic Scholar. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of Uranium Tetrabromide (UBr₄)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical support guide provides in-depth information and troubleshooting advice for the scalable synthesis of Uranium Tetrabromide (UBr₄). As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only execute the synthesis but also to understand the underlying chemical principles, ensuring safety, purity, and yield. This compound is a crucial intermediate in uranium metallurgy and nuclear fuel processing.[1] It is a dark brown, very hygroscopic crystalline compound that requires careful handling due to its radioactivity and chemical toxicity.[1][2] This guide will cover the most common synthesis routes, potential pitfalls, and solutions to overcome them.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary scalable synthesis routes for this compound?

A1: The most common and scalable methods for synthesizing UBr₄ include:

  • Direct Bromination of Uranium Metal: This involves the reaction of elemental uranium with bromine vapor at elevated temperatures (350-400 °C).[1]

  • Reaction of Uranium Hydride (UH₃) with Bromine: This method proceeds at lower temperatures (200-250 °C) compared to direct bromination of the metal.[1]

  • Bromination of Uranium Oxides: Uranium oxides (UO₂ or U₃O₈) can be reacted with a brominating agent, often in the presence of a reducing agent like carbon.[3] For instance, the reaction of U₃O₈ with carbon and bromine yields UBr₄ and carbon dioxide.[3]

  • Metathesis Reaction: Uranium tetrachloride (UCl₄) can be reacted with hydrogen bromide (HBr) at elevated temperatures (around 300 °C) under anhydrous conditions to produce UBr₄.[1]

Q2: What are the key safety precautions when handling this compound and its precursors?

A2: Due to its radioactive and toxic nature, stringent safety measures are imperative:

  • Handling: All manipulations should be conducted in a well-ventilated fume hood or a glovebox, especially when dealing with fine powders or volatile reagents like bromine.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. For handling larger quantities or in case of potential exposure, a positive pressure self-contained breathing apparatus (SCBA) is recommended.[4]

  • Inert Atmosphere: UBr₄ is highly hygroscopic and will readily hydrolyze in the presence of moisture.[1][2] All reactions and handling should be performed under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous reagents and solvents.

  • Radiation Safety: Adhere to all institutional and national regulations regarding the handling of radioactive materials. This includes proper shielding, monitoring, and waste disposal.

  • Chemical Hazards: Bromine is highly corrosive and toxic. Uranium compounds are nephrotoxic (damaging to the kidneys).[5]

Q3: How can the purity of synthesized this compound be assessed?

A3: Purity can be determined using several analytical techniques:

  • X-ray Diffraction (XRD): To confirm the crystal structure and identify any crystalline impurities.

  • Spectroscopic Methods: Infrared (IR) and Raman spectroscopy can identify characteristic U-Br vibrational modes.[1]

  • Elemental Analysis: To determine the precise elemental composition of the product.

  • Melting Point Determination: The melting point of pure UBr₄ is 519 °C.[2][6] A depressed or broad melting point range can indicate the presence of impurities.

Troubleshooting Guide

Q1: My UBr₄ yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in UBr₄ synthesis can stem from several factors. Systematically investigating these potential issues will help identify the root cause.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or poor mixing of reactants.Optimize reaction parameters. Increase reaction time, ensure the temperature is within the recommended range for the chosen method, and use efficient stirring or a flow system for gas-solid reactions.
Loss of Product during Purification UBr₄ is volatile and can be lost during sublimation if the temperature is too high or the vacuum is too strong.Carefully control the sublimation temperature (around 400 °C) and pressure (10⁻³ Torr).[1] Use a cold finger or a well-designed condenser to efficiently collect the sublimed product.
Side Reactions The presence of oxygen or water can lead to the formation of uranium oxybromides or other unwanted byproducts, reducing the yield of UBr₄.Ensure all starting materials and the reaction apparatus are scrupulously dried. Flush the system with an inert gas (argon or nitrogen) before starting the reaction.
Reagent Purity Impurities in the starting materials (e.g., uranium metal, bromine) can interfere with the reaction.Use high-purity starting materials. Purify reagents if necessary (e.g., distill bromine).

Q2: The final UBr₄ product is discolored (not the expected dark brown). What does this indicate and how can it be rectified?

A2: Discoloration often points to the presence of impurities.

  • Greenish tint: May suggest the presence of lower oxidation state uranium compounds or unreacted starting materials.

  • Lighter brown or yellowish color: Could indicate the formation of uranium oxybromides due to the presence of oxygen or moisture.

Solution: Purification by sublimation is the most effective method to remove many of these impurities.[1] A second sublimation may be necessary to achieve the desired purity and color.

Q3: I'm having difficulty handling the UBr₄ product as it seems to be unstable and decomposes. What could be the reason?

A3: The primary reason for the instability of UBr₄ is its hygroscopic nature.[2] Exposure to even trace amounts of moisture in the air will lead to hydrolysis, forming uranium oxybromides and hydrobromic acid.

Solution:

  • Strict Anhydrous Conditions: All handling, transfer, and storage of UBr₄ must be performed in a dry, inert atmosphere, preferably within a glovebox with low oxygen and moisture levels.

  • Proper Storage: Store the purified UBr₄ in a tightly sealed container under an inert atmosphere in a desiccator.

Q4: During the direct bromination of uranium metal, the reaction is very slow or does not initiate. What are the possible reasons?

A4: This issue can arise from a few key factors:

  • Surface Passivation: The surface of the uranium metal may be coated with a thin layer of oxide, which prevents the bromine from reacting.

  • Insufficient Temperature: The reaction requires a sufficiently high temperature to proceed at a reasonable rate.

Solution:

  • Surface Activation: Before the reaction, the uranium metal can be cleaned by mechanical means (e.g., filing) or by chemical etching under inert conditions to remove the oxide layer.

  • Temperature Control: Ensure the reaction temperature is maintained within the optimal range of 350-400 °C.[1]

Experimental Protocols

Protocol 1: Synthesis of UBr₄ via Direct Bromination of Uranium Metal

This protocol describes the synthesis of this compound from elemental uranium and bromine vapor.

Materials:

  • Uranium metal turnings

  • Liquid bromine

  • High-purity argon or nitrogen gas

  • Quartz reaction tube

  • Tube furnace

  • Gas flow controllers

  • Condenser

  • Schlenk line or glovebox

Procedure:

  • Apparatus Setup: Assemble the quartz reaction tube within the tube furnace. Connect one end to a gas inlet for inert gas and bromine vapor delivery, and the other end to a condenser and a trapping system for unreacted bromine.

  • System Purge: Place the uranium metal turnings in the center of the quartz tube. Flush the entire system with a steady flow of inert gas for at least 30 minutes to remove air and moisture.

  • Reaction Initiation: Heat the furnace to the reaction temperature of 350-400 °C.[1]

  • Bromine Introduction: Once the desired temperature is reached, introduce a controlled flow of bromine vapor into the reaction tube. This can be achieved by passing the inert gas through a bubbler containing liquid bromine.

  • Reaction Monitoring: The reaction is exothermic and will proceed as the bromine vapor comes into contact with the hot uranium metal. Continue the flow of bromine until all the uranium has reacted, which can be visually monitored.

  • Product Collection: The UBr₄ product will form as a crystalline solid in the cooler parts of the reaction tube or in the condenser.

  • Purification: After the reaction is complete, the crude UBr₄ can be purified by sublimation at 400 °C under a high vacuum (10⁻³ Torr).[1]

Protocol 2: Synthesis of UBr₄ from Uranium Trioxide (UO₃)

This protocol outlines a method for preparing UBr₄ from uranium trioxide using a brominating agent. A similar approach can be adapted for other uranium oxides like UO₂ and U₃O₈.[3]

Materials:

  • Uranium trioxide (UO₃)

  • Carbon tetrabromide (CBr₄)

  • High-purity nitrogen gas

  • Quartz reaction tube and boat

  • Tube furnace

  • Sublimation apparatus

Procedure:

  • Apparatus Setup: Place the UO₃ in a quartz boat inside a quartz reaction tube fitted within a tube furnace.

  • System Purge: Flush the system with dry nitrogen gas to create an inert atmosphere.

  • Reaction: Heat the furnace to 165 °C while maintaining a flow of nitrogen gas that has been passed through a heated zone containing CBr₄ to carry its vapor over the UO₃.[3]

  • Sublimation and Collection: The UBr₄ formed will sublime and can be collected in a cooler part of the apparatus downstream from the reaction zone.[3]

  • Purification: The collected UBr₄ can be further purified by a separate sublimation step under high vacuum.

Visualization of Experimental Workflow

Diagram: Scalable Synthesis of UBr₄ via Direct Bromination

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product U_metal Uranium Metal Reactor Quartz Tube Reactor (350-400 °C) U_metal->Reactor Bromine Liquid Bromine Bromine->Reactor Inert_gas Inert Gas (Ar/N2) Inert_gas->Reactor Sublimation Sublimation Apparatus (400 °C, 10⁻³ Torr) Reactor->Sublimation Crude UBr₄ UBr4_pure Pure UBr₄ Sublimation->UBr4_pure

Caption: Workflow for the direct bromination synthesis of UBr₄.

References

Technical Support Center: Managing Radioactive Waste from Uranium Tetrabromide Experiments

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with uranium tetrabromide (UBr₄). This guide provides in-depth technical assistance and frequently asked questions (FAQs) to ensure the safe and compliant management of radioactive waste generated during your experiments. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to foster a culture of safety and excellence in your laboratory.

Understanding the Unique Waste Profile of UBr₄ Experiments

This compound presents a dual-hazard waste stream, encompassing both radiological and chemical risks. Acknowledging this is the first step toward proper waste management.

FAQ: What makes waste from UBr₄ experiments particularly challenging to manage?

Waste generated from this compound experiments is classified as mixed waste. This means it contains both a hazardous chemical component (the bromide compound) and a radioactive component (the uranium).[1] Uranium itself is a heavy metal with chemical toxicity, primarily affecting the kidneys.[2][3] Furthermore, natural uranium consists of several radioactive isotopes, with Uranium-238 being the most abundant (over 99%).[2][4] U-238 has a very long half-life of about 4.5 billion years and decays through a series of other radioactive elements, known as decay products or progeny, before ending as a stable isotope of lead.[2][4] This decay chain includes alpha, beta, and gamma emitters, each posing different radiological hazards.[4][5]

The primary radiological hazard from U-238 itself is from alpha particles.[5][6] While alpha radiation has low penetration power and is not an external hazard, it can be harmful if uranium is ingested or inhaled.[5][6] Some of the decay products of U-238 emit beta and gamma radiation, which can contribute to the overall radiological hazard.[5]

Therefore, your waste management plan must address both the chemical hazards of the bromide compound and the radiological hazards of the uranium and its decay products.

Uranium-238 Decay Chain Overview

The decay of U-238 is a cascade of events, producing a series of radioactive isotopes until a stable lead isotope is formed.[4] Understanding this is crucial as the radiological profile of your waste will change over time.

Isotope Half-Life Primary Emission
Uranium-2384.5 billion yearsAlpha
Thorium-23424.1 daysBeta, Gamma
Protactinium-234m1.17 minutesBeta, Gamma
Uranium-234245,000 yearsAlpha
Thorium-23075,400 yearsAlpha
Radium-2261,600 yearsAlpha
Radon-2223.8 daysAlpha
...and subsequent decay productsVariesAlpha, Beta

This is a simplified table. The full decay chain is more complex.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of waste at the point of generation is the most critical step in managing waste from UBr₄ experiments. Mixing different waste streams can lead to complex and costly disposal challenges.[7]

FAQ: How should I segregate waste from my UBr₄ experiments?

All waste from experiments involving UBr₄ must be treated as radioactive.[7] However, within this category, you must segregate based on the physical form and chemical composition of the waste. The primary segregation categories should be:

  • Dry Solid Waste: This includes contaminated personal protective equipment (PPE) like gloves and lab coats, absorbent paper, and other solid materials that have come into contact with UBr₄.[8][9][10]

  • Liquid Waste: This category includes aqueous and organic solutions containing UBr₄. It is crucial to not mix aqueous and organic liquid waste streams.[9][10][11]

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with UBr₄ must be placed in a designated, puncture-resistant sharps container.[10]

It is imperative to use dedicated, clearly labeled containers for each waste type.[11][12]

Workflow for Waste Segregation

Caption: Initial segregation of waste at the source.

Troubleshooting Common Waste Management Issues

Even with the best protocols, challenges can arise. Here are some common issues and how to address them.

Q: I accidentally mixed a small amount of aqueous waste with my organic liquid waste. What should I do?

A: Do not attempt to separate the liquids. The entire container must now be treated as mixed organic and aqueous radioactive waste. Clearly label the container with all chemical constituents and their estimated proportions. Contact your institution's Environmental Health and Safety (EHS) or Radiation Safety Officer (RSO) immediately for guidance on proper disposal, as this mixed waste may require special handling.

Q: My survey meter shows contamination on a piece of equipment I need to reuse. How do I decontaminate it?

A: Decontamination procedures should be performed in a designated area, such as a fume hood, while wearing appropriate PPE.[6][13] For non-porous surfaces, you can use a decontamination solution or soap and water.[14] Start cleaning from the outer edge of the contaminated area and work inwards to prevent spreading the contamination.[14][15] After cleaning, perform a wipe test to ensure all removable contamination has been addressed.[6] If contamination persists, consult your RSO.

Decontamination Protocol
  • Preparation: Don appropriate PPE, including double gloves, a lab coat, and safety glasses.[13][16]

  • Initial Cleaning: Use absorbent paper dampened with a decontamination solution to wipe the contaminated area.

  • Systematic Wiping: Work from the perimeter of the contamination towards the center.[14][17]

  • Waste Disposal: Place all used absorbent paper and gloves in the designated dry solid radioactive waste container.[17]

  • Survey: Use a survey meter to check for residual contamination.

  • Wipe Test: If the survey meter indicates the area is clean, perform a wipe test for removable contamination to confirm.

  • Repeat if Necessary: If contamination is still present, repeat the cleaning process. If it persists after multiple attempts, the item may need to be disposed of as radioactive waste.

Emergency Procedures for Spills

Accidents can happen. Being prepared is key to mitigating the risks associated with a UBr₄ spill.

FAQ: What is the immediate procedure for a UBr₄ spill?

The immediate response to a UBr₄ spill should follow the "SWIMS" principle:

  • S - Stop the spill: Prevent further spread of the material.[17]

  • W - Warn others: Alert everyone in the immediate area.[17][18]

  • I - Isolate the area: Cordon off the contaminated zone.[17][18]

  • M - Minimize exposure: Evacuate non-essential personnel and avoid walking through the spill.

  • S - Secure the area: Prevent unauthorized entry.

For a minor spill, you may be able to clean it up yourself if you are trained to do so. For a major spill, or if you are ever in doubt, evacuate the area and contact your institution's emergency response team and RSO immediately.[19]

Spill Response Decision Tree

SpillResponse Spill UBr4 Spill Occurs Assess Assess Severity (Minor vs. Major) Spill->Assess MinorSpill Minor Spill (Small, contained) Assess->MinorSpill Minor MajorSpill Major Spill (Large, airborne risk, injury) Assess->MajorSpill Major Cleanup Follow Minor Spill Cleanup Protocol MinorSpill->Cleanup Evacuate Evacuate Area MajorSpill->Evacuate Notify Notify EHS/RSO Cleanup->Notify Evacuate->Notify

Caption: Decision-making process for a UBr₄ spill.

Long-Term Storage and Disposal

The final step in the waste management lifecycle is long-term storage and disposal. This is typically handled by your institution's EHS department, but it's important to understand the general principles.

FAQ: What happens to the radioactive waste after it's collected from my lab?

Radioactive waste is transported to a central accumulation facility.[20] Waste with short-lived isotopes may be held for decay-in-storage until it can be disposed of as non-radioactive waste.[7][10] However, because U-238 has an extremely long half-life, waste from UBr₄ experiments is considered long-lived and is not suitable for decay-in-storage.[2][4] This waste must be packaged and sent to a licensed low-level radioactive waste (LLRW) disposal facility.[21] The ultimate disposal method for such long-lived waste is typically burial in a deep geological repository.[22][23]

References

  • Environmental Health and Safety. (n.d.). Radioactive Waste Disposal Guidelines.
  • (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
  • UMass Lowell. (n.d.). Radiation Lab Rules and Regulations | Using Rad Materials | Radiation Safety.
  • Institute for Energy and Environmental Research. (n.d.). Uranium: Its Uses and Hazards.
  • Environmental Protection Agency. (n.d.). MARLAP Manual Volume II: Chapter 17, Waste Management in a Radioanalytical Laboratory.
  • Cornell University Environmental Health and Safety. (n.d.). Radioactive Waste.
  • Wikipedia. (n.d.). Radioactive waste.
  • Columbia University Research. (n.d.). Radioactive Waste Guidelines.
  • Wikipedia. (n.d.). Uranium-238.
  • EPRI. (n.d.). How to Manage Nuclear Waste.
  • (n.d.). Emergency Procedures Radioactive Material Spills.
  • Chemistry For Everyone. (2025, June 5). Is Uranium-238 Radioactive? [Video]. YouTube.
  • University of New Hampshire. (n.d.). Emergency Procedures for Spills of Radioactive Materials.
  • Nuclear Regulatory Commission. (n.d.). Backgrounder on Radioactive Waste.
  • (n.d.). Safety Protocol: Uranium (3/20) - Safe Operating Procedure.
  • Office of Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely.
  • University of Toronto Environmental Health & Safety. (n.d.). Emergency Response Procedure For Radioactive Material Spill.
  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Radiation Emergency Procedures.
  • (2011). Decontamination of radioisotopes. PMC.
  • UT System Policies. (n.d.). RSP10 - Radioactive Waste Guidelines.
  • National Institutes of Health. (n.d.). PubChem: Uranium bromide (UBr4).
  • Columbia University Research. (n.d.). Radioactive and Mixed Waste Management.

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Technical Support Center: Compatible Container Materials for Uranium Tetrabromide (UBr4) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with expert insights and practical troubleshooting advice for selecting compatible container materials for the synthesis of uranium tetrabromide (UBr4). The synthesis of UBr4, typically involving the direct reaction of uranium metal with bromine at elevated temperatures, presents significant material science challenges.[1][2] The highly corrosive nature of bromine gas and molten halide salts at temperatures ranging from 350°C to over 700°C necessitates careful reactor material selection to ensure product purity, maximize yield, and maintain operational safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in selecting a reactor material for UBr4 synthesis?

The main challenges stem from the aggressive reaction environment. Any material selected must exhibit:

  • High-Temperature Stability: The synthesis is often conducted between 350°C and 700°C, with purification by sublimation occurring at temperatures above 600°C.[1][3] The material must maintain its structural integrity without melting, softening, or degrading.

  • Chemical Inertness: The material must resist attack from highly corrosive elemental bromine (Br2) vapor and potentially molten this compound (UBr4, M.P. 519°C).[4] Many metals and alloys are susceptible to severe halogen corrosion at these temperatures, forming volatile metal halides that can lead to container failure and product contamination.[5]

  • Minimal Product Contamination: The reactor material should not react with the reagents or product, as this introduces impurities that can be difficult to remove and may interfere with subsequent applications of the UBr4.

Q2: Can I use standard laboratory glassware like borosilicate (e.g., Pyrex®)?

Borosilicate glass is generally not recommended for the primary reaction zone. While it may be used for syntheses at moderate temperatures, its softening point (strain point ~510°C, softening point ~820°C) is too low for the higher temperatures required for efficient UBr4 synthesis and sublimation. A recent study described using borosilicate ampoules for reacting uranium(IV) halides with elemental silicon at moderate temperatures, but direct synthesis from uranium and bromine is more aggressive.[6] It is unsuitable for reactions approaching or exceeding 600°C.

Q3: Is fused quartz or silica a suitable material? What are its limitations?

Fused quartz (a high-purity form of silica, SiO2) is a common and often suitable choice for UBr4 synthesis, particularly at the laboratory scale. One patented method explicitly details the use of a quartz reactor for reacting uranium nitride with bromine at 650-700°C.[3]

  • Advantages: High purity, excellent thermal shock resistance, high softening point (>1600°C), and good chemical resistance to non-fluorinating halogens.

  • Limitations: At very high temperatures and over extended periods, quartz can become brittle through a process called devitrification (crystallization). There is also a thermodynamic possibility of a slow reaction with highly reactive metals or halides, though it is often kinetically slow. Post-synthesis inspection for etching or cloudiness is crucial.

Q4: Which metals or alloys are recommended for constructing a UBr4 reactor?

For robust, larger-scale, or very high-temperature applications, specific metals are superior to quartz.

  • Refractory Metals (Tantalum, Tungsten, Niobium): These metals are the premier choice for extreme high-temperature halide environments.[7] Plutonium bromide (PuBr3), a chemical analogue, is often handled in tantalum or tungsten apparatus.[8] They offer excellent resistance to bromine and molten halide salts well above the required temperature range. However, they are expensive and require specialized fabrication techniques (e.g., inert-gas welding).

  • Nickel and High-Nickel Alloys (e.g., Monel®): These materials offer good resistance to dry bromine at moderately elevated temperatures but become more susceptible to attack as the temperature rises, typically limiting their use to below 300-400°C. They are better suited for cooler zones of the apparatus rather than the primary reaction vessel.

  • Titanium and Zirconium: Despite their reputation for corrosion resistance, these metals are not recommended . Titanium is readily attacked by high-temperature bromide solutions, and zirconium is also susceptible to halide-induced corrosion.[9][10]

Q5: What about ceramic materials? Are they a viable option?

High-purity refractory ceramics are excellent candidates, especially for crucibles or reactor liners.

  • Magnesium Oxide (MgO): MgO exhibits exceptional resistance to corrosion by alkali metal salts at high temperatures and is known for its high thermodynamic stability.[11] Its inertness makes it a strong candidate for containing molten UBr4.

  • Zirconium Dioxide (ZrO2): Zirconia is a well-known refractory material used for high-temperature crucibles and furnaces due to its strength and chemical resistance.[10]

  • Alumina (Al2O3): High-purity alumina is another viable option, though its resistance to some halide salts can be slightly lower than that of MgO or ZrO2 under certain conditions.[11]

Q6: How does temperature affect material selection?

Temperature is the single most critical factor.

  • < 450°C: High-nickel alloys may be considered for some components, but fused quartz is a more reliable choice for the reactor.

  • 450°C - 800°C: This is the typical range for synthesis and purification. Fused quartz is a good lab-scale option. For larger or repeated use, refractory metals (Ta, W) or ceramic liners (MgO, ZrO2) are superior.

  • > 800°C: Fused quartz becomes increasingly risky due to devitrification. Refractory metals are the only reliable choice for the reactor vessel itself.

Q7: What are the risks of using an incompatible material?

The risks are significant and include:

  • Catastrophic Failure: Rapid corrosion can lead to a breach of the reactor, releasing toxic and radioactive UBr4 and corrosive bromine vapor.

  • Product Contamination: The most common issue is the formation of metal bromide impurities from the reactor walls (e.g., NiBr2, FeBr2), which contaminates the UBr4 product.

  • Low Yield: Side reactions between reactants and the container material can consume bromine or uranium, reducing the yield of the desired product.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Actions & Solutions
Reactor vessel shows etching, cloudiness (devitrification), or cracking after a run. 1. Chemical Attack: The material's corrosion resistance limit was exceeded at the operating temperature. 2. Thermal Shock: The heating or cooling rate was too fast, especially for quartz or ceramic vessels.1. Re-evaluate Material: Consult the material compatibility table below. If using quartz, consider lowering the temperature or switching to a refractory metal or ceramic liner. 2. Control Thermal Profile: Implement a programmed, gradual ramp for heating and cooling cycles. 3. Inspect Before Each Use: Never reuse a vessel that shows any sign of degradation.
The final UBr4 product is discolored (e.g., green, blue, grey instead of brown). 1. Contamination from Reactor: The color is likely due to transition metal bromide impurities (e.g., nickel, iron, chromium) leached from the container walls.[9]1. Identify Contaminant: Use analytical techniques like ICP-MS or XRF to identify the metallic impurity. This will confirm the source of the contamination. 2. Purify Product: Purify the UBr4 via vacuum sublimation, as UBr4 is volatile while many contaminant bromides are not.[3][6] 3. Change Reactor Material: Select a more inert material (e.g., upgrade from a stainless steel holder to a quartz or tantalum one).
Reaction yield is significantly lower than expected. 1. Side Reactions: Reactants (especially bromine) are being consumed by reacting with the container walls. 2. Leak in the System: A poor seal is allowing volatile bromine to escape at high temperatures.1. Verify Material Inertness: Ensure your chosen material is appropriate for the temperature (see table). 2. Pre-treatment: Properly clean and passivate metal reactors according to manufacturer protocols before use. For quartz, ensure it is scrupulously clean and dry. 3. Leak Check: Perform a thorough leak check of the assembled apparatus under vacuum and/or with an inert gas before introducing bromine.

Material Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate container material for your UBr4 synthesis experiment.

G cluster_input Initial Parameters cluster_decision Material Screening cluster_output Final Selection start Define Synthesis Scale & Temperature temp_check Max Temperature? start->temp_check quartz Fused Quartz / Silica temp_check->quartz < 800°C refractory_metals Refractory Metals (Ta, W) temp_check->refractory_metals > 750°C alloys Not Recommended (Ni-Alloys for main vessel) temp_check->alloys Any Temp purity_check High Purity Required? select_quartz Select: Fused Quartz (Good for lab scale, cost-effective) purity_check->select_quartz No (Standard Purity) select_metal Select: Refractory Metal (Best for high temp, robust, high purity) purity_check->select_metal Yes (Highest Purity) quartz->purity_check refractory_metals->purity_check ceramics Ceramics (MgO, ZrO2) (Excellent as liners/crucibles)

Caption: Decision workflow for selecting UBr4 reactor materials.

Summary of Material Compatibility

MaterialMax. Operating Temp. (in dry Br₂)AdvantagesDisadvantages / LimitationsPrimary Contamination Risk
Borosilicate Glass~450 °CInexpensive, transparentLow softening point, susceptible to thermal shockSilicon, Boron
Fused Quartz (Silica)~800-900 °CHigh purity, good thermal resistance, transparentCan devitrify (become brittle) at high temps, potential for slow reactionSilicon
Nickel / Ni-Alloys~300 °CGood machinabilityLimited temperature range, corrosion rate increases sharply with tempNickel, Chromium, Iron
Tantalum (Ta)> 1000 °CExcellent chemical inertness, very high temp. resistanceExpensive, difficult to fabricate/weldTantalum (minimal)
Tungsten (W)> 1000 °CHighest temperature resistance, excellent inertnessVery expensive, extremely brittle and difficult to machineTungsten (minimal)
Alumina (Al₂O₃)> 1000 °CHigh hardness, good refractory propertiesCan be less resistant to halide salts than MgO, risk of crackingAluminum
Magnesium Oxide (MgO)> 1000 °CExcellent thermodynamic stability and corrosion resistance[11]Can be hygroscopic, requires careful handling and storageMagnesium (minimal)
Zirconium Dioxide (ZrO₂)> 1000 °CHigh strength, excellent refractory properties[10]Can be expensive, requires specialized fabricationZirconium

Example Protocol: Synthesis in a Sealed Fused Quartz Ampoule

This protocol describes a common lab-scale method for synthesizing UBr4. CAUTION: This procedure involves radioactive materials, toxic chemicals, and high temperatures. It must be performed by trained personnel in a suitable facility (e.g., glovebox, fume hood) with appropriate safety protocols.

1. Material Preparation and Cleaning:

  • Cut a high-purity fused quartz tube to the desired length, leaving enough room for sealing.

  • Clean the tube thoroughly: sonicate in a detergent solution, rinse with deionized water, then acetone, and finally oven-dry at 150°C for several hours.

  • Weigh the required amount of uranium metal turnings. The surface should be cleaned of oxides immediately before use, typically by a brief acid etch followed by rinsing and rapid drying.

2. Reactor Assembly:

  • Working in an inert atmosphere (e.g., argon-filled glovebox), place the cleaned uranium turnings into the bottom of the quartz tube.

  • Attach the tube to a vacuum line. Evacuate to high vacuum (<10⁻⁵ torr) and gently flame-dry the tube to remove any adsorbed water.

  • Cool the bottom of the tube containing the uranium in a liquid nitrogen bath.

  • Using the vacuum line, distill a stoichiometric amount of dry bromine into the tube.

  • Seal the tube using a hydrogen-oxygen torch to create a self-contained ampoule.

3. Synthesis Reaction:

  • Place the sealed ampoule inside a secondary containment vessel within a tube furnace.

  • Slowly ramp the temperature to 400°C and hold for 12-24 hours to allow the initial reaction to proceed.[1]

  • After the initial reaction, the temperature can be raised to ~650°C to drive the reaction to completion and sublime the UBr4 product to a cooler part of the tube for purification.[3]

4. Product Recovery:

  • After cooling the furnace to room temperature, carefully remove the ampoule.

  • Transfer the ampoule to an inert atmosphere glovebox.

  • Score the tube with a glass knife and carefully break it open to access the crystalline brown UBr4 product.[4] UBr4 is very hygroscopic and must be handled under anhydrous conditions.[6]

5. Post-Synthesis Inspection:

  • Examine the quartz fragments from the reaction zone. Look for any signs of pitting, etching, or a cloudy/white appearance (devitrification). This inspection is a critical self-validating step to confirm material compatibility under your specific experimental conditions.

References

  • Properties of UBr4. (n.d.). Google Vertex AI Search.
  • Rudel, S. S., Deubner, H. L., Scheibe, B., Conrad, M., & Kraus, F. (2018). Facile Syntheses of pure Uranium(III) Halides: UF3, UCl3, UBr3, and UI3.LookChem.
  • Preparation of uranium bromide. (1953). Google Patents.
  • Taylor, J. C., & Wilson, P. W. (1974). The Crystal Structure of this compound by X-ray and Neutron Diffraction.IUCr Journals.
  • Corrosion-resistant coatings for steels used in bromide-based absorption cycles. (2002). Google Patents.
  • Forssén, M., et al. (2015). High temperature corrosion of boiler waterwalls induced by chlorides and bromides – Part 2: Lab-scale corrosion tests and thermodynamic equilibrium modeling of ash and gaseous species.ResearchGate.
  • George, R. P. (n.d.). Corrosion by Halogen and Hydrogen Halides.ASM Digital Library.
  • Material Applications: High-Temperature Corrosion. (n.d.). MetalTek International.
  • This compound SDS. (n.d.). IBILABS.com.
  • This compound. (2025). Wikipedia.
  • Refractory metals in molten salts: Theory and simulation of geometry, electronic structure, and electron transport. (2000). The Journal of Chemical Physics.
  • Preparation of anhydrous single crystals of rare-earth halides. (1962). Journal of Research of the National Bureau of Standards.
  • Plutonium compounds. (n.d.). Wikipedia.
  • Liu, G., et al. (2020). Analysis and Prediction of Corrosion of Refractory Materials by Sodium Salts during Waste Liquid Incineration—Thermodynamic Study.PubMed Central.
  • Zirconium. (n.d.). Wikipedia.

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Technical Support Center: Enhancing the Long-Term Storage of Uranium Tetrabromide

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2025-12-31

Introduction

Uranium tetrabromide (UBr₄) is a critical precursor and intermediate in various fields of nuclear research and materials science.[1][2] As a dense, brown crystalline solid, its utility is intrinsically linked to its purity.[1][3][4][5] However, UBr₄ is highly hygroscopic and susceptible to oxidation, posing significant challenges to its long-term storage and subsequent experimental reliability.[1][2] This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals to mitigate degradation and ensure the integrity of UBr₄ over extended periods. It is predicated on extensive experience in handling air- and moisture-sensitive actinide compounds and consolidates best practices from authoritative sources.

This document is structured to provide direct, actionable answers to common challenges encountered during the storage and handling of this compound. We will delve into the fundamental chemistry of its degradation, provide robust troubleshooting protocols, and offer a set of frequently asked questions to proactively address potential issues.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the long-term storage of this compound.

Q1: What are the primary degradation pathways for this compound during storage?

A1: The two primary degradation pathways for UBr₄ are hydrolysis and oxidation .[6][7]

  • Hydrolysis: this compound is extremely hygroscopic, readily reacting with atmospheric moisture (H₂O).[1][2] This reaction leads to the formation of uranium oxybromides (such as UOBr₂) and ultimately hydrated uranium oxides.[8][9] The presence of these impurities can significantly alter the material's properties and reactivity in subsequent applications.

  • Oxidation: In the presence of oxygen (O₂), particularly at elevated temperatures or in the presence of moisture which can facilitate the reaction, U(IV) in UBr₄ can be oxidized to higher oxidation states, such as U(V) or U(VI).[10] This results in the formation of various uranium oxide and oxybromide species.

Q2: What is the ideal environment for storing this compound?

A2: The ideal storage environment for UBr₄ is a continuously monitored inert atmosphere with minimal levels of oxygen and moisture.[6][11]

  • Inert Atmosphere: A high-purity argon or nitrogen atmosphere is essential.[6] Gloveboxes are highly recommended as they provide a controlled environment where oxygen and moisture levels can be maintained below 1 part per million (ppm).[6][11]

  • Temperature: Storage should be in a cool, dry, and dark location.[5] While specific temperature ranges are not extensively documented in the literature for UBr₄, room temperature is generally acceptable provided the inert atmosphere is maintained. Avoid areas with significant temperature fluctuations, which can cause pressure changes in sealed containers and potentially compromise the seal.

  • Light: Protect from direct sunlight to prevent potential photochemically induced reactions.[11]

Q3: What type of container should I use for long-term storage?

A3: The choice of container is critical for maintaining the integrity of UBr₄.

  • Primary Container: Flame-sealed glass ampoules are the gold standard for long-term, fail-safe storage.[6] This method provides a hermetic seal, completely isolating the compound from the external environment. For shorter-term storage or when frequent access is needed, glass vials with PTFE-lined caps that provide an excellent seal can be used.[11] Ensure the glass is borosilicate, which is chemically resistant.

  • Secondary Containment: The primary container should be placed within a labeled, durable secondary container to protect against physical damage.[5]

Q4: How can I verify the purity of my this compound after a period of storage?

A4: Several analytical techniques can be employed to assess the purity of UBr₄.

  • Powder X-ray Diffraction (PXRD): This is an excellent technique to identify crystalline impurities such as uranium oxides or oxybromides.

  • Raman Spectroscopy: This method is highly sensitive to the formation of uranium-oxygen bonds and can detect early stages of hydrolysis and oxidation.[9]

  • Elemental Analysis: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used to determine the precise uranium to bromine ratio, which can indicate the presence of impurities.[12][13]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the storage of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Color Change: The dark brown UBr₄ powder develops lighter patches or a yellowish/greenish tint.Hydrolysis and/or Oxidation: This is a strong indicator of reaction with moisture and/or air, leading to the formation of uranium oxybromides or oxides.1. Immediately transfer the material to a high-purity inert atmosphere glovebox. 2. Assess the extent of degradation using Raman spectroscopy or PXRD. 3. If the degradation is minor and localized, it may be possible to physically separate the discolored portions. 4. For significant degradation, purification by vacuum sublimation may be necessary.[2][14] 5. Review storage procedures and container integrity to prevent future occurrences.
Caking or Clumping of Powder: The free-flowing UBr₄ powder has become agglomerated.Moisture Absorption: The hygroscopic nature of UBr₄ causes it to absorb trace amounts of water, leading to the formation of hydrates and causing particles to stick together.1. Handle the material exclusively within a glovebox. 2. Gently break up the clumps with a clean, dry spatula. 3. Consider gently heating the material under a high vacuum to remove adsorbed water. However, be cautious as this may also promote the formation of oxybromides. 4. Transfer to a new, dry container, preferably a flame-sealed ampoule.[6]
Inconsistent Experimental Results: Reactions involving stored UBr₄ yield unexpected products or low yields.Presence of Impurities: Hydrolysis or oxidation products can interfere with subsequent chemical reactions, acting as catalysts or poisons, or altering the stoichiometry.1. Verify the purity of the UBr₄ using the analytical techniques described in FAQ #4. 2. If impurities are confirmed, purify the UBr₄ before further use. 3. Always use freshly opened or recently purified UBr₄ for critical experiments.
Visible Corrosion of Metal Storage Container (if applicable): Chemical Incompatibility: UBr₄, especially in the presence of moisture, can be corrosive to certain metals.1. Immediately transfer the UBr₄ to a suitable glass container. 2. Dispose of the corroded metal container according to institutional guidelines for radioactive and hazardous waste.[15][16] 3. Review chemical compatibility charts before selecting storage materials.[17][18]

Experimental Protocols

Protocol for Repackaging this compound for Long-Term Storage

This protocol outlines the steps for safely transferring UBr₄ into a more secure storage container, such as a flame-sealed ampoule.

Prerequisites:

  • A certified and operational inert atmosphere glovebox (<1 ppm O₂, <1 ppm H₂O).

  • All necessary personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety glasses.[15][16][19]

  • All glassware and tools must be thoroughly dried in a vacuum oven and brought into the glovebox antechamber.

Procedure:

  • Preparation: Transfer the original container of UBr₄, new glass ampoules, a clean funnel, and a heat sealer for the ampoules into the glovebox via the antechamber. Allow sufficient time for the atmosphere to equilibrate.

  • Transfer: Carefully open the original container of UBr₄. Using the clean funnel, transfer the desired amount of UBr₄ into a new glass ampoule.

  • Sealing: Using the heat sealer, carefully seal the neck of the ampoule, ensuring a complete and robust seal is formed.

  • Labeling: Label the sealed ampoule clearly with the compound name, date of sealing, and any other relevant identifiers.

  • Secondary Containment: Place the sealed ampoule into a labeled, padded secondary container for physical protection.

  • Cleanup: All contaminated materials (e.g., used gloves, weighing paper) must be disposed of as radioactive waste according to institutional and regulatory guidelines.[15][16][20]

Visual Representation of Degradation Pathway

The following diagram illustrates the primary degradation pathways of this compound upon exposure to air and moisture.

G UBr4 This compound (UBr4) (Dark Brown Solid) UOBr2 Uranium Oxybromide (UOBr2) (Intermediate) UBr4->UOBr2 + H2O (Hydrolysis) UxOy Uranium Oxides (e.g., UO2, U3O8) (Final Degradation Product) UBr4->UxOy + O2 (Oxidation) H2O Moisture (H2O) O2 Oxygen (O2) UOBr2->UxOy + H2O / O2 G start Start: Need to store UBr4 freq_use Frequent Access Required? start->freq_use long_term Storage > 6 months? freq_use->long_term No glovebox_vial Store in Glovebox in Vial with PTFE-lined Cap freq_use->glovebox_vial Yes long_term->glovebox_vial No ampoule Flame-Seal in Glass Ampoule long_term->ampoule Yes end End: UBr4 Stored glovebox_vial->end ampoule->end

Caption: Workflow for selecting the appropriate UBr4 storage method.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Safe Handling of Uranyl Compounds.
  • IBILABS. (n.d.). Properties of UBr4.
  • Occupational Safety and Health Administration. (2013). Occupational Safety and Health Guideline for Uranium and Insoluble Compounds. Regulations.gov.
  • Ossila. (n.d.). Air Sensitive Compounds.
  • Yale Environmental Health & Safety. (n.d.). LAB INFO SHEET.
  • U.S. Department of Energy. (n.d.). SAFETY DATA SHEET URANIUM METAL.
  • University of Nebraska-Lincoln Environmental Health and Safety. (2009). SAFETY PROTOCOL: URANIUM.
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds.
  • IBILABS. (n.d.). This compound.
  • LookChem. (n.d.). Cas 13470-20-7, this compound.
  • Wikipedia. (2025). This compound.
  • IBILABS. (n.d.). This compound SDS.
  • Google Patents. (n.d.). US2635035A - Preparation of uranium bromide.
  • OSTI.GOV. (1953). SIMPLE PREPARATION OF URANIUM OXYBROMIDE, this compound, AND ANHYDROUS URANYL BROMIDE. EXISTENCE OF URANIUM PENTABROMIDE.
  • New York University. (2007). BNL CHEMICAL STORAGE AND COMPATIBILITY TABLE.
  • OSTI.GOV. (1991). Oxidation and hydrolysis kinetic studies on UN.
  • RSC Publishing. (2022). Probing the hydrolytic degradation of UF4 in humid air.
  • UCSD Blink. (2024). Chemical Compatibility Guidelines.
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Uranium.
  • ResearchGate. (2025). Analytical techniques for the separation and determination of transuranium element ultratraces in depleted uranium ammunitions.
  • RSC Publishing. (2025). The inorganic chemist's guide to actinide radiation chemistry: a review.

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Validation & Comparative

A Comparative Guide to Uranium Tetrabromide: Unlocking Unique Reactivities and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Uranium halides serve as critical precursors in actinide chemistry, with applications ranging from catalysis to materials science. While uranium tetrachloride (UCl₄) has historically been a common choice, uranium tetrabromide (UBr₄) presents a compelling alternative with distinct advantages in specific applications. This guide provides an in-depth comparison of UBr₄ with other uranium halides, focusing on its physicochemical properties, reactivity, and suitability for advanced applications. We will explore experimental data that underscores the benefits of UBr₄ in areas such as organometallic synthesis and catalysis, offering researchers and scientists a comprehensive resource for selecting the optimal uranium halide for their work.

Introduction to Uranium Halides: A Family of Versatile Reagents

The tetrahalides of uranium (UX₄, where X = F, Cl, Br, I) are foundational compounds in the exploration of uranium chemistry. These compounds, all featuring uranium in the +4 oxidation state, exhibit a range of properties that make them useful starting materials for the synthesis of more complex uranium-containing molecules.[1][2] Their utility stems from the Lewis acidic nature of the U⁴⁺ center and the lability of the uranium-halogen bond, which can be readily cleaved or substituted.

While sharing a common central metal, the varying electronegativity and size of the halide ligands impart distinct characteristics to each member of the series. Uranium hexafluoride (UF₆), a highly volatile and corrosive gas, is primarily used in uranium enrichment processes.[3] Uranium tetrachloride (UCl₄), an olive-green solid, has been a workhorse in organouranium chemistry for decades.[4] However, as we will demonstrate, the heavier halides, particularly this compound, offer a nuanced reactivity profile that can be leveraged for specific synthetic challenges.

Physicochemical Properties: A Comparative Analysis

The choice of a uranium halide precursor is often dictated by its physical and chemical properties. Understanding these differences is crucial for experimental design, from selecting an appropriate solvent to ensuring safe handling.

PropertyUranium Tetrachloride (UCl₄)This compound (UBr₄)
Molar Mass ( g/mol ) 379.84[1]557.64[5][6]
Appearance Olive-green solid[1][4]Brown hygroscopic crystals[5][6][7]
Melting Point (°C) 590[1][4]519[5][6]
Boiling Point (°C) 791[1][4]791[5][6]
Density (g/cm³) 4.87[4]5.19[5]
Hygroscopicity High[4]Very High[5][7]

Key Insights:

  • Lower Melting Point: this compound's lower melting point compared to uranium tetrachloride can be advantageous in certain high-temperature synthetic procedures, potentially allowing for reactions in the molten state under less extreme conditions.

  • Hygroscopicity: Both UCl₄ and UBr₄ are highly sensitive to moisture.[4][8] UBr₄ is noted to be particularly hygroscopic, readily hydrolyzing to form uranium oxybromide (UOBr₂) and hydrogen bromide.[5][7][8] This necessitates stringent anhydrous handling techniques, typically within a glovebox or under an inert atmosphere.

Solubility and Lewis Acidity: The Heart of Reactivity

The behavior of uranium halides in solution is paramount to their utility as reagents. Their solubility and Lewis acidity dictate their ability to form adducts, activate substrates, and participate in catalytic cycles.

Solubility:

Uranium tetrachloride and tetrabromide are soluble in a range of polar, non-protic organic solvents such as tetrahydrofuran (THF), acetonitrile, and dimethylformamide.[4][8] This solubility is due to the formation of Lewis acid-base adducts, where the solvent molecules coordinate to the uranium center.[4][8] For instance, in ethyl acetate, both UCl₄ and UBr₄ have been shown to undergo self-ionization to form complex ionic species.[9][10] This behavior highlights the strong Lewis acidic character of the U⁴⁺ ion.[8]

Lewis Acidity:

The U⁴⁺ center in uranium tetrahalides is a potent Lewis acid, capable of accepting electron pairs from a wide variety of donor molecules.[8] The strength of this Lewis acidity is modulated by the electron-withdrawing nature of the halide ligands. Following periodic trends, the Lewis acidity is expected to decrease down the group:

UCl₄ > UBr₄ > UI₄

This is because the more electronegative chloride ions withdraw more electron density from the uranium center, making it more electrophilic. This trend has been observed in studies of uranium halide complexes with ethyl acetate, where the interaction between the uranium atom and the ester ligand increases from the iodide to the bromide to the chloride compound.[9]

While stronger Lewis acidity might seem universally desirable, the more moderate Lewis acidity of UBr₄ can be a significant advantage. It can lead to more selective transformations by avoiding over-activation of substrates or decomposition of sensitive reagents. Furthermore, the weaker uranium-bromine bond compared to the uranium-chlorine bond can facilitate different reaction pathways, such as halide exchange reactions.

Applications Where this compound Excels

The unique properties of this compound make it a superior choice in several key areas of synthetic chemistry.

Precursor for Organometallic Synthesis

This compound is an excellent starting material for the synthesis of a variety of organometallic uranium complexes. The U-Br bond is more reactive towards certain nucleophiles than the U-Cl bond, allowing for cleaner and more efficient substitution reactions. For example, organometallic uranium(IV) bromide complexes can be synthesized via halide exchange from their chloride analogues using reagents like trimethylsilyl bromide (Me₃SiBr).[11] This methodology provides a reliable route to bromide-containing species that may exhibit different reactivity or solubility compared to their chloride counterparts.[11]

Catalysis

The field of uranium-based catalysis is rapidly expanding, with uranium complexes showing promise in a range of transformations including polymerization, hydrogenation, and small molecule activation.[12][13] The catalytic activity of uranium compounds is often linked to the ability of the uranium center to exist in multiple oxidation states and its large ionic radius which can accommodate high coordination numbers.[12][13]

While much of the early work in uranium catalysis utilized chloride-based systems, the distinct electronic and steric properties of bromide ligands can fine-tune the catalytic activity of the uranium center. The slightly lower Lewis acidity of UBr₄-derived catalysts, for instance, could be beneficial in reactions where substrate inhibition or catalyst decomposition is a concern with more aggressive Lewis acids.

Experimental Protocols

To illustrate the practical application of this compound, a representative protocol for the synthesis of a uranium(IV) bromide complex via halide exchange is provided below. This method is adapted from established literature procedures.[11]

Synthesis of (C₅Me₅)₂UBr₂ via Halide Exchange

Objective: To replace the chloride ligands in (C₅Me₅)₂UCl₂ with bromide ligands using trimethylsilyl bromide.

Materials:

  • (C₅Me₅)₂UCl₂ (1 equivalent)

  • Trimethylsilyl bromide (Me₃SiBr) (2.2 equivalents)

  • Toluene (anhydrous)

  • Pentane (anhydrous)

  • Schlenk flask and line

  • Inert atmosphere glovebox

Procedure:

  • Inside a glovebox, charge a Schlenk flask with (C₅Me₅)₂UCl₂ and anhydrous toluene.

  • Stir the mixture to dissolve the uranium complex.

  • Slowly add trimethylsilyl bromide to the stirred solution at room temperature.

  • Allow the reaction to stir for 12-18 hours. The progress of the reaction can be monitored by the precipitation of trimethylsilyl chloride (Me₃SiCl).

  • Remove the volatile components under reduced pressure.

  • Wash the resulting solid with anhydrous pentane to remove any unreacted Me₃SiBr and soluble byproducts.

  • Dry the product, (C₅Me₅)₂UBr₂, under vacuum.

Self-Validation:

  • The identity and purity of the product can be confirmed by elemental analysis and ¹H NMR spectroscopy.

  • The successful halide exchange can be verified by the absence of the starting material in the final product and by techniques such as X-ray crystallography if suitable crystals can be obtained.

Safety and Handling Considerations

All uranium compounds, including this compound, are radioactive and chemically toxic.[14][15] Handling should be conducted by trained personnel in a designated laboratory equipped to handle radioactive materials.[5][14]

  • Radiological Hazards: Uranium primarily emits alpha particles, which have a short range and are stopped by a sheet of paper or the outer layer of skin.[14] The primary radiological hazard is from internal exposure via inhalation or ingestion.[14][15]

  • Chemical Toxicity: Uranium is a heavy metal and is nephrotoxic, meaning it can cause damage to the kidneys.[16]

  • Handling Precautions:

    • Always handle this compound in a well-ventilated fume hood or, preferably, an inert atmosphere glovebox to prevent inhalation of dust and exposure to moisture.[5][14]

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[5][14]

    • Due to its highly hygroscopic nature, store UBr₄ in a tightly sealed container in a cool, dry, and dark place.[5]

  • Waste Disposal: All waste containing uranium must be disposed of as radioactive waste according to institutional and regulatory guidelines.[14]

Conclusion

This compound, while perhaps less commonly used than its chloride counterpart, offers a unique set of properties that make it a valuable reagent in the field of actinide chemistry. Its moderate Lewis acidity, distinct solubility profile, and the reactivity of the U-Br bond provide synthetic chemists with a powerful tool for accessing novel uranium complexes and developing new catalytic systems. By understanding the comparative advantages of UBr₄, researchers can make more informed decisions in the design of their experiments, ultimately pushing the boundaries of f-element chemistry.

Visualization of Experimental Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Halide Exchange Reaction cluster_workup Workup & Isolation cluster_analysis Analysis prep_start Start: (C₅Me₅)₂UCl₂ in Schlenk Flask dissolve Dissolve in anhydrous toluene prep_start->dissolve add_reagent Add Me₃SiBr (2.2 eq) dissolve->add_reagent Homogeneous solution stir Stir at RT for 12-18h add_reagent->stir remove_volatiles Remove volatiles in vacuo stir->remove_volatiles Reaction complete wash Wash with anhydrous pentane remove_volatiles->wash dry Dry product under vacuum wash->dry product Final Product: (C₅Me₅)₂UBr₂ dry->product analysis Characterize: - ¹H NMR - Elemental Analysis - X-ray Crystallography product->analysis

Caption: Workflow for the synthesis of (C₅Me₅)₂UBr₂.

References

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  • Wikipedia. Uranium tetrachloride. [Link]

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  • University of Illinois Division of Research Safety. (2023). Uranium and Thorium. [Link]

  • Winter, M. This compound. WebElements. [Link]

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  • Patton, R. L. (2001). Thermal Stabilization of UO2, UO3, and U3O8. Oak Ridge National Laboratory. [Link]

  • Collet, S., et al. (2015). Thermal stability and decomposition mechanisms of uranyl nitrate hexahydrate. Journal of Nuclear Materials, 462, 247-254. [Link]

  • LookChem. This compound. [Link]

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  • du Preez, J. G. H., Gibson, M. L., & van Vuuren, C. P. J. (1971). The chemistry of uranium. I. Uranium tetrachloride and tetrabromide complexes of large amide ligands. Journal of the South African Chemical Institute, 24, 135-149. [Link]

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  • Reddit. Multigram scale synthesis of uranium organometallic. [Link]

  • Fortier, S., et al. (2018). Synthesis and Characterization of Uranium Complexes Supported by Substituted Aryldimethylsilylanilide Ligands. OSTI.gov. [Link]

  • Forrest, W. P., et al. (2021). Convenient Syntheses of Trivalent Uranium Halide Starting Materials Without Uranium Metal. OSTI.gov. [Link]

  • Zeggil, A., et al. (2025). Uranium Chemistry: Identifying the Next Frontiers. Inorganic Chemistry, 64(2), 767-784. [Link]

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  • Sreenivasulu, B., et al. (2025). RGO-Pt as an effective catalyst for U(IV) generation under hydrogen. Scientific Reports, 15(1), 5894. [Link]

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Sources

A Comparative Guide to the Synthesis of Uranium(IV) Halides for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the principal synthesis methods for Uranium(IV) halides (UF₄, UCl₄, UBr₄, and UI₄). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to offer insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Uranium(IV) Halides

Uranium(IV) halides are fundamental starting materials in actinide chemistry. Their utility spans from precursors for the synthesis of uranium metal and organometallic compounds to their role in various catalytic processes and nuclear fuel cycles. The choice of a synthetic method is often dictated by the desired purity, scale, available starting materials, and the specific halide being prepared. This guide will explore the most common and effective methods for synthesizing each of the four primary Uranium(IV) halides, offering a comparative framework to aid in methodological selection.

Part 1: Uranium(IV) Fluoride (UF₄) Synthesis

Uranium(IV) fluoride, often referred to as "green salt," is a key intermediate in the production of uranium metal and uranium hexafluoride (UF₆)[1]. Its synthesis is predominantly achieved through dry methods involving the hydrofluorination of uranium dioxide.

Method 1: Hydrofluorination of Uranium Dioxide (UO₂) (Dry Process)

This is the most common industrial method for producing UF₄.[1] It involves the reaction of uranium dioxide with anhydrous hydrogen fluoride (HF) gas in a fluidized bed reactor.

Reaction: UO₂ + 4HF → UF₄ + 2H₂O

Causality of Experimental Choices:

  • Anhydrous HF: The use of anhydrous HF is critical to prevent the formation of uranium oxyfluorides (e.g., UO₂F₂), which are common impurities.[1]

  • Fluidized Bed Reactor: This type of reactor ensures efficient gas-solid contact and uniform temperature distribution, leading to a more complete reaction and higher purity product.

  • Temperature: The reaction is typically carried out at elevated temperatures to ensure a favorable reaction rate.

Experimental Protocol: Hydrofluorination of UO₂

  • Place a known quantity of finely powdered UO₂ into a fluidized bed reactor.

  • Heat the reactor to the desired reaction temperature (typically 450-650 °C).

  • Introduce a stream of anhydrous HF gas into the reactor.

  • Maintain the flow of HF and the reaction temperature for a sufficient duration to ensure complete conversion.

  • After the reaction is complete, cool the reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • The resulting green solid is UF₄.

Method 2: Fluorination with Ammonium Bifluoride (NH₄HF₂) (Dry Process)

An alternative dry method involves the use of ammonium bifluoride as the fluorinating agent. This method can be advantageous for laboratory-scale synthesis as it avoids the handling of highly corrosive HF gas.[2][3]

Reaction: UO₂ + 2NH₄HF₂ → (NH₄)₂UF₆ → UF₄ + 2NH₃ + 2HF

Causality of Experimental Choices:

  • Ammonium Bifluoride: This solid reagent is easier and safer to handle than HF gas. Upon heating, it decomposes to provide the necessary fluorinating species.

  • Intermediate Formation: The reaction proceeds through an ammonium uranium fluoride intermediate, which then decomposes at higher temperatures to yield UF₄.[3]

Experimental Protocol: Fluorination with NH₄HF₂

  • Thoroughly mix UO₂ powder with a stoichiometric excess of NH₄HF₂ in a suitable crucible (e.g., nickel or platinum).

  • Heat the mixture in a tube furnace under an inert atmosphere.

  • Gradually increase the temperature to around 400 °C to facilitate the decomposition of the intermediate and removal of volatile byproducts.

  • Hold at the final temperature until the reaction is complete.

  • Cool the product to room temperature under an inert atmosphere.

Comparative Analysis of UF₄ Synthesis Methods
FeatureHydrofluorination of UO₂Fluorination with NH₄HF₂
Reagents UO₂, Anhydrous HFUO₂, NH₄HF₂
Temperature 450-650 °C~400 °C
Advantages High yield, suitable for large-scale production.Safer (avoids HF gas), suitable for lab-scale.
Disadvantages Requires handling of highly corrosive HF gas.Potential for incomplete reaction, may require excess reagent.
Product Purity High, but can be contaminated with UO₂F₂.[1]Generally good, depends on reaction completeness.

Experimental Workflow for UF₄ Synthesis

cluster_0 Method 1: Hydrofluorination cluster_1 Method 2: Ammonium Bifluoride UO2_1 UO₂ Powder Reactor Fluidized Bed Reactor (450-650°C) UO2_1->Reactor HF Anhydrous HF Gas HF->Reactor UF4_1 UF₄ Product Reactor->UF4_1 UO2_2 UO₂ Powder Mix Mixing UO2_2->Mix NH4HF2 NH₄HF₂ Powder NH4HF2->Mix Furnace Tube Furnace (~400°C, Inert Atm.) Mix->Furnace UF4_2 UF₄ Product Furnace->UF4_2

Caption: Workflow for the synthesis of Uranium(IV) Fluoride.

Part 2: Uranium(IV) Chloride (UCl₄) Synthesis

Uranium(IV) chloride is a versatile starting material in uranium chemistry, often used for the preparation of organometallic complexes and as a precursor for other uranium compounds.[4][5]

Method 1: Chlorination of Uranium Oxides with Carbon Tetrachloride (CCl₄)

A common laboratory-scale method involves the reaction of uranium oxides (UO₂ or UO₃) with carbon tetrachloride vapor at elevated temperatures.[6][7][8]

Reaction (with UO₂): UO₂ + CCl₄ → UCl₄ + CO₂[6]

Causality of Experimental Choices:

  • Carbon Tetrachloride: CCl₄ serves as a potent chlorinating agent at high temperatures.

  • Inert Atmosphere/Vacuum: The reaction is performed under vacuum or in an inert atmosphere to prevent the oxidation of UCl₄ and the formation of oxychlorides.[6]

  • Temperature Control: Careful temperature control is necessary to promote the desired reaction while minimizing side reactions that can produce toxic byproducts like phosgene.[5][8]

Experimental Protocol: Chlorination with CCl₄

  • Place the uranium oxide in a quartz boat inside a tube furnace.

  • Evacuate the system and then introduce a slow flow of inert gas saturated with CCl₄ vapor.

  • Heat the furnace to the reaction temperature (typically 370-500 °C).[4][6]

  • The UCl₄ product sublimes and can be collected in a cooler part of the apparatus.

  • After the reaction, cool the system to room temperature under an inert atmosphere before collecting the olive-green UCl₄ product.[4]

Method 2: Chlorination of Uranium Trioxide (UO₃) with Hexachloropropene

This method offers a milder alternative to the CCl₄ route, allowing for the reaction to be carried out at lower temperatures and ambient pressure.[5]

Reaction: UO₃ + C₃Cl₆ → UCl₄ + Byproducts

Causality of Experimental Choices:

  • Hexachloropropene: This organic chlorinating agent is effective at lower temperatures than CCl₄, making the reaction more manageable on a laboratory scale.[5]

  • Reflux Conditions: The reaction is typically carried out under reflux to ensure a sustained reaction temperature and efficient mixing.

Experimental Protocol: Chlorination with Hexachloropropene

  • Combine UO₃ and hexachloropropene in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Heat the mixture in a sand bath to a gentle reflux (around 60°C initially, monitoring for any exotherm).[5]

  • Continue refluxing until the reaction is complete, as indicated by a color change to green.

  • Cool the reaction mixture to room temperature.

  • Isolate the UCl₄ product by filtration, wash with a dry, non-protic solvent (e.g., dichloromethane), and dry under vacuum.[5]

Method 3: Reaction of Uranium Dioxide (UO₂) with Aluminum Trichloride (AlCl₃)

This solid-state reaction provides a convenient route to UCl₄, particularly when followed by in-situ purification via chemical vapor transport.[9][10][11]

Reaction: 3UO₂ + 4AlCl₃ → 3UCl₄ + 2Al₂O₃

Causality of Experimental Choices:

  • Aluminum Trichloride: AlCl₃ is a strong Lewis acid and an effective chlorinating agent in the solid state.

  • Sealed Ampoule: The reaction is carried out in a sealed ampoule under vacuum to prevent contamination and to facilitate chemical vapor transport for purification.[9][11]

  • Temperature Gradient: A temperature gradient is applied to the ampoule to transport the more volatile UCl₄ away from the less volatile aluminum oxide byproduct, resulting in a highly pure crystalline product.[11]

Experimental Protocol: Reaction with AlCl₃

  • Charge a glass ampoule with UO₂ and a stoichiometric excess of AlCl₃.

  • Evacuate and seal the ampoule.

  • Heat the ampoule in a two-zone furnace to initiate the reaction (e.g., 250 °C).

  • After the initial reaction, establish a temperature gradient (e.g., source at 350 °C, sink at 230 °C) to allow for chemical vapor transport of UCl₄.[9]

  • After several days, crystalline UCl₄ will deposit in the cooler zone.

  • Cool the ampoule and open it in an inert atmosphere glovebox to recover the product.

Comparative Analysis of UCl₄ Synthesis Methods
FeatureChlorination with CCl₄Chlorination with HexachloropropeneReaction with AlCl₃
Reagents UO₂/UO₃, CCl₄UO₃, C₃Cl₆UO₂, AlCl₃
Temperature 370-500 °C[4][6]~60-100 °C[5]250-350 °C[9]
Advantages Well-established method.Milder conditions, ambient pressure.[5]High purity product via in-situ purification.[9][10][11]
Disadvantages High temperature, toxic byproducts (phosgene).[5][8]Requires synthesis of hexachloropropene.Requires sealed ampoule and long reaction times.
Product Purity Good, requires sublimation for high purity.Good, requires washing.Excellent, crystalline product.[9][10]

Logical Relationships in UCl₄ Synthesis

cluster_CCl4 CCl₄ Method cluster_HCP Hexachloropropene Method cluster_AlCl3 AlCl₃ Method Start Uranium Oxide (UO₂ or UO₃) CCl4 CCl₄ Vapor (370-500°C) Start->CCl4 HCP Hexachloropropene (Reflux, ~60-100°C) Start->HCP AlCl3 AlCl₃ (Sealed Ampoule, 250-350°C) Start->AlCl3 UCl4_1 UCl₄ (Sublimed) CCl4->UCl4_1 UCl4_2 UCl₄ (Filtered) HCP->UCl4_2 CVT Chemical Vapor Transport AlCl3->CVT UCl4_3 UCl₄ (Crystalline) CVT->UCl4_3

Caption: Comparison of synthetic routes to Uranium(IV) Chloride.

Part 3: Uranium(IV) Bromide (UBr₄) Synthesis

Uranium(IV) bromide is a hygroscopic, dark brown solid.[12] Its synthesis often involves the direct bromination of uranium metal or its hydride, or the bromination of uranium oxides.

Method 1: Direct Bromination of Uranium Metal

This method involves the reaction of uranium metal with bromine vapor.

Reaction: U + 2Br₂ → UBr₄

Causality of Experimental Choices:

  • Uranium Metal: The direct use of the metal ensures a clean reaction with no oxide byproducts.

  • Bromine Vapor: Controlled delivery of bromine vapor allows for a manageable reaction rate.

  • Inert Gas Flow: An inert gas is used as a carrier for the bromine vapor and to prevent oxidation.

Experimental Protocol: Direct Bromination

  • Place uranium metal chips in a reaction vessel within a tube furnace.

  • Heat the uranium to the reaction temperature (e.g., 350-400 °C) under a flow of inert gas.[13]

  • Pass a stream of inert gas through a bromine reservoir to carry bromine vapor over the hot uranium.

  • The UBr₄ product will form and can be collected in a cooler part of the apparatus.

  • After the reaction is complete, cool the system under an inert atmosphere.

Method 2: Reaction of Uranium Hydride (UH₃) with Hydrogen Bromide (HBr)

This method proceeds in two stages: first, the formation of uranium tribromide (UBr₃), followed by its bromination to UBr₄.[12]

Reactions:

  • UH₃ + 3HBr → UBr₃ + 3H₂

  • 2UBr₃ + Br₂ → 2UBr₄

Causality of Experimental Choices:

  • Uranium Hydride: UH₃ is a highly reactive form of uranium, allowing for lower reaction temperatures.[14]

  • Two-Step Process: The initial formation of UBr₃ followed by bromination allows for controlled conversion to the tetravalent state.

Experimental Protocol: From Uranium Hydride

  • Prepare UH₃ by reacting uranium metal with hydrogen gas at 250 °C.

  • Convert UH₃ to UBr₃ by reacting it with HBr gas at 300 °C.[12]

  • Brominate the resulting UBr₃ to UBr₄ by passing a mixture of bromine vapor and nitrogen gas over it at 300 °C.[12]

  • The UBr₄ product can be purified by sublimation.

Method 3: Reaction of Uranium Dioxide (UO₂) with Aluminum Bromide (AlBr₃)

Similar to the chloride synthesis, this solid-state method provides a convenient route to high-purity UBr₄.[9]

Reaction: 3UO₂ + 4AlBr₃ → 3UBr₄ + 2Al₂O₃

Experimental Protocol: Reaction with AlBr₃

  • Charge a glass ampoule with UO₂ and a stoichiometric excess of AlBr₃.

  • Evacuate and seal the ampoule.

  • Heat the ampoule to initiate the reaction (e.g., 250 °C).

  • Apply a temperature gradient (e.g., source at 350 °C, sink at 230 °C) for chemical vapor transport.[9]

  • Collect the crystalline UBr₄ from the cooler zone after several days.

Comparative Analysis of UBr₄ Synthesis Methods
FeatureDirect Bromination of U MetalFrom Uranium Hydride (UH₃)Reaction with AlBr₃
Reagents U metal, Br₂UH₃, HBr, Br₂UO₂, AlBr₃
Temperature 350-400 °C[13]250-300 °C[12]250-350 °C[9]
Advantages Direct, high purity.Lower temperature, reactive starting material.High purity crystalline product, avoids U metal.[9]
Disadvantages Requires handling of uranium metal.Two-step process, requires HBr gas.Long reaction time, sealed ampoule required.
Product Purity Excellent.Good, requires sublimation.Excellent.[9]

Part 4: Uranium(IV) Iodide (UI₄) Synthesis

Uranium(IV) iodide is a black, crystalline solid.[15] Its synthesis is most commonly achieved by the direct reaction of uranium metal with iodine.

Method 1: Direct Iodination of Uranium Metal

This is the most straightforward method for preparing UI₄.[15]

Reaction: U + 2I₂ → UI₄

Causality of Experimental Choices:

  • Excess Iodine: An excess of iodine is used to ensure complete conversion of the uranium metal.[15]

  • Sealed Tube: The reaction is typically carried out in a sealed, evacuated tube to contain the volatile iodine and prevent oxidation.

Experimental Protocol: Direct Iodination

  • Place uranium turnings and an excess of iodine in a heavy-walled glass tube.

  • Evacuate and seal the tube.

  • Heat the tube in a furnace to a temperature sufficient to vaporize the iodine and initiate the reaction (e.g., 500 °C).

  • After the reaction is complete, the excess iodine can be sublimed to a cooler part of the tube, leaving behind the UI₄ product.

Method 2: Reaction of Uranium Dioxide (UO₂) with Aluminum Iodide (AlI₃)

This method provides an alternative to the use of uranium metal, analogous to the syntheses of the other halides.[9][10]

Reaction: 3UO₂ + 4AlI₃ → 3UI₄ + 2Al₂O₃

Experimental Protocol: Reaction with AlI₃

  • Combine UO₂ and AlI₃ in a sealed, evacuated ampoule.

  • Heat the ampoule to the reaction temperature (e.g., 300 °C).

  • Use a temperature gradient to purify the UI₄ product via chemical vapor transport.

  • Collect the crystalline UI₄ from the cooler end of the ampoule.

Method 3: Solution-Based Synthesis

Uranium(IV) iodide etherates can be prepared at room temperature by reacting uranium turnings with iodine in an ether solvent.[16]

Reaction: U + 2I₂ + n(Et₂O) → UI₄(OEt₂)n

Causality of Experimental Choices:

  • Ether Solvent: The solvent acts as a medium for the reaction and stabilizes the product as an etherate complex.

  • Room Temperature: This method avoids the need for high-temperature equipment, making it a safe and convenient option.[16]

Experimental Protocol: Solution-Based Synthesis

  • Combine uranium turnings and iodine in diethyl ether in a Schlenk flask under an inert atmosphere.

  • Stir or sonicate the mixture at room temperature for several days.

  • The product, UI₄(OEt₂)₂, can be isolated from the solution.

Comparative Analysis of UI₄ Synthesis Methods
FeatureDirect Iodination of U MetalReaction with AlI₃Solution-Based Synthesis
Reagents U metal, I₂UO₂, AlI₃U metal, I₂, Ether
Temperature ~500 °C~300 °CRoom Temperature[16]
Advantages Simple, direct method.High purity, avoids U metal.[9][10]Mild conditions, safe.[16]
Disadvantages Requires U metal, high temperature.Long reaction time, sealed ampoule.Produces a solvent adduct, may require further processing.
Product Purity Good, requires sublimation of excess I₂.Excellent, crystalline product.[9]Good, as the etherate.

Decision Tree for Uranium(IV) Halide Synthesis

Halide Target Halide? UF4 UF₄ Halide->UF4 Fluoride UCl4 UCl₄ Halide->UCl4 Chloride UBr4 UBr₄ Halide->UBr4 Bromide UI4 UI₄ Halide->UI4 Iodide UF4_Scale Scale? UF4->UF4_Scale UCl4_Purity Purity Requirement? UCl4->UCl4_Purity UBr4_Start Starting Material? UBr4->UBr4_Start UI4_Temp Temperature? UI4->UI4_Temp UF4_Large Large Scale: Hydrofluorination UF4_Scale->UF4_Large Industrial UF4_Lab Lab Scale: NH₄HF₂ Method UF4_Scale->UF4_Lab Laboratory UCl4_High High Purity: AlCl₃ + CVT UCl4_Purity->UCl4_High Highest UCl4_Standard Standard Purity: Hexachloropropene Method UCl4_Purity->UCl4_Standard Good UBr4_Metal U Metal: Direct Bromination UBr4_Start->UBr4_Metal Uranium Metal UBr4_Oxide UO₂: AlBr₃ Method UBr4_Start->UBr4_Oxide Uranium Dioxide UI4_HighT High Temp: Direct Iodination UI4_Temp->UI4_HighT Elevated UI4_RoomT Room Temp: Solution Synthesis UI4_Temp->UI4_RoomT Ambient

Caption: Decision-making guide for selecting a Uranium(IV) Halide synthesis method.

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  • Kalaj, M., et al. (2022). Synthetic diversity in the preparation of metallic uranium. RSC Advances, 12(15), 9036–9053. [Link]

  • Kalaj, M., et al. (2022). Synthetic diversity in the preparation of metallic uranium. RSC Advances, 12(15), 9036-9053. [Link]

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Guide to the Structural Validation of Uranium Tetrabromide (UBr₄) Using Neutron Diffraction

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth technical comparison for the structural validation of Uranium Tetrabromide (UBr₄), focusing on the superior efficacy of neutron diffraction. We will explore the causalities behind experimental choices, present validated protocols, and offer a clear comparison with alternative methods, grounded in authoritative data.

The precise characterization of actinide halide structures is fundamental to advancing nuclear fuel cycle chemistry and developing novel materials. This compound (UBr₄) presents a unique case among actinide tetrahalides due to its unusual seven-coordinate geometry.[1] Validating this structure requires a technique sensitive enough to accurately locate the bromine atoms in the presence of the much heavier uranium atom. This guide demonstrates why neutron diffraction is not merely an alternative but the definitive method for this task.

The Challenge: Overcoming the "Heavy Atom" Problem

In structural analysis, the choice of diffraction technique is paramount. While X-ray diffraction (XRD) is a workhorse in crystallography, it encounters significant limitations with compounds containing elements of vastly different atomic numbers (Z), a phenomenon known as the "heavy atom" problem.

  • X-ray Diffraction (XRD): X-rays interact with the electron clouds of atoms. The scattering intensity is therefore proportional to the atomic number. For UBr₄, Uranium (Z=92) possesses a much larger electron cloud than Bromine (Z=35). Consequently, Uranium's contribution to the diffraction pattern overwhelms that of Bromine, making the precise determination of Br atomic positions and thermal parameters challenging and less accurate.[2][3]

  • Neutron Diffraction: Neutrons, conversely, interact with the atomic nuclei. The scattering power, defined by the neutron scattering length (b), is not a monotonic function of the atomic number and varies between isotopes.[3][4] This property provides a decisive advantage for UBr₄.

To quantify this, let's compare the coherent neutron scattering lengths for Uranium and Bromine.

ElementAtomic Number (Z)Coherent Neutron Scattering Length (b) [fm]
Uranium (U) 928.417
Bromine (Br) 356.79
(Data sourced from the National Institute of Standards and Technology, NIST)[5][6]

The scattering lengths of Uranium and Bromine are remarkably comparable. This similarity in scattering power ensures that both atoms contribute significantly to the neutron diffraction pattern, allowing for the unambiguous and precise localization of the bromine atoms within the UBr₄ crystal lattice.[2] This is the fundamental reason neutron diffraction succeeds where XRD falters, enabling a full and accurate structural refinement.

Comparative Analysis: Neutron Diffraction vs. X-ray Diffraction for UBr₄
FeatureX-ray Diffraction (XRD)Neutron DiffractionJustification for UBr₄ Analysis
Interaction Electron CloudAtomic NucleusNeutrons bypass the electron-heavy Uranium, interacting directly with the nuclei of both U and Br.[3]
Scattering Power Proportional to Atomic Number (Z)Independent of Z; depends on the nucleus.Crucial advantage: Br atoms are not "masked" by the heavy U atom, leading to a more accurate structure.[2]
Sensitivity to U vs. Br Highly skewed towards Uranium.Comparable for both Uranium and Bromine.Enables precise determination of U-Br bond lengths and the coordination geometry.[2]
Sample Requirement Milligram quantities are often sufficient.Larger sample volume (grams) typically needed due to lower flux of neutron sources.[7][8]A practical consideration in experimental design; requires synthesis of sufficient high-purity material.
Penetration Depth Low; primarily a surface technique.High; probes the bulk of the material.Provides a true representation of the bulk crystal structure, free from surface effects.
The Validated Structure of this compound

Combined X-ray and neutron powder diffraction studies have definitively established the crystal structure of UBr₄.[2] The refinement using neutron diffraction data was critical in confirming the precise atomic arrangement.

The structure is a new MX₄ type, distinguished by its coordination polyhedron.[1] Each uranium atom is coordinated to seven bromine atoms, forming a pentagonal bipyramid ([UBr₇]). These bipyramids are linked into infinite two-dimensional sheets through double bromine-bridging.[2] This 7-coordinate geometry is unusual for actinide tetrahalides, which more commonly exhibit 8-coordination in structures like the square antiprism or dodecahedron.[1]

Parameter Value Source
Crystal SystemMonoclinic[2][9]
Space GroupC2/m[1][2]
a10.92 (2) Å[2]
b8.69 (3) Å[2]
c7.05 (1) Å[2]
β93.9 (1)°[2]
Formula Units/Cell (Z)4[2]
U Coordination7 (Pentagonal Bipyramid)[1][10]
Experimental Workflow: Neutron Diffraction of a UBr₄ Sample

The following protocol outlines a self-validating system for determining the crystal structure of UBr₄ using neutron diffraction. The causality behind each step is explained to ensure experimental integrity.

G cluster_0 1. Sample Preparation cluster_1 2. Data Collection cluster_2 3. Data Processing & Refinement cluster_3 4. Structure Validation A Synthesis of UBr₄ Powder (e.g., UO₂ + CBr₄ reaction) B Purity Verification (e.g., via initial X-ray powder diffraction) A->B C Sample Loading (Ensure sufficient mass for neutron diffraction) B->C D Select Neutron Diffractometer (e.g., Time-of-Flight at a spallation source) C->D E Mount Sample & Set Parameters (Wavelength, Temperature, 2θ Range) D->E F Collect Diffraction Pattern (Requires longer collection time than XRD) E->F G Data Reduction (Background & Absorption Corrections) F->G H Profile Matching & Indexing G->H I Rietveld Refinement (Using software like GSAS-II or JANA2006) H->I J Refine Atomic Positions, Lattice Parameters, & Thermal Factors I->J K Assess Goodness-of-Fit (Low R-factors, e.g., Rwp, χ²) J->K L Final Structural Model of UBr₄ K->L

Caption: Experimental workflow for UBr₄ structure validation via neutron diffraction.

  • Sample Preparation & Purity:

    • Synthesis: High-purity UBr₄ powder is synthesized. A common route involves the reaction of uranium dioxide with an excess of carbon tetrabromide.[9]

    • Causality: The quality of the final refined structure is directly dependent on the phase purity of the initial sample. Impurities would introduce extraneous peaks into the diffraction pattern, complicating the analysis. An initial XRD scan can quickly confirm the bulk phase and identify any significant crystalline impurities.

    • Sample Size: A sufficient mass (typically on the order of grams) is required to compensate for the lower flux of neutron sources compared to X-ray sources.[7]

  • Data Collection:

    • Instrument: A high-resolution powder diffractometer at a neutron source (either a nuclear reactor or a spallation source) is chosen.

    • Data Acquisition: The neutron diffraction pattern is collected over a wide angular range (2θ) to obtain data at high resolution (low d-spacing).

    • Causality: Collecting data to a high Q-space (Q = 4πsin(θ)/λ) is critical for accurately refining atomic displacement parameters (thermal parameters), as neutron diffraction patterns retain significant intensity at high angles, unlike X-ray patterns which suffer from fall-off due to the atomic form factor.[11][12]

  • Data Processing and Rietveld Refinement:

    • Correction: Raw data must be corrected for instrument background and sample absorption to yield accurate peak intensities.

    • Refinement: The Rietveld method is employed, where a calculated diffraction pattern based on a structural model is fitted to the experimental data by least-squares refinement.[13] The model includes parameters for the crystal structure (lattice parameters, atomic positions) and instrumental contributions.

    • Causality (Trustworthiness): The Rietveld refinement is a powerful self-validating process. Starting with an initial model (e.g., from the X-ray data[2]), the algorithm refines the positions of both U and Br atoms. The ability to achieve a stable, low R-factor refinement that accurately models the entire experimental pattern provides high confidence in the resulting structural parameters. The comparable scattering lengths of U and Br ensure that the refinement is highly sensitive to the positions of both atomic species.

Visualizing the UBr₄ Structural Unit

The fundamental building block of the UBr₄ structure, validated by neutron diffraction, is the pentagonal bipyramidal coordination of bromine atoms around the central uranium atom.

Caption: The 7-coordinate [UBr₇] unit, the core of the UBr₄ crystal structure.

Conclusion

For the structural validation of this compound, neutron diffraction is the superior and essential technique. It successfully circumvents the heavy atom problem inherent to X-ray diffraction by interacting with atomic nuclei, providing comparable scattering sensitivity for both uranium and bromine. This allows for a robust and precise refinement of the monoclinic C2/m structure, confirming the unusual pentagonal bipyramidal coordination around the uranium centers. The experimental workflow, grounded in the principles of Rietveld refinement, provides a self-validating pathway to an accurate and trustworthy structural model, which is indispensable for further research in actinide chemistry and materials science.

References

  • Taylor, J. C., & Wilson, P. W. (1974). The Crystal Structure of this compound by X-ray and Neutron Diffraction. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 30(11), 2664-2667. [Link]

  • Taylor, J. C., & Wilson, P. W. (1974). The this compound Structure: A New MX₄ Structure Type. Journal of the Chemical Society, Chemical Communications, (15), 598-599. [Link]

  • Winter, M. WebElements Periodic Table: this compound. [Link]

  • Fiveable. (n.d.). Comparison of X-ray, electron, and neutron diffraction techniques. [Link]

  • Douglass, R. M., & Staritzky, E. (1957). Crystallographic Data. 153. This compound, UBr₄. Analytical Chemistry, 29(3), 459-459. [Link]

  • Canadian Light Source. (2020). Neutron Diffraction and Comparison with X-ray and Electron Diffraction. [Link]

  • King, G. (2022). Neutron diffraction and comparison with x rays and electron diffraction. Canadian Light Source Video. [Link]

  • Wikipedia. (n.d.). Neutron diffraction. [Link]

  • Aolong. (2023). The difference between neutron diffraction method and X-ray diffraction method. [Link]

  • NIST Center for Neutron Research. (2021). Neutron scattering lengths and cross sections. [Link]

  • NIST. (2017). Neutron Scattering Lengths List. [Link]

  • Sears, V. F. (1992). Neutron scattering lengths and cross sections. Neutron News, 3(3), 26-37. [Link]

  • Wikipedia. (n.d.). Neutron scattering length. [Link]

  • Wajhal, S., et al. (2021). Neutron diffraction studies of thorium based nuclear fuel. INIS-IAEA. [Link]

  • Oxford School on Neutron Scattering. (2024). Crystal Structure Refinement. [Link]

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A Researcher's Guide to the Cross-Verification of Uranium Tetrabromide (UBr4) Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is not just a matter of quality control; it is the bedrock of reliable and reproducible experimental outcomes. In the specialized field of actinide chemistry, where materials like Uranium Tetrabromide (UBr4) are utilized, ensuring high purity is paramount due to the unique chemical and physical properties of these elements. This guide provides an in-depth technical comparison of multiple analytical techniques for the cross-verification of UBr4 purity, grounded in scientific principles and practical, field-proven insights.

The Criticality of UBr4 Purity

This compound is a key precursor in the synthesis of various uranium compounds and materials. Its utility spans from fundamental coordination chemistry studies to applications in nuclear fuel cycle research. The presence of impurities, however, can significantly alter its reactivity, structural integrity, and overall performance in downstream applications. Common impurities can range from trace metallic contaminants to crystalline phase impurities such as uranium oxides, oxybromides, or other uranium bromide species (e.g., UBr3, UBr5). Given the hygroscopic and air-sensitive nature of UBr4, hydrolysis products are a primary concern. Therefore, a multi-faceted analytical approach is not just recommended but essential for a comprehensive purity assessment.

This guide will explore a synergistic workflow employing three distinct analytical techniques:

  • X-ray Diffraction (XRD): For the identification of crystalline phases and the detection of phase impurities.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the ultra-trace quantification of elemental impurities.

  • Thermogravimetric Analysis (TGA): For assessing thermal stability and the presence of volatile or thermally labile impurities.

The integration of data from these orthogonal techniques provides a self-validating system for the rigorous characterization of UBr4 purity.

The Cross-Verification Workflow: A Synergistic Approach

The power of this multi-technique approach lies in the complementary nature of the data generated. XRD provides structural information, ICP-MS offers elemental composition, and TGA reveals thermal behavior. By integrating these datasets, a comprehensive picture of the UBr4 sample's purity can be constructed.

Caption: Workflow for the cross-verification of UBr4 purity.

I. X-ray Diffraction (XRD): Unveiling the Crystalline Landscape

Expertise & Experience: XRD is the cornerstone for identifying the bulk crystalline phase of a material and detecting any crystalline impurities. For UBr4, this technique is indispensable for confirming the correct crystallographic form and identifying common solid-state impurities that may arise during synthesis or from degradation.

Trustworthiness: The unique diffraction pattern of a crystalline solid acts as its fingerprint. By comparing the experimental pattern of a UBr4 sample to a reference database, one can unequivocally identify the phases present. The detection limit for minor crystalline phases is typically in the range of 0.1-1% by weight, depending on the crystallinity and scattering power of the impurity phase.

Authoritative Grounding: The methodologies for XRD analysis are well-established, with extensive literature and databases such as the Crystallography Open Database providing reference patterns for a vast array of compounds.

Experimental Protocol: XRD Analysis of Air-Sensitive UBr4

Given the hygroscopic nature of UBr4, strict adherence to an inert atmosphere sample preparation protocol is critical to prevent the formation of hydrolysis products that would compromise the analysis.

  • Sample Preparation (in an inert atmosphere glovebox):

    • Finely grind a small, representative portion of the UBr4 sample using an agate mortar and pestle to ensure random crystal orientation.

    • Load the powdered sample into a specialized air-sensitive sample holder. These holders are designed to be sealed within the glovebox, protecting the sample from the atmosphere during transfer to the diffractometer and during data collection.

  • Data Acquisition:

    • Mount the sealed sample holder in the diffractometer.

    • Collect a powder diffraction pattern over a suitable 2θ range (e.g., 10-90°) using Cu Kα radiation. The specific instrument parameters (step size, scan speed) should be optimized to achieve good signal-to-noise and resolution.

  • Data Analysis:

    • Perform phase identification by comparing the experimental diffraction pattern to reference patterns for UBr4 and potential impurities such as UOBr2, UBr3, and UBr5.

    • If minor phases are detected, quantitative phase analysis can be performed using methods like the Rietveld refinement to determine the weight percentage of each crystalline phase.

II. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Quantifying Elemental Purity

Expertise & Experience: ICP-MS is an exceptionally sensitive technique for determining the elemental composition of a sample, capable of detecting most elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. For UBr4, it is the gold standard for quantifying trace metallic impurities that could originate from the starting materials or the synthesis process.

Trustworthiness: The high sensitivity and specificity of ICP-MS, coupled with the use of certified reference materials and internal standards, ensure high accuracy and precision. Standardized methods, such as those from ASTM International, provide a robust framework for the analysis of nuclear-grade uranium compounds.

Authoritative Grounding: ASTM C1287-18, "Standard Test Method for Determination of Impurities in Nuclear Grade Uranium Compounds by Inductively Coupled Plasma Mass Spectrometry," provides a comprehensive protocol for this analysis[1].

Experimental Protocol: ICP-MS Analysis of UBr4
  • Sample Preparation:

    • In a clean laboratory environment, accurately weigh a small amount of the UBr4 sample.

    • Dissolve the sample in high-purity nitric acid, following the guidelines outlined in ASTM C1347, "Standard Practice for Preparation and Dissolution of Uranium Materials for Analysis"[2]. The dissolution should be performed in a fume hood with appropriate safety precautions.

    • Dilute the dissolved sample to a known volume with deionized water to bring the uranium concentration and the analyte concentrations into the optimal range for the ICP-MS instrument.

  • Instrument Calibration and Analysis:

    • Calibrate the ICP-MS instrument using a series of multi-element standards.

    • Analyze the prepared UBr4 solution, along with procedural blanks and quality control samples, to monitor for contamination and ensure data accuracy.

  • Data Analysis:

    • Quantify the concentration of trace elements in the original UBr4 sample based on the measured intensities and the calibration curve, correcting for the dilution factor.

III. Thermogravimetric Analysis (TGA): Assessing Thermal Stability and Volatiles

Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is highly valuable for assessing the thermal stability of UBr4 and detecting the presence of volatile impurities, such as residual solvents or water, as well as thermally labile impurities that decompose at lower temperatures. Coupling the TGA to a mass spectrometer (TGA-MS) allows for the identification of the evolved gases, providing definitive evidence of the nature of the impurities.

Trustworthiness: TGA provides quantitative information on mass loss, which can be directly correlated to the amount of volatile or decomposable material in the sample. The temperature at which mass loss occurs provides information about the identity and thermal stability of the components.

Authoritative Grounding: The principles of thermogravimetric analysis are well-established, and its application to the characterization of inorganic compounds is widespread in materials science.

Experimental Protocol: TGA-MS Analysis of UBr4
  • Sample Preparation (in an inert atmosphere glovebox):

    • Place a small, accurately weighed amount of the UBr4 sample into a TGA crucible (e.g., alumina or platinum).

  • TGA-MS Analysis:

    • Transfer the crucible to the TGA instrument under an inert atmosphere.

    • Heat the sample from room temperature to a high temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas (e.g., argon or nitrogen).

    • Simultaneously monitor the mass loss with the TGA and analyze the evolved gases with the mass spectrometer.

  • Data Interpretation:

    • Analyze the TGA curve for any mass loss steps. The temperature range of the mass loss indicates the volatility or decomposition temperature of a component.

    • Correlate the mass loss events with the signals from the mass spectrometer to identify the evolved species. For example, the evolution of water (m/z 18) at low temperatures would indicate the presence of hydrated species. The decomposition of oxybromide impurities might release bromine (m/z 158, 160, 162) or other fragments.

Comparative Analysis of Techniques

FeatureX-ray Diffraction (XRD)Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)Thermogravimetric Analysis (TGA)
Primary Information Crystalline phase identification and quantificationElemental compositionThermal stability, volatile content, and decomposition pathways
Types of Impurities Detected Crystalline phases (e.g., UOBr2, UBr3, UBr5, UO2)Trace to ultra-trace elements (e.g., Fe, Ni, Cr, other actinides)Volatile and thermally labile compounds (e.g., water, residual solvents, hydrated species)
Typical Detection Limits ~0.1 - 1 wt% for crystalline phasesng/g (ppb) to pg/g (ppt) for most elements~0.1 wt% for mass loss
Sample Preparation Grinding and loading in an inert atmosphere holderAcid digestion and dilutionDirect analysis of a small solid sample
Strengths - Definitive identification of crystalline phases- Non-destructive- Extremely high sensitivity for a wide range of elements- Well-established standard methods- Quantitative information on volatile content- Can be coupled with MS for evolved gas identification
Limitations - Not sensitive to amorphous phases or elemental impurities- Requires reference patterns for phase identification- Destructive technique- Does not provide information on the chemical form of the elements- Not specific for non-volatile impurities- Interpretation can be complex without Evolved Gas Analysis

Conclusion: A Unified Approach to Purity Verification

The cross-verification of this compound purity is a critical undertaking that demands a multi-faceted analytical strategy. No single technique can provide a complete picture of all potential impurities. X-ray Diffraction is essential for confirming the desired crystalline phase and identifying other crystalline contaminants. Inductively Coupled Plasma-Mass Spectrometry offers unparalleled sensitivity for the detection of trace elemental impurities. Thermogravimetric Analysis provides crucial information on thermal stability and the presence of volatile or thermally labile species.

By judiciously employing this triad of techniques, researchers can build a comprehensive and robust purity profile for their UBr4 material. This integrated approach not only ensures the quality and reliability of the starting material but also provides a deeper understanding of its chemical and physical properties, ultimately leading to more accurate and reproducible scientific outcomes.

References

  • ASTM C1287-18, Standard Test Method for Determination of Impurities in Nuclear Grade Uranium Compounds by Inductively Coupled Plasma Mass Spectrometry, ASTM International, West Conshohocken, PA, 2018, [Link]

  • ASTM C1347-08(2023), Standard Practice for Preparation and Dissolution of Uranium Materials for Analysis, ASTM International, West Conshohocken, PA, 2023, [Link]

  • Crystallography Open Database, [Link]

  • Convenient Syntheses of Trivalent Uranium Halide Starting Materials without Uranium Metal. Inorganic Chemistry, 2021. [Link]

  • The crystal structure of uranium pentabromide by powder neutron diffraction. Journal of Inorganic and Nuclear Chemistry, 1978. [Link]

  • Thermal decomposition study of HAuCl4·3H2O and AgNO3 as precursors for plasmonic metal nanoparticles. Journal of Thermal Analysis and Calorimetry, 2015. [Link]

  • Air-Tight Sample Holder with Zero Diffraction Plate for Powder XRD. MTI Corporation. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

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A Senior Application Scientist's Guide to the Reactivity of Uranium Halides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Stigma of Radioactivity

For decades, the field of organic synthesis has been dominated by transition metal catalysis, with elements like palladium, rhodium, and iridium becoming household names in the modern laboratory. However, the unique electronic properties of the actinide series, particularly uranium, offer a compelling, albeit less explored, frontier in catalytic science. Uranium, with its accessible +3, +4, +5, and +6 oxidation states and the involvement of 5f orbitals in bonding, presents distinct reactivity patterns that are often complementary to d-block elements.[1][2]

Uranium halides are among the most fundamental starting materials for accessing this rich chemistry.[3][4] They serve as precursors to a vast array of organometallic complexes and, in many cases, act as potent catalysts themselves. The choice of the halide ligand—from the highly electronegative fluoride to the larger, more polarizable iodide—profoundly influences the steric and electronic environment of the uranium center. This, in turn, dictates the compound's Lewis acidity, redox potential, and ultimate reactivity in organic transformations. This guide provides an in-depth comparison of common uranium halides, offering researchers a data-driven framework for selecting the optimal reagent for their synthetic challenges.

The Uranium Halide Toolkit: A Comparative Overview

The reactivity of a uranium halide is fundamentally tied to two key factors: the oxidation state of the uranium center and the nature of the halide ligand. Higher oxidation states (+4 to +6) generally impart stronger Lewis acidity and oxidative character, while lower oxidation states (+3) are typically associated with reducing properties.

// Connections U_VI -> Oxidant [label="drives"]; U_IV -> Lewis_Acid [label="drives"]; U_III -> Reductant [label="drives"];

F -> Cl -> Br -> I [style=invis]; {rank=same; F; Cl; Br; I;}

// Invisible nodes for positioning labels P1 [shape=point, width=0.01, height=0.01]; P2 [shape=point, width=0.01, height=0.01]; F -> P1 [style=invis]; P1 -> I [style=invis]; {rank=same; F; P1; I;} P1 -> Lewis_Acidity_Trend [style=invis];

I -> P2 [style=invis]; P2 -> F [style=invis]; {rank=same; I; P2; F;} P2 -> Polarizability_Trend [style=invis]; } Figure 1. Logical relationships between oxidation state, halide type, and resulting chemical properties of uranium halides.

Uranium(IV) Tetrachloride (UCl₄): The Workhorse Precursor

Uranium tetrachloride is arguably the most common and versatile entry point into organouranium chemistry.[3][4] It is an olive-green, hygroscopic solid that is soluble in many polar, non-protic organic solvents like tetrahydrofuran (THF), with which it forms stable Lewis base adducts.[4]

Causality of Reactivity: The U(IV) center in UCl₄ is a potent Lewis acid, readily coordinating to a wide range of organic substrates. Its primary role is as a precursor for generating more reactive organometallic species through salt metathesis reactions. However, its intrinsic reactivity is also significant, particularly in catalysis and C-H activation.

Applications & Reactivity Comparison
  • Precursor for Organometallic Complexes: UCl₄ is the quintessential starting material for synthesizing trivalent uranium halides like UCl₃, UBr₃(THF)₄, and UI₃(THF)₄ through reduction or halide exchange.[5][6] It is also used to generate tetravalent organometallic complexes, such as those involved in C-H activation studies.[7][8]

  • Catalysis: While not as common as traditional transition metals, UCl₄ and its derivatives have shown catalytic activity. For instance, uranyl chloride (UO₂Cl₂), which can be formed from the oxidation of UCl₄, has been studied as a pre-catalyst for the ring-opening polymerization (ROP) of epoxides like propylene oxide.[9][10] The initiation step in this case is an intermolecular process, driven by the optimal orientation of the chloride nucleophile's lone pair towards the epoxide's σ*-antibonding orbital.[9]

  • C-H Activation: In combination with strongly donating ligands, the U(IV) center derived from UCl₄ can facilitate C-H bond activation. For example, reaction of UCl₄ with a bulky, silyl-substituted cyclobutadienyl magnesium salt leads to the activation of a methyl C-H bond on one of the ligands.[7][8] Density functional theory (DFT) calculations show the activation barrier for this process is a favorable 18.2 kcal/mol for uranium.[7][8]

Data Summary: Performance of UCl₄-Derived Catalysts
Reaction TypeCatalyst PrecursorSubstrateKey FindingReference
C-H ActivationUCl₄Silyl-substituted cyclobutadienylActivation barrier of 18.2 kcal/mol for C-H activation.[7],[8]
Epoxide ROPUO₂Cl₂(THF)₃Propylene OxideIntermolecular initiation mechanism; catalyst exists as a dimer.[9],[10]
Olefin Polymerization[(XA₂)U(CH₂SiMe₃)₂]EthyleneActivation with [CPh₃][B(C₆F₅)₄] in arene solvents is critical for stability and activity.[11]

Low-Valent Uranium Halides (UCl₃, UI₃): The Reducing Powerhouses

Access to low-valent uranium complexes is critical for exploring reductive chemistry and small molecule activation.[6] Uranium(III) chloride (UCl₃) and uranium(III) iodide (UI₃) are key reagents in this space. They are typically prepared by reducing UCl₄.[5][6]

Causality of Reactivity: The U(III) center is strongly reducing and has been widely utilized for small molecule activation.[12] The choice of halide influences solubility and reactivity; the larger iodide in UI₃(THF)₄, for example, can be more labile than the chloride in UCl₃, potentially opening up coordination sites more readily.

Applications & Reactivity Comparison
  • Catalysis: UCl₃ is used as a catalyst in reactions between lithium aluminum hydride (LiAlH₄) and olefins to produce alkyl aluminate compounds.[5][13] This highlights its ability to mediate hydride transfer processes.

  • Synthesis of Metallocenes: Both UCl₃ and UI₃ are indispensable for synthesizing uranium metallocene complexes, which are foundational in the study of f-element organometallic chemistry.[5][6][13]

  • Reductive Chemistry: The U(III) state is central to catalytic cycles involving redox processes. For instance, a U(III) complex can be used to synthesize carbodiimides, where the resulting U(V)-halide can be reduced back to the active U(III) species to close the catalytic cycle.[2][14]

Protocol: Synthesis of Trivalent Uranium Halide Precursors

This protocol is adapted from the convenient synthesis reported by Morris and co-workers, which avoids the use of difficult-to-acquire uranium metal turnings.[6]

Objective: To synthesize UI₃(THF)₄ from the more accessible UCl₄.

Materials:

  • Uranium(IV) chloride (UCl₄)

  • Trimethylsilyl iodide (Me₃SiI)

  • Potassium graphite (KC₈) or Potassium Hydride (KH)

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line and glovebox equipment

Methodology:

  • Preparation (In Glovebox): In a Schlenk flask, combine UCl₄ (1 equivalent) and a reducing agent such as KC₈ (1.1 equivalents).

  • Reduction: Add anhydrous THF to the flask. The mixture will change color as the U(IV) is reduced to U(III). Stir for 2-4 hours at room temperature.

  • Halide Exchange: To the resulting slurry of UCl₃, add Me₃SiI (3.2 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture for 12-18 hours. A color change to purple typically indicates the formation of the desired product.

  • Isolation: Filter the reaction mixture to remove insoluble byproducts (KCl, etc.). Reduce the volume of the filtrate under vacuum and cool to -35 °C to crystallize the purple UI₃(THF)₄ product.

  • Characterization: The product's identity can be confirmed by single-crystal X-ray diffraction and elemental analysis. Note that the THF adducts can lose solvent under vacuum.[6]

G Crystallization Reduce Volume Crystallize @ -35°C Product Isolate Purple Crystals UI₃(THF)₄ Crystallization->Product Step 5 Start Start Reduction Reduction Start->Reduction Step 1 Exchange Exchange Reduction->Exchange Step 2 Filtration Filtration Exchange->Filtration Step 3 Filtration->Crystallization Step 4

Uranium(VI) Hexafluoride (UF₆): The Aggressive Oxidant and Fluorinator

Uranium hexafluoride is a volatile, white solid primarily known for its central role in uranium enrichment processes.[15] In the context of organic synthesis, its extreme reactivity makes it a powerful but challenging reagent.

Causality of Reactivity: The U(VI) center in UF₆ is highly electron-deficient, making the molecule a potent oxidant and Lewis acid.[15] The strong U-F bonds and high electronegativity of fluorine also make it an aggressive fluorinating agent. Its high volatility allows for gas-phase reactions but also necessitates specialized handling procedures.[16]

Applications & Reactivity Comparison
  • Oxidation of Organic Functional Groups: UF₆ is a strong oxidizing agent. It has been shown to react with and disorganize self-assembled monolayers (SAMs) by oxidizing the thiol bond that anchors them to a gold surface.[16]

  • Reactions with Alcohols: In the gas phase, UF₆ reacts with alcohols via several pathways, including dehydration, deoxygenative fluorination, and ether formation. These reactions proceed through an alkoxy uranium pentafluoride (ROUF₅) intermediate, ultimately producing the more stable uranyl fluoride (UO₂F₂).

  • Lewis Acidity and Adduct Formation: UF₆ is a Lewis acid that can form complexes such as the heptafluorouranate(VI) anion, [UF₇]⁻.[15] Its interaction with organic molecules is highly dependent on the functional groups present. Computational studies have shown that the intermolecular binding energy is strongest with nitrogen-containing species and weaker with oxygen-containing molecules and alkanes.[17] For example, the interaction with an amine surface is much stronger than with a hydrocarbon or fluorocarbon surface.[16]

Data Summary: Intermolecular Binding Energies with UF₆
Organic Functional GroupExample MoleculeBinding Energy (kcal/mol)Key Interaction TypeReference
AlkaneMethane1.23van der Waals[17]
AromaticBenzene~3.0 (estimated)π-system interaction[17]
AlcoholMethanol6.60Lewis acid-base[17]
AmineMethylamine> 10.0 (estimated)Strong Lewis acid-base[17],[16]

Trustworthiness Note: The extreme reactivity and corrosivity of UF₆, particularly its violent reaction with water to produce hydrofluoric acid (HF), demand specialized equipment and stringent safety protocols.[15][16] All manipulations should be performed in a suitable fume hood or dry box by trained personnel.

Conclusion: Selecting the Right Tool for the Job

The choice of uranium halide is a critical parameter in designing organic transformations.

  • Uranium(IV) chloride (UCl₄) is the ideal starting point for general organouranium synthesis, offering a balance of Lewis acidity and accessibility for creating a wide range of catalytically active species.

  • Low-valent halides like UCl₃ and UI₃ are the reagents of choice for reductive processes and small molecule activation, where the electron-rich U(III) center can engage in single- or multi-electron transfer.

  • Uranium(VI) hexafluoride (UF₆) represents the extreme of oxidative and fluorinating power. While its handling is challenging, its potent reactivity offers unique opportunities for specific transformations where a strong oxidant is required.

By understanding the distinct electronic and steric properties imparted by the oxidation state and the halide ligand, researchers can harness the unique reactivity of uranium to push the boundaries of modern organic and organometallic synthesis.

References

  • Uranium(III) chloride - Wikipedia. (n.d.).
  • Uranium(III) chloride - chemeurope.com. (n.d.).
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  • Gans, P., & Smith, B. C. (1963). Reactions of uranium tetrachloride with tertiary phosphines. Chemistry and Industry (London).
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  • Uranium hexafluoride | chemical compound - Britannica. (n.d.).
  • Duval, P. B., et al. (2021). Convenient Syntheses of Trivalent Uranium Halide Starting Materials Without Uranium Metal. OSTI.GOV.
  • Arnold, P. L., et al. (2012). Ring-Opening Polymerization of Epoxides Catalyzed by Uranyl Complexes: An Experimental and Theoretical Study of the Reaction Mechanism. Inorganic Chemistry.
  • Schnautz, N. G., & Venter, P. J. (1992). Uranium fluoride chemistry. Part 1. The gas phase reaction of uranium hexafluoride with alcohols. South African Journal of Chemistry.
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  • Farnaby, J. H., et al. (2019). U-C Bond Insertion, Ring-opening, and C-H activation in a Uranium Bis(diisopropylamino)cyclopropenylidene (BAC) Adduct. OSTI.GOV.
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  • Arnold, P. L., et al. (2012). Ring-Opening Polymerization of Epoxides Catalyzed by Uranyl Complexes: An Experimental and Theoretical Study of the Reaction Mechanism. ResearchGate.
  • Jantunen, K. C., et al. (2015). Uranium(iv) alkyl cations: synthesis, structures, comparison with thorium(iv) analogues, and the influence of arene-coordination on thermal stability and ethylene polymerization activity. Dalton Transactions. Also available at NIH.
  • Fulgueras, K. F., et al. (2021). From Chemical Curiosities and Trophy Molecules to Uranium-Based Catalysis: Developments for Uranium Catalysis as a New Facet in Molecular Uranium Chemistry. JACS Au.
  • Morris, D. E., et al. (2010). Synthesis, structure, spectroscopy and redox energetics of a series of uranium(IV) mixed-ligand metallocene complexes. Los Alamos National Laboratory.
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A Senior Application Scientist's Guide to Uranium Tetrabromide (UBr₄) Synthesis: A Comparative Analysis of Efficiency and Purity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in nuclear materials science and inorganic chemistry, the synthesis of high-purity actinide halides is a foundational requirement for further study and application. Uranium tetrabromide (UBr₄), a key precursor for organometallic uranium complexes and in molten salt reactor research, presents several synthetic challenges, primarily due to the hygroscopic nature of the product and the hazards associated with its radioactive and chemical properties.[1][2]

This guide provides an in-depth comparison of the primary synthesis routes for UBr₄. Moving beyond a simple recitation of steps, we will delve into the chemical rationale behind each method, offering a comparative analysis of their efficiency, the purity of the resulting product, and the operational demands. This document is intended for trained researchers and assumes adherence to all institutional and federal regulations regarding the handling of radioactive and hazardous materials.[3][4]

This compound: Core Properties and Critical Safety

Before initiating any synthesis, a thorough understanding of the product's characteristics and hazards is paramount. UBr₄ is a dark brown, crystalline solid that is highly sensitive to moisture.[1][2] Safe handling requires an inert atmosphere, such as a glovebox or a chemical fume hood, and appropriate personal protective equipment (PPE), including respirators, protective gloves, and clothing.[1][5] Uranium is both a radiological hazard (primarily an alpha emitter) and a toxic heavy metal, with the kidneys being a critical target for chemical toxicity.[4][6]

PropertyValueSource
Molar Mass557.645 g/mol [7][8]
Melting Point519 °C[1][2]
Boiling Point791 °C[1][8]
Density5.19 - 5.35 g/cm³[1][9]
AppearanceBrown hygroscopic crystals[1][2]
CAS Number13470-20-7[7]

All protocols must be conducted in designated areas, and waste should be managed according to strict radioactive waste disposal procedures.[3]

PART I: Direct Halogenation Routes

The most direct approach to UBr₄ involves the reaction of elemental uranium with bromine. These methods are often favored for their potential to produce high-purity material with good yields, provided the starting uranium is of high quality.

Route 1: Direct Bromination of Uranium Metal

This is the classic and most straightforward synthesis, reacting uranium metal directly with bromine vapor at elevated temperatures.[7][10]

Principle & Rationale: The reaction U (s) + 2 Br₂ (g) → UBr₄ (s/g) is thermodynamically favorable. At temperatures between 350-400 °C, the reaction proceeds smoothly, yielding UBr₄ directly.[10] By increasing the temperature further, to above 600 °C, the UBr₄ product sublimes as it is formed, allowing for continuous removal and purification from any non-volatile impurities in the starting metal.[11] This combined reaction-sublimation approach is highly effective for achieving high purity.

Experimental Protocol (Flow System):

  • Place high-purity uranium metal turnings into a quartz or alumina reaction boat.

  • Insert the boat into a tube furnace equipped with a gas inlet and an outlet leading to a condenser and a trap for unreacted bromine.

  • Flush the entire system with a dry, inert gas (e.g., argon or nitrogen) to remove all traces of air and moisture.

  • Heat the furnace to the target reaction temperature (e.g., 650 °C).

  • Pass a stream of inert gas saturated with bromine vapor over the uranium metal. The bromine vapor is generated by bubbling the inert gas through liquid bromine.

  • The UBr₄ product will form and sublime, collecting in the cooler condenser section downstream.

  • Once the reaction is complete, allow the system to cool to room temperature under a continuous flow of inert gas before collecting the crystalline UBr₄ product.

Workflow: Direct Bromination of Uranium Metal

cluster_prep Preparation cluster_reaction Reaction & Sublimation cluster_collection Product Handling U_metal Uranium Metal (Turnings) Furnace Tube Furnace (650 °C) U_metal->Furnace Bromine Liquid Bromine Bromine->Furnace Ar/N₂ Carrier Gas Condenser Air-Cooled Condenser Furnace->Condenser UBr₄ (g) Trap Bromine Trap (e.g., NaOH solution) Furnace->Trap Excess Br₂ Collection Collect Crystalline UBr₄ (Inert Atmosphere) Condenser->Collection

Caption: Workflow for UBr₄ synthesis via direct bromination with in-situ sublimation.

Route 2: Bromination of Uranium Hydride (UH₃)

An alternative to using uranium metal directly is to first convert it to uranium hydride (UH₃), which is significantly more reactive.

Principle & Rationale: Uranium hydride is a fine, pyrophoric powder with a very high surface area. This enhanced reactivity allows the bromination reaction to proceed at much lower temperatures (200-250 °C) compared to the bulk metal.[10] This can be an advantage for energy efficiency and may allow for the use of simpler laboratory equipment. The primary trade-off is the need to handle the pyrophoric UH₃ intermediate safely.

Experimental Protocol:

  • Prepare UH₃ by reacting uranium metal with hydrogen gas at 250-300 °C.

  • Carefully load the freshly prepared UH₃ into a reactor under an inert atmosphere.

  • Follow steps 3-7 from the Direct Bromination protocol, but maintain the furnace temperature at 200-250 °C.

  • Due to the lower reaction temperature, a separate, subsequent sublimation step under vacuum may be required to achieve the highest purity.

PART II: Routes from Uranium Compounds

These methods are valuable when elemental uranium is not available or when starting from more common uranium stocks like oxides.

Route 3: Bromination of Uranium Oxides (e.g., UO₂) or Nitrides (UN)

Uranium dioxide (UO₂) is a common, stable form of uranium. Its conversion to UBr₄ requires breaking the strong U-O bonds, which necessitates aggressive brominating agents.

Principle & Rationale: Direct reaction with Br₂ is ineffective. Instead, reagents that can both reduce the uranium and act as a bromine source are needed. A common approach involves reacting UO₂ with a strong brominating agent like aluminum bromide (AlBr₃) or carbon tetrabromide (CBr₄) at high temperatures.[2] An alternative, described in patent literature, involves the bromination of uranium nitride (UN) or uranium sulfide (US₂) with elemental bromine at temperatures above 450 °C.[11] This route leverages the higher reactivity of the nitride compared to the oxide.

Experimental Protocol (from UN):

  • Establish a bed of uranium nitride powder in a suitable reactor.[11]

  • Flush the system with an inert gas to remove air.[11]

  • Heat the reactor to a temperature above 450 °C (e.g., 500 °C for a solid-state reaction or >600 °C for direct sublimation).[11]

  • Pass gaseous bromine, mixed with an inert carrier gas, through the heated bed of uranium nitride.[11]

  • The reaction 2 UN + 4 Br₂ → 2 UBr₄ + N₂ proceeds.

  • Collect the UBr₄ product in a condenser as described previously.[11]

Workflow: General Synthesis from Uranium Compounds

cluster_reaction High-Temperature Reaction Start_Comp Uranium Compound (e.g., UO₂, UN) Reactor Heated Reactor (450-650 °C) Start_Comp->Reactor Brom_Agent Brominating Agent (e.g., AlBr₃, CBr₄, Br₂) Brom_Agent->Reactor Purification Purification (Vacuum Sublimation) Reactor->Purification Crude UBr₄ Product High-Purity UBr₄ Purification->Product

Caption: Generalized workflow for synthesizing UBr₄ from uranium compounds.

PART III: Comparative Analysis

The choice of synthesis route depends critically on available starting materials, required purity, and equipment.

Synthesis RouteStarting MaterialKey ReagentsTemp. (°C)Typical YieldPurityAdvantagesDisadvantages
Direct Bromination Uranium MetalBr₂350 - 700Quantitative[10]HighSimple, high yield, direct sublimation purification is possible.Requires elemental uranium metal, high temperatures.
Hydride Bromination Uranium HydrideBr₂200 - 250HighHighLower reaction temperature, high reactivity.[10]Requires handling of pyrophoric UH₃ intermediate.
Nitride Bromination Uranium NitrideBr₂> 450GoodGoodUtilizes a non-oxide starting material.[11]Requires preparation of UN, potential for nitrogen-containing impurities.
Oxide Bromination Uranium DioxideAlBr₃, CBr₄, etc.HighVariableModerate to HighStarts from common, stable UO₂.[2]Harsher conditions, potential for oxybromide (UOBr₂) impurities.
Metathesis Uranium TetrachlorideHBrVariableVariableModerateHalide exchange can be driven to completion.[10]Requires anhydrous UCl₄, potential for mixed-halide impurities.

Purity Assessment & Conclusion

Regardless of the synthesis route, rigorous characterization of the final product is essential. Key analytical techniques include:

  • X-Ray Diffraction (XRD): To confirm the crystalline phase of UBr₄ and quantify any crystalline impurities such as residual starting material or uranium oxybromides.[10]

  • Infrared (IR) Spectroscopy: To detect the absence of U-O vibrations, which would indicate oxide or oxybromide contamination.[10]

  • Karl Fischer Titration: To determine the water content, which is critical given the hygroscopic nature of UBr₄.[10]

For laboratories with access to high-purity uranium metal, direct bromination with in-situ sublimation offers the most reliable path to high-purity UBr₄ with quantitative yields.[10] The lower-temperature hydride route is an excellent, energy-efficient alternative, provided the hazards of UH₃ are properly managed. When starting from the more common uranium dioxide, carbo-bromination or reaction with strong brominating agents like AlBr₃ is necessary, though this route requires more careful purification to eliminate oxygen-containing byproducts. The optimal choice is ultimately a balance between the purity required for downstream applications and the available precursors and equipment in the laboratory.

References

  • IBI Labs. This compound SDS. [Link]

  • "Properties of UBr4". Synquest Labs. Accessed December 11, 2025.
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  • National Institute of Standards and Technology (NIST). (2023).
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  • University of Nebraska-Lincoln Environmental Health and Safety. (2020). Safety Protocol: Uranium. [Link]

  • Prigent, J. (1953). SIMPLE PREPARATION OF URANIUM OXYBROMIDE, this compound, AND ANHYDROUS URANYL BROMIDE. EXISTENCE OF URANIUM PENTABROMIDE. Compt. rend., Vol: 238. [Link]

  • U.S. Department of Energy, NBL Program Office. Safety Data Sheet: Uranium Metal. [Link]

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A Senior Application Scientist's Guide to the Economic Viability of Uranium Tetrabromide (UBr4) Production Methods

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Uranium Tetrabromide

This compound (UBr4), a brown, hygroscopic crystalline solid, serves as a critical intermediate in actinide chemistry and the nuclear fuel cycle.[1] Its applications, while specialized, are pivotal, ranging from its use as a precursor in the synthesis of other uranium compounds to its role in chemical vapor deposition for creating uranium-containing thin films for nuclear applications.[1] Given its strategic importance and the inherent challenges of working with uranium compounds, the economic and practical viability of its production methods are of paramount concern to researchers and professionals in the field. This guide provides a comparative analysis of the most prominent UBr4 synthesis routes, offering insights into the causality behind experimental choices and a transparent assessment of their economic feasibility.

Comparative Analysis of UBr4 Production Methodologies

The selection of a UBr4 synthesis method is a decision dictated by a confluence of factors including the availability and cost of starting materials, required purity of the final product, scalability, energy expenditure, and waste management considerations. This guide will dissect four primary production routes:

  • Direct Bromination of Uranium Metal

  • Bromination of Uranium Hydride (UH3)

  • Halogen Exchange with Uranium Tetrachloride (UCl4)

  • Reaction of Uranium Dioxide (UO2) with Aluminum Tribromide (AlBr3)

Below is a summary of the key comparative metrics for these methods, which will be elaborated upon in the subsequent sections.

Metric Direct Bromination of U Metal Bromination of UH3 Halogen Exchange from UCl4 Reaction of UO2 with AlBr3
Starting Material Uranium MetalUranium Hydride (from U metal)Uranium TetrachlorideUranium Dioxide
Primary Reagent(s) Bromine (Br2)Bromine (Br2)Hydrogen Bromide (HBr) or Trimethylsilyl Bromide (Me3SiBr)Aluminum Tribromide (AlBr3)
Typical Reaction Temp. 350-650 °C200-250 °CVaries (Room temp. to elevated)250 °C (initial), 350 °C (transport)
Reported Yield Quantitative[1]HighHigh (e.g., 91% for UBr3 from UCl4)[2]High
Product Purity High, purifiable by sublimationHighDependent on purificationHigh, purified by in-situ CVT
Process Complexity ModerateHigh (requires UH3 synthesis)Moderate to HighModerate
Relative Cost of U Precursor HighHighModerate to HighLow
Key Byproducts/Waste Excess BromineExcess Bromine, HydrogenHCl or Trimethylsilyl ChlorideAluminum Oxide (Al2O3)

Method 1: Direct Bromination of Uranium Metal

This is the most direct synthetic route to UBr4, relying on the reaction of elemental uranium with bromine vapor at elevated temperatures.

Reaction: U(s) + 2Br2(g) → UBr4(s)

Expertise & Experience: The Rationale Behind the Method

The direct combination of elements is often the most straightforward approach in inorganic synthesis. This method is favored for producing high-purity UBr4 on a laboratory scale, as the starting materials can be obtained in high purity, and the product can be further purified by sublimation. The primary challenges lie in the handling of pyrophoric uranium metal powder and corrosive, toxic bromine vapor at high temperatures.

Experimental Protocol: Direct Bromination of Uranium Metal
  • Apparatus Setup: A quartz tube is placed within a tube furnace. One end of the tube is connected to a source of inert gas (e.g., argon) and a vessel containing liquid bromine, while the other end is connected to a condenser and a trap for unreacted bromine.

  • Preparation: A known quantity of uranium metal turnings or powder is placed in a quartz boat and inserted into the center of the quartz tube. The system is then purged with argon to remove air and moisture.

  • Reaction: The furnace is heated to 350-400 °C. A stream of argon is bubbled through the liquid bromine, carrying bromine vapor over the heated uranium metal. The reaction is exothermic and proceeds to form UBr4. For purification, the temperature can be raised to 650-700 °C to sublime the UBr4, which is then collected on a cold finger or in the cooler part of the reactor.

  • Product Recovery: After the reaction is complete, the system is cooled to room temperature under an argon atmosphere. The crystalline UBr4 is then collected in an inert atmosphere glovebox.

Economic Viability Assessment
  • Raw Materials: The primary cost driver for this method is the uranium metal itself. While "yellowcake" (U3O8) is the basis for uranium pricing, conversion to metal is an energy-intensive process, making uranium metal significantly more expensive than uranium oxides.[3][4] Bromine is a comparatively less expensive industrial chemical.[5][6][7]

  • Energy Consumption: The process requires heating to 350-700 °C, which contributes to the operational energy cost.

  • Process Complexity & Safety: The handling of pyrophoric uranium powder and toxic bromine vapor necessitates specialized equipment, including gloveboxes and robust ventilation systems, adding to the capital and operational costs.

  • Waste Management: The main waste stream is unreacted bromine, which must be captured and neutralized. This adds to the complexity and cost of the process.

G U_metal Uranium Metal Reactor Quartz Tube Reactor (350-400°C) U_metal->Reactor Br2_vapor Bromine Vapor Br2_vapor->Reactor Sublimation Sublimation Purification (650-700°C) Reactor->Sublimation UBr4 High-Purity UBr4 Sublimation->UBr4 Waste Bromine Trap Sublimation->Waste

Caption: Workflow for the direct bromination of uranium metal.

Method 2: Bromination of Uranium Hydride (UH3)

This method involves the initial conversion of uranium metal to uranium hydride, which is then reacted with bromine.

Reactions:

  • U(s) + 1.5H2(g) → UH3(s)

  • UH3(s) + 3.5Br2(g) → UBr4(s) + 3HBr(g)

Expertise & Experience: The Rationale Behind the Method

Uranium hydride is often used as an intermediate in uranium chemistry because it is a fine, highly reactive powder that can be produced at relatively low temperatures (250-300 °C). The reaction of UH3 with bromine is more rapid and occurs at lower temperatures (200-250 °C) than the direct bromination of the metal.[1] This can be advantageous in terms of energy savings and reaction control. However, it introduces an additional synthesis step.

Experimental Protocol: Bromination of Uranium Hydride
  • UH3 Synthesis: Uranium metal is placed in a reactor and heated to 250-300 °C under a hydrogen atmosphere to form uranium hydride.

  • Bromination: After the formation of UH3, the system is purged with argon. The temperature is then adjusted to 200-250 °C. A stream of bromine vapor, carried by an inert gas, is passed over the UH3 powder.

  • Purification and Recovery: The resulting UBr4 can be purified by sublimation as described in the direct bromination method. The gaseous HBr byproduct must be trapped and neutralized.

Economic Viability Assessment
  • Raw Materials: This method also starts with uranium metal, so the high initial cost of the uranium precursor remains.

  • Energy Consumption: While the bromination step is at a lower temperature, the initial hydriding step adds to the overall energy consumption.

  • Process Complexity & Safety: This is a two-step process, increasing its complexity. Uranium hydride is extremely pyrophoric, requiring stringent handling in an inert atmosphere. The generation of corrosive HBr gas also requires appropriate trapping and disposal systems.

  • Waste Management: In addition to unreacted bromine, this process generates HBr gas as a significant byproduct, which must be neutralized, adding to the waste management costs.

G U_metal Uranium Metal UH3_synthesis Hydriding Reactor (250-300°C) U_metal->UH3_synthesis H2 Hydrogen Gas H2->UH3_synthesis UH3 Uranium Hydride UH3_synthesis->UH3 Bromination Bromination Reactor (200-250°C) UH3->Bromination Br2_vapor Bromine Vapor Br2_vapor->Bromination UBr4 UBr4 Bromination->UBr4 HBr_trap HBr Trap Bromination->HBr_trap

Caption: Two-step synthesis of UBr4 via a uranium hydride intermediate.

Method 3: Halogen Exchange with Uranium Tetrachloride (UCl4)

This method involves the conversion of the more common uranium tetrachloride to this compound.

Reaction: UCl4 + 4HBr → UBr4 + 4HCl

Expertise & Experience: The Rationale Behind the Method

Uranium tetrachloride is often more readily available than uranium metal in many laboratory settings, as it can be synthesized from uranium oxides.[8] Halogen exchange reactions are a common strategy in inorganic synthesis to access different halides without starting from the elemental form. This method can be performed in solution or as a gas-solid reaction. The use of trimethylsilyl bromide (Me3SiBr) in place of HBr offers an alternative route that can sometimes provide cleaner reactions and easier workup.[8]

Experimental Protocol: Halide Exchange using Me3SiBr
  • Apparatus Setup: The reaction is typically carried out in a Schlenk flask under an inert atmosphere.

  • Reaction: UCl4 is suspended in an anhydrous, non-coordinating solvent (e.g., dichloromethane). A stoichiometric excess of Me3SiBr is added, and the mixture is stirred at room temperature or gently heated to drive the reaction to completion.

  • Product Isolation: The volatile byproducts (e.g., Me3SiCl) and the solvent are removed under vacuum. The resulting UBr4 can be purified by washing with a non-polar solvent to remove any residual silane reagents, followed by drying under vacuum.

Economic Viability Assessment
  • Raw Materials: The cost of UCl4 is a key factor. While it can be prepared from less expensive UO2, the synthesis of UCl4 itself is a multi-step process. The cost of HBr or Me3SiBr also needs to be considered.[9][10][11][12]

  • Energy Consumption: This method can potentially be performed at or near room temperature, which would represent a significant energy saving compared to the high-temperature methods.

  • Process Complexity & Safety: This method avoids the handling of uranium metal or hydride. However, it requires rigorous anhydrous conditions and inert atmosphere techniques. HBr is a corrosive gas, and halosilanes are moisture-sensitive.

  • Waste Management: The primary waste products are HCl gas or chlorinated silanes, which must be properly handled and disposed of.

G UCl4 Uranium Tetrachloride Reaction_vessel Schlenk Flask (Anhydrous Solvent) UCl4->Reaction_vessel Me3SiBr Trimethylsilyl Bromide Me3SiBr->Reaction_vessel Crude_UBr4 Crude UBr4 Reaction_vessel->Crude_UBr4 Waste Volatile Byproducts (Me3SiCl) Reaction_vessel->Waste Purification Solvent Washing & Vacuum Drying Crude_UBr4->Purification UBr4 Purified UBr4 Purification->UBr4

Caption: Halide exchange synthesis of UBr4 from UCl4.

Method 4: Reaction of Uranium Dioxide (UO2) with Aluminum Tribromide (AlBr3)

This method provides a route to UBr4 starting from the most common and least expensive uranium compound, uranium dioxide.[13][14]

Reaction: 3UO2(s) + 4AlBr3(g) → 3UBr4(s) + 2Al2O3(s)

Expertise & Experience: The Rationale Behind the Method

The primary advantage of this method is the use of UO2 as the starting material, which is more stable, less hazardous, and more economical than uranium metal.[4][14] The reaction is driven by the formation of the thermodynamically stable aluminum oxide. A key feature of this method, as described in the literature, is the in-situ purification of the UBr4 product via chemical vapor transport (CVT), which yields a high-purity crystalline product.[13][15]

Experimental Protocol: Synthesis from UO2 and AlBr3
  • Apparatus Setup: The reaction is carried out in a sealed quartz ampule under vacuum.

  • Preparation: Stoichiometric amounts of UO2 and AlBr3 are loaded into a quartz ampule in an inert atmosphere glovebox. A small excess of AlBr3 can be added to act as a transport agent. The ampule is then evacuated and sealed.

  • Reaction & Purification: The sealed ampule is placed in a two-zone tube furnace. The zone containing the reactants (the "source") is heated to 350 °C, while the other end of the ampule (the "sink") is maintained at a lower temperature, around 230 °C. The initial reaction occurs at 250 °C for approximately 12 hours. The UBr4 product is then transported via the gas phase to the cooler end of the ampule, where it crystallizes, leaving the non-volatile Al2O3 byproduct behind.[13]

  • Product Recovery: After the transport is complete, the ampule is cooled, and the crystalline UBr4 is recovered in an inert atmosphere.

Economic Viability Assessment
  • Raw Materials: The use of UO2 as the starting material is a major economic advantage.[14] The cost of high-purity AlBr3 must be factored in.[12][15][16][17]

  • Energy Consumption: The reaction and transport temperatures (250-350 °C) are moderate, making the energy consumption comparable to or less than the direct bromination method.

  • Process Complexity & Safety: While the use of sealed ampules and a two-zone furnace adds a layer of complexity, this method avoids the handling of pyrophoric uranium metal or hydride.

  • Waste Management: The primary byproduct is solid aluminum oxide, which is relatively benign and easier to handle and dispose of compared to corrosive gases or unreacted bromine.

G UO2 Uranium Dioxide Ampule Sealed Quartz Ampule UO2->Ampule AlBr3 Aluminum Tribromide AlBr3->Ampule Furnace Two-Zone Furnace (Source: 350°C, Sink: 230°C) Ampule->Furnace UBr4_crystals Crystalline UBr4 Furnace->UBr4_crystals Vapor Transport Al2O3_waste Aluminum Oxide Byproduct Furnace->Al2O3_waste Residue

Caption: Synthesis and in-situ purification of UBr4 from UO2 and AlBr3.

Conclusion and Recommendations

The economic viability of a UBr4 production method is a nuanced assessment that extends beyond the mere cost of reagents.

  • For applications requiring the highest purity UBr4 on a small scale, where the cost of uranium metal is not prohibitive, direct bromination offers a reliable and straightforward, albeit hazardous, route.

  • The bromination of uranium hydride presents a lower-temperature alternative to direct bromination but adds process complexity and heightened safety concerns due to the pyrophoric nature of UH3. Its economic advantage over direct bromination is marginal and may not justify the additional step.

  • Halogen exchange from UCl4 is an attractive option when UCl4 is a readily available starting material. The potential for room-temperature reaction conditions is a significant advantage in terms of energy savings. However, the cost and synthesis of UCl4 must be considered in the overall economic picture.

  • For larger-scale production where the cost of the uranium precursor is a primary driver, the reaction of UO2 with AlBr3 is arguably the most economically viable method. It utilizes the most affordable and stable form of uranium and incorporates an elegant in-situ purification step. The solid, relatively benign byproduct (Al2O3) also simplifies waste management compared to the other methods.

Ultimately, the choice of synthesis route will depend on the specific requirements of the researcher or organization, balancing the need for purity, scale, and safety with the available resources and expertise.

References

  • Vertex AI Search Result 1. (No specific title available).
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A Researcher's Guide to Uranium Tetrabromide (UBr₄): Bridging Theory and Experiment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate characterization of actinide compounds is paramount. This guide provides an in-depth comparison of theoretical models and experimental data for Uranium Tetrabromide (UBr₄), a key intermediate in uranium metallurgy and nuclear fuel processing. By critically evaluating the performance of computational methods against real-world measurements, we aim to provide a framework for the validation of theoretical approaches in the study of complex actinide systems.

The Crucial Role of Model Validation in Actinide Chemistry

Theoretical modeling is an indispensable tool in modern chemistry, offering insights into the electronic structure, bonding, and reactivity of molecules. However, for heavy elements like uranium, the significant relativistic effects and the large number of electrons present formidable challenges to computational methods. Therefore, rigorous validation of theoretical models against robust experimental data is not merely a confirmatory step but a critical component of the scientific process. This guide will delve into the experimental realities of characterizing UBr₄ and assess how well current theoretical models capture its fundamental properties.

Experimental Characterization of UBr₄: A Multi-technique Approach

This compound is a brown, crystalline, and highly hygroscopic solid, making its experimental handling and characterization non-trivial.[1][2][3] Due to its air-sensitivity, all manipulations must be performed under an inert atmosphere using specialized techniques such as a Schlenk line or a glovebox.[4][5][6][7] Furthermore, its radioactivity necessitates appropriate safety precautions and specialized laboratory setups.[6][8]

Crystal Structure: Unveiling the Solid-State Geometry

The definitive experimental determination of the crystal structure of UBr₄ was achieved through a combination of X-ray and neutron powder diffraction.[9] These studies revealed that UBr₄ crystallizes in a monoclinic system with the space group C2/m.[9] The uranium atom is seven-coordinate, adopting a pentagonal bipyramidal geometry with respect to the bromine atoms.[2][9] This coordination is noteworthy as it is less common than the eight-coordinate structures often observed for actinide tetrahalides.[9]

Table 1: Experimental Crystallographic Data for UBr₄

ParameterValueSource
Crystal SystemMonoclinic[9]
Space GroupC2/m[9]
a (Å)10.92 (2)[9]
b (Å)8.69 (3)[9]
c (Å)7.05 (1)[9]
β (°)93.9 (1)[9]
Formula Units/Cell (Z)4[9]
Density (calculated, g cm⁻³)5.55[9]

Note: The numbers in parentheses represent the standard uncertainty in the last digit.

Spectroscopic Signatures: Probing Vibrational and Electronic Properties

Spectroscopic techniques provide valuable information about the bonding and electronic transitions within UBr₄.

  • Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy: This technique probes the electronic transitions between different energy levels in the uranium atom. The resulting spectra are complex due to the numerous possible electronic states. While a specific UV-Vis-NIR spectrum for solid UBr₄ was not found in the initial search, the principles of this technique are well-established for characterizing solid materials and would be crucial for validating theoretical calculations of excited states.[3][12][13]

Theoretical Modeling of UBr₄: Tackling Relativistic Effects

The accurate theoretical description of UBr₄ requires methods that can adequately account for the significant relativistic effects inherent to heavy elements like uranium.

Relativistic Density Functional Theory (DFT)

Relativistic DFT is a widely used computational method for studying molecules containing heavy elements.[14][15][16][17] By incorporating relativistic effects into the density functional, this approach can provide valuable insights into the electronic structure and properties of actinide compounds. For gas-phase UBr₄, relativistic DFT calculations have been instrumental in interpreting the ultraviolet photoelectron spectra, which probe the energies of the molecular orbitals.[10] These calculations support a tetrahedral geometry for the isolated molecule.

Multireference Methods (CASSCF/CASPT2)

For molecules with complex electronic structures, such as many uranium compounds, single-reference methods like DFT may not be sufficient. Multireference methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), provide a more robust theoretical framework.[2][4][18][19][20][21][22] These methods explicitly treat the most important electronic configurations, providing a more accurate description of the ground and excited electronic states. While specific CASSCF/CASPT2 studies on solid UBr₄ were not identified in the initial search, their application to other uranium halides and complexes demonstrates their importance in accurately predicting spectroscopic properties.[18]

Comparison and Validation: Where Theory Meets Experiment

A direct comparison between experimental data and theoretical predictions for the solid-state structure of UBr₄ is crucial for validating the computational models.

Table 2: Comparison of Experimental and Theoretical Parameters for UBr₄

ParameterExperimental ValueTheoretical Prediction (Model)
Crystal Structure
Crystal SystemMonoclinicData not yet available
Space GroupC2/mData not yet available
U-Br Bond Lengths (Å)Data requires further searchData not yet available
Br-U-Br Bond Angles (°)Data requires further searchData not yet available
Spectroscopy
Gas-Phase IR T₂ Stretch (cm⁻¹)239 ± 2Consistent with tetrahedral geometry (DFT)[10]
Solid-State Raman ModesData requires further searchData not yet available
Electronic Transitions (UV-Vis)Data requires further searchData not yet available

As indicated in Table 2, a complete quantitative comparison is currently hampered by the lack of readily available, detailed experimental bond lengths and angles from the diffraction studies, as well as the absence of specific theoretical calculations for the solid-state structure of UBr₄. The existing gas-phase data, however, shows good qualitative agreement between experiment and relativistic DFT.[10]

Experimental Protocol: Powder X-ray Diffraction of UBr₄

The following protocol outlines the key steps for obtaining a powder X-ray diffraction pattern of the air- and moisture-sensitive compound UBr₄. This protocol emphasizes the causality behind each experimental choice, ensuring a self-validating system.

Rationale and Workflow Diagram

The primary challenge in analyzing UBr₄ is its sensitivity to air and moisture. Therefore, the entire sample preparation must be conducted in an inert atmosphere. The workflow is designed to minimize exposure to the ambient environment.

experimental_workflow cluster_glovebox Inert Atmosphere Glovebox cluster_lab Laboratory Environment start Start: UBr4 sample grind Grind UBr4 to a fine powder start->grind Ensure homogeneity load Load powder into a capillary grind->load Prevent preferred orientation seal Seal capillary load->seal Isolate from atmosphere transfer Transfer sealed capillary to air-lock seal->transfer mount Mount capillary on diffractometer transfer->mount Safe transfer collect Collect XRD data mount->collect Obtain diffraction data analyze Analyze diffraction pattern collect->analyze Determine crystal structure end_node End: Structural information analyze->end_node

Caption: Workflow for powder X-ray diffraction of air-sensitive UBr₄.

Step-by-Step Methodology
  • Sample Preparation (inside a glovebox):

    • Rationale: To prevent hydrolysis and oxidation of the UBr₄ sample.[4][5][6][7]

    • Procedure:

      • Transfer a small amount of UBr₄ into an agate mortar.

      • Gently grind the crystalline solid into a fine, homogeneous powder. This is crucial to ensure random orientation of the crystallites, which is necessary for accurate powder diffraction data.

      • Carefully load the fine powder into a thin-walled glass or quartz capillary tube (typically 0.3-0.5 mm diameter).

      • Securely seal both ends of the capillary using a flame or a suitable epoxy resin. This creates a self-contained, air-tight sample environment.

  • Sample Mounting and Data Collection:

    • Rationale: To obtain high-quality diffraction data while maintaining sample integrity.

    • Procedure:

      • Transfer the sealed capillary out of the glovebox.

      • Mount the capillary on the goniometer head of the powder X-ray diffractometer.

      • Align the capillary to be centered in the X-ray beam.

      • Set the appropriate experimental parameters (e.g., X-ray wavelength, scan range, step size, and counting time) to collect a high-resolution diffraction pattern.[5][20]

  • Data Analysis:

    • Rationale: To determine the crystal structure and refine the atomic positions.

    • Procedure:

      • Process the raw diffraction data to obtain a plot of intensity versus scattering angle (2θ).

      • Index the diffraction peaks to determine the unit cell parameters and space group.

      • Perform a Rietveld refinement of the powder diffraction pattern to refine the atomic coordinates, site occupancies, and thermal parameters. This will yield the precise bond lengths and angles of the UBr₄ crystal structure.

Future Directions: A Call for Integrated Studies

This guide highlights the current state of knowledge regarding the interplay between theoretical models and experimental data for UBr₄. While a foundational understanding exists, there are clear gaps that need to be addressed. Future research should focus on:

  • Detailed Experimental Characterization: Acquiring high-resolution solid-state Raman and UV-Vis-NIR spectra of UBr₄ is essential for a more comprehensive validation of theoretical models.

  • Targeted Theoretical Studies: Performing state-of-the-art relativistic DFT and multireference calculations specifically on the solid-state structure of UBr₄ will allow for a direct and quantitative comparison with experimental crystallographic data.

  • Integrated Approach: A collaborative effort between experimentalists and theoreticians is crucial. An iterative process, where experimental results guide the refinement of theoretical models and theoretical predictions suggest new experiments, will be the most effective path toward a complete understanding of UBr₄ and other complex actinide materials.

By fostering a closer integration of theoretical and experimental approaches, the scientific community can continue to advance our understanding of these fundamentally important and technologically relevant compounds.

References

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Unveiling the Influence of Crystal Architecture on the Physical Behavior of Uranium Tetrabromide (UBr4)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers and Materials Scientists

In the realm of nuclear materials science and inorganic chemistry, understanding the intricate relationship between a compound's crystal structure and its macroscopic physical properties is paramount for predicting its behavior and designing new materials with tailored functionalities. This guide provides an in-depth analysis of uranium tetrabromide (UBr4), exploring how its unique crystal lattice dictates its magnetic, optical, and transport properties. Through a comparative lens, we will examine UBr4 alongside its uranium tetrahalide counterparts (UF4, UCl4, and UI4) to elucidate the systematic trends and fundamental principles governing these fascinating materials.

The Crystal Structure of UBr4: A Monoclinic Arrangement

This compound crystallizes in a monoclinic system, a structural motif that deviates from the higher symmetry structures of some other tetrahalides.[1] The accepted space group for UBr4 is C2/m.[1] In this arrangement, the uranium(IV) ion is the central coordinating atom, surrounded by bromide ions. The coordination environment around the uranium atom is a key determinant of the compound's overall properties. While some sources suggest a 7-coordinate pentagonal bipyramidal geometry for uranium in the solid state[2], a more detailed crystallographic analysis points towards an eight-coordinate geometry.[1] This coordination environment is a recurring theme in actinide chemistry, driven by the large ionic radius of the actinide cations.

The monoclinic structure of UBr4 implies an inherent anisotropy in its physical properties, meaning that properties such as thermal and electrical conductivity can be expected to vary along different crystallographic directions.[3][4] This structural characteristic is a crucial point of distinction when comparing UBr4 with more isotropic crystal systems.

Experimental Protocol: Single-Crystal X-ray Diffraction of UBr4

Objective: To determine the precise crystal structure, including unit cell parameters, space group, and atomic coordinates of UBr4.

Methodology:

  • Crystal Growth: High-quality single crystals of UBr4 are essential for accurate diffraction studies. This can be achieved through techniques such as chemical vapor transport or slow evaporation from a suitable non-aqueous solvent.[5][6] Due to the hygroscopic nature of UBr4, all handling must be performed in an inert atmosphere (e.g., a glovebox).

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure determination. The diffractometer directs a monochromatic X-ray beam at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The positions of the uranium and bromine atoms within the unit cell are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental diffraction data to obtain the most accurate atomic coordinates, bond lengths, and bond angles.

Comparative Crystal Structures of Uranium Tetrahalides

To fully appreciate the structure-property relationship in UBr4, it is instructive to compare its crystal structure with those of other uranium tetrahalides.

CompoundCrystal SystemSpace GroupU CoordinationKey Structural Features
UF4 MonoclinicC2/c83D network of U-F polyhedra
UCl4 TetragonalI4₁/amd8Chains of edge-sharing UCl₈ dodecahedra
UBr4 Monoclinic C2/m 8 Layered structure with shared Br atoms
UI4 MonoclinicP2₁/n6Molecular structure with discrete UI₄ units

This comparison reveals a clear trend in the crystal structures of uranium tetrahalides. The change in the halide ion from fluorine to iodine leads to significant variations in the coordination environment and the overall crystal packing. These structural differences are expected to have a profound impact on the physical properties of these compounds.

Caption: Relationship between the crystal structure of UBr4 and its properties and counterparts.

Physical Properties and their Correlation with Crystal Structure

Magnetic Properties

The magnetic properties of uranium compounds are primarily determined by the 5f electrons of the uranium ion. In UBr4, the uranium is in the +4 oxidation state, with a 5f² electronic configuration. The monoclinic crystal structure of UBr4 leads to a low-symmetry crystal field around the uranium ion. This crystal field lifts the degeneracy of the 5f orbitals, which in turn governs the magnetic anisotropy of the material.[7]

While uranium metal is slightly paramagnetic[8], the magnetic behavior of its compounds can be more complex. For U(IV) systems, a transition from a triplet to a singlet ground state at low temperatures can dominate their magnetic properties.[9] However, interactions with other magnetic ions can induce magnetic ordering.

Comparison with other Uranium Tetrahalides:

The magnetic properties are expected to vary across the uranium tetrahalide series due to the differing crystal fields imposed by the various halide ions. The strength of the ligand field decreases from F⁻ to I⁻, which will affect the splitting of the 5f orbitals and consequently the magnetic susceptibility and ordering temperatures.

Experimental Protocol: Magnetic Susceptibility Measurement

Objective: To determine the magnetic susceptibility of UBr4 as a function of temperature.

Methodology:

  • Sample Preparation: A powdered sample of UBr4 is carefully packed into a sample holder, ensuring a known mass. All handling must be performed in an inert atmosphere.

  • Measurement: The sample is placed in a SQUID (Superconducting Quantum Interference Device) magnetometer. The magnetic moment of the sample is measured as a function of temperature, typically from low temperatures (e.g., 2 K) up to room temperature or higher, under a constant applied magnetic field.

  • Data Analysis: The measured magnetic moment is used to calculate the magnetic susceptibility (χ). The temperature dependence of the susceptibility can provide information about the magnetic ordering (paramagnetic, ferromagnetic, or antiferromagnetic) and the effective magnetic moment of the uranium ions. The data can be fitted to theoretical models to extract parameters such as the Weiss constant.

Optical Properties

The optical properties of UBr4 are characterized by electronic transitions involving the 5f electrons of the U⁴⁺ ion. The absorption spectrum of UBr4 in the visible and near-infrared regions is composed of a series of sharp lines and broader bands, corresponding to f-f transitions.[10] The energies and intensities of these transitions are sensitive to the local symmetry of the uranium site. The monoclinic crystal structure of UBr4 results in a low-symmetry crystal field, which leads to a complex splitting of the electronic energy levels.

Comparison with other Uranium Tetrahalides:

The optical spectra of the uranium tetrahalides show a systematic shift in the positions of the absorption bands as the halide ion is changed. This is due to the nephelauxetic effect, where the covalency of the uranium-halide bond increases from fluoride to iodide. This increased covalency leads to a reduction in the interelectronic repulsion between the 5f electrons and a shift of the absorption bands to lower energies.

Caption: Workflow for correlating optical properties with the crystal structure of UBr4.

Thermal and Electrical Properties

The thermal and electrical transport properties of UBr4 are intrinsically linked to its crystal structure. As an ionic compound, UBr4 is expected to be an electrical insulator in the solid state.[11] Any electrical conductivity would likely be due to ionic mobility at elevated temperatures or the presence of defects.

The thermal conductivity in insulating materials is primarily due to the transport of heat by phonons (lattice vibrations).[8][12][13] The monoclinic crystal structure of UBr4 suggests that its thermal conductivity will be anisotropic, with different values along different crystallographic axes. The efficiency of phonon transport is limited by scattering processes, which can be influenced by the crystal structure, defects, and anharmonicity of the lattice vibrations.[14]

Comparison with other Uranium Tetrahalides:

The trend in thermal conductivity across the uranium tetrahalide series is expected to be influenced by factors such as the mass of the halide ion and the strength of the uranium-halide bonds. Generally, compounds with lighter atoms and stronger bonds tend to have higher thermal conductivity. Therefore, one might expect a decrease in thermal conductivity from UF4 to UI4.

Quantitative Data Summary

PropertyUBr4UF4UCl4UI4
Melting Point (°C)519[2]1036590506
Boiling Point (°C)761[2]1417791759
Density (g/cm³)5.19[2]6.74.885.6

Conclusion

The monoclinic crystal structure of this compound is the fundamental determinant of its physical properties. The low symmetry of the lattice gives rise to anisotropic behavior in its magnetic and transport properties. The eight-coordinate environment of the uranium(IV) ion and the nature of the uranium-bromine bonds dictate the electronic structure, which in turn governs the optical absorption spectrum.

A comparative analysis with other uranium tetrahalides reveals systematic trends in both crystal structure and physical properties. As the halide ion becomes larger and more polarizable from fluorine to iodine, the crystal structures become less symmetric, and the covalency of the U-X bond increases. These changes are directly reflected in the magnetic, optical, and transport properties of these materials.

Further experimental and theoretical investigations into the single-crystal properties of UBr4 and its counterparts are crucial for a more comprehensive understanding of the structure-property relationships in this important class of actinide compounds. Such knowledge is essential for the continued development of nuclear technologies and the fundamental understanding of f-element chemistry.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Uranium Tetrabromide (UBr₄)

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of uranium tetrabromide (UBr₄), a compound that presents both significant chemical and radiological hazards. As researchers and scientists, it is imperative to manage this material not only to ensure personal safety but also to maintain regulatory compliance and environmental integrity. This guide is designed to provide the essential, step-by-step guidance necessary for the proper management of UBr₄ waste streams in a laboratory setting.

Disclaimer: This guide provides a comprehensive overview based on established safety protocols and regulations. However, it is not a substitute for institutional, local, state, or federal regulations. You are required to consult with your institution's Environmental Health and Safety (EHS) or Radiation Safety Officer (RSO) to ensure full compliance with all applicable policies and laws before handling or disposing of any radioactive material.

Understanding the Dual-Hazard Profile of this compound

The primary challenge in managing UBr₄ stems from its dual-hazard nature. It is simultaneously a radioactive material and a chemically toxic heavy metal compound.

  • Radiological Hazard: Uranium isotopes are radioactive, emitting alpha particles and low-energy gamma rays. While the external radiation risk from small laboratory quantities is generally low, internal exposure through inhalation or ingestion poses a significant health threat, targeting organs like the kidneys and bones.[1]

  • Chemical Toxicity: As a heavy metal compound, uranium is a potent nephrotoxin, meaning it can cause kidney damage.[2] It is also corrosive and can cause irritation to the skin, eyes, and mucous membranes.[3] Furthermore, as a bromide compound, it can release hazardous fumes under certain conditions.

To handle this material safely, one must respect both its radioactive properties and its chemical reactivity.

Quantitative Data Summary

The following tables summarize the essential properties and exposure limits for UBr₄.

Table 1: Physicochemical and Hazard Properties of this compound

Property Value Source
CAS Number 13470-20-7 [4]
Molecular Formula UBr₄ [5]
Molar Mass 557.645 g/mol [6]
Appearance Brown, hygroscopic crystalline solid [4][7]
Melting Point 519 °C [5]
Boiling Point 791 °C [4]

| GHS Hazard Statements | H300 (Fatal if swallowed), H330 (Fatal if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H411 (Toxic to aquatic life with long lasting effects) |[6] |

Table 2: Occupational Exposure Limits for Uranium

Parameter Limit Source
OSHA PEL (Permissible Exposure Limit) 0.05 mg/m³ (soluble), 0.25 mg/m³ (insoluble) [2]
ACGIH TLV (Threshold Limit Value) 0.2 mg/m³ [2]
ACGIH STEL (Short-Term Exposure Limit) 0.6 mg/m³ [2]

| NIOSH IDLH (Immediately Dangerous to Life or Health) | 10 mg/m³ |[2] |

The Regulatory Landscape: Compliance is Non-Negotiable

The disposal of UBr₄ is strictly regulated due to its radioactive nature. In the United States, several federal agencies establish the primary regulations.[8]

  • Nuclear Regulatory Commission (NRC): The NRC governs the civilian use of nuclear materials, including licensing, handling, and disposal of radioactive waste.[9]

  • Environmental Protection Agency (EPA): The EPA sets standards for the protection of the environment from radioactive materials and regulates mixed waste (waste that is both radioactive and chemically hazardous).[8]

  • Department of Transportation (DOT): The DOT regulates the shipment and transportation of radioactive materials.[8]

Beyond federal oversight, individual states have their own regulations, and every research institution has a dedicated EHS department or RSO responsible for implementing and enforcing these rules.[8] All waste contaminated with uranium compounds must be treated as radioactive waste.[1] In many cases, due to the chemical properties, it will be classified as Mixed Waste , which contains both hazardous chemical and radioactive components.[10]

Core Disposal Workflow: From Generation to Collection

The logical flow for managing UBr₄ waste is critical to ensuring safety and compliance. The process begins the moment the material is designated as waste and ends with its collection by trained EHS personnel.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Waste Handling cluster_documentation Phase 3: Documentation & Storage cluster_disposal Phase 4: Final Disposal prep Establish Designated Waste Area in Fume Hood ppe Don Required PPE (See Table 3) prep->ppe gen Waste Generation (UBr₄ Contaminated Material) segregate Segregate Waste (Solid vs. Liquid) gen->segregate solid_waste Containerize Solid Waste (e.g., gloves, wipes, glassware) segregate->solid_waste Solid liquid_waste Containerize Liquid Waste (e.g., solutions, rinsate) segregate->liquid_waste Liquid labeling Securely Cap & Label Container - 'Caution Radioactive Material' - Chemical Name & Concentration - Date & PI Name solid_waste->labeling liquid_waste->labeling storage Store in Secure, Designated Area (Secondary Containment) labeling->storage request Complete & Submit Radioactive Waste Collection Request storage->request pickup EHS/RSO Collects Waste for Final Disposal request->pickup

Caption: Workflow for the safe segregation, documentation, and disposal of UBr₄ waste.

Standard Operating Procedure (SOP) for UBr₄ Disposal

This section provides a step-by-step methodology for managing UBr₄ waste.

Personal Protective Equipment (PPE) and Engineering Controls

The causality for stringent protective measures is the dual risk of radiological contamination and chemical burns/toxicity. All handling of UBr₄, including its waste, must occur within a certified chemical fume hood to prevent inhalation of airborne particles.[4]

Table 3: Required PPE for Handling UBr₄ Waste

Equipment Specification Rationale
Lab Coat Standard laboratory coat Protects skin and clothing from contamination.
Eye Protection Chemical splash goggles Protects eyes from splashes and airborne particulates.[4]
Gloves Double nitrile gloves Provides a barrier against chemical and radiological contamination; allows for safe removal of the outer, contaminated layer.[1]

| Respirator | Required for spills or emergencies | In case of significant airborne contamination, a positive pressure self-contained breathing apparatus (SCBA) may be necessary.[4] |

Step-by-Step Waste Segregation and Containerization

Proper segregation is crucial as it prevents unintended chemical reactions and simplifies the final disposal process for your EHS department.

  • Step 1: Designate a Waste Accumulation Area. Before starting any work, designate a specific area within your fume hood for waste accumulation. Cover the work surface with absorbent paper labeled with "Caution Radioactive Material".[3] This contains any minor drips and simplifies cleanup.

  • Step 2: Segregate Solid and Liquid Waste. Do not mix solid and liquid waste streams.[1]

    • Solid Waste Includes: Contaminated gloves, paper towels, weighing boats, pipette tips, and empty stock containers.

    • Liquid Waste Includes: Contaminated aqueous or organic solutions and the first rinse (rinsate) from cleaning contaminated glassware.

  • Step 3: Select Appropriate Waste Containers. Contact your EHS department to obtain official radioactive waste containers.

    • For Solids: Use a puncture-resistant container with a secure lid, lined with a clear bag.[3][10]

    • For Liquids: Use a robust, leak-proof plastic container (e.g., Nalgene) stored in secondary containment to prevent spills.[10] The container material must be compatible with the waste.

  • Step 4: Containerize the Waste.

    • Carefully place solid waste into the designated solid waste container.

    • Using a funnel, carefully pour liquid waste into the designated liquid waste container.

    • Keep containers securely closed when not actively adding waste.[10]

Labeling and Documentation

Accurate labeling is a strict regulatory requirement and is essential for the safety of everyone who will handle the container.[11] All uranium waste containers must be clearly labeled with a "Caution Radioactive Materials" sticker.[10]

Your institution's EHS department will provide a specific radioactive waste tag that must be affixed to the container. Fill it out completely and legibly, including:

  • The words "Hazardous Waste" and "Radioactive Waste"

  • Full chemical name: "this compound"

  • Concentration and total volume/mass

  • All other chemical constituents in the container (e.g., water, solvents)

  • Date of accumulation

  • Principal Investigator's name and lab location

Temporary On-Site Storage

Store waste containers in a secure, designated area away from incompatible materials.[4] This area should be clearly marked with radiation warning signs. The storage location must be under the control of the laboratory personnel and inaccessible to untrained individuals.

Arranging for Final Disposal

The final step is to arrange for collection by your institution's trained and authorized personnel.

  • Once your waste container is full or you have completed your project, submit a radioactive waste collection request form as required by your EHS department.[10]

  • Do not attempt to dispose of UBr₄ waste down the drain or in the regular trash.[1][3]

  • Do not transport the waste yourself outside of the laboratory.

Emergency Procedures for Spills

In the event of a spill, your immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • For a Small Spill (Contained within the Fume Hood):

    • Alert others in the lab immediately.

    • Wearing the appropriate PPE (Table 3), cover the spill with an absorbent material (e.g., sand, earth, or other noncombustible absorbent material).[4]

    • Carefully collect the absorbed material using forceps or a scoopula and place it in the solid radioactive waste container.

    • Wipe the area with a damp paper towel, and also dispose of it as solid radioactive waste.[1]

    • Contact your institution's RSO or EHS to report the spill and request a contamination survey of the area.[1][4]

  • For a Large Spill (Outside of a Fume Hood) or Personnel Contamination:

    • Evacuate the immediate area.

    • If skin is contaminated, flush with copious amounts of water. If clothing is contaminated, remove it immediately.[1]

    • Close the laboratory door and prevent entry.[1]

    • Call your institution's emergency number and the EHS/RSO.[1]

    • Provide responders with the Safety Data Sheet (SDS) for this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.